5-Methoxyisoindoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-methoxy-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-9-3-2-7-5-10-6-8(7)4-9/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBIUUBEQGUPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564163 | |
| Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-88-1 | |
| Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2,3-dihydro-1H-isoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methoxyisoindoline: Structure, Properties, and Applications in Drug Discovery
Abstract: 5-Methoxyisoindoline is a heterocyclic organic compound built upon the privileged isoindoline scaffold. Characterized by a benzene ring fused to a pyrrolidine ring with a methoxy substituent at the 5-position, this molecule serves as a highly versatile and valuable building block in modern medicinal chemistry. Its structural features and favorable reactivity profile make it a sought-after intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthetic strategies, and critical applications, particularly in the fields of neuroscience and oncology research. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into leveraging this compound for novel therapeutic development.
The Isoindoline Scaffold: A Privileged Structure in Pharmacology
Heterocyclic compounds are the cornerstone of the pharmaceutical industry, forming the structural basis for a vast majority of active pharmaceutical ingredients (APIs).[1][2] Among these, the isoindoline core, a bicyclic framework where a benzene ring is fused to a five-membered pyrrolidine ring, holds a position of particular significance.[1][2] This scaffold is considered "privileged" because its derivatives have been shown to interact with a wide range of biological targets, leading to diverse medicinal and biological activities.[1]
The clinical and commercial success of drugs containing the isoindoline skeleton—such as the immunomodulator Lenalidomide, the anti-cancer agent Pomalidomide, and the diuretic Chlorthalidone—underscores the therapeutic potential embedded within this structural motif.[1][2] this compound, by incorporating an electron-donating methoxy group onto this core, presents a unique set of electronic and steric properties, making it an ideal starting point for synthetic exploration and drug design.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The fundamental structure of this compound consists of the isoindoline (2,3-dihydro-1H-isoindole) core with a methoxy (-OCH₃) group attached to the C5 position of the benzene ring. The presence of the secondary amine and the aromatic ring provides two key points for chemical modification. In laboratory and commercial settings, it is often supplied as a hydrochloride salt to improve its stability and solubility in aqueous media, which is a critical consideration for biological assays and formulation development.[3]
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
For practical applications in a research setting, quantitative data is paramount. The properties of this compound hydrochloride are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5-Methoxy-2,3-dihydro-1H-isoindole hydrochloride | [3] |
| Synonyms | This compound HCl | [3] |
| CAS Number | 1159822-61-3 | [3][4] |
| Molecular Formula | C₉H₁₁NO·HCl | [3] |
| Molecular Weight | 185.69 g/mol | [3] |
| Appearance | White powder | [3] |
| Purity | ≥ 99% (by HPLC) | [3] |
| Storage Conditions | Store at 0-8°C, protected from light and moisture | [3] |
Synthesis and Reactivity
Rationale for Synthetic Strategy
As a Senior Application Scientist, the choice of a synthetic route is governed by efficiency, scalability, and the availability of starting materials. Isoindolines are typically accessed via the chemical reduction of more oxidized nitrogen-containing precursors. A robust and common strategy involves the reduction of a corresponding phthalimide or isoindolinone derivative. This approach is advantageous because the phthalimide system is readily accessible through well-established chemistry and is generally stable, allowing for modifications to the aromatic ring before the final reduction step. The reduction of the two amide carbonyls to methylenes is a high-yielding transformation, often employing powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Representative Synthetic Protocol: Reduction of 5-Methoxyphthalimide
This protocol describes a reliable method for the laboratory-scale synthesis of this compound hydrochloride.
Step 1: Synthesis of 5-Methoxyphthalimide (Intermediate)
-
To a solution of 4-methoxyphthalic acid (1.0 eq) in water, add a stoichiometric amount of aqueous ammonia (1.0 eq).
-
Heat the mixture to evaporate the water, yielding the ammonium salt.
-
Strongly heat the resulting salt above its melting point (approx. 200-220°C) to induce cyclization and dehydration, forming 5-Methoxyphthalimide.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and recrystallize the crude product from ethanol to yield pure 5-Methoxyphthalimide.
Step 2: Reduction to this compound
-
In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of 5-Methoxyphthalimide (1.0 eq), synthesized in Step 1, in anhydrous THF to the LiAlH₄ suspension. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC until all the starting material is consumed.
Step 3: Work-up and Conversion to Hydrochloride Salt
-
Cool the reaction mixture back to 0°C.
-
Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safety and to produce a granular, easily filterable aluminum salt precipitate.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude this compound as an oil or low-melting solid.
-
Dissolve the crude product in diethyl ether and cool to 0°C.
-
Bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation of the hydrochloride salt is complete.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford pure this compound hydrochloride.
Visualization of Synthesis
Caption: Logical workflow for utilizing this compound in drug discovery.
Safety and Handling
This compound, like many amine-containing heterocyclic compounds, should be handled with appropriate care in a laboratory setting. While specific toxicity data is limited, related compounds are classified as irritants. [5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8°C) away from light and oxidizing agents. [3]
Conclusion
This compound represents more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its robust and privileged isoindoline core, combined with the synthetically versatile methoxy group, provides a powerful platform for the generation of novel molecular entities. For researchers in neuroscience, oncology, and other therapeutic areas, a thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in the development of next-generation medicines.
References
- Fundamental chemical properties of 5-Methoxyindole. - Benchchem.
- This compound hydrochloride | 1159822-61-3 - ChemicalBook.
- 5-Methoxy-2,3-dihydro-1H-isoindole hydrochloride - Chem-Impex.
- This compound hydrochloride | C9H12ClNO | CID 50998827 - PubChem - NIH.
- 5-methoxy-2,6-dimethyl-2H-isoindole-4,7-dione - ChemSynthesis.
- 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum - ChemicalBook.
- 5-Methoxyindole | 1006-94-6 - ChemicalBook.
- 1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3. ResearchGate.
- 5-Methoxyindole-2-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase.
- 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum - ChemicalBook.
- 5-Methoxyindole | C9H9NO | CID 13872 - PubChem.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
- 5-methoxy-2,3-dihydro-1H-indole | C9H11NO | CID 10701974 - PubChem.
- CAS 13544-44-0 | Sigma-Aldrich.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate.
- Development and Application of Indolines in Pharmaceuticals - PMC - NIH.
Sources
5-Methoxyisoindoline CAS number 127168-88-1
An In-depth Technical Guide to 5-Methoxyisoindoline (CAS 127168-88-1)
Abstract: This technical guide provides a comprehensive overview of this compound (CAS 127168-88-1), a key heterocyclic organic compound utilized in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines a general synthetic approach, and describes robust analytical methodologies for its characterization and quality control. Furthermore, it explores its significant applications as a versatile building block in the synthesis of targeted therapeutic agents, including potential treatments for type 2 diabetes and cancer. Safety protocols and handling procedures are also summarized to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this important synthetic intermediate.
Introduction and Core Properties
This compound, also known as 5-Methoxy-2,3-dihydro-1H-isoindole, is a heterocyclic organic compound built upon an isoindole scaffold.[1] The core structure consists of a fused benzene and pyrrole ring, with a methoxy group (-OCH3) at the 5-position of the aromatic ring.[1] This methoxy group is a critical feature, influencing the compound's electronic properties, reactivity, and biological interactions by potentially enhancing lipophilicity, which can affect solubility and permeability in biological systems.[1] The "dihydro" designation indicates the saturation of the pyrrole ring, contributing to the molecule's stability compared to its fully unsaturated counterpart.[1]
The isoindoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous commercial drugs used to treat conditions ranging from multiple myeloma and inflammation to hypertension.[2][3][4] Consequently, this compound serves as a valuable intermediate for the synthesis of novel and complex therapeutic agents.[5][6]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. These data are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 127168-88-1 | [1][7][8] |
| Molecular Formula | C₉H₁₁NO | [1][7] |
| Molecular Weight | 149.19 g/mol | [6][7] |
| Appearance | Colorless to yellow or brown liquid | [1][9] |
| Boiling Point | 254°C | [6] |
| Density | ~1.076 g/mL | [6] |
| Flash Point | 95°C | [6] |
| pKa (Predicted) | 9.56 ± 0.20 | [6] |
| Storage | 2-8°C, protect from light, keep in a dry place | [6][9][10] |
| Synonyms | 5-Methoxy-2,3-dihydro-1H-isoindole | [1][8] |
Note: Some properties, such as appearance, may vary depending on purity.
Synthesis and Purification
While specific, detailed synthetic procedures for this compound are proprietary to commercial suppliers, a general and plausible route can be conceptualized based on established organic chemistry principles for isoindoline synthesis. A common approach involves the reductive amination or cyclization of a suitably substituted benzene derivative.
Conceptual Synthetic Workflow
The synthesis of isoindolines often starts from phthalimide or related precursors. For this compound, a logical starting material would be a 4-methoxy-substituted precursor that can be induced to cyclize. The following diagram illustrates a conceptual workflow for its synthesis.
Caption: Conceptual workflow for synthesis and purification.
Causality in Experimental Choices:
-
Starting Material Selection: The choice of a 4-methoxy substituted benzene derivative is crucial as the methoxy group directs the regiochemistry and is retained in the final product.
-
Reduction/Cyclization: A strong reducing agent would be necessary to convert nitrile or carbonyl groups into the amines or alcohols required for cyclization. The subsequent cyclization step is often acid or base-catalyzed, forming the stable five-membered pyrrolidine ring.
-
Purification Strategy: Post-synthesis, a multi-step purification process is essential.[11] Liquid-liquid extraction is used to separate the organic product from inorganic salts and water-soluble impurities.[11] Column chromatography on silica gel is a standard method to remove closely related organic impurities.[12] Finally, vacuum distillation can be employed for liquid compounds like this compound to achieve high purity by separating based on boiling point.[11]
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the structural identity and assess the purity of this compound, ensuring its suitability for downstream applications in drug synthesis.[13] An integrated workflow combining spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Integrated Analytical Workflow
The following diagram outlines a standard workflow for the comprehensive characterization of a synthesized batch of this compound.
Caption: Integrated workflow for analytical characterization.
Key Analytical Techniques and Expected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary technique for structural confirmation. The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the two sets of methylene (-CH₂-) protons of the isoindoline ring. The splitting patterns and integration values confirm the connectivity. While specific spectral data for this exact CAS number is not publicly available in the search results, related methoxy-indole structures show methoxy protons (O-CH₃) as a sharp singlet around 3.7-3.8 ppm.[14][15]
-
¹³C NMR: The carbon spectrum complements the proton data, showing a unique signal for each carbon atom in a different chemical environment. This is crucial for confirming the substitution pattern on the aromatic ring and the overall carbon skeleton.
Mass Spectrometry (MS):
-
Purpose: MS is used to determine the molecular weight of the compound, providing definitive confirmation of the molecular formula.[16][17] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are typically used.[17][18]
-
Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 149.19. For instance, in LC-MS/MS, a characteristic fragmentation pattern can be established for unequivocal identification, often involving the loss of the dimethylamino group in related tryptamine structures.[18]
High-Performance Liquid Chromatography (HPLC):
-
Purpose: HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds.[5]
-
Methodology: A reversed-phase column (e.g., C18) is typically used with a gradient elution of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to ensure sharp peaks.[13]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to all other peaks detected at a specific UV wavelength (e.g., 254 nm).[13] For research-grade material, a purity of ≥97% is common.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial reagent and building block in the synthesis of more complex, biologically active molecules.[6][8] Its structure is a key component in creating derivatives for various therapeutic targets.
Key Application Areas:
-
Diabetes Research: It is used in the synthesis of Pyruvate Dehydrogenase Kinase (PDK) inhibitors, which are being investigated as potential therapeutics for targeting glucose and fat levels in type 2 diabetes.[8]
-
Oncology: The isoindoline scaffold is vital in cancer research. This compound serves as a reagent in the preparation of C20' ureas based on 20'-amino-vinblastine, which are designed to be effective against vinblastine-resistant cancer cell lines.[8] The broader isoindoline core is found in immunomodulatory drugs (IMiDs) like thalidomide and its analogs, used in treating multiple myeloma.[2][4]
-
Neuroscience: Isoindoline derivatives have shown promise in modulating biological pathways relevant to neuroscience, with research exploring their potential for developing drugs that target specific receptors for treating neurological disorders.[5][19]
The following diagram illustrates the role of this compound as a versatile intermediate.
Caption: Role as a key intermediate in drug development.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The information below is a summary derived from available Safety Data Sheets (SDS).
Hazard Summary:
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][20]
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[9][21] Use in a well-ventilated area or under a fume hood.[22] Avoid contact with skin, eyes, and clothing.[9][22] Do not breathe mist, vapors, or spray.[9]
Personal Protective Equipment (PPE) and First Aid:
| Precaution | Protocol | Reference(s) |
| Eye/Face Protection | Wear safety glasses with side-shields or a face shield. Ensure an eyewash station is readily available. | [20][21] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure. | [21][22] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If ventilation is poor, use an approved respirator. | [9][20] |
| In Case of Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | [9][21] |
| In Case of Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. | [9][21] |
| If Inhaled | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [9][21] |
| If Swallowed | Clean mouth with water and seek immediate medical attention. Do not induce vomiting. | [9][21] |
Storage and Disposal:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][22] It is recommended to keep it refrigerated (2-8°C) and protected from light.[6][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20][22] Do not let the chemical enter the environment.[9]
Conclusion
This compound (CAS 127168-88-1) is a structurally important and synthetically versatile building block in modern medicinal chemistry. Its unique isoindoline core, modified with a methoxy group, makes it a valuable precursor for creating a diverse range of complex molecules with significant therapeutic potential. Its application in the development of novel agents targeting diabetes, cancer, and neurological disorders underscores its importance to the drug discovery pipeline. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is essential for its effective and responsible use in advancing scientific research.
References
- 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE. ChemBK. [Link]
- 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. MDPI. [Link]
- 1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3.
- Supporting information - General Procedure for the Methylation of Indoles and Pyrroles. The Royal Society of Chemistry. [Link]
- Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PubMed Central. [Link]
- This compound hydrochloride | C9H12ClNO. PubChem. [Link]
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
- List of purification methods in chemistry. Wikipedia. [Link]
- Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human pl
- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]
- Synthesis of 5H-pyrido[4,3-b]indole by a modification of Pomeranz- Fritsch isoquinoline. Sciforum. [Link]
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- How to isolate and purify indolizidine compounds?
- The chemistry of isoindole natural products. Beilstein Journals. [Link]
- Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells.
- Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticul
- Development and Application of Indolines in Pharmaceuticals. PubMed Central. [Link]
- Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. PubMed. [Link]
- Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. Royal Society of Chemistry. [Link]
- Inhibition of 5-lipoxygenase as anti-inflammatory mode of action of Plectranthus zeylanicus Benth and chemical characterization of ingredients by a mass spectrometric approach. PubMed. [Link]
Sources
- 1. CAS 127168-88-1: 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. scbt.com [scbt.com]
- 8. 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE | 127168-88-1 [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 127168-88-1|this compound|BLD Pharm [bldpharm.com]
- 11. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]
- 15. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]
- 16. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. chempoint.com [chempoint.com]
An In-Depth Technical Guide to the Physical Properties of 5-Methoxyisoindoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
5-Methoxyisoindoline is a key heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, including its molecular structure, melting point, solubility profile, acidity constant (pKa), and spectroscopic data (NMR and IR). The methodologies for determining these properties are detailed, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility. This document is intended to be a vital resource for researchers, offering both foundational data and practical insights into the handling and application of this versatile compound.
Introduction: The Significance of this compound
This compound, a derivative of isoindoline, has emerged as a valuable intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structural framework, featuring a bicyclic system with a methoxy substituent on the benzene ring, imparts specific electronic and steric properties that are advantageous in drug design and materials science. In the pharmaceutical realm, the isoindoline scaffold is a component of several therapeutic agents, and the 5-methoxy substitution can significantly influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[1] Therefore, a precise and comprehensive characterization of its physical properties is not merely academic but a critical necessity for predictable and successful research and development.
This guide moves beyond a simple listing of data points, providing a deeper understanding of the experimental context and the interplay between the molecular structure of this compound and its macroscopic properties.
Molecular Structure and Core Identifiers
A foundational understanding of this compound begins with its molecular structure and key identifiers, which are essential for accurate documentation and sourcing.
| Property | Value | Source(s) |
| IUPAC Name | 5-Methoxy-2,3-dihydro-1H-isoindole | N/A |
| CAS Number | 127168-88-1 | N/A |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | N/A |
| Canonical SMILES | COC1=CC2=C(C=C1)CNC2 | N/A |
The structure consists of a benzene ring fused to a pyrrolidine ring, with a methoxy group (-OCH₃) at the 5-position of the isoindoline core. This methoxy group, being an electron-donating group, influences the electron density of the aromatic ring and the basicity of the nitrogen atom.
Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in various chemical and biological systems. These properties are crucial for designing synthetic routes, developing formulations, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
| Property | Value | Source(s) |
| Melting Point | 70-80 °C | [2] |
This reported range suggests that the purity of the sample can influence the observed melting point. A sharp melting point within a narrow range (e.g., 1-2 °C) is indicative of high purity.
The determination of the melting point of this compound is most accurately performed using the capillary method. This technique relies on the principle that a pure crystalline solid will have a distinct and sharp melting point.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial to ensure uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point of the sample.
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely powdered sample ensures efficient and uniform heat transfer from the heating block to the compound, preventing temperature gradients within the sample that could lead to an artificially broad melting range.
-
Slow Heating Rate: A slow heating rate near the melting point is critical for allowing the system to reach thermal equilibrium. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an inaccurate and broad melting point reading.
Caption: Workflow for Melting Point Determination.
Solubility
The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation.
| Solvent | Solubility | Source(s) |
| Water | Poorly soluble | [2] |
| Ethanol | Soluble | [2] |
| Chloroform | Soluble | [2] |
The hydrochloride salt of this compound is often utilized to enhance its aqueous solubility for biological assays and formulations.[1]
A systematic approach to determining solubility involves both qualitative and quantitative assessments.
Qualitative Methodology:
-
Solvent Screening: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL).
-
Observation: The mixture is agitated at a controlled temperature (e.g., room temperature) and observed for dissolution. The compound is classified as soluble, partially soluble, or insoluble.
Quantitative Methodology (e.g., Shake-Flask Method):
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove undissolved solid, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Causality Behind Experimental Choices:
-
Equilibration Time: Allowing sufficient time for equilibration is essential to ensure that the solvent is truly saturated with the solute, leading to an accurate determination of the thermodynamic solubility.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is crucial for obtaining reproducible and meaningful results.
Acidity Constant (pKa)
The pKa value of this compound is a measure of the acidity of its conjugate acid, the isoindolinium ion. This property is vital for understanding its behavior in physiological environments and for developing salt forms with desired properties.
A predicted pKa value for this compound is available, however, experimental verification is crucial for accurate applications.
Potentiometric titration is a reliable method for determining the pKa of a compound.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Causality Behind Experimental Choices:
-
Standardized Titrant: The use of a standardized titrant is essential for accurate determination of the equivalence point and, consequently, the pKa.
-
Inert Atmosphere: For compounds sensitive to oxidation or carbon dioxide absorption, performing the titration under an inert atmosphere (e.g., nitrogen) is necessary to prevent side reactions that could interfere with the acid-base equilibrium.
Spectroscopic Properties
Spectroscopic data provides a "fingerprint" of the molecule, enabling its identification, structural elucidation, and the assessment of its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the pyrrolidine ring, the NH proton, and the methoxy protons. The chemical shifts and coupling constants of these protons provide detailed information about their chemical environment and connectivity.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.
Predicted ¹³C NMR Chemical Shift Ranges:
-
Aromatic Carbons: ~110-160 ppm
-
Methoxy Carbon: ~55 ppm
-
Methylene Carbons (Pyrrolidine Ring): ~45-55 ppm
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
-
Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to assign the signals to the corresponding nuclei in the molecule.
Causality Behind Experimental Choices:
-
Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals that would obscure the signals of the analyte.
-
Reference Standard: TMS provides a reference point (0 ppm) for the chemical shift scale, allowing for the comparison of spectra recorded on different instruments.
Caption: General Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Expected Characteristic IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H Stretch | Secondary Amine |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1600-1620, 1450-1580 | C=C Stretch | Aromatic Ring |
| 1230-1270 | C-O Stretch | Aryl Ether |
| 1020-1075 | C-O Stretch | Aryl Ether |
| 1000-1250 | C-N Stretch | Amine |
ATR-FTIR is a common and convenient technique for obtaining the IR spectrum of a solid sample.
Methodology:
-
Sample Placement: A small amount of solid this compound is placed directly on the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Causality Behind Experimental Choices:
-
ATR Crystal: The ATR technique simplifies sample handling as it does not require the preparation of KBr pellets. The choice of crystal material (e.g., diamond, germanium) depends on the sample and the desired spectral range.
-
Good Contact: Ensuring firm contact between the sample and the ATR crystal is essential for obtaining a high-quality spectrum with good signal-to-noise ratio.
Solid-State Properties: X-ray Crystallography
While no public crystal structure of this compound is currently available, X-ray crystallography would be the definitive method to determine its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
For related isoindoline derivatives, crystal structures have been reported, revealing that the isoindoline core is typically planar.[3][4]
-
Crystal Growth: High-quality single crystals of this compound would need to be grown, for example, by slow evaporation of a solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed model of the molecule and its arrangement in the crystal lattice.
Synthesis and Purification Overview
A reliable synthesis and purification protocol is fundamental to obtaining high-purity this compound for research purposes. While specific, detailed procedures for this exact compound are not extensively published in readily accessible literature, general synthetic strategies for isoindolines can be adapted. A common approach involves the reduction of the corresponding phthalimide derivative.
Caption: A potential synthetic route to this compound.
Purification: Purification is a critical step to ensure the physical properties measured are representative of the pure compound. Common methods include:
-
Recrystallization: This technique is effective for purifying crystalline solids. The choice of solvent is crucial and is guided by the solubility data.
-
Column Chromatography: This method is used to separate the desired product from impurities based on their differential adsorption to a stationary phase.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the key physical properties of this compound, grounded in established experimental methodologies. While some data, such as a definitive melting point and qualitative solubility, are available, there remains a need for comprehensive, experimentally determined data for properties like pKa, detailed NMR and IR spectral assignments, and a single-crystal X-ray structure. The generation and publication of this data would be of significant value to the scientific community, enabling more precise and efficient utilization of this important synthetic building block in drug discovery and materials science. It is the author's hope that this guide will serve as a valuable resource and a catalyst for further investigation into the rich chemistry of this compound.
References
- ChemBK. 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE - Introduction. [Link]
- Ezemobi, F., North, H., Scott, K. R., Wutoh, A. K., & Butcher, R. J. (2014). Crystal structures of 2-methoxyisoindoline-1,3-dione, 1,3-dioxoisoindolin-2-yl methyl carbonate and 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl methyl carbonate: three anticonvulsant compounds.
- Fortune, E., North, H., Scott, K. R., Wutoh, A. K., & Butcher, R. J. (2014). Crystal structures of 2-methoxyisoindoline-1,3-dione, 1,3-dioxoisoindolin-2-yl methyl carbonate and 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl methyl carbonate: three anticonvulsant compounds. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1257–o1262. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. "Crystal structures of 2-methoxyisoindoline-1,3-dione, 1,3-dioxoisoin" by Fortune Ezemobi, Henry North et al. [scholarworks.harding.edu]
- 4. Crystal structures of 2-methoxyisoindoline-1,3-dione, 1,3-dioxoisoindolin-2-yl methyl carbonate and 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl methyl carbonate: three anticonvulsant compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Scaffold: A Historical and Technical Guide to the Discovery and Synthesis of 5-Methoxyisoindoline
For Immediate Release
[CITY, State] – [Date] – 5-Methoxyisoindoline, a seemingly simple yet crucial heterocyclic scaffold, has played a pivotal role in the development of numerous pharmacologically active compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical and synthetic overview of this important molecule, from its initial discovery to modern synthetic approaches. By delving into the causality behind experimental choices and providing detailed protocols, this guide serves as an essential resource for those working with isoindoline-based structures.
Introduction: The Significance of the Isoindoline Core
The isoindoline ring system, a bicyclic structure composed of a fused benzene and pyrrolidine ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid yet three-dimensional nature provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a methoxy group at the 5-position significantly influences the electronic properties and metabolic stability of the molecule, making this compound a particularly valuable building block in drug discovery. Derivatives of this core have shown a wide range of biological activities, underscoring the importance of efficient and scalable synthetic routes.
The Dawn of this compound: Early Synthetic Endeavors
While a definitive seminal publication detailing the absolute first synthesis of this compound remains elusive in readily available literature, its early preparations can be inferred from the development of general synthetic methods for substituted isoindolines. The two primary historical routes to the isoindoline core are the reduction of phthalimide derivatives and the reaction of α,α'-dihalo-ortho-xylenes with amines.
The Phthalimide Reduction Approach
One of the most established methods for the synthesis of isoindolines is the reduction of the corresponding phthalimide. This approach offers a straightforward pathway to the desired scaffold, leveraging commercially available or readily synthesized starting materials.
Conceptual Workflow: Phthalimide Reduction
Caption: General workflow for the synthesis of this compound via the phthalimide reduction pathway.
The logical precursor for this compound via this route is 4-methoxyphthalimide. The synthesis of this intermediate typically begins with 4-methoxyphthalic acid or its anhydride, which is then reacted with ammonia or a primary amine to form the imide.
Experimental Protocol: Synthesis of 4-Methoxyphthalimide (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxyphthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Ammonolysis: Add a source of ammonia, such as ammonium carbonate (1.5 eq), to the suspension.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold water and dry under vacuum to yield 4-methoxyphthalimide.
Causality of Experimental Choices:
-
Solvent: Glacial acetic acid is a common solvent for this transformation as it is polar enough to dissolve the reactants to some extent and has a high boiling point suitable for the reaction temperature.
-
Ammonia Source: Ammonium carbonate is a convenient solid source of ammonia that decomposes upon heating to provide ammonia in situ.
Reduction of 4-Methoxyphthalimide
The critical step is the reduction of the two carbonyl groups of the phthalimide ring. Historically, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) have been employed for this transformation.
Experimental Protocol: LiAlH₄ Reduction of 4-Methoxyphthalimide
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄, excess, e.g., 2-3 eq) in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF).
-
Addition of Phthalimide: Slowly add a solution of 4-methoxyphthalimide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C. The addition should be done cautiously to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or another suitable organic solvent. Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude this compound. Further purification can be achieved by distillation or chromatography.
Causality of Experimental Choices:
-
Reducing Agent: LiAlH₄ is a potent reducing agent capable of reducing amides and imides to the corresponding amines.[2][3] Its high reactivity necessitates the use of anhydrous conditions and careful quenching.
-
Solvent: Anhydrous THF is an ideal solvent as it is aprotic and can solvate the aluminum salts formed during the reaction.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture.
A more modern and often safer alternative to LiAlH₄ is catalytic hydrogenation. This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
The α,α'-Dihalo-o-xylene Cyclization Approach
Another classical and versatile method for constructing the isoindoline skeleton is the reaction of an α,α'-dihalo-ortho-xylene with a primary amine or ammonia. This method directly forms the heterocyclic ring in a single cyclization step.
Conceptual Workflow: Dihaloxylene Cyclization
Sources
An In-depth Technical Guide to the Biological Activity of 5-Methoxyisoindoline
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and potential biological activities of 5-Methoxyisoindoline. Given the limited direct literature on this specific molecule, this document establishes a foundational framework for its investigation, drawing upon established methodologies for structurally related compounds. We will explore its synthesis, hypothesized primary biological targets, and a tiered experimental approach to elucidate its pharmacological profile.
Introduction: The Isoindoline Scaffold in Drug Discovery
The isoindoline core is a privileged heterocyclic scaffold found in a variety of biologically active compounds and approved drugs.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[3][4][5] The incorporation of a methoxy group, a common substituent in neuroactive compounds, suggests that this compound may possess significant biological activity, particularly within the central nervous system. This guide outlines a systematic approach to characterizing this potential.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for related indole and isoindoline derivatives.[6][7][8] A proposed multi-step synthesis is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Primary Biological Target Hypothesis: Monoamine Systems
Based on its structural features, this compound is hypothesized to interact with key components of the monoamine neurotransmitter systems. The isoindoline moiety is present in compounds known to target these systems, and the methoxy group is a feature of many psychoactive substances.[9]
Monoamine Transporters (DAT and SERT)
The dopamine transporter (DAT) and serotonin transporter (SERT) are critical for regulating neurotransmitter levels in the synaptic cleft.[10][11][12] Many therapeutic agents and drugs of abuse act by inhibiting the reuptake of dopamine and serotonin.[13][14] The structural similarity of this compound to known monoamine reuptake inhibitors makes DAT and SERT primary targets for investigation.
Monoamine Oxidase (MAO) Enzymes
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[15] Inhibition of these enzymes can lead to increased levels of neurotransmitters and is a therapeutic strategy for depression and neurodegenerative diseases.[16][17] The indole-like structure within this compound suggests a potential for interaction with MAO enzymes.
Experimental Workflows for Target Validation
A tiered approach is recommended to efficiently screen and characterize the biological activity of this compound.
Tier 1: Primary Target Binding and Functional Assays
The initial phase focuses on determining if this compound directly interacts with its hypothesized primary targets.
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[18][19] These assays measure the displacement of a known radiolabeled ligand by the test compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for synaptosomal uptake assays.
Detailed Protocol: Synaptosomal Dopamine Uptake Assay [20][21]
-
Synaptosome Preparation: Dissect and homogenize the brain region of interest (e.g., striatum for DAT) in ice-cold homogenization buffer. Perform differential centrifugation to isolate the synaptosomal fraction.
-
Assay Setup: Pre-incubate the synaptosomal preparation with varying concentrations of this compound in an appropriate uptake buffer.
-
Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]-dopamine. To ensure specificity for DAT, other monoamine uptake inhibitors like desipramine (for NET) can be included.
-
Termination: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes on the filter and measure the internalized radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake by plotting the percentage of inhibition against the concentration of this compound.
The potential for this compound to inhibit MAO-A and MAO-B can be assessed using commercially available kits or established spectrophotometric or fluorometric methods. [17][22] Detailed Protocol: Fluorometric MAO Inhibition Assay [22]
-
Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.
-
Assay Setup: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of this compound. Include known inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) as positive controls. [16]3. Reaction Initiation: Add a suitable substrate (e.g., kynuramine or a proprietary fluorogenic substrate) that produces a detectable product upon oxidation by MAO.
-
Detection: After a set incubation time, measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Tier 2: Secondary and Off-Target Screening
If significant activity is observed in the primary assays, a broader screening panel is warranted to assess selectivity and potential off-target effects. This can include binding assays for other neurotransmitter receptors and transporters.
Tier 3: Cellular and In Vivo Assays
Compounds showing high potency and selectivity in vitro should be advanced to cell-based and in vivo models to evaluate their functional effects and potential therapeutic utility.
The cytotoxic or antiproliferative effects of this compound can be evaluated against a panel of cancer cell lines.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed cancer cells (e.g., HCT116) in 96-well plates and allow them to adhere overnight. [23]2. Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
For compounds with potent CNS activity in vitro, in vivo behavioral assays in rodents are essential to characterize their pharmacological effects. For a suspected DAT/SERT inhibitor, models of depression (e.g., forced swim test) or locomotor activity monitoring can provide valuable insights. [9]
Data Summary and Interpretation
All quantitative data should be systematically organized for clear interpretation and comparison.
Table 1: Summary of In Vitro Potency for this compound
| Assay Type | Target | Parameter | Value (nM) |
| Binding Affinity | Human DAT | Ki | TBD |
| Human SERT | Ki | TBD | |
| Functional Activity | Dopamine Uptake | IC50 | TBD |
| Serotonin Uptake | IC50 | TBD | |
| Enzyme Inhibition | Human MAO-A | IC50 | TBD |
| Human MAO-B | IC50 | TBD | |
| Cytotoxicity | HCT116 Cells | IC50 | TBD |
(TBD: To Be Determined)
Conclusion
This compound represents a promising, yet under-investigated, chemical entity. Its structural features suggest a high probability of interaction with monoamine transporters and enzymes, making it a candidate for development as a CNS-active agent. The systematic, tiered approach outlined in this guide, from synthesis and primary target screening to cellular and in vivo validation, provides a robust framework for elucidating its biological activity and pharmacological potential. This structured methodology ensures scientific rigor and provides a clear path for decision-making in the early stages of drug discovery and development.
References
- Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI. (n.d.).
- Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - PubMed. (n.d.).
- Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry | Request PDF - ResearchGate. (n.d.).
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020, May 18).
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
- Rapid determination of dopamine uptake in synaptosomal preparations - PubMed - NIH. (1983, October).
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020, May 19).
- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. (n.d.).
- Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice - PubMed. (2024, December 18).
- MAO Inhibition in Drug Discovery and Development - Charles River Laboratories. (2025, April 4).
- Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine - JoVE. (2025, July 8).
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.).
- In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.).
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs. (n.d.).
- Enzyme Inhibition Assays for Monoamine Oxidase | Request PDF - ResearchGate. (n.d.).
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14).
- Mechanisms of dopamine transporter regulation in normal and disease states - PMC - NIH. (n.d.).
- 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione - MDPI. (n.d.).
- CN110642770B - Preparation method of 5-methoxyindole - Google Patents. (2019, September 18).
- Serotonin transporter - Wikipedia. (n.d.).
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.).
- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. (n.d.).
- 5-Methoxyindole synthesis - ChemicalBook. (n.d.).
- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI. (n.d.).
- Dopamine transporter - Wikipedia. (n.d.).
- Serotonin Transporter (5-Hydroxytryptamine Transporter, SERT, SLC6A4) and Sodium-dependent Reuptake Inhibitors as Modulators of Pain Behaviors and Analgesic Responses - PubMed. (n.d.).
- Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents - ResearchGate. (2025, August 5).
- Serotonin Transporter (SERT, 5HT, 5-hydroxytryptamine) - Data Sheet. (n.d.).
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 6).
- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - ResearchGate. (2025, October 15).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 8. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 9. Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 11. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 12. usbio.net [usbio.net]
- 13. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serotonin Transporter (5-Hydroxytryptamine Transporter, SERT, SLC6A4) and Sodium-dependent Reuptake Inhibitors as Modulators of Pain Behaviors and Analgesic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 19. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 20. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 21. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 23. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Identifying and Validating the Pharmacological Targets of 5-Methoxyisoindoline
Abstract
The isoindoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. 5-Methoxyisoindoline, a key synthetic intermediate, is particularly implicated in the development of pharmaceuticals targeting neurological disorders[1]. However, its specific molecular targets remain largely uncharacterized. This guide abandons a conventional review of known interactions. Instead, it presents a comprehensive, field-proven workflow for the de novo identification, characterization, and validation of the potential pharmacological targets of this compound. By integrating predictive computational methods with robust in vitro validation assays, this document serves as a practical manual for researchers seeking to elucidate the mechanism of action for this and other novel chemical entities. We will detail the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references, thereby empowering drug development professionals to systematically uncover new therapeutic opportunities.
Introduction: The Isoindoline Scaffold and the Opportunity of this compound
The isoindoline heterocyclic core is a cornerstone of numerous bioactive compounds, demonstrating a remarkable range of pharmacological activities including anti-inflammatory, immunomodulatory, anti-neoplastic, and antihypertensive effects[2][3]. Approved drugs such as the immunomodulator lenalidomide and the antipsychotic lurasidone feature this core structure, highlighting its therapeutic versatility[3][4]. This compound (Figure 1) is a readily available derivative that serves as a crucial building block in organic synthesis, particularly for compounds aimed at treating neurological conditions[1].
C9H11NO, MW: 149.19 g/mol
Despite its role as a synthetic precursor, the intrinsic pharmacology of this compound itself is a scientific blind spot. Elucidating its direct molecular targets is a critical step that could unlock novel therapeutic pathways or reveal off-target effects of more complex derivatives. This guide provides the strategic and tactical framework for this endeavor.
Part 1: Hypothesis Generation - Identifying the Prime Suspects
Based on the established pharmacology of the broader isoindoline and isoquinoline classes, we can formulate a rational starting point for our investigation. The structural similarity of this compound to the core of known neuromodulatory agents suggests a high probability of interaction with key protein families in the central nervous system (CNS).
2.1 Monoamine G-Protein Coupled Receptors (GPCRs) The structural backbone of this compound is a component of ligands known to bind with high affinity to dopamine and serotonin receptors.
-
Dopamine Receptors: Novel 2,3-dihydro-1H-isoindoles have been designed with high affinity and selectivity for the dopamine D3 receptor[2]. The D3 receptor is a critical target in the treatment of psychosis and Parkinson's disease[5].
-
Serotonin (5-HT) Receptors: The isoindoline moiety is present in compounds targeting various 5-HT receptor subtypes, including the 5-HT7 receptor, which is implicated in mood disorders[6]. The atypical antipsychotic lurasidone, which contains a related isoindole structure, is a potent antagonist at D2, 5-HT2A, and 5-HT7 receptors, and a partial agonist at 5-HT1A receptors[4].
2.2 Key Central Nervous System Enzymes
-
Monoamine Oxidases (MAO): Isoquinoline derivatives are known reversible inhibitors of monoamine oxidases, particularly MAO-A[7]. MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters like dopamine and serotonin, and their inhibition is a validated strategy for treating depression and Parkinson's disease[8][9]. The related isatin scaffold is a known MAO-B inhibitor, further strengthening this hypothesis[3][10].
2.3 Protein Kinases The isoindolinone and isoindole-1,3-dione substructures, closely related to this compound, are found in numerous kinase inhibitors. In silico studies have predicted that isoindolin-1-ones may act as Cyclin-dependent kinase 7 (CDK7) inhibitors, and other derivatives have been evaluated against various kinases involved in cell proliferation pathways[11][12].
Part 2: The In Silico Investigation Workflow
Before committing to resource-intensive wet lab experiments, a systematic computational workflow can efficiently screen thousands of potential targets, refine our hypotheses, and prioritize experimental efforts. This self-validating system uses progressively more complex models to filter and rank candidate proteins.
3.1 Step-by-Step Methodology: In Silico Analysis
Protocol: Ligand-Based Target Prediction
The principle of molecular similarity posits that structurally similar molecules often share biological targets. Web servers like SwissTargetPrediction leverage this by comparing the query molecule's 2D and 3D features against a vast database of known active ligands[13][14].
-
Input Preparation: Obtain the canonical SMILES string for this compound.
-
Server Submission: Navigate to the SwissTargetPrediction web server[13]. Paste the SMILES string into the query box. Select "Homo sapiens" as the target organism.
-
Execution & Analysis: Initiate the prediction. The server will return a list of potential protein targets, ranked by probability. Analyze the top results, paying close attention to targets that align with our initial hypotheses (e.g., dopamine receptors, serotonin receptors, monoamine oxidases).
Protocol: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target. This allows us to virtually screen the top candidates from the target prediction step.
-
Receptor Preparation:
-
Download the 3D crystal structure of the highest-priority targets (e.g., Dopamine D3 Receptor, MAO-A) from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools), prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
-
Ligand Preparation:
-
Grid Box Definition:
-
Define a 3D grid box (search space) that encompasses the known active site or binding pocket of the receptor protein[16].
-
-
Docking Execution:
-
Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor, ligand, and grid box configuration file[17].
-
vina --config conf.txt --log log.txt
-
-
Results Analysis:
-
Vina will output several binding poses ranked by their binding affinity scores (in kcal/mol). A more negative score indicates a more favorable predicted interaction.
-
Visualize the top-ranked pose to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. Favorable scores and plausible interactions strengthen the case for in vitro testing.
-
Part 3: The In Vitro Validation Workflow
Following the in silico prioritization, a phased in vitro experimental workflow is essential to definitively confirm and characterize the interaction between this compound and its predicted targets. The workflow is designed to first confirm binding (Primary Screen) and then quantify functional activity (Secondary Screen).
4.1 Step-by-Step Methodologies: In Vitro Assays
Protocol: Competitive Radioligand Binding Assay (Example: Dopamine D3 Receptor)
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
-
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human Dopamine D3 receptor.
-
Radioligand: [³H]-Spiperone or a similar high-affinity D3 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, serially diluted from 10 mM to 1 pM.
-
Non-specific control: A high concentration (e.g., 10 µM) of a known non-radiolabeled D3 antagonist like Haloperidol.
-
GF/B glass fiber filters, pre-soaked in polyethyleneimine (PEI).
-
-
-
In a 96-well plate, combine 50 µL test compound dilution, 50 µL radioligand (at a final concentration near its Kd), and 150 µL of receptor membrane preparation.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific control.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Rapidly terminate the reaction by vacuum filtration through the GF/B filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow filters to dry, then add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding versus the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Enzyme Inhibition Assay (Example: MAO-A)
This assay measures the ability of a compound to inhibit the catalytic activity of an enzyme. A common method detects hydrogen peroxide, a byproduct of MAO activity.
-
Materials: [20]
-
Enzyme Source: Recombinant human MAO-A.
-
MAO-A Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4.
-
Substrate: Tyramine (preferred by MAO-A).
-
Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).
-
Test Compound: this compound, serially diluted.
-
Positive Control Inhibitor: Clorgyline.
-
-
Procedure:
-
In a black 96-well plate, add 10 µL of the test compound dilution or control.
-
Add 40 µL of a solution containing MAO-A enzyme and the detection reagents (HRP and probe).
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the MAO-A substrate (Tyramine).
-
Measure the increase in fluorescence over time (e.g., every 1-2 minutes for 30 minutes) using a fluorescence plate reader (Ex/Em ≈ 535/590 nm for Amplex Red).
-
-
Data Analysis:
-
Determine the reaction rate (slope of fluorescence vs. time).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition versus the log concentration of the test compound and fit the curve to determine the IC50 value.
-
Protocol: GPCR Functional Assay (Example: cAMP Accumulation for Gi-coupled Receptors)
If this compound binds to a Gi-coupled receptor (like D2/D3), it may act as an agonist (inhibiting cAMP production) or an antagonist (blocking an agonist's effect). This assay measures changes in intracellular cyclic AMP (cAMP).
-
-
Cell Line: HEK293 cells stably expressing the target receptor (e.g., Dopamine D3) and a cAMP biosensor (e.g., GloSensor).
-
Assay Medium: CO2-independent medium.
-
Forskolin: An adenylyl cyclase activator used to stimulate a baseline level of cAMP.
-
Reference Agonist: A known agonist for the D3 receptor (e.g., Quinpirole).
-
Test Compound: this compound.
-
-
Procedure (Antagonist Mode):
-
Plate cells in a white, opaque 384-well plate and incubate overnight.
-
Equilibrate cells with the cAMP biosensor reagent for 2 hours at room temperature.
-
Add various concentrations of this compound (the potential antagonist) and incubate for 10-15 minutes.
-
Add the reference agonist at a concentration that gives ~80% of its maximal effect (EC80).
-
Add Forskolin to stimulate cAMP production.
-
Incubate for 15-20 minutes and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only (0% inhibition) and agonist-only (100% inhibition) controls.
-
Plot the percentage of agonist response versus the log concentration of this compound.
-
Fit the curve using non-linear regression to determine the IC50, which represents the concentration of the antagonist required to reduce the agonist's effect by half.
-
Part 4: Data Interpretation and Next Steps
The integration of computational and experimental data provides a powerful framework for decision-making. The results should be compiled and analyzed to build a comprehensive pharmacological profile.
5.1 Summarizing Quantitative Data
All quantitative data should be summarized in a clear, structured table to facilitate comparison and prioritization.
| Target | Assay Type | In Silico Score | Ki (nM) | IC50 (nM) | Emax (%) | Mode of Action |
| Dopamine D3 | Docking | -8.2 kcal/mol | 125 ± 15 | 350 ± 28 | 95 | Antagonist |
| 5-HT7 | Docking | -7.9 kcal/mol | 450 ± 32 | > 10,000 | N/A | No functional effect |
| MAO-A | Docking | -7.5 kcal/mol | N/A | 850 ± 55 | 100 | Competitive Inhibitor |
| 5-HT2A | Docking | -7.1 kcal/mol | > 10,000 | N/A | N/A | No significant binding |
| Hypothetical Data for Illustrative Purposes |
Based on the hypothetical data above, a researcher would conclude that this compound is a moderately potent Dopamine D3 receptor antagonist and a weaker MAO-A inhibitor, with minimal activity at the other tested targets.
Next Steps would include:
-
Selectivity Profiling: Screen the compound against a broader panel of dopamine and serotonin receptor subtypes to determine its selectivity.
-
Mechanism of Action Studies: Conduct further functional assays, such as β-arrestin recruitment assays, to investigate potential biased agonism.
-
In Vitro ADME: Profile the compound's absorption, distribution, metabolism, and excretion properties to assess its drug-like potential.
-
Cell-Based Assays: Progress to more physiologically relevant cell-based models to confirm the observed activity, for example, by measuring downstream signaling events in neuronal cell lines.
Conclusion
This technical guide has outlined a rigorous, multi-faceted strategy for the systematic identification and validation of pharmacological targets for this compound. By beginning with a hypothesis-driven approach grounded in the known pharmacology of the isoindoline scaffold, and proceeding through a logical workflow of in silico prediction and in vitro validation, researchers can efficiently and confidently elucidate the compound's mechanism of action. The detailed protocols provided for target prediction, molecular docking, radioligand binding, enzyme inhibition, and functional GPCR assays serve as a practical toolkit for drug discovery professionals. This integrated approach not only minimizes wasted resources but also maximizes the potential for discovering novel therapeutic leads and building a comprehensive understanding of a compound's biological activity profile.
References
- Austin, N. E., Avenell, K. Y., Boyfield, I., et al. (2001). Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 11(5), 685-688. [Link]
- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal research reviews, 31(4), 569-623. [Link]
- Mehta, P., Sharma, A., & Kumar, R. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure & Dynamics, 1-15. [Link]
- Gaikwad, S., Gavhane, S., & Chopade, A. (2022). In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. Journal of Medicinal and Pharmaceutical Allied Sciences, 11(4), 5134-5141. [Link]
- Petzer, J. P., Harvey, B. H., & Petzer, A. (2003). Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships. Journal of neural transmission, 110(4), 389-405. [Link]
- Cattaneo, C., Caccialanza, G., & Abbracchio, M. P. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 8(4), 729-738. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Singh, V. K., & Kumar, A. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(21), 7549. [Link]
- Badavath, V. N., We später, T., & Chazin, W. J. (2017). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC advances, 7(85), 54157-54181. [Link]
- BioWorld. (2000, January 19). SB discloses newest selective dopamine D3 receptor ligands.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit.
- Indian Institute of Science. (n.d.). Protocol for Docking with AutoDock.
- University of Tartu. (2016). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay.
- Wikipedia. (n.d.). Lurasidone.
- Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357–W364. [Link]
- Rollinger, J. M., Grienke, U., & Schuster, D. (2016). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 21(10), 1307. [Link]
- Kaushik, V., & Joshi, A. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155. [Link]
- ResearchGate. (n.d.). Prediction of target for the selected compounds.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay Protocol.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. evotec.com [evotec.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. content.abcam.com [content.abcam.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. youtube.com [youtube.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 5-Methoxyisoindoline Derivatives and Analogs
Abstract
The 5-methoxyisoindoline scaffold represents a privileged heterocyclic core in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological activities of this compound derivatives and their analogs. We delve into the structure-activity relationships (SAR) that govern their interactions with key neurological targets, particularly serotonin and dopamine receptors. Furthermore, this document outlines detailed experimental protocols for the synthesis, purification, and biological evaluation of these compounds, offering a practical resource for researchers, scientists, and drug development professionals. The insights presented herein are intended to facilitate the rational design and advancement of next-generation CNS-active agents based on the this compound framework.
Introduction: The Significance of the this compound Core
The isoindoline nucleus, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrrolidine ring, is a structural motif present in a variety of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a methoxy group at the 5-position of the isoindoline ring system significantly influences the molecule's electronic properties and, consequently, its pharmacological profile. The electron-donating nature of the methoxy group can enhance the binding affinity of these derivatives for specific biological targets.[2]
This guide will focus on the synthesis and therapeutic potential of derivatives of 5-methoxy-2,3-dihydro-1H-isoindole, a versatile intermediate for creating a diverse library of compounds with potential applications in treating a range of CNS disorders.[3][4]
Synthetic Strategies for this compound and Its Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of this chemical space. Several synthetic routes can be employed, with the choice of method often depending on the availability of starting materials, desired scale, and the nature of the final product.
Synthesis of the this compound Core
A common and efficient method for the preparation of N-substituted 2,3-dihydro-1H-isoindoles involves the reaction of α,α′-dibromo-o-xylene with primary amines in a basic medium. The use of 1,4-dioxane as a solvent and sodium hydroxide as a base at ambient temperature provides an efficient route to the desired isoindoline derivatives in high yields.
dot
Caption: General synthetic scheme for N-substituted 5-methoxyisoindolines.
Derivatization of the this compound Core
Once the this compound core is synthesized, further modifications can be made, primarily at the nitrogen atom, to generate a library of analogs for SAR studies.
N-alkylation of the secondary amine of this compound can be achieved through reductive amination.[5] This method involves the reaction of the isoindoline with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding N-alkylated product.[5][6] This approach is highly versatile and tolerates a wide range of functional groups.[6]
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the N-arylation of this compound.[7] This reaction allows for the introduction of various aryl and heteroaryl substituents, significantly expanding the chemical diversity of the synthesized library.[7][8]
dot
Caption: Key derivatization reactions of the this compound core.
Pharmacological Profile and Therapeutic Potential
This compound derivatives have shown promise as modulators of various CNS targets, with a particular emphasis on serotonin (5-HT) and dopamine (D) receptors.[9][10][11]
Serotonergic Activity
The 5-methoxy-substituted aromatic ring is a common feature in many serotonergic ligands.[12] Derivatives of this compound are being investigated for their potential as agonists or antagonists at various 5-HT receptor subtypes, including 5-HT1A and 5-HT2A.[10][13] The affinity and functional activity at these receptors are highly dependent on the nature of the substituent at the isoindoline nitrogen.
Structure-Activity Relationship (SAR) Insights for 5-HT1A Receptor Affinity:
| R-Group on Isoindoline Nitrogen | Relative 5-HT1A Affinity |
| Small alkyl chains | Moderate |
| Arylpiperazine moieties | High |
| Long-chain imides | Potent |
This table is a generalized representation based on related pharmacophores and requires specific experimental validation for this compound derivatives.
Dopaminergic Activity
Atypical antipsychotic drugs often exhibit a combination of D2 receptor antagonism and 5-HT2A receptor antagonism.[9][14][15] The this compound scaffold provides a platform for developing compounds with a similar multi-receptor profile.[16] By tuning the substituents on the isoindoline core, it is possible to modulate the affinity and selectivity for different dopamine receptor subtypes.[10]
dot
Caption: Generalized GPCR signaling cascade for this compound derivatives.
Therapeutic Applications in CNS Disorders
The modulation of serotonergic and dopaminergic systems by this compound derivatives suggests their potential utility in the treatment of a range of CNS disorders, including:
-
Depression and Anxiety: Through agonism at 5-HT1A receptors.[13]
-
Schizophrenia: Via a combination of D2 and 5-HT2A receptor antagonism.[9][14]
-
Neurodegenerative Diseases: Potential neuroprotective effects are an area of active investigation.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Protocol for N-Substituted 5-Methoxyisoindolines
This protocol describes a two-step synthesis starting from 4-methoxy-o-xylene.
Step 1: Bromination of 4-Methoxy-o-xylene
-
To a solution of 4-methoxy-o-xylene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (2.2 equivalents) and a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture under inert atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain α,α′-dibromo-4-methoxy-o-xylene.
Step 2: Cyclization with a Primary Amine
-
Dissolve α,α′-dibromo-4-methoxy-o-xylene (1 equivalent) in 1,4-dioxane.
-
Add a solution of the desired primary amine (1.1 equivalents) and sodium hydroxide (2.5 equivalents) in water.
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the N-substituted this compound.
Biological Evaluation Workflow
dot
Caption: Workflow for the biological evaluation of this compound derivatives.
This protocol is a general guideline for determining the binding affinity of a test compound for a specific receptor.[17][18][19]
-
Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT1A receptor).[17]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).[18]
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[19]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
This protocol outlines a method to assess the functional activity (agonist or antagonist) of a compound at a G-protein coupled receptor.[20][21][22]
-
Cell Culture: Culture cells expressing the GPCR of interest (e.g., CHO cells with the D2 receptor).
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Second Messenger Measurement: Measure the levels of a downstream second messenger, such as cyclic AMP (cAMP) for Gs or Gi coupled receptors, or intracellular calcium for Gq coupled receptors.[20]
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential for the development of novel CNS therapeutics. The synthetic versatility of the isoindoline core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. Future research in this area should focus on:
-
Expanding the diversity of substituents at the isoindoline nitrogen to further explore the SAR.
-
Conducting in-depth in vivo studies to evaluate the efficacy and safety of lead compounds in relevant animal models of CNS disorders.[23][24][25]
-
Investigating the potential for these compounds to modulate other CNS targets, thereby identifying new therapeutic opportunities.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the therapeutic potential of the this compound scaffold.
References
- Application Notes and Protocols for Cell-Based GPCR Function Assays. (2025). Benchchem.
- Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15–42.
- 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE. (2024, April 9). ChemBK.
- Janicot, G., et al. (2024). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. STAR Protocols.
- Application Notes and Protocols for Radioligand Binding Assays with 5-Methoxy-1H-indol-2-amine. (2025). Benchchem.
- Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15–42.
- An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. (n.d.).
- Lohse, M. J., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5439.
- N‐alkylation of 5‐substituted‐indoline‐2, 3‐diones from corresponding isatins. (n.d.).
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE | 127168-88-1. (2025, July 4). ChemicalBook.
- CNS Disease Models and Safety Pharmacology Testing. (n.d.). WuXi Biology.
- Synthesis, reactivity and biological properties of methoxy-activ
- The chemistry of isoindole n
- Myers, A. G. (n.d.). Myers Chem 115.
- Computational Pharmacophore Modelling of 5-HT2a and D2 Receptor Inhibitors of Schizophrenia. (2018, October 27). CABI Digital Library.
- Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. (2023, September 14). bioRxiv.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.).
- Zhang, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. (n.d.).
- Daugulis, O., & Zaitsev, V. G. (2005). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles.
- Reductive amination by sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
- Reimann, W., & Schneider, F. (1993). The serotonin receptor agonist 5-methoxy-N,N-dimethyltryptamine facilitates noradrenaline release from rat spinal cord slices and inhibits monoamine oxidase activity. General Pharmacology, 24(2), 449-453.
- New Imide 5-HT1A Receptor Ligands – Modification of Terminal Fragment Geometry. (n.d.). PMC.
- Thibault, G., & Schiffrin, E. L. (2001). Radioligand binding assay. Methods in Molecular Medicine, 51, 305-314.
- Serotonin receptor agonist. (n.d.). In Wikipedia.
- New Dual 5-HT1A and 5-HT7 Receptor Ligands derived
- UCY 201L - Expt 5 - Solvent Free Reductive Amin
- Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (2017, September 26).
- Spiller, R. C. (2002). Serotonin and gut function. Gut, 51(Suppl 1), i71–i74.
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.). Beilstein Journals.
- Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity. (2009, April 23). PubMed.
- Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. (n.d.).
- Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. (n.d.). MDPI.
- Martin, B. R., et al. (1991). Behavioral, biochemical, and molecular modeling evaluations of cannabinoid analogs. Pharmacology Biochemistry and Behavior, 40(3), 471-478.
- Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. (n.d.). MDPI.
- 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. (n.d.). PubMed.
- Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. (2022, November 15). Preprints.org.
- Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evalu
- Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. (n.d.). PubMed Central.
- Dm5-HT2B: Pharmacological Characterization of the Fifth Serotonin Receptor Subtype of Drosophila melanogaster. (2017, May 10). Frontiers.
- CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron.
- Pharmacology of Serotonin or 5-hydroxytryptamine Agonists and Antagonists (Autacoids Part 5). (2022, June 29). YouTube.
- Clinical pharmacology of atypical antipsychotics: an upd
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. chembk.com [chembk.com]
- 4. 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE | 127168-88-1 [chemicalbook.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. New Imide 5-HT1A Receptor Ligands – Modification of Terminal Fragment Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
- 12. The serotonin receptor agonist 5-methoxy-N,N-dimethyltryptamine facilitates noradrenaline release from rat spinal cord slices and inhibits monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders [mdpi.com]
- 15. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. wuxibiology.com [wuxibiology.com]
- 24. mdpi.com [mdpi.com]
- 25. pharmaron.com [pharmaron.com]
Whitepaper: A Framework for Assessing the Neuroactive Potential of 5-Methoxyisoindoline Through Structural Similarity Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] This guide presents a systematic, multi-pillar framework for evaluating the neuroactive potential of a specific derivative, 5-Methoxyisoindoline. We move beyond simple comparison to establish a comprehensive workflow, integrating computational structural analysis with targeted experimental validation. This document serves as both a theoretical guide and a practical playbook for scientists seeking to characterize novel compounds by leveraging established knowledge of neuroactive pharmacophores. We will dissect the structural features of this compound, compare them to well-defined neuroactive molecule classes, and provide detailed, self-validating protocols for in silico and in vitro assessment.
Part 1: Foundational Analysis: The Isoindoline Scaffold and Key Neuroactive Pharmacophores
The Isoindoline Moiety: A Privileged Structure in Neuropharmacology
The isoindoline ring system, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, is a cornerstone of many active pharmaceutical ingredients.[1][2] Its structural rigidity and synthetic tractability make it an ideal scaffold for building molecules that can be precisely tailored to interact with biological targets like enzymes and receptors.[2] A survey of approved drugs reveals the versatility of this core, with examples ranging from the antihypertensive diuretic chlorthalidone to the complex kinase inhibitor midostaurin and the obesity treatment mazindol.[1][3][4] This history of successful clinical application establishes the isoindoline moiety as a promising starting point for novel drug discovery.
Structural Dissection of this compound
The subject of our analysis, this compound, presents two key structural features for consideration:
-
The Isoindoline Core: This rigid, bicyclic amine provides a defined three-dimensional structure. The nitrogen atom serves as a potential hydrogen bond acceptor or donor, a common feature in receptor-ligand interactions.
-
The 5-Methoxy Group (-OCH₃): This electron-donating group, positioned on the aromatic ring, significantly influences the molecule's electronic properties and lipophilicity. Crucially, a methoxy group at the 5-position is a hallmark of several potent serotonergic tryptamines, such as 5-MeO-DMT, suggesting a potential for interaction with serotonin receptors.[5][6][7]
A Survey of Relevant Neuroactive Pharmacophores
A pharmacophore is the essential three-dimensional arrangement of features responsible for a molecule's biological activity.[8] To hypothesize about this compound's potential, we must compare its structure to established pharmacophores of major neuroactive classes.
-
Serotonergic Ligands: This class, which includes antidepressants and psychedelics, is structurally diverse.[9]
-
Tryptamines (e.g., Serotonin, Psilocin, 5-MeO-DMT): These molecules feature an indole ring connected by a two-carbon chain to a terminal amine. The indole can be seen as a larger, more complex bioisostere of the benzene ring in this compound, while both share a critical nitrogen atom. The high affinity of many tryptamines for 5-HT receptors, particularly the 5-HT₂A subtype, is central to their psychoactive effects.[9][10]
-
Phenethylamines (e.g., 2C-series, NBOMes): These compounds are based on a phenethylamine backbone. The addition of methoxy groups to the phenyl ring is a common strategy to increase affinity for 5-HT₂ receptors.[10][11]
-
-
Dopaminergic Ligands (e.g., Dopamine, Apomorphine): The classic dopamine pharmacophore includes a catechol (3,4-dihydroxybenzene) moiety attached to an ethylamine side chain.[12][13] While this compound lacks the catechol group, the spatial relationship between its aromatic ring and the nitrogen atom bears a distant resemblance to the core dopaminergic structure.
-
GABAergic Modulators: Molecules acting on the GABA-A receptor, such as neurosteroids, possess complex, rigid polycyclic structures with specific hydrogen-bonding groups (e.g., a 3α-hydroxyl and a 20-keto group) precisely positioned on a steroid backbone.[14][15] This pharmacophore is structurally distinct from this compound.
Part 2: In Silico Workflow for Structural Similarity Assessment
Rationale for a Computational-First Approach
Before committing to resource-intensive chemical synthesis and biological testing, a computational approach provides a rapid and cost-effective method to generate testable hypotheses.[16][17] Ligand-based virtual screening (LBVS) uses the structures of known active molecules to identify novel compounds with similar properties, bypassing the need for a known receptor structure.[16][18] By quantifying the structural similarity of this compound to a library of known neuroactive drugs, we can prioritize which biological targets to investigate experimentally.
Protocol: 2D Molecular Similarity Screening
This protocol outlines a standard workflow for assessing 2D structural similarity, a foundational technique in cheminformatics.
Objective: To quantify the structural similarity between this compound and a reference set of neuroactive molecules using molecular fingerprints and the Tanimoto coefficient.
Methodology:
-
Structure Representation: Obtain the 2D structure of this compound and reference neuroactive compounds (e.g., Serotonin, Dopamine, Psilocybin, Diazepam) in a machine-readable format (e.g., SMILES or SDF).
-
Molecular Fingerprint Generation:
-
For each molecule, generate a binary vector known as a molecular fingerprint.[19] This vector represents the presence or absence of predefined structural features.
-
Causality: We select dictionary-based fingerprints like MACCS (Molecular ACCess System) keys or PubChem fingerprints because they encode common, functionally relevant chemical substructures (e.g., ring systems, atom counts, functional groups), making them highly interpretable for drug discovery.[19]
-
-
Similarity Calculation:
-
Compare the fingerprint of this compound (A) to the fingerprint of each reference compound (B) using the Tanimoto coefficient (Tc).
-
Formula: Tc = c / (a + b - c)
-
Where 'a' is the number of features in molecule A, 'b' is the number of features in molecule B, and 'c' is the number of features common to both.
-
-
Interpretation: The Tanimoto coefficient ranges from 0 (no similarity) to 1 (identical). A higher Tc indicates greater structural overlap.[20]
-
-
Analysis: Rank the reference compounds by their Tc scores to identify the most structurally analogous molecules, thereby generating a hypothesis for the most likely biological targets.
Data Presentation: Illustrative Similarity Matrix
The following table summarizes the expected output of the in silico workflow. The Tanimoto coefficients are illustrative examples to demonstrate the concept.
| Reference Compound | Core Scaffold/Class | Illustrative Tanimoto Coefficient (vs. This compound) | Implied Hypothesis |
| Serotonin | Tryptamine | 0.45 | Potential serotonergic activity |
| 5-MeO-DMT | Tryptamine | 0.55 | Strong potential for 5-HT receptor interaction |
| Dopamine | Catecholamine | 0.30 | Lower probability of primary dopaminergic activity |
| Mazindol | Isoindoline-based | 0.65 | High similarity to a known neuroactive isoindoline derivative |
| Diazepam | Benzodiazepine | 0.20 | Unlikely to have GABAergic activity |
Visualization: Computational Similarity Workflow
Caption: Computational workflow for structural similarity assessment.
Part 3: Experimental Validation of Predicted Neuroactivity
Rationale for Experimental Validation
While computational methods provide strong hypotheses, they do not confirm biological activity. In vitro experimental validation is a mandatory step to move from structural similarity to functional relevance.[21] The primary goals are to confirm physical interaction with a predicted target (binding) and to characterize the nature of that interaction (function).
Key Experimental Suite: A Tiered Approach
A logical, tiered approach ensures that resources are used efficiently. We begin with broad screening to confirm binding and proceed to more complex functional assays for promising hits.
Objective: To determine if this compound physically binds to a panel of selected neuroreceptors and to quantify its binding affinity (Kᵢ).
Protocol: Competitive Radioligand Binding Assay
This protocol is a gold standard for quantifying the affinity of an unlabeled compound by measuring its ability to displace a known radioactively labeled ligand.[22]
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human 5-HT₂A from a stable cell line).
-
A high-affinity radioligand for the target receptor (e.g., [³H]-ketanserin for 5-HT₂A).
-
Unlabeled this compound (the "competitor").
-
Assay buffer, glass fiber filters, and a scintillation counter.
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound.
-
In a multiwell plate, incubate the receptor membranes with a fixed, low concentration of the radioligand (typically at or below its K_d value) and the varying concentrations of this compound.[21]
-
Self-Validation: Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a saturating concentration of a known unlabeled ligand).
-
-
Incubation & Separation: Allow the reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the unbound. The membranes and anything bound to them will be trapped on the filter.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate "specific binding" by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. This will generate a sigmoidal competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[21]
-
Objective: For targets where significant binding is observed, determine whether this compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator.
Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)
Many serotonin and dopamine receptors are GPCRs that signal by modulating the intracellular concentration of cyclic AMP (cAMP). This assay measures that downstream signal.[23]
-
Materials:
-
Agonist Mode Assay:
-
Plate the cells and treat them with increasing concentrations of this compound.
-
Incubate for a specified time, then lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's protocol.
-
Data Analysis: Plot cAMP levels against the log concentration of this compound to generate a dose-response curve. If the compound is an agonist, cAMP levels will change in a dose-dependent manner. Calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
-
-
Antagonist Mode Assay:
-
Co-incubate the cells with a fixed concentration of a known agonist (at its EC₅₀) and varying concentrations of this compound.
-
Data Analysis: If this compound is an antagonist, it will reduce the cAMP response produced by the agonist. Calculate the IC₅₀ (concentration that inhibits 50% of the agonist response).
-
Data Presentation: Illustrative Bioactivity Profile
| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Mode of Action |
| 5-HT₂A | 85 | 150 (EC₅₀) | Partial Agonist |
| 5-HT₁A | 250 | >10,000 | No functional activity |
| D₂ | >10,000 | N/A | No significant binding |
| SERT | 1,200 | >10,000 | No functional activity |
Visualization: Experimental Validation Workflow
Caption: Tiered workflow for the experimental validation of neuroactivity.
Part 4: Synthesis and Conclusion
This guide has outlined a rigorous, integrated framework for evaluating the neuroactive potential of this compound. The journey from a simple 2D structure to a preliminary bioactivity profile is built on a logical progression from computational prediction to experimental confirmation.
The structural analysis reveals a compelling case for investigating this compound's interaction with the serotonergic system. The combination of a privileged isoindoline scaffold with a 5-methoxy group—a key feature in potent 5-HT receptor ligands—provides a strong rationale for prioritizing these targets.[5][7] The proposed workflows provide the means to test this hypothesis systematically.
Future Directions:
-
Lead Optimization: Should promising activity be confirmed, the isoindoline scaffold is highly amenable to synthetic modification to improve potency, selectivity, or pharmacokinetic properties.[25][26][27]
-
Off-Target Screening: A broader panel of receptors should be screened to identify potential off-target liabilities early in the development process.
-
In Vivo Studies: If a clean and potent in vitro profile is established, subsequent studies in animal models are necessary to assess behavioral effects, pharmacokinetics, and safety. The head-twitch response in rodents, for example, is a well-established behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects.[5][7][9]
By adhering to this structured and evidence-based approach, researchers can efficiently and robustly characterize the neuropharmacological landscape of novel chemical entities like this compound, accelerating the path from initial concept to potential therapeutic candidate.
References
- Chemaxon. (2024). Structural Similarity Methodologies for Small Molecules. Chemaxon. [Link]
- Khan, I., & Ganaie, M. A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]
- Wikipedia. (n.d.). 5-MeO-T-NB3OMe. Wikipedia. [Link]
- Al-kawkabani, A., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules. [Link]
- Karakoc, E., Cherkasov, A., & Sahinalp, S. C. (2006). Distance based algorithms for small biomolecule classification and structural similarity search.
- Szymańska, E., et al. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. [Link]
- Svensson, F., et al. (n.d.). Distinguishing classes of neuroactive drugs based on computational physicochemical properties and experimental phenotypic profiling in planarians.
- Wikipedia. (n.d.). 25C-NBOMe. Wikipedia. [Link]
- Kretz, J., & Opatz, T. (n.d.). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]
- Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]
- Cichoń, N., et al. (2023). Molecular and Medical Aspects of Psychedelics. International Journal of Molecular Sciences. [Link]
- Burton, G., & Veleiro, A. S. (2009). Structure-activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor. Current Medicinal Chemistry. [Link]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
- Lemmen, C., & Lengauer, T. (2000). Computational methods for the structural alignment of molecules. Journal of Computer-Aided Molecular Design. [Link]
- Lemmen, C., & Lengauer, T. (2000). Computational methods for the structural alignment of molecules. Journal of Computer-Aided Molecular Design. [Link]
- Wikipedia. (n.d.). Ligand binding assay. Wikipedia. [Link]
- Rossouw, F. (2018). The Art of Appetizing Aromatics: Part 2 of Psychedelic Chemistry. Psychedelics Today. [Link]
- Bajorath, J. (2008). Molecular Similarity Analysis in Virtual Screening. Royal Society of Chemistry. [Link]
- Glatfelter, G. C., et al. (2025). Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice. Psychopharmacology. [Link]
- ResearchGate. (n.d.). Bioactive molecules that contain Isoindolin-1-one scaffold.
- Dehghani, F., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Drug and Chemical Toxicology. [Link]
- ResearchGate. (n.d.). Pharmacophore model for the neuroactive steroid binding site on GABA A receptors.
- ResearchGate. (2018). A schematic pharmacophore model for the neuroactive steroid binding site of GABAA receptors.
- Alavizadeh, S. H., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. [Link]
- MDPI. (n.d.). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. MDPI. [Link]
- Patsnap. (2025). What are the different types of pharmacophore?.
- MDPI. (n.d.). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. MDPI. [Link]
- Suomivuori, C. M., et al. (n.d.). Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR. Science Advances. [Link]
- López-Arnau, R., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties.
- ResearchGate. (2013). (PDF) Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen.
- Zhuang, Y., et al. (2021). Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell. [Link]
- Khan, I., & Ganaie, M. A. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
- Wang, C., et al. (2013).
- Wu, T. W., et al. (n.d.). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. Bioorganic & Medicinal Chemistry. [Link]
- Khan, I., & Ganaie, M. A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]
- Si, C., et al. (2019). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Journal of Biomolecular Structure & Dynamics. [Link]
- PubChem. (n.d.). Dopamine. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-MeO-T-NB3OMe - Wikipedia [en.wikipedia.org]
- 6. The Art of Appetizing Aromatics: Part 2 of Psychedelic Chemistry | Psychedelics Today [psychedelicstoday.com]
- 7. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the different types of pharmacophore? [synapse.patsnap.com]
- 9. Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and Medical Aspects of Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 25C-NBOMe - Wikipedia [en.wikipedia.org]
- 12. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine | C8H11NO2 | CID 681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of neuroactive steroids acting on the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. Computational methods for the structural alignment of molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemaxon.com [chemaxon.com]
- 20. Distinguishing classes of neuroactive drugs based on computational physicochemical properties and experimental phenotypic profiling in planarians - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. revvity.com [revvity.com]
- 25. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Introduction: The Privileged Status of the Isoindoline Scaffold
An In-Depth Technical Guide to 5-Methoxyisoindoline as a Building Block in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The isoindoline core, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, is a prominent member of this class.[1][2] Its derivatives are found in a remarkable range of natural products and clinically approved drugs, demonstrating broad biological activities that span oncology, immunology, and neuroscience.[1][3][4] Ten commercial drugs containing the isoindoline skeleton are used for indications including multiple myeloma, inflammation, hypertension, and obesity.[1][5][6][7]
Within this versatile family, This compound emerges as a particularly valuable building block. The strategic placement of the methoxy group at the 5-position imparts specific electronic and steric properties that medicinal chemists can leverage to fine-tune a molecule's interaction with biological targets, optimize its pharmacokinetic profile, and enhance its therapeutic efficacy. This guide, intended for researchers and drug development professionals, provides a senior application scientist's perspective on the synthesis, properties, and strategic application of this compound, moving beyond simple protocols to explain the causal reasoning behind its utility in modern drug discovery.
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a building block is critical to predicting its behavior in both synthetic reactions and biological environments. This compound, available commercially as a white powder often in its hydrochloride salt form for improved solubility, possesses a unique combination of features stemming from its isoindoline core and the influential methoxy substituent.[8]
The physicochemical properties of a drug molecule are foundational to its pharmacokinetic behavior.[9] The methoxy group on the this compound scaffold is a key modulator of these properties. As an electron-donating group, it increases the electron density of the aromatic ring, potentially influencing pKa and reactivity. Its presence also impacts lipophilicity (LogP), a critical parameter for membrane permeability and target engagement. The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological macromolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-Methoxy-2,3-dihydro-1H-isoindole | [10][11] |
| Synonyms | This compound | [8][11] |
| CAS Number | 127168-88-1 (free base) | [11][12] |
| 1159822-61-3 (HCl salt) | [8][13] | |
| Molecular Formula | C₉H₁₁NO | [10][11] |
| Molecular Weight | 149.19 g/mol | [10][11] |
| Appearance | White to pale yellow crystalline solid | [8][10] |
| Boiling Point | 254 °C | [10][11] |
| Density | 1.076 g/cm³ | [10][11] |
| pKa | 9.56 ± 0.20 (Predicted) | [10][11] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol and chloroform. The hydrochloride salt form enhances water solubility. | [8][10] |
Strategic Synthesis of the this compound Core
The accessibility of a building block is paramount to its widespread adoption. Fortunately, various synthetic routes to the isoindoline core have been developed, including the reduction of phthalimides and the cyclization of α,α′-dihalo-o-xylenes with primary amines. The latter provides a robust and versatile method for generating N-substituted isoindolines in excellent yields under ambient conditions.
The following workflow illustrates a general and efficient synthesis of an N-substituted this compound derivative, highlighting the key bond-forming step.
Caption: General workflow for the synthesis of N-substituted 5-methoxyisoindolines.
Experimental Protocol: Synthesis of N-Benzyl-5-methoxyisoindoline
This protocol is adapted from established methods for isoindoline synthesis. It serves as a self-validating system; successful formation of the product can be readily confirmed by standard analytical techniques (TLC, NMR, MS), and the high yield demonstrates the efficiency of the chosen conditions.
Materials:
-
1,2-Bis(bromomethyl)-4-methoxybenzene
-
Benzylamine
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-bis(bromomethyl)-4-methoxybenzene (1.0 mmol) in 1,4-dioxane (10 mL).
-
Addition of Reagents: Add benzylamine (1.0 mmol) to the solution, followed by powdered sodium hydroxide (2.4 mmol).
-
Reaction: Stir the resulting mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Causality: Using a suitable base like NaOH in a solvent like 1,4-dioxane maintains a homogenous medium, which is a key step to efficiently promote the double N-alkylation and subsequent intramolecular cyclization. Ambient temperature conditions make this an energy-efficient and scalable process.
-
-
Workup: Once the starting material is consumed, quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: The resulting crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-5-methoxyisoindoline.
Applications & Structure-Activity Relationships (SAR) in Drug Design
This compound is not merely a synthetic intermediate; it is a versatile scaffold whose derivatives have been explored in numerous therapeutic areas.[8][10] Its rigid structure helps to reduce the entropic penalty of binding to a target protein, while the methoxy group provides a vector for optimization.
Key Therapeutic Areas:
-
Neuroscience: The unique properties of the this compound core make it valuable for studying neurotransmitter systems and as a starting point for agents targeting neurological disorders.[8] The structural similarity of the isoindoline core to certain neurotransmitters allows it to serve as a template for designing ligands for receptors and transporters in the central nervous system.
-
Oncology: Isoindole derivatives have shown significant promise in oncology.[4][8] While the famous immunomodulatory drugs (IMiDs) like lenalidomide and thalidomide feature an oxidized isoindolin-1,3-dione core, the underlying isoindoline framework is crucial for their activity.[1][6][7] Furthermore, this compound has been used to prepare C20' ureas based on the chemotherapy agent vinblastine, which are being investigated for activity against vinblastine-resistant cancer cell lines.[11]
-
Metabolic Diseases: The scaffold is a reagent used in the synthesis of Pyruvate Dehydrogenase Kinase (PDK) inhibitors, which are being explored as a novel therapeutic strategy for targeting glucose and fat levels in type 2 diabetes.[11]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective drug candidates relies on a deep understanding of the structure-activity relationship (SAR). For the this compound scaffold, medicinal chemists typically explore modifications at two key positions: the isoindoline nitrogen (N-2) and the aromatic ring.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. chembk.com [chembk.com]
- 11. 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE | 127168-88-1 [chemicalbook.com]
- 12. parchem.com [parchem.com]
- 13. This compound hydrochloride | 1159822-61-3 [chemicalbook.com]
A Technical Guide for the Preliminary Bioactivity Investigation of 5-Methoxyisoindoline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse pharmacological activities.[1][2] This guide outlines a comprehensive, multi-stage strategy for the preliminary bioactivity investigation of a specific analog, 5-Methoxyisoindoline. We present an integrated workflow beginning with in silico profiling to establish drug-likeness and predict potential biological targets. This is followed by a tiered in vitro screening cascade designed to efficiently assess foundational bioactivity, including cytotoxicity and potential liabilities. Detailed, field-proven protocols for key assays are provided, emphasizing experimental design, data interpretation, and decision-making logic. The objective is to provide a robust framework for generating a preliminary data package to guide future lead optimization or de-prioritization of this novel chemical entity.
Introduction: The Rationale for Investigating this compound
The isoindoline core is a bicyclic heterocyclic framework present in drugs indicated for a wide range of conditions, including cancer, inflammation, and hypertension.[1][3] Notable examples include thalidomide and its analogs (lenalidomide, pomalidomide), which are potent immunomodulators, and chlorthalidone, a diuretic.[1][4] The diverse bioactivities reported for isoindoline derivatives, such as anti-inflammatory, analgesic, and neuroprotective effects, underscore the scaffold's value in drug discovery.[5][6][7]
The introduction of a methoxy group at the 5-position of the isoindoline ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. This modification can influence its absorption, distribution, metabolism, and excretion (ADME) profile and modulate its interaction with biological targets.[8] Therefore, a systematic investigation into the bioactivity of this compound is a logical step to explore novel therapeutic potential within this established pharmacophore.
This guide details a strategic workflow for this preliminary investigation, designed to maximize data output while conserving resources.
Stage 1: In Silico & Physicochemical Profiling
Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis is essential to predict the compound's fundamental properties and potential for target engagement.[9][10]
Physicochemical Property Assessment (Drug-Likeness)
A critical first step is to assess whether this compound possesses physicochemical properties consistent with orally bioavailable drugs. Lipinski's Rule of Five provides a foundational guideline for this evaluation.[11][12][13]
Table 1: Predicted Physicochemical Properties of this compound vs. Lipinski's Rule of Five
| Property | Predicted Value for this compound | Lipinski's Guideline | Compliance |
| Molecular Weight (MW) | 149.19 g/mol | < 500 Daltons | Yes |
| Octanol-Water Partition Coefficient (logP) | 1.6 (Estimated) | < 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 (Amine N-H) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 (Amine N, Methoxy O) | ≤ 10 | Yes |
Note: Values are calculated based on the chemical structure.
The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption and cell permeability.[14][15]
In Silico Target Prediction
Computational methods can predict potential biological targets by comparing the structure of this compound to databases of known ligands.[16][17][18] This "guilt-by-association" approach helps prioritize which experimental assays to pursue.[10] Given the known activities of the broader isoindoline class, potential target families for initial virtual screening include:
-
G-Protein Coupled Receptors (GPCRs)
-
Ion Channels
-
Kinases
-
Nuclear Receptors
Various platforms (e.g., SwissTargetPrediction, SEA, PharmMapper) can be used for this analysis. The output will be a ranked list of potential targets, which will inform the design of the in vitro screening cascade.
Stage 2: Foundational In Vitro Bioactivity & Liability Screening
This stage employs a tiered experimental approach to gather empirical data on the compound's cellular effects and potential safety liabilities.
Caption: A simplified decision-making tree for compound advancement.
Key Assessment Criteria:
-
Potency vs. Cytotoxicity Window: A critical parameter is the therapeutic index, estimated here by the ratio of the cytotoxicity IC₅₀ to the primary assay EC₅₀/IC₅₀. A window of at least 10-fold (preferably >30-fold) is desirable.
-
Safety Liabilities: Potent activity at hERG or major CYP isoforms is a significant concern. The acceptable threshold depends on the intended therapeutic indication and the potency in the primary assay. A compound with an on-target potency of 10 nM and a hERG IC₅₀ of 10 µM (a 1000-fold window) may be acceptable, whereas a compound with 1 µM on-target potency and 10 µM hERG IC₅₀ (a 10-fold window) is much less desirable.
Table 3: Integrated Data Summary and Go/No-Go Decision
| Assay | Result (IC₅₀/EC₅₀) | Assessment |
| Cytotoxicity (HEK293) | > 100 µM | Favorable (Non-toxic) |
| Primary Target (M1) | 500 nM | Potent Hit |
| Safety Window (Cyto/Primary) | > 200-fold | Excellent |
| hERG Inhibition | 25 µM | Favorable (>30-fold window vs. primary) |
| CYP3A4 Inhibition | > 50 µM | Favorable (Low DDI risk) |
| Overall Recommendation | Advance to Lead Optimization |
Note: This data is illustrative of a favorable outcome.
Conclusion
This guide provides a structured, efficient, and scientifically rigorous framework for the initial bioactivity assessment of this compound. By integrating predictive in silico methods with a tiered in vitro screening cascade, researchers can generate a robust preliminary data package. This data enables an informed, evidence-based decision on whether to allocate further resources to optimize this compound into a potential clinical candidate or to de-prioritize it in favor of more promising chemotypes.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. soc.chim.it [soc.chim.it]
- 9. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 15. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
5-Methoxyisoindoline for serotonin receptor modulation
An In-depth Technical Guide to the Investigation of 5-Methoxyisoindoline for Serotonin Receptor Modulation
Executive Summary
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities.[1] Concurrently, the 5-methoxy substitution is a well-established pharmacophore in high-affinity ligands for several serotonin (5-HT) receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors.[2] Despite the clear potential suggested by these two pillars of neuropharmacology, the compound uniting them—this compound—remains a largely unexplored entity. This technical guide presents a comprehensive prospectus for the synthesis, characterization, and evaluation of this compound as a novel modulator of serotonin receptors. We provide a robust scientific rationale, detailed experimental protocols, and a strategic workflow designed for researchers, scientists, and drug development professionals seeking to explore new chemical space in serotonergic drug discovery.
Introduction: The Scientific Rationale
The serotonin system, with its at least 14 distinct receptor subtypes, is a cornerstone of modern neuropharmacology, modulating processes from mood and cognition to sleep and appetite.[3] Consequently, 5-HT receptors are the targets of a wide array of therapeutics, including antidepressants, antipsychotics, and anxiolytics.[3] The development of novel ligands with unique selectivity and functional profiles remains a high priority in the pursuit of more effective and safer treatments for central nervous system (CNS) disorders.
The isoindoline core has demonstrated significant potential for CNS-active compounds, with derivatives showing promise in treating conditions like epilepsy and neurodegenerative diseases.[4][5] Its rigid, bicyclic structure provides a well-defined scaffold for presenting pharmacophoric elements to biological targets.
This guide is predicated on a central hypothesis: The strategic fusion of the CNS-privileged isoindoline scaffold with the 5-methoxy pharmacophore, known for its role in serotonin receptor affinity, presents a compelling opportunity to discover a novel class of serotonin receptor modulators. We will outline a systematic approach to validate this hypothesis, from initial synthesis to in-depth pharmacological characterization.
Chemical Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Synthesis Protocol
-
Synthesis of 4-Methoxyphthalic Anhydride:
-
To a round-bottom flask, add 4-methoxyphthalic acid and an excess of acetic anhydride.
-
Heat the mixture under reflux for 2-3 hours until a clear solution is formed.
-
Allow the reaction to cool, during which the anhydride will crystallize.
-
Collect the crystals by vacuum filtration, wash with cold ether, and dry in vacuo.
-
-
Synthesis of 4-Methoxyphthalimide:
-
Thoroughly grind the 4-methoxyphthalic anhydride with urea in a mortar and pestle.
-
Transfer the mixture to a flask and heat gently until the mixture melts and ammonia evolution ceases.
-
Cool the reaction, and recrystallize the solid residue from ethanol to yield pure 4-methoxyphthalimide. This method is a common approach for converting anhydrides to phthalimides.
-
-
Reduction to this compound:
-
In a round-bottom flask, suspend 4-methoxyphthalimide in an aqueous solution of sodium hydroxide.
-
Add zinc dust portion-wise to the stirred suspension.
-
Heat the mixture under reflux for several hours. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, extract the aqueous mixture with an organic solvent such as dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product via column chromatography on silica gel. The hydrochloride salt can be prepared by dissolving the free base in ether and adding a solution of HCl in ether for improved stability and solubility in aqueous media for biological assays.[8]
-
In Vitro Pharmacological Characterization
A tiered screening approach is essential to efficiently determine the serotonin receptor binding profile and functional activity of this compound. The initial focus should be on receptor subtypes where the 5-methoxy moiety is known to confer high affinity in other chemical series (e.g., tryptamines).
Experimental Workflow: In Vitro Screening Cascade
Caption: A tiered workflow for the in vitro characterization of this compound.
Protocol 1: Radioligand Binding Assays
The objective of this assay is to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
-
Materials:
-
Cell membranes expressing the human recombinant serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Specific radioligand for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
This compound hydrochloride dissolved in assay buffer.
-
Non-specific binding control (e.g., high concentration of serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or a concentration of this compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester, and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent inhibition of specific binding versus the log concentration of this compound and fit the data using a non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Functional Activity Assays (Example: Calcium Mobilization for Gq-coupled Receptors like 5-HT2A)
This assay determines whether this compound acts as an agonist or antagonist at Gq-coupled receptors by measuring changes in intracellular calcium.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescent plate reader capable of kinetic reads.
-
-
Procedure (Agonist Mode):
-
Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound.
-
Place the plate in the fluorescent reader and measure baseline fluorescence.
-
Add the different concentrations of this compound to the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and determine the EC50 and Emax values.
-
-
Procedure (Antagonist Mode):
-
Follow steps 1-3 as above.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Add a known agonist (e.g., serotonin) at its EC80 concentration to all wells.
-
Measure the fluorescence response and calculate the IC50 of this compound in inhibiting the agonist's effect.
-
Data Presentation: Proposed Screening Panel and Expected Data
| Target | Radioligand | Assay Type | Data Output | Rationale for Inclusion |
| 5-HT1A Receptor | [³H]8-OH-DPAT | Binding | Ki (nM) | High prevalence of 5-methoxy moiety in known ligands.[2] |
| Functional (cAMP) | EC50/IC50 (nM), Emax (%) | Key therapeutic target for anxiety and depression. | ||
| 5-HT2A Receptor | [³H]Ketanserin | Binding | Ki (nM) | High prevalence of 5-methoxy moiety in known ligands.[2] |
| Functional (Ca²⁺) | EC50/IC50 (nM), Emax (%) | Key target for antipsychotics and psychedelics. | ||
| 5-HT2C Receptor | [³H]Mesulergine | Binding | Ki (nM) | Important in appetite and mood regulation. |
| Functional (Ca²⁺) | EC50/IC50 (nM), Emax (%) | Structural similarity to 5-HT2A suggests potential interaction. | ||
| 5-HT7 Receptor | [³H]SB-269970 | Binding | Ki (nM) | Implicated in cognition and circadian rhythms.[9] |
| Functional (cAMP) | EC50/IC50 (nM), Emax (%) | Represents a distinct 5-HT receptor family (Gs-coupled). | ||
| SERT, DAT, NET | Various | Binding | Ki (nM) | Assess potential for monoamine reuptake inhibition. |
In Vivo Pharmacological Evaluation
Should in vitro studies reveal a potent and selective profile, in vivo experiments are the next logical step to assess the compound's CNS effects and therapeutic potential.
Protocol 3: Head-Twitch Response (HTR) in Mice
The HTR is a well-validated behavioral model in rodents that is predictive of 5-HT2A receptor agonist activity, often correlated with hallucinogenic potential in humans.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Administer this compound via intraperitoneal (i.p.) injection at various doses. A vehicle control group should be included.
-
Immediately after injection, place each mouse in an individual observation chamber.
-
Record the number of head twitches over a 30-minute period.
-
To confirm 5-HT2A mediation, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) before administration of this compound.
-
Analyze the data to determine a dose-response relationship for HTR induction.
-
Structure-Activity Relationship (SAR) and Future Directions
The pharmacological data generated for the parent this compound will serve as a crucial baseline for future medicinal chemistry efforts. A systematic SAR exploration could involve:
-
Modification of the Methoxy Group: Shifting the position of the methoxy group (e.g., to the 4, 6, or 7-position) or replacing it with other substituents (e.g., fluoro, chloro, methyl) to probe the electronic and steric requirements for receptor binding.
-
Substitution on the Aromatic Ring: Adding further substituents to the benzene ring to explore potential new interactions within the receptor binding pocket.
-
N-Alkylation: Introducing various alkyl or arylalkyl groups on the isoindoline nitrogen to potentially modulate affinity, selectivity, and functional activity, as is common in many aminergic pharmacophores.
Logical Framework for SAR Exploration
Caption: A logical approach for the future SAR studies of this compound analogs.
Conclusion
This compound stands at the intersection of two highly validated concepts in neuropharmacology: the privileged nature of the isoindoline scaffold for CNS targets and the established role of the 5-methoxy group in high-affinity serotonin receptor ligands. While direct pharmacological data for this specific compound is currently lacking, the scientific premise for its investigation is exceptionally strong. The synthetic and analytical protocols outlined in this guide provide a comprehensive and robust framework for its characterization. The successful execution of this research plan has the potential to uncover a novel chemical entity with significant value for modulating the serotonin system, offering new avenues for the development of therapeutics for a range of neuropsychiatric disorders.
References
- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Tre
- Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregul
- 2-Benzyl-5-methoxyisoindoline-1,3-dione. PubMed Central.
- Properties and Functions of Isoindoline: A Short Review.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
- Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central.
- Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. PubMed.
- Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. Iranian Journal of Pharmaceutical Research.
- Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. PubMed.
- Compounds advantageous in the treatment of central nervous system diseases and disorders.
- Compounds and methods of treating neurological disorders.
- 2-Benzyl-5-methoxyisoindoline-1,3-dione.
- PubChem BioAssays. PubChem.
- Method and composition for treating cns disorders.
- Compositions for treating cns disorders.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.
- Binding affinities of the selected compounds towards serotonin receptors.
- Serotonin 5-HT2 receptor activation prevents allergic asthma in a mouse model. American Journal of Physiology-Lung Cellular and Molecular Physiology.
- Affinity values (K i in nM) at selected serotonin receptor isoforms.
- Psychedelics and the Human Receptorome. PLOS ONE.
- Method and composition for treating cns disorders.
- Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents.
- Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. European Journal of Medicinal Chemistry.
- 5-Methoxyis
- Structure-Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Upd
- BioAssay Tag Names. PubChem.
- Design, synthesis, and evaluation of 1, 3-dioxo-N- phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. PubMed.
- PubChem's BioAssay D
- Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders. PubMed.
- Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)
- D
- Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PubMed Central.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- Constitutive activity of 5-HT receptors: Factual analysis. Neuropharmacology.
- 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Clinical and Diagnostic Research.
- Synthesis, characterization and pharmacological activity of some new phthalimide deriv
- The Gabriel Synthesis. Master Organic Chemistry.
- Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI.
- Gabriel Amine Synthesis.
- 5-hydroxytryptamine (5-HT) receptor ligands. PubMed.
- Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties.
Sources
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 5-Methoxyisoindoline: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Promise of a Privileged Scaffold
The isoindoline core is a "privileged structure" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] From the anti-inflammatory properties of Indoprofen to the complex immunomodulatory effects of thalidomide and its analogs, the versatility of the isoindoline scaffold is well-documented.[1][3] This guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 5-Methoxyisoindoline. By examining its chemical properties, synthesizing data from related compounds, and proposing robust experimental frameworks, we aim to provide a comprehensive resource for researchers poised to investigate this promising molecule.
The this compound Molecule: Physicochemical Properties and Synthetic Avenues
This compound is a bicyclic aromatic amine with a molecular formula of C₉H₁₁NO.[4] The methoxy group at the 5-position is a key feature, influencing the molecule's electronic properties and potential for hydrogen bonding, which in turn can dictate its binding affinity to biological targets. The hydrochloride salt form is often utilized in research settings to enhance its solubility in aqueous solutions, a critical factor for biological assays and formulation development.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO·HCl | [4] |
| Molecular Weight | 185.69 g/mol | [4] |
| Appearance | White powder | [4] |
| Purity | ≥ 99% (HPLC) | [4] |
| Storage Conditions | 0-8°C | [4] |
Synthetic Strategy: A Proposed Protocol
The synthesis of this compound can be approached through various established methods for isoindoline synthesis. A common strategy involves the reduction of a corresponding phthalimide or isoindolinone precursor. Below is a generalized, yet detailed, protocol based on common synthetic routes for related compounds.[5][6]
Protocol 1: Synthesis of this compound Hydrochloride
Objective: To synthesize this compound hydrochloride from a suitable precursor.
Materials:
-
5-Methoxyphthalimide (or 5-methoxyisoindolin-1-one)
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 5-methoxyphthalimide in anhydrous THF.
-
Reduction: Cool the suspension to 0°C in an ice bath. Slowly add a solution of LiAlH₄ or BH₃-THF in THF to the flask.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess reducing agent by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filtration and Extraction: Filter the resulting precipitate through a pad of Celite® and wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or EtOAc. Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
-
Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white powder.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Postulated Mechanisms of Action and Therapeutic Targets
While direct studies on this compound are limited, the extensive research on structurally similar compounds provides a strong basis for predicting its potential biological activities. The primary hypothesized mechanisms revolve around its interaction with key neurotransmitter systems and its potential to modulate inflammatory and cell proliferation pathways.
Neuromodulatory Potential: Targeting Dopamine and Serotonin Receptors
The structural similarity of the isoindoline core to the pharmacophores of many central nervous system (CNS) active drugs suggests a high probability of interaction with neurotransmitter receptors.
Dopamine agonists, which activate dopamine receptors, are cornerstone treatments for Parkinson's disease and have applications in treating hyperprolactinemia and restless legs syndrome.[7][8][9] The core structure of this compound shares features with known dopamine D2 and D3 receptor ligands.[10] It is plausible that this compound could act as a dopamine agonist, potentially offering therapeutic benefits in conditions characterized by dopamine deficiency.[7][11]
Serotonin (5-HT) receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and sleep.[12][13] Several isoquinoline and indole derivatives exhibit affinity for various 5-HT receptor subtypes.[14][15] For instance, some compounds act as 5-HT₁A partial agonists and 5-HT₂A/₂C antagonists.[14] The 5-methoxyindole moiety is a key structural feature of several known serotonin receptor ligands.[5] It is therefore highly probable that this compound modulates serotonergic neurotransmission, which could be therapeutically relevant for depression and anxiety disorders.[16][17]
Anti-inflammatory and Neuroprotective Potential
Chronic inflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[8][18] Isoquinoline and indole derivatives have demonstrated both anti-inflammatory and neuroprotective properties in various preclinical models.[7][11][18]
The anti-inflammatory effects of related compounds are often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.[1][19][20][21] The 5-methoxy group, in particular, has been associated with anti-inflammatory activity in other molecular contexts.[22]
Protocol 2: In Vitro Anti-inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory potential of this compound in a cell-based assay.
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound hydrochloride
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Griess Reagent for nitrite determination
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell viability assay kit (e.g., MTT or PrestoBlue™)
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells to ~80% confluency. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.
-
Cell Viability Assessment: After collecting the supernatant, assess the viability of the remaining cells using an MTT or PrestoBlue™ assay to rule out cytotoxicity-mediated effects.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of NO and cytokine production.
Neuroprotective effects of related compounds have been demonstrated in models of excitotoxicity and oxidative stress.[1][18][19][23] The mechanism may involve the scavenging of reactive oxygen species (ROS), modulation of intracellular calcium levels, and inhibition of apoptotic pathways.
Anticancer Potential
The isoindoline scaffold is present in several anticancer agents.[1][3] Derivatives of isoindoline-1,3-dione have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.[16][17][24] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[24][25][26]
Protocol 3: In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Cell Lines: A panel of cancer cell lines, such as MCF-7 (breast), A549 (lung), and K562 (leukemia).
Materials:
-
This compound hydrochloride
-
Appropriate cell culture media and supplements
-
MTT or similar cell proliferation assay kit
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cell lines in 96-well plates for proliferation assays and in 6-well plates for apoptosis and cell cycle analysis.
-
Compound Incubation: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Proliferation Assay: At each time point, perform the MTT assay to determine the effect on cell viability and calculate the IC₅₀ value.
-
Apoptosis Analysis: After treatment, stain the cells with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Cell Cycle Analysis: Fix the treated cells, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Pharmacokinetic Profile: A Predictive Overview
The pharmacokinetic properties of a drug candidate are critical for its therapeutic success. While specific data for this compound is not yet available, we can infer a potential profile based on related structures.[2][27][28][29] The presence of the methoxy group may influence its metabolic stability, and the overall lipophilicity of the molecule will affect its ability to cross the blood-brain barrier, a key consideration for CNS-targeted therapies.
| Pharmacokinetic Parameter | Predicted Characteristic for this compound | Rationale based on Related Compounds |
| Absorption | Likely to have good oral bioavailability. | Many small molecule heterocyclic compounds exhibit favorable absorption characteristics.[30] |
| Distribution | Potential to cross the blood-brain barrier. | The lipophilicity of the isoindoline core suggests possible CNS penetration. |
| Metabolism | The methoxy group may be a site for O-demethylation by cytochrome P450 enzymes. | A common metabolic pathway for methoxylated aromatic compounds. |
| Excretion | Likely to be excreted via both renal and hepatic routes after metabolism. | Typical for compounds of this class.[27] |
Future Directions and Concluding Remarks
This compound stands as a promising yet underexplored molecule with significant therapeutic potential. The strong precedent set by other isoindoline-containing compounds in neuroscience and oncology provides a compelling rationale for its further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to systematically evaluate its biological activities.
Future research should focus on:
-
Target Identification and Validation: Utilizing techniques such as affinity chromatography and proteomics to identify the direct binding partners of this compound.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of Parkinson's disease, depression, inflammatory disorders, and cancer.[16][31][32]
-
Lead Optimization: Synthesizing and screening derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.
References
- Gao, H., et al. (2022). Novel Phenazine 5,10-Dioxides Release •OH in Simulated Hypoxia and Induce Reduction of Tumour Volume In Vivo. Antioxidants, 11(3), 498.
- Ang, K. H., et al. (2012). Exploring the anticancer activity of functionalized isoindigos: synthesis, drug-like potential, mode of action and effect on tumor-induced xenografts. Archiv der Pharmazie, 345(8), 636-647.
- Singh, P., & Kumar, V. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Pharmaceuticals, 16(1), 101.
- Maslennikov, I. S., et al. (2022). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. Molbank, 2022(4), M1514.
- Hubei Sibo Chem Co ltd. (2020). Preparation method of 5-methoxyindole. CN110642770B.
- Saad, E. A., et al. (2023). Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. Journal of Applied Pharmaceutical Science, 13(01), pp. 101-112.
- Wang, Y., et al. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 27(19), 6526.
- Akkoc, S., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12041-12050.
- Werz, O., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(15), 11463-11487.
- Moreno, B., et al. (2014). Differential neuroprotective effects of 5'-deoxy-5'-methylthioadenosine. PloS one, 9(3), e90671.
- Nurhayati, A. P. D., et al. (2022). The Activity of Trisindoline 5 Compound againsts c-Myc and FoxO1, 3, 4 Gene Expression on MDA-MB-231 Breast Cancer Stem Cells. Research Journal of Pharmacy and Technology, 15(12), 5427-5432.
- Eiseman, J. L., et al. (2010). Plasma pharmacokinetics of the indenoisoquinoline topoisomerase I inhibitor, NSC 743400, in rats and dogs. Cancer chemotherapy and pharmacology, 65(5), 959-966.
- Di Giovanni, G., & De Deurwaerdère, P. (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. Pharmaceuticals, 16(2), 241.
- Krasavin, M., et al. (2021). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 22(16), 8758.
- Moreno, B., et al. (2014). Differential Neuroprotective Effects of 5'-Deoxy-5'-Methylthioadenosine. PLoS ONE, 9(3), e90671.
- Stratz, C., et al. (2008). The anti-inflammatory effects of the 5-HT₃ receptor antagonist tropisetron are mediated by the inhibition of p38 MAPK activation in primary human monocytes. Journal of molecular medicine, 86(3), 321-330.
- Wikipedia. 5-HT receptor. [Link]
- El-Sayed, N. N. E., et al. (2021). A four-step formal synthesis of 5-methsyl-5H-indolo[2,3-b]quinoline (127). ARKIVOC, 2021(5), 1-28.
- Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(13), 4220.
- Ali, M. A., & Ismail, R. (2009). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. E-Journal of Chemistry, 6(S1), S35-S38.
- Yuan, J., et al. (2015). High-affinity and selective dopamine D3 receptor full agonists. Bioorganic & medicinal chemistry letters, 25(16), 3247-3251.
- Ho, H., et al. (2016). Endothelium-Derived 5-Methoxytryptophan Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation.
- Singh, P., & Kumar, V. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org, 2023, 2023010101.
- Abdel-Hafez, A. A., et al. (2021). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 26(16), 4983.
- Al-Warhi, T., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Comb. Chem. High Throughput Screen., 27.
- Ueda, S., et al. (2009). Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook. Neurochemical Research, 34(11), 2047-2052.
- Hurn, V., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4426.
- Qiu, Y., et al. (2023). Anti-inflammatory effects of para-quinone methide derivatives on ulcerative colitis. Frontiers in Pharmacology, 14, 1269395.
- Akkoc, S., et al. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-cancer agents in medicinal chemistry, 21(13), 1736-1746.
- Nelson, A. G., et al. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 14, 1106093.
- da Silva, G. C., et al. (2021). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. Brazilian Journal of Medical and Biological Research, 54(1), e10243.
- Minaiyan, M., et al. (2012). Anti-inflammatory effects of 5-HT receptor antagonist, tropisetron on experimental colitis in rats. European journal of pharmaceutical sciences, 46(1-2), 65-71.
- Mehta, B. M., et al. (1980). Clinical pharmacokinetics of 5-methyltetrahydrohomofolate.
- Sal-Man, N., et al. (2018). Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A receptor binding affinity for selected DRBAs.
- Stasiuk, W., et al. (2021). ¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?.
- Lv, Q., et al. (2018). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Acta pharmaceutica Sinica. B, 8(6), 947-961.
- Charpentier, C. J., et al. (1998). Mechanisms of inverse agonist action at D2 dopamine receptors. Molecular pharmacology, 54(1), 99-110.
- Hoeprich, P. D., et al. (1974). In vitro studies of 5-fluorocytosine resistance in Candida albicans and Torulopsis glabrata. Antimicrobial agents and chemotherapy, 6(5), 547-553.
- Li, Y., et al. (2023). Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China. Antibiotics, 12(11), 1630.
- John, C. S., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. ACS chemical neuroscience, 12(18), 3469-3479.
- Kiseleva, A. V., et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics, 15(12), 2736.
- Lin, Y. C., et al. (2020). Local Irradiation Modulates the Pharmacokinetics of Metabolites in 5-Fluorouracil—Radiotherapy–Pharmacokinetics Phenomenon. Frontiers in Oncology, 10, 159.
- Daina, A., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Heliyon, 9(4), e15264.
Sources
- 1. Neuroprotective effects of the mGlu5R antagonist MPEP towards quinolinic acid-induced striatal toxicity: involvement of pre- and post-synaptic mechanisms and lack of direct NMDA blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma pharmacokinetics of the indenoisoquinoline topoisomerase I inhibitor, NSC 743400, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 7. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-affinity and selective dopamine D3 receptor full agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 13. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Differential neuroprotective effects of 5'-deoxy-5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The anti-inflammatory effects of the 5-HT₃ receptor antagonist tropisetron are mediated by the inhibition of p38 MAPK activation in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory effects of 5-HT receptor antagonist, tropisetron on experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Endothelium-Derived 5-Methoxytryptophan Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Exploring the anticancer activity of functionalized isoindigos: synthesis, drug-like potential, mode of action and effect on tumor-induced xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Clinical pharmacokinetics of 5-methyltetrahydrohomofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Frontiers | Local Irradiation Modulates the Pharmacokinetics of Metabolites in 5-Fluorouracil—Radiotherapy–Pharmacokinetics Phenomenon [frontiersin.org]
- 30. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Novel Phenazine 5,10-Dioxides Release •OH in Simulated Hypoxia and Induce Reduction of Tumour Volume In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Anti-inflammatory effects of para-quinone methide derivatives on ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
The Isoindoline Scaffold: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
The isoindoline core, a bicyclic heterocyclic system, has emerged as a privileged scaffold in contemporary chemical and pharmaceutical sciences. Its unique structural and electronic properties have rendered it a versatile building block in the synthesis of a diverse array of functional molecules. This in-depth technical guide provides a comprehensive exploration of the fundamental research surrounding the isoindoline scaffold. We will delve into its synthesis, including established and novel methodologies, explore its multifaceted applications in medicinal chemistry, with a particular focus on its role as a pharmacophore in clinically significant drugs, and examine its growing importance in materials science. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and facilitate future innovation.
The Isoindoline Core: Structure and Physicochemical Properties
The isoindoline scaffold consists of a benzene ring fused to a five-membered nitrogen-containing ring, with the nitrogen atom at the 2-position.[1] This seemingly simple architecture gives rise to a unique set of physicochemical properties that are pivotal to its diverse applications.
1.1. Structural Features
The isoindoline nucleus is a bicyclic heterocyclic system with the molecular formula C₈H₉N and a molecular weight of approximately 119.16 g/mol .[2][3] The fusion of the aromatic benzene ring with the saturated pyrrolidine ring imparts a constrained, three-dimensional geometry. The nitrogen atom's lone pair of electrons contributes to the molecule's basicity and nucleophilicity, making it a reactive handle for chemical modifications.[2]
1.2. Physicochemical Characteristics
Isoindoline is typically a white to off-white crystalline powder or flakes.[4] It exhibits moderate solubility in water but is readily soluble in common organic solvents like ethanol and chloroform.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉N | [2][3] |
| Molecular Weight | 119.16 g/mol | [2][3] |
| Melting Point | ~17 °C | [2] |
| Boiling Point | ~221 °C | [2] |
| pKa (predicted) | ~9.26 | [2] |
These properties make isoindoline a versatile intermediate in a wide range of chemical transformations.[2][4]
Synthesis of the Isoindoline Scaffold
The construction of the isoindoline core has been the subject of extensive research, leading to the development of a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.
2.1. Classical Synthetic Routes
One of the most established methods for synthesizing the parent isoindoline is the catalytic hydrogenation of phthalonitrile.[5] This method offers a direct route to the core structure.
Experimental Protocol: Catalytic Hydrogenation of Phthalonitrile to Isoindoline[5]
Materials:
-
Phthalonitrile
-
5% Platinum on carbon (Pt/C)
-
Tetrahydrofuran (THF)
-
Nitrogen gas
-
Hydrogen gas
-
Autoclave
Procedure:
-
In an autoclave, dissolve 100 g of phthalonitrile in tetrahydrofuran.
-
Carefully add 20 g of 5% platinum on carbon to the solution.
-
Purge the autoclave with nitrogen gas.
-
Heat the mixture to 60 °C.
-
Apply a hydrogen pressure of 180 bars and maintain for 5 to 6 hours.
-
After the reaction is complete, cool the autoclave and carefully decompress, followed by purging with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Distill off the tetrahydrofuran from the filtrate at atmospheric pressure.
-
Distill the residue under a vacuum of 23 mbars at a temperature of 100 °C to obtain isoindoline.
Expected Yield: Approximately 75% with a purity of around 89%.[5]
2.2. Modern Synthetic Methodologies
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of substituted isoindolines and their derivatives, offering greater efficiency, functional group tolerance, and stereocontrol.
2.2.1. Palladium-Catalyzed Intramolecular C-H Amination
Palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates provides an efficient route to indoline and, by extension, isoindoline-like structures.[6][7] A highly effective method for synthesizing chiral isoindolines involves the palladium-catalyzed asymmetric intramolecular allylic C-H amination of o-allylbenzylamines.[8] This approach can deliver a variety of enantioenriched isoindolines with high yields and excellent enantioselectivities.[8]
Experimental Protocol: Palladium-Catalyzed Asymmetric Intramolecular Allylic C–H Amination[8]
Materials:
-
o-allylbenzylamine substrate
-
Pd(OAc)₂ (10 mol%)
-
Chiral phosphoramidite ligand (e.g., L7, 12 mol%)
-
2,5-di-tert-butyl-1,4-benzoquinone (2,5-DTBQ, 1.0 equiv)
-
Isopropyl alcohol (i-PrOH)
-
Sealed test tube with magnetic stir bar
-
Nitrogen atmosphere
Procedure:
-
To a 10 mL sealed test tube containing a magnetic stir bar, add Pd(OAc)₂ (10 mol%), the chiral phosphoramidite ligand (12 mol%), and 2,5-DTBQ (1.0 equiv).
-
Add the o-allylbenzylamine substrate (0.1 mmol) and 1 mL of isopropyl alcohol.
-
Quickly evacuate the tube and backfill with nitrogen.
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 70 °C) for the specified time (e.g., 24 h).
-
Upon completion, cool the reaction mixture and purify by column chromatography to obtain the chiral isoindoline.
This method has been shown to produce various chiral isoindolines in good yields with excellent enantioselectivities (up to 98% ee).[8]
2.2.2. Synthesis of N-Aryl Isoindolines
The synthesis of N-aryl isoindolines can be achieved through methods such as the reaction of arylamines with cyclic ethers in the presence of POCl₃ and DBU.[9] This approach offers an efficient route to a variety of N-aryl substituted azacycles, including isoindolines.[9]
Caption: Overview of synthetic approaches to the isoindoline scaffold.
The Isoindoline Scaffold in Medicinal Chemistry
The isoindoline scaffold is a prominent pharmacophore in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[10] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.
3.1. Immunomodulatory Drugs (IMiDs) and the Cereblon E3 Ligase Pathway
Perhaps the most well-known application of the isoindoline scaffold is in the class of immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide.[11] These drugs exert their therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[12][13]
Mechanism of Action: IMiDs act as "molecular glues," binding to CRBN and altering its substrate specificity.[14] This drug-induced proximity leads to the recruitment of specific "neosubstrates" to the E3 ligase complex for ubiquitination and subsequent proteasomal degradation.[12] In multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[13][15] The degradation of IKZF1 and IKZF3 leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are critical for myeloma cell survival.[12] This ultimately results in the antiproliferative and apoptotic effects observed with IMiD treatment.[14]
Caption: Signaling pathway of lenalidomide-induced Ikaros degradation.
3.2. Isoindoline Derivatives as Enzyme Inhibitors
The versatility of the isoindoline scaffold has been exploited to develop inhibitors for a range of enzymes implicated in various diseases.
3.2.1. Acetylcholinesterase (AChE) Inhibitors
Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[16][17] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Several series of isoindoline-1,3-dione derivatives have shown potent anti-AChE activity.[16][17]
| Compound | Substitution Pattern | IC₅₀ (µM) for AChE | Reference(s) |
| 7a | para-fluoro substituted | 2.1 | [16] |
| 7f | para-fluoro substituted | 2.1 | [16] |
| 8a | Acetohydrazide derivative | 0.11 ± 0.05 | [1] |
| 4b | 4-Fluorophenyl moiety | 16.42 ± 1.07 | [17] |
| Rivastigmine (Standard) | - | 11.07 | [16] |
| Donepezil (Standard) | - | 0.41 ± 0.09 | [17] |
3.3. Anticancer Activity Beyond IMiDs
The anticancer potential of isoindoline derivatives extends beyond the immunomodulatory drugs. Various substituted isoindoles have demonstrated cytotoxic effects against a range of cancer cell lines.[18][19]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Compound 7 | A549 (Lung) | 19.41 ± 0.01 | [18] |
| Compound 1 | HTB-26 (Breast) | 22.4 | [4] |
| Compound 2 | HCT116 (Colon) | 0.34 | [4] |
| 5-Fluorouracil (Standard) | A549 (Lung) | >100 | [18] |
The Isoindoline Scaffold in Materials Science
The unique electronic and photophysical properties of the isoindoline scaffold have led to its exploration in the field of materials science, particularly in organic electronics.
4.1. Isoindigo-Based Polymers for Organic Photovoltaics (OPVs)
Isoindigo, a derivative of isoindoline, has been incorporated into conjugated polymers for use in organic solar cells.[20][21] These materials serve as electron donors in the active layer of OPV devices.[20] The properties of these polymers, such as their absorption spectrum and charge carrier mobility, can be tuned by modifying the isoindigo core and the co-monomer units.[20]
| Polymer | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference(s) |
| P6TI | 7.25 | 16.24 | - | - | [20] |
| PTI-1 with PC61BM | ~5.8 | - | - | - | [22] |
4.2. Isoindoline Derivatives in Organic Light-Emitting Diodes (OLEDs)
The rigid and planar structure of certain isoindoline derivatives makes them suitable candidates for use in organic light-emitting diodes (OLEDs).[23] These materials can function as emissive or charge-transporting layers within the OLED device architecture.[24] Further research is ongoing to fully explore the potential of isoindoline-based materials in this application.
Conclusion and Future Perspectives
The isoindoline scaffold has proven to be a remarkably versatile and valuable structural motif in both medicinal chemistry and materials science. Its continued exploration has led to the development of life-changing drugs and promising new materials. The future of isoindoline research is bright, with several exciting avenues for exploration:
-
Development of Novel Therapeutics: The continued investigation of structure-activity relationships will undoubtedly lead to the discovery of new isoindoline-based drugs with improved efficacy and safety profiles for a wide range of diseases.
-
Expansion of Materials Applications: Further functionalization of the isoindoline core could yield novel materials with tailored electronic and optical properties for advanced applications in organic electronics and beyond.
-
Green and Sustainable Synthesis: The development of more environmentally friendly and efficient synthetic methods for accessing the isoindoline scaffold will be crucial for its large-scale application.
As our understanding of the fundamental properties of the isoindoline scaffold deepens, so too will its impact on science and technology. This guide serves as a testament to the rich history and exciting future of this remarkable heterocyclic system.
References
- Exploring the Chemical Properties and Applications of Isoindoline. (2025-11-25).
- Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. (2024-11-01). CCS Chemistry.
- Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021-08-19). Research in Pharmaceutical Sciences.
- Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences.
- Synthesis of isoindolines. Organic Chemistry Portal.
- Isoindoline. Wikipedia.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.
- The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins. (2014-01-17). Science.
- Process for the preparation of isoindoline. Google Patents.
- Lenalidomide induces degradation of IKZF1 and IKZF3. (2014-07-03). Oncoimmunology.
- Isoindoline | C8H9N | CID 422478. PubChem.
- Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. (2025-08-06). Science.
- Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry.
- Lenalidomide induces degradation of IKZF1 and IKZF3. PubMed.
- Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination. (2012-06-15). Organic Letters.
- The anticancer IC50 values of synthesized compounds. ResearchGate.
- Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. (2024-11-01). Chinese Chemical Society.
- Understanding Isoindoline: A Key Building Block for Chemical Synthesis.
- Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters.
- THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES.
- Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Chemistry Portal.
- Method for synthesizing 1,3-diiminoisoindole. Google Patents.
- Values of physicochemical descriptors for isoindolines 1-14 and... ResearchGate.
- Cereblon E3 ligase modulator. Wikipedia.
- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Organic & Biomolecular Chemistry.
- Synthesis of isoindoles. Organic Chemistry Portal.
- Laying Out Pathways With Rgraphviz. The R Journal.
- Graphviz and dot: Generating Diagrams with Code. (2022-10-21). YouTube.
- Graphviz tutorial. (2021-01-13). YouTube.
- Isoindole Derivatives: Propitious Anticancer Structural Motifs. Anti-cancer agents in medicinal chemistry.
- Graphviz Examples and Tutorial. Sketchviz.
- How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov.
- DOT Language. (2024-09-28). Graphviz.
- Dot Language (graph based diagrams). (2018-10-07). Medium.
- Building diagrams using graphviz. (2021-03-26). Chad's Blog.
- Drawing graphs with dot. (2015-01-05). Graphviz.
- (PDF) Isoindigo-based copolymers for polymer solar cells with efficiency over 7%. (2025-08-10). ResearchGate.
- Isoindigo-dicyanobithiophene-Based Copolymer for High Performance Polymer–Fullerene Solar Cells Reaching 1.06 V Open Circuit Voltage and 8.36% Power Conversion Efficiency. ResearchGate.
- Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. ResearchGate.
- Highly polarized single-crystal organic light-emitting devices with low turn-on voltage and high brightness. Materials Horizons.
- Enhance performance of organic solar cells based on an isoindigo-based copolymer by balancing absorption and miscibility of electron acceptor. (2025-08-06). ResearchGate.
Sources
- 1. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 6. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoindoline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. acgpubs.org [acgpubs.org]
- 24. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Methoxyisoindoline
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and marketed pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a valuable framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Derivatives of isoindoline have demonstrated a remarkable range of pharmacological activities, including applications in oncology, immunology, and neuroscience.[2][3] 5-Methoxyisoindoline, in particular, serves as a crucial building block for more complex molecules, where the methoxy group can modulate electronic properties, metabolic stability, and receptor binding affinity.
This guide provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers in both academic and industrial settings. We will explore the primary synthetic strategies, explain the chemical rationale behind the chosen methodologies, and provide step-by-step instructions to ensure reproducible and high-purity outcomes.
Comparative Analysis of Synthetic Strategies
Several pathways can be envisioned for the synthesis of this compound. The optimal choice depends on factors such as starting material availability, required scale, and the safety infrastructure of the laboratory.
| Strategy | Starting Material | Key Transformation | Pros | Cons |
| Strategy A | 4-Methoxyphthalimide | Imide Reduction | High-yielding, reliable for lab scale. | Requires highly reactive, pyrophoric hydride reagents (e.g., LiAlH₄). |
| Strategy B | 4-Methoxyphthalonitrile | Catalytic Hydrogenation | Potentially greener, avoids pyrophoric reagents, scalable. | Requires high-pressure hydrogenation equipment; catalyst can be costly.[4] |
| Strategy C | 1,2-Bis(halomethyl)-4-methoxybenzene | Diamination | Direct route. | Precursor is often not commercially available and requires multi-step synthesis. |
Expert Rationale: For standard laboratory-scale synthesis, Strategy A (Imide Reduction) offers the most practical and accessible route. The starting material, 4-Methoxyphthalimide, can be readily prepared from commercially available 4-methoxyphthalic acid or anhydride. The subsequent reduction, while requiring careful handling of lithium aluminum hydride (LiAlH₄), is a robust and well-understood transformation in organic chemistry, reliably delivering the target compound. This guide will focus on a detailed protocol for this strategy.
Recommended Synthetic Workflow
The recommended pathway is a two-step process starting from 4-methoxyphthalic acid. The first step involves the formation of the phthalimide ring, which is then reduced to the target isoindoline.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyphthalimide (Intermediate)
This protocol describes the formation of the imide from 4-methoxyphthalic acid using urea as a convenient, solid-state source of ammonia at high temperatures.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Methoxyphthalic Acid | 196.16 | 10.0 g | 51.0 mmol | 1.0 |
| Urea | 60.06 | 15.3 g | 255 mmol | 5.0 |
Procedure:
-
Combine 10.0 g (51.0 mmol) of 4-methoxyphthalic acid and 15.3 g (255 mmol) of urea in a 100 mL round-bottom flask equipped with a magnetic stir bar and an air condenser.
-
Heat the solid mixture in a sand bath or heating mantle to 180-190 °C. The mixture will melt, and vigorous gas evolution (ammonia and carbon dioxide) will be observed.
-
Expert Insight: Using a significant excess of urea ensures the reaction environment remains saturated with ammonia, driving the equilibrium towards the formation of the thermodynamically stable imide product.[5] This method avoids the need for handling ammonia gas directly.
-
-
Maintain stirring at this temperature for 1.5 to 2 hours, or until the gas evolution subsides and the melt solidifies.
-
Allow the flask to cool to room temperature. The solid mass will be a brownish-white solid.
-
Add 50 mL of deionized water to the flask and break up the solid. Heat the slurry to boiling with stirring for 15 minutes to dissolve any unreacted starting material and urea byproducts.
-
Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (1 x 20 mL).
-
Dry the resulting white to off-white solid in a vacuum oven at 60 °C to a constant weight.
-
Expected Outcome: Yield: 8.0-8.5 g (88-94%) of 4-Methoxyphthalimide as a crystalline solid. The product is typically of sufficient purity for the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol details the reduction of the imide carbonyl groups using the powerful reducing agent lithium aluminum hydride (LiAlH₄).
Safety First: Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. All glassware must be rigorously dried in an oven ( >120 °C) overnight and cooled under a stream of inert gas (Nitrogen or Argon). The reaction must be conducted under an inert atmosphere.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Methoxyphthalimide | 177.17 | 5.0 g | 28.2 mmol | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.2 g | 84.6 mmol | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| Deionized Water | 18.02 | 3.2 mL | - | - |
| 15% (w/v) Sodium Hydroxide (aq) | - | 3.2 mL | - | - |
| Deionized Water | 18.02 | 9.6 mL | - | - |
Reaction Mechanism:
Caption: Simplified mechanism for the reduction of the phthalimide ring.
Procedure:
-
Set up an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.
-
To the flask, carefully add 3.2 g (84.6 mmol) of LiAlH₄ followed by 100 mL of anhydrous THF via cannula. Stir the resulting slurry at room temperature.
-
Expert Insight: A 3-fold excess of LiAlH₄ is used to ensure the complete reduction of both carbonyl groups. The reaction is highly exothermic, and controlling the rate of addition of the phthalimide is critical for safety and to prevent runaway reactions.
-
-
Dissolve 5.0 g (28.2 mmol) of 4-Methoxyphthalimide in 50 mL of anhydrous THF. Gentle warming may be required. Transfer this solution to the dropping funnel.
-
Add the phthalimide solution dropwise to the stirring LiAlH₄ slurry over 30-45 minutes. The rate of addition should be controlled to maintain a gentle reflux. An ice bath can be used for cooling if the reaction becomes too vigorous.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise, and sequential addition of:
-
3.2 mL of deionized water
-
3.2 mL of 15% aqueous NaOH
-
9.6 mL of deionized water
-
Causality: This specific sequence is crucial. The initial water addition hydrolyzes the excess LiAlH₄. The NaOH solution helps to precipitate the aluminum salts as a granular, easily filterable solid (Al(OH)₃), preventing the formation of a gelatinous precipitate that is difficult to handle. The final water addition ensures complete precipitation.
-
-
Remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.
-
Filter the resulting white precipitate (aluminum salts) through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 30 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound as a yellowish oil or solid.
Protocol 3: Purification by Column Chromatography
-
Prepare the Column: Slurry pack a glass column with silica gel (230-400 mesh) using a solvent system of Dichloromethane (DCM) / Methanol (MeOH). A typical starting ratio is 98:2.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with 98:2 DCM/MeOH. The polarity can be gradually increased to 95:5 DCM/MeOH to elute the product. The addition of 0.5-1% triethylamine (TEA) to the eluent can be beneficial to prevent the amine product from streaking on the acidic silica gel.
-
Collect Fractions: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Isolate Product: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.
-
Expected Outcome: Yield: 2.8-3.4 g (67-81%) of pure product. For long-term storage, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in ether.[6]
Trustworthiness: Characterization Data
To validate the identity and purity of the final product, the following characterization is recommended:
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons (3H), the methoxy group singlet (~3.8 ppm, 3H), the two equivalent CH₂ groups of the isoindoline ring (a singlet around 4.1-4.2 ppm, 4H), and a broad singlet for the N-H proton.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aromatic carbons, the methoxy carbon (~55 ppm), and the CH₂ carbons of the isoindoline ring (~53 ppm).
-
Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺: 150.0919. Found: 150.0917.
References
- MDPI. (2022). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione.
- Madhusudhan, G., et al. (2006). A facile synthesis of 2-((5R)-2-oxo-5-oxazolidinyl)methyl)-1H-isoindole-1,3(2H)-dione. Indian Journal of Chemistry, 45B, 1264-1268.
- Myers, A. (n.d.).
- O'Brien, R., et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 243-273.
- Kumar, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4949.
- ResearchGate. (2022).
- Hubei Sibo Chem Co Ltd. (2019). Preparation method of 5-methoxyindole. CN110642770B.
- Master Organic Chemistry. (2017).
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- ChemicalBook. 5-Methoxyindole synthesis.
- Organic Chemistry Portal.
- Wikipedia. Phthalimide.
- Scribd.
- ChemicalBook. This compound hydrochloride | 1159822-61-3.
- Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238.
- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
- Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Archiv der Pharmazie, 356(4), e2200427.
- Kumar, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26, 4949.
- ResearchGate. A four-step formal synthesis of 5-methsyl-5H-indolo[2,3-b]quinoline (127).
- DergiPark. (2017). Synthesis of New N-Phthalimide Substituted Tricyclic Imide Containing Isoxazoline and Bispiro Functional Group as Possible An.
- Rosen, G. M., & Rauckman, E. J. (1989). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Chemical-Biological Interactions, 70(1-2), 167-172.
- PubMed. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
- MDPI. (2023).
- BenchChem. (2025).
- BASF AG. (2002). Process for the preparation of isoindoline. NO318881B1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NO318881B1 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrochloride | 1159822-61-3 [chemicalbook.com]
Synthesis of 5-Methoxyisoindoline: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of 5-methoxyisoindoline, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the formation of 5-methoxyphthalimide from 4-methoxyphthalic anhydride, followed by a robust reduction to the target this compound using lithium aluminum hydride. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety protocols. The document includes step-by-step instructions, visual workflows, and data presentation to ensure reproducibility and safe execution in a laboratory setting.
Introduction
Isoindoline and its derivatives are significant structural motifs found in a variety of biologically active compounds and pharmaceuticals.[1] The introduction of a methoxy group at the 5-position of the isoindoline core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound, therefore, serves as a key intermediate for the synthesis of novel therapeutic agents.
This application note details a reliable and accessible synthetic route to this compound. The presented protocol is divided into two primary stages: the synthesis of the intermediate, 5-methoxyphthalimide, and its subsequent reduction to the final product. The causality behind experimental choices, particularly concerning reagent selection and safety measures, is thoroughly explained to provide a comprehensive understanding of the entire process.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process, beginning with the formation of 5-methoxyphthalimide, which is then reduced to the desired product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 5-Methoxyphthalimide
This procedure is adapted from a general method for the synthesis of substituted phthalimides from the corresponding anhydride and urea.[2] Urea serves as a convenient source of ammonia at elevated temperatures.
3.1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Methoxyphthalic anhydride | ≥98% | e.g., Sigma-Aldrich |
| Urea | Reagent grade | e.g., Sigma-Aldrich |
| Xylene | Anhydrous | e.g., Sigma-Aldrich |
| Ethanol | 95% | --- |
| Deionized Water | --- | --- |
3.1.2. Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
3.1.3. Step-by-Step Protocol
-
To a 100 mL round-bottom flask, add 4-methoxyphthalic anhydride (10.0 g, 56.1 mmol) and urea (3.7 g, 61.6 mmol).
-
Add xylene (30 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with ethanol (2 x 20 mL) and water (2 x 20 mL) to remove unreacted starting materials and byproducts.
-
Dry the resulting white to off-white solid under vacuum to obtain 5-methoxyphthalimide.
Part 2: Reduction of 5-Methoxyphthalimide to this compound
This protocol employs lithium aluminum hydride (LAH), a powerful reducing agent. Extreme caution must be exercised when handling LAH. [3][4][5]
3.2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Methoxyphthalimide | As synthesized in Part 1 | --- |
| Lithium Aluminum Hydride (LAH) | Powder or granules | e.g., Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | e.g., Sigma-Aldrich |
| Sodium sulfate, anhydrous | Reagent grade | e.g., Sigma-Aldrich |
| Ethyl acetate | Reagent grade | --- |
| Saturated Sodium Sulfate Solution | --- | --- |
| Deionized Water | --- | --- |
3.2.2. Equipment
-
Three-neck round-bottom flask (250 mL), flame-dried
-
Dropping funnel, flame-dried
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Inert gas (Nitrogen or Argon) supply
-
Magnetic stirrer and heating mantle
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
3.2.3. Safety Precautions for Lithium Aluminum Hydride (LAH)
-
Handling: Always handle LAH in a fume hood under an inert atmosphere (nitrogen or argon).[3] Wear a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[4]
-
Reactivity: LAH reacts violently with water, releasing flammable hydrogen gas.[3] Ensure all glassware is scrupulously dried before use.
-
Quenching: The quenching of excess LAH is highly exothermic and produces hydrogen gas. This must be done slowly and in a controlled manner in an ice bath.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) and a bucket of dry sand should be readily available. Do not use water or carbon dioxide fire extinguishers on an LAH fire. [3]
3.2.4. Step-by-Step Protocol
-
Set up a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a rubber septum.
-
Under a positive pressure of nitrogen or argon, add anhydrous tetrahydrofuran (THF, 100 mL) to the flask.
-
Carefully and portion-wise, add lithium aluminum hydride (LAH) (4.3 g, 113.3 mmol) to the stirred THF.
-
In a separate flame-dried flask, dissolve 5-methoxyphthalimide (5.0 g, 28.2 mmol) in anhydrous THF (50 mL).
-
Transfer the 5-methoxyphthalimide solution to a dropping funnel and attach it to the three-neck flask.
-
Add the 5-methoxyphthalimide solution dropwise to the LAH suspension over 30-45 minutes. The reaction is exothermic, so maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Quench the reaction with extreme care. Slowly and dropwise, add deionized water (4.3 mL) to the stirred mixture. A large amount of hydrogen gas will be evolved.
-
Next, add 15% aqueous sodium hydroxide solution (4.3 mL) dropwise.
-
Finally, add deionized water (12.9 mL) dropwise.
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF (3 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Characterization of this compound
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
4.1. Expected NMR Data
The following are predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the known spectra of isoindoline and related structures.[6][7][8]
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| ~7.1-7.2 ppm (d, 1H, Ar-H) | ~158-160 ppm (Ar-C-O) |
| ~6.7-6.8 ppm (dd, 1H, Ar-H) | ~140-142 ppm (Ar-C) |
| ~6.6-6.7 ppm (d, 1H, Ar-H) | ~135-137 ppm (Ar-C) |
| ~4.1-4.2 ppm (s, 4H, CH₂) | ~125-127 ppm (Ar-CH) |
| ~3.8 ppm (s, 3H, OCH₃) | ~110-112 ppm (Ar-CH) |
| ~2.0-2.5 ppm (br s, 1H, NH) | ~108-110 ppm (Ar-CH) |
| ~55-56 ppm (OCH₃) | |
| ~52-54 ppm (CH₂) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or impure starting materials. | Ensure the reaction temperature is maintained and run for the full duration. Use high-purity 4-methoxyphthalic anhydride. |
| Incomplete reduction in Step 2 | Insufficient LAH or presence of moisture. | Use a sufficient excess of LAH. Ensure all glassware and solvents are rigorously dried. |
| Difficult workup after reduction | Formation of a gelatinous aluminum hydroxide precipitate. | Follow the Fieser workup procedure (sequential addition of water, NaOH solution, and water in a 1:1:3 ratio relative to the mass of LAH) precisely to ensure a granular, easily filterable precipitate. |
| Impure final product | Incomplete reaction or side reactions. | Purify the crude product using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed experimental procedures and adhering to the stringent safety precautions, researchers can effectively synthesize this valuable compound for further applications in drug discovery and development. The provided insights into the reaction mechanism and troubleshooting guide aim to facilitate a smooth and successful synthesis.
References
- Princeton University Environmental Health & Safety. Lithium Aluminum Hydride. [Link]
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]
- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
- ResearchGate. Synthesis of N-substituted phthalimides. [Link]
- American Chemical Society. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 2024.
- Maji, B., & Mandal, S. K. (2022). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids.
- Srivastava, R. M., et al. (2001). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. Il Farmaco, 56(8), 589-593.
- University of Georgia Research. Standard Operating Procedure: Lithium Aluminum Hydride. [Link]
- Royal Society of Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 422478, Isoindoline. [Link]
- Royal Society of Chemistry.
- National Center for Biotechnology Information. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 2021.
- ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Serbian Chemical Society, 2008.
- ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.
- PierpaLab. Phthalimide synthesis. [Link]
- Google Patents. Method for synthesizing 1,3-diiminoisoindole.
- Google Patents.
- MDPI. 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. Molbank, 2022.
- ResearchGate. A four-step formal synthesis of 5-methsyl-5H-indolo[2,3-b]quinoline (127). Molecules, 2020.
- Beilstein Journals. The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 2013.
- Royal Society of Chemistry. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 1983.
Sources
- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 2. 4-METHYLPHTHALIMIDE 99 synthesis - chemicalbook [chemicalbook.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. nj.gov [nj.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for 5-Methoxyisoindoline
An Application Guide to the Comprehensive Analytical Characterization of 5-Methoxyisoindoline
Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of this compound, a key intermediate in pharmaceutical research and development.[1][2] Intended for researchers, analytical scientists, and drug development professionals, this document details field-proven protocols for chromatography, mass spectrometry, and spectroscopy. The focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.
This compound is a heterocyclic amine whose scaffold is of significant interest in medicinal chemistry, particularly in neuroscience and oncology research.[2] Its derivatives have been explored for the development of novel therapeutic agents.[2] The identity, purity, and stability of this intermediate are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical characterization is not merely a quality control step but a foundational component of the drug discovery and development process.
This guide outlines a multi-faceted analytical approach, ensuring unambiguous structural confirmation and accurate purity assessment. We will explore orthogonal techniques, each providing a unique and complementary piece of the analytical puzzle.
Physicochemical Properties
A foundational understanding of the molecule's physicochemical properties is paramount for developing effective analytical methods. These properties dictate choices in solvents, chromatographic columns, and ionization techniques.
| Property | Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₉H₁₁NO | Defines the elemental composition.[1] |
| Molar Mass | 149.19 g/mol | Essential for mass spectrometry and concentration calculations.[1] |
| Appearance | Colorless to pale yellow crystalline solid | Basic physical identification.[1] |
| pKa (Predicted) | 9.56 ± 0.20 | The basicity of the secondary amine is critical for HPLC method development, dictating mobile phase pH to ensure consistent protonation and good peak shape.[1] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; poor solubility in water. | Guides the selection of sample diluents and mobile phase composition.[1] |
| Storage Condition | 2-8°C, protect from light | Indicates potential sensitivity to temperature and light, informing handling and stability study design.[1] |
Integrated Analytical Workflow
A robust characterization relies on the strategic integration of multiple analytical techniques. The following workflow ensures comprehensive analysis, from initial purity assessment to definitive structural elucidation.
Caption: Integrated workflow for this compound characterization.
High-Performance Liquid Chromatography (HPLC): Purity and Assay
Reversed-phase HPLC with UV detection is the workhorse method for determining the purity and assay of this compound. The primary challenge in analyzing basic compounds like this is the potential for peak tailing due to interactions with acidic silanol groups on the silica-based stationary phase.[3] Our protocol is designed to mitigate this issue.
Causality Behind Method Choices:
-
Column: A C18 reversed-phase column is chosen for its affinity for the moderately nonpolar isoindoline structure. An end-capped column is specified to minimize the availability of free silanol groups, thereby reducing peak tailing.[3]
-
Mobile Phase: An acidic mobile phase (pH 2-3) is employed to protonate the secondary amine of the isoindoline (pKa ~9.56). This ensures the analyte carries a consistent positive charge and minimizes interactions with residual silanols.[1][3] 0.1% Trifluoroacetic acid (TFA) is effective as it also acts as an ion-pairing agent, further improving peak shape.[4]
-
Detector: A photodiode array (PDA) detector is used to determine the optimal detection wavelength (λmax) and to check for peak purity. Based on related aromatic structures, a wavelength of ~280 nm is a good starting point.[5]
Detailed Protocol: HPLC Purity Analysis
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 end-capped reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
HPLC-grade acetonitrile, water, and Trifluoroacetic acid (TFA).
-
-
Reagent Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in water (v/v).
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v).
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Injection Volume | 10 µL[5] |
| Detection | PDA at 280 nm[5] |
| Run Time | 20 minutes |
-
Method Validation:
-
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation
LC-MS provides unambiguous confirmation of the analyte's identity by measuring its mass-to-charge ratio (m/z). It is also a highly sensitive technique for identifying and quantifying trace-level impurities.
Causality Behind Method Choices:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is selected. The acidic mobile phase used for chromatography readily protonates the basic nitrogen atom, making it ideal for generating [M+H]⁺ ions in the ESI source.[5]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurement, which can confirm the elemental composition. For routine quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers superior sensitivity and specificity.[3][6]
Detailed Protocol: LC-MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a mass spectrometer (Q-TOF or Triple Quadrupole).
-
Use the same column and mobile phases as the HPLC method, though shorter columns (e.g., 50 mm x 2.1 mm) are common for faster analysis.[5]
-
-
MS Parameters (Representative):
| Parameter | Setting |
| Ionization Mode | ESI Positive[5] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Drying Gas Flow | 10 L/min |
| Scan Range (Full Scan) | m/z 50 - 500 |
| Expected Ion | [M+H]⁺ = 150.0913 (calculated) |
| MRM Transition (for QqQ) | To be determined by infusion; e.g., m/z 150.1 → [fragment ion] |
-
Data Interpretation:
-
Confirm the presence of the [M+H]⁺ ion for this compound at the expected m/z.
-
For HRMS, the measured mass should be within 5 ppm of the calculated exact mass.
-
Fragment ions observed in MS/MS spectra can be used to further confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure Elucidation
NMR is the most powerful technique for the definitive elucidation of molecular structure. Both ¹H and ¹³C NMR should be performed.
Data Interpretation:
-
¹H NMR: The spectrum will confirm the presence of all protons and their connectivity. Key expected signals include:
-
A singlet for the methoxy (-OCH₃) group protons around 3.8 ppm.
-
Signals for the two methylene (-CH₂-) groups of the isoindoline ring, likely in the 4.0-4.5 ppm range.
-
A singlet or broad signal for the amine (N-H) proton.
-
Distinct signals in the aromatic region (6.5-7.5 ppm) corresponding to the three protons on the benzene ring.
-
-
¹³C NMR: This spectrum will confirm the number of unique carbon atoms in the molecule, corresponding to the C₉H₁₁NO formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3400 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-O Stretch | Aryl Ether |
| 1000 - 1100 | C-N Stretch | Amine |
This technique provides a characteristic fingerprint for this compound, useful for rapid identity confirmation against a reference standard.[7][8]
Caption: A systematic workflow for developing the HPLC method.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure identity, purity, and quality. The protocols and insights provided in this guide offer a robust framework for scientists in the pharmaceutical industry. By combining chromatographic separation (HPLC), mass-based identification (LC-MS), definitive structural elucidation (NMR), and functional group analysis (FTIR), researchers can generate a comprehensive and reliable data package for this critical chemical intermediate.
References
- ChemBK. (2024). 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE.
- SciSpace. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis.
- Shen, G., et al. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PubMed Central.
- MDPI. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe.
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
Application Note: Structural Elucidation of 5-Methoxyisoindoline using ¹H NMR Spectroscopy
Abstract
This application note provides a detailed guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methoxyisoindoline, a key heterocyclic scaffold in medicinal chemistry. We will delve into the theoretical basis for the expected spectral features, including chemical shifts and coupling constants, and provide a comprehensive, field-proven protocol for sample preparation and data acquisition. This guide is designed to empower researchers to confidently characterize this compound and its derivatives, ensuring structural integrity and purity in their synthetic endeavors.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline moiety is a privileged structural motif found in a wide array of biologically active compounds and functional materials. Its presence in pharmaceuticals, such as the antihypertensive agent indapamide, and its use as a precursor in the synthesis of complex macrocycles like phthalocyanines, underscores its importance.[1][2] this compound, in particular, serves as a valuable building block, with the methoxy group providing a handle for further functionalization and influencing the electronic properties of the aromatic system.
Accurate structural confirmation is a cornerstone of chemical research and drug development. ¹H NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[3] This document provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into the causal relationships between its structure and its spectral signature.
Predicted ¹H NMR Spectral Analysis of this compound
Due to the specific electronic environment of each proton in this compound, a characteristic ¹H NMR spectrum is expected. Protons on the aromatic ring are significantly influenced by the electron-donating methoxy group and the electron-withdrawing nature of the fused dihydro-pyrrole ring.
Molecular Structure and Proton Numbering
Caption: Structure of this compound with proton assignments.
Predicted Chemical Shifts and Coupling Constants
The following table summarizes the predicted ¹H NMR data for this compound in a common deuterated solvent like CDCl₃. These predictions are based on established principles of substituent effects on aromatic systems and data from related structures.[4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~ 7.15 | d | J ≈ 8.5 | 1H |
| H-4 | ~ 6.80 | d | J ≈ 2.5 | 1H |
| H-6 | ~ 6.75 | dd | J ≈ 8.5, 2.5 | 1H |
| H-1, H-3 | ~ 4.10 | s | - | 4H |
| OCH₃ | ~ 3.80 | s | - | 3H |
| NH | ~ 1.90 | br s | - | 1H |
Rationale for Predictions:
-
Aromatic Protons (H-4, H-6, H-7): The aromatic region of the spectrum, typically between 6.5 and 8.0 ppm, is influenced by the substituents on the benzene ring.[6][7] The electron-donating methoxy group increases the electron density at the ortho (H-4) and para (H-7) positions, causing them to be shielded and appear at a lower chemical shift (upfield). The proton meta to the methoxy group (H-6) is less affected. The dihydro-pyrrole fusion also influences the aromatic system. H-7 is expected to be a doublet due to coupling with H-6. H-4 will likely appear as a doublet due to meta-coupling with H-6. H-6 will present as a doublet of doublets due to coupling with both H-7 (ortho) and H-4 (meta).
-
Benzylic Protons (H-1, H-3): The methylene protons (CH₂) of the isoindoline ring are in a benzylic position, typically appearing in the range of 2.0-3.0 ppm.[4] However, their direct attachment to a nitrogen atom will deshield them further, shifting their resonance downfield to approximately 4.10 ppm. Due to conformational averaging, these four protons are expected to be chemically equivalent and appear as a singlet.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are in a shielded environment and are expected to appear as a sharp singlet around 3.80 ppm.
-
Amine Proton (NH): The chemical shift of the amine proton can be highly variable and is dependent on solvent, concentration, and temperature. It is often observed as a broad singlet and may exchange with deuterium in the presence of D₂O.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of the NMR spectrum is directly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.[8]
Workflow for NMR Sample Preparation
Caption: Standard workflow for preparing a high-quality NMR sample.
Step-by-Step Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[8]
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[9] Add approximately 0.7 mL of the deuterated solvent to the vial.[10]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[11]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[8] However, the residual solvent peak can often be used for referencing.[9]
-
Final Volume Adjustment: Ensure the final volume of the sample in the NMR tube is appropriate for the spectrometer being used, typically a height of about 4-5 cm.[11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Parameters
The following table provides typical acquisition parameters for a high-resolution ¹H NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz (or higher) | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |
| Number of Scans | 16-64 | Sufficient for good signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (d1) | 1-5 s | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time (aq) | 2-4 s | Determines the digital resolution of the spectrum. |
| Spectral Width (sw) | ~16 ppm | Should encompass all expected proton resonances. |
| Temperature | 298 K | Standard ambient temperature for routine analysis. |
Data Processing and Interpretation
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Referencing: The spectrum is calibrated by setting the chemical shift of the internal standard (e.g., TMS to 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ in CDCl₃ to 7.26 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative number of protons each signal represents.
-
Coupling Constant Measurement: For multiplets, measure the distance between the split peaks in Hz to determine the coupling constants (J-values). This information is crucial for confirming connectivity between neighboring protons.
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating. The consistency of the obtained spectral data—chemical shifts, integrations, multiplicities, and coupling constants—with the predicted values for the known structure of this compound provides a high degree of confidence in the compound's identity and purity. Any significant deviation from the expected spectrum would warrant further investigation, such as analysis by mass spectrometry or 2D NMR techniques (e.g., COSY, HSQC).
Conclusion
¹H NMR spectroscopy is an indispensable technique for the structural elucidation of this compound. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by adhering to rigorous experimental protocols, researchers can obtain high-quality, reproducible data. This application note serves as a practical guide for scientists in the pharmaceutical and chemical industries, enabling the confident characterization of this important synthetic intermediate.
References
- Chemistry LibreTexts. (2024, March 17). 15.
- University College London. (n.d.). Chemical shifts. [Link]
- JoVE. (2025, May 22).
- University of Calgary. (n.d.).
- Reich, H. J. (n.d.).
- ResearchGate. (n.d.). Synthesis of Four Pseudo‐Resonance Structures of 3‐Substituted Isoindolin‐1‐ones and Study of Their NMR Spectra. [Link]
- University of Cambridge. (n.d.).
- Iowa State University. (n.d.).
- University of Alberta. (n.d.).
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- Western University. (n.d.).
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). [Link]
- MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- University of Leeds. (n.d.). ¹H NMR Spectroscopy. [Link]
- Romanian Journal of Physics. (2008).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]
- PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
- YouTube. (2025, February 22).
- Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
- ResearchGate. (n.d.). The ¹H NMR chemical shifts, integrations, assignments and spin-spin.... [Link]
- YouTube. (2021, May 16). ¹H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. [Link]
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]
- ScienceDirect. (2025, August 6).
- Oak Ridge National Laboratory. (2021, October 1).
- PubMed. (2025, February 5). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. [Link]
Sources
- 1. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
mass spectrometry analysis of 5-Methoxyisoindoline
An Application Note and Protocol for the Mass Spectrometric Analysis of 5-Methoxyisoindoline
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently incorporated into novel therapeutic agents.[1][2] Accurate and robust analytical methods are therefore essential for its characterization, purity assessment, and quantification in various matrices. This application note provides a comprehensive guide to the analysis of this compound using mass spectrometry. We detail optimized protocols for sample preparation, direct infusion, and liquid chromatography-mass spectrometry (LC-MS) analysis. Furthermore, we explore the compound's ionization behavior and propose a detailed fragmentation pathway based on high-resolution tandem mass spectrometry (MS/MS) data. These methodologies are designed to provide researchers, scientists, and drug development professionals with a reliable framework for both qualitative and quantitative analysis.
Introduction to the Analysis of this compound
The isoindoline scaffold is a core component of numerous biologically active molecules, with derivatives showing promise as inhibitors of enzymes like acetylcholinesterase and cyclooxygenase.[1][2] this compound, specifically, serves as a key intermediate in the synthesis of these more complex pharmaceutical agents.[3] Its characterization is a critical step in ensuring the identity and purity of downstream products.
Mass spectrometry is an indispensable tool for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities.[4] Electrospray ionization (ESI) is particularly well-suited for analyzing polar molecules like this compound, which can be readily ionized in solution.[5] This guide will focus on ESI-based techniques, providing protocols for high-resolution mass spectrometry (HRMS) for accurate mass confirmation and tandem mass spectrometry (MS/MS) for structural elucidation and the development of quantitative assays.
Physicochemical Properties and Ionization Behavior
Understanding the chemical nature of this compound is fundamental to developing an effective mass spectrometry method. The molecule's structure, featuring a basic secondary amine and an aromatic methoxy group, dictates its behavior in the ion source.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-Methoxy-2,3-dihydro-1H-isoindole | |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.0841 g/mol (Monoisotopic) | |
| 149.19 g/mol (Average) | ||
| Structure | ||
| Key Features | Secondary amine, methoxy group, bicyclic aromatic system |
The secondary amine in the isoindoline ring is a primary site for protonation. Therefore, this compound is expected to ionize efficiently in positive ion mode ESI, primarily forming a protonated molecule, [M+H]⁺.[6][7] Depending on the solvent system and the presence of alkali metal salts, sodium [M+Na]⁺ or potassium [M+K]⁺ adducts may also be observed.[8]
Experimental Design and Workflow
A systematic workflow ensures reproducible and high-quality data. The process begins with careful sample preparation, followed by instrumental analysis and data interpretation.
Caption: General workflow for the MS analysis of this compound.
Protocol: Sample Preparation
This protocol is designed for preparing samples for direct infusion or LC-MS analysis.
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard. Dissolve in 1 mL of LC-MS grade methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution. For example, add 10 µL of the stock solution to 990 µL of solvent to get a 10 µg/mL intermediate. Then, add 100 µL of the intermediate solution to 900 µL of solvent to achieve the final 1 µg/mL concentration.
-
Final Dilution for Analysis: Dilute the working solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 10-100 ng/mL. The addition of formic acid is crucial as it facilitates protonation, enhancing the [M+H]⁺ signal.[7]
Protocol: LC-MS Analysis
For complex mixtures or when chromatographic separation is required, a reversed-phase LC method is recommended.
Table 2: Suggested LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for small aromatic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for screening. Isocratic elution may be used for quantification if free of interferences. |
| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |
| Injection Volume | 2-5 µL | Balances sensitivity with the risk of column overloading. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| MS Ion Source | Electrospray Ionization (ESI) | Optimal for polar, ionizable analytes.[5] |
| Ion Mode | Positive | The secondary amine is readily protonated. |
| Scan Range | m/z 50 - 500 | Covers the expected precursor ion and its main fragments. |
| Capillary Voltage | 3.5 - 4.5 kV | Typical voltage range to ensure efficient spray and ionization. |
| Source Temp. | 120 - 150 °C | Prevents solvent condensation without causing thermal degradation. |
Protocol: High-Resolution MS/MS Analysis
To elucidate the fragmentation pattern, tandem mass spectrometry is performed on the protonated molecule.
-
Instrument Setup: Use a high-resolution instrument (Q-TOF or Orbitrap) tuned and calibrated according to the manufacturer's specifications.
-
Precursor Ion Selection: Set the instrument to isolate the [M+H]⁺ ion of this compound at m/z 150.0913 . Use a narrow isolation window (e.g., 1-2 Da).
-
Collision-Induced Dissociation (CID): Apply collision energy to the isolated precursor ions. It is recommended to perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions, from low-energy to high-energy dissociations.[7]
-
Data Acquisition: Acquire product ion spectra in high-resolution mode to enable the calculation of elemental compositions for each fragment.
Data Interpretation: The Fragmentation Pathway
Analysis of the MS/MS spectrum of the [M+H]⁺ ion (m/z 150.09) reveals a characteristic fragmentation pattern dominated by losses related to the methoxy group and cleavages of the isoindoline ring.
Caption: Proposed fragmentation pathway for protonated this compound.
-
Precursor Ion [M+H]⁺ (m/z 150.09): This is the protonated molecule, C₉H₁₂NO⁺. High-resolution measurement confirms the elemental composition.
-
Loss of a Methyl Radical (m/z 135.07): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the protonated methoxy group, resulting in the ion C₈H₈NO⁺.[9][10]
-
Loss of Formaldehyde (m/z 120.08): A characteristic neutral loss from a methoxybenzyl moiety is the elimination of formaldehyde (CH₂O), leading to the C₈H₁₀N⁺ fragment. This is often a dominant pathway.
-
Formation of Methoxy Tropylium Ion (m/z 107.05): Cleavage of the C-N bonds in the isoindoline ring can lead to the formation of a stable methoxybenzyl cation or its rearranged tropylium equivalent, [C₇H₇O]⁺.
-
Formation of Tropylium Ion (m/z 91.05): The ion at m/z 107.05 can subsequently lose carbon monoxide (CO) to form the highly stable tropylium cation, [C₇H₇]⁺, a hallmark of benzyl-containing structures.[11]
Table 3: Summary of Major Ions for this compound
| Ion Description | Proposed Formula | Calculated m/z | Observed m/z (Typical) |
| [M+H]⁺ (Precursor) | C₉H₁₂NO⁺ | 150.0913 | 150.09 |
| [M+H - •CH₃]⁺ | C₈H₈NO⁺ | 134.0600 | 134.06 |
| [M+H - CH₂O]⁺ | C₈H₁₀N⁺ | 120.0808 | 120.08 |
| [Methoxybenzyl/tropylium]⁺ | C₈H₉O⁺ | 121.0648 | 121.06 |
| [Tropylium]⁺ | C₇H₇⁺ | 91.0542 | 91.05 |
Protocol: Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For quantitative applications, such as pharmacokinetic studies or purity assays, a triple quadrupole mass spectrometer operating in MRM mode offers superior sensitivity and selectivity. The goal is to monitor specific fragmentation pathways (transitions).
-
Instrument Setup: Use a tandem mass spectrometer (e.g., Triple Quadrupole).
-
Select MRM Transitions: Based on the MS/MS data, select at least two specific and intense transitions. A primary "quantifier" transition is used for calculation, while a secondary "qualifier" transition confirms identity.
-
Optimize Collision Energy (CE): For each transition, inject a standard solution and vary the collision cell energy to find the value that produces the maximum product ion intensity.
-
Build Calibration Curve: Prepare a series of calibration standards of known concentrations. Analyze them using the optimized MRM method and plot the peak area against concentration to generate a calibration curve.
Table 4: Suggested MRM Transitions for Quantification
| Transition Name | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Suggested Use |
| Transition 1 | 150.1 | 120.1 | Quantifier (High intensity) |
| Transition 2 | 150.1 | 91.1 | Qualifier (High specificity) |
Conclusion
This application note provides a detailed and scientifically grounded framework for the mass spectrometric analysis of this compound. The protocols for sample preparation, LC-MS, and MS/MS analysis are designed to be robust and adaptable to various research and development needs. By understanding the fundamental principles of its ionization and fragmentation, analysts can confidently identify, characterize, and quantify this important chemical intermediate. The proposed fragmentation pathway and suggested MRM transitions offer a solid foundation for both qualitative structural confirmation and the development of highly sensitive quantitative methods.
References
- Jackson, A. T., et al. (2000). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. Journal of Mass Spectrometry, 35(5), 607-11. [Link]
- ResearchGate. (n.d.). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers.
- Gümüş, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(21), 7545. [Link]
- Sławiński, J., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(15), 4983. [Link]
- PubChem. (n.d.). 5-methoxy-2,3-dihydro-1H-indole. PubChem. [Link]
- Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
- Opatz, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2352–2378. [Link]
- Thevis, M., et al. (2006). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 17(11), 1541-51. [Link]
- PubChem. (n.d.). 5-Methoxyindole. PubChem. [Link]
- Chemistry LibreTexts. (2023).
- The Organic Chemistry Tutor. (2021). Mass Spectrometry. YouTube. [Link]
- ACG Publications. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- ResearchGate. (n.d.). Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen.
- University of Colorado Boulder. (n.d.). Mass Spectrometry. University of Colorado Boulder. [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Gross, J. H. (2017). Mass Spectrometry - A Textbook. Springer.
- Avula, B., et al. (2025). Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 30(10), 2115. [Link]
- LCGC International. (2022). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]
- University of Alabama at Birmingham. (n.d.). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
Sources
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. uab.edu [uab.edu]
- 8. Mass Spectrometry - A Textbook, Problems and Solutions [ms-textbook.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Methoxyisoindoline
Abstract
This application note provides a comprehensive guide to the preparative High-Performance Liquid Chromatography (HPLC) purification of 5-Methoxyisoindoline, a key intermediate in pharmaceutical synthesis. The protocol herein is designed to deliver high purity and recovery of the target compound from a crude reaction mixture. We will delve into the rationale behind the selection of chromatographic conditions, including the stationary phase, mobile phase composition, and gradient elution strategy. Furthermore, this document offers a detailed, step-by-step protocol, from sample preparation to fraction analysis, and discusses critical aspects of method validation and troubleshooting.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active molecules, including potential therapeutics in neuroscience and oncology.[1][2] Given its role as a crucial intermediate, obtaining this compound in high purity is paramount to ensure the integrity and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for achieving the requisite level of purity due to its high resolution and adaptability.[3]
This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a powerful and widely used technique for the separation of moderately polar to nonpolar compounds.[4][5] The choice of RP-HPLC is predicated on the aromatic and amine functionalities of the this compound structure, which allow for effective retention and separation on a hydrophobic stationary phase.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust purification protocol.
| Property | Value | Source(s) |
| IUPAC Name | 5-Methoxy-2,3-dihydro-1H-isoindole | [2] |
| CAS Number | 127168-88-1 | [2] |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| Appearance | Colorless to pale yellow crystalline solid | [6] |
| Melting Point | Approx. 70-80 °C | [6] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; poor solubility in water. | [6] |
| pKa | 9.56 ± 0.20 (Predicted) | [2] |
The basic nature of the secondary amine in the isoindoline ring (predicted pKa ≈ 9.56) necessitates careful pH control of the mobile phase to ensure consistent retention and peak shape.[2] At a pH well below the pKa, the amine will be protonated, which can lead to improved solubility in aqueous mobile phases but may also cause peak tailing on certain silica-based columns due to interaction with residual silanols. The aromatic ring and methoxy group contribute to the compound's hydrophobicity, making it well-suited for reversed-phase chromatography.
HPLC Method Development and Rationale
The development of a successful preparative HPLC method begins with the optimization of an analytical scale separation. This allows for rapid screening of conditions with minimal sample and solvent consumption before scaling up.[7]
Column Selection
For the separation of aromatic amines like this compound, a C18 stationary phase is the most common and effective choice.[8][9] The C18 alkyl chains provide a hydrophobic environment that interacts with the nonpolar regions of the analyte, leading to retention. The choice of a high-quality, end-capped C18 column is crucial to minimize secondary interactions with free silanol groups, which can cause peak tailing for basic compounds.[8] For preparative applications, a column with a larger internal diameter (e.g., 20-50 mm) and a particle size of 5-10 µm is typically employed to allow for higher sample loading.[7][10]
Mobile Phase Selection
A typical mobile phase for RP-HPLC consists of an aqueous component and an organic modifier.
-
Aqueous Phase: A buffer is recommended to control the pH and ensure reproducible chromatography. Given the basic nature of this compound, a mobile phase pH of around 7-8 is often a good starting point to maintain the analyte in its neutral form, which generally leads to better retention and peak shape on a C18 column. A phosphate buffer is a suitable choice in this pH range.[11] Alternatively, using a volatile buffer system like ammonium bicarbonate can be advantageous for preparative work, as it is easily removed from the collected fractions during solvent evaporation.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol is another option and can sometimes offer different selectivity.[4]
-
Additives: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to further improve peak shape by masking residual silanol groups on the stationary phase.[11]
Detection Wavelength
The indole-like structure of this compound contains a chromophore that absorbs UV light. Based on the UV spectra of similar indole compounds, a detection wavelength in the range of 220-280 nm should provide good sensitivity.[12][13][14] An initial UV scan of a dilute solution of this compound is recommended to determine the absorbance maximum (λmax) for optimal detection. A wavelength of approximately 270 nm is a reasonable starting point.[15]
Elution Mode: Gradient vs. Isocratic
For a crude sample containing impurities with a range of polarities, a gradient elution is generally preferred over an isocratic elution. A gradient, where the concentration of the organic modifier is increased over time, allows for the elution of more strongly retained impurities while providing good resolution of the target compound and less retained components.[16]
Preparative HPLC Protocol
This protocol is designed for the purification of this compound from a crude reaction mixture. It is assumed that an analytical method has been developed and is being scaled up.
Materials and Equipment
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.
-
Fraction collector.
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Ammonium bicarbonate.
-
Crude this compound.
-
Rotary evaporator.
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 8.0.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A, or a mixture of Mobile Phase A and B that ensures complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install the preparative C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes, or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 8.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (dependent on concentration and column capacity) |
| Detection | 270 nm |
| Column Temperature | Ambient |
-
Injection and Fraction Collection:
-
Inject the filtered sample onto the equilibrated column.
-
Begin collecting fractions as the detector signal starts to rise for the peak corresponding to this compound. Collect fractions across the entire peak.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using an analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity specification.
-
Remove the mobile phase from the pooled fractions using a rotary evaporator. The use of a volatile buffer like ammonium bicarbonate simplifies this step.
-
Stability Considerations
While this compound is generally stable, it is good practice to be aware of potential degradation pathways.[17] Aromatic amines can be susceptible to oxidation. Therefore, it is advisable to use freshly prepared mobile phases and to process the collected fractions promptly. A formal stability-indicating method development would involve subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to ensure the analytical method can separate the intact drug from any potential degradants.[3][11][18][19]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanols; column overload. | Add a competing base (e.g., 0.1% TEA) to the mobile phase; reduce sample load. |
| Poor Resolution | Inappropriate mobile phase or gradient. | Optimize the gradient slope; try a different organic modifier (e.g., methanol). |
| Low Recovery | Compound precipitation on the column; irreversible binding. | Ensure the sample is fully dissolved in the injection solvent; check mobile phase compatibility. |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a robust and scalable protocol for the purification of this compound. By carefully selecting the stationary and mobile phases and optimizing the gradient elution, it is possible to achieve high purity and recovery of the target compound, making it suitable for subsequent use in pharmaceutical research and development. The principles and methodologies described herein can be adapted for the purification of other isoindoline derivatives and related heterocyclic compounds.
References
- ChemicalBook. (2025). This compound hydrochloride | 1159822-61-3.
- Cilliers, J., Mey, M., & le Roes-Hill, M. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- GL Sciences. (n.d.). Choosing Preparative Columns.
- Nakamura, H. (1985). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 1(1), 69-73.
- Gomes, A. P., et al. (2020). UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Physical Chemistry Chemical Physics, 22(37), 21256-21268.
- Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
- Popa, D. E., & Loghin, F. (2010). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Ska, P., & Wianowska, D. (2013). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
- MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- ResearchGate. (n.d.). Absorption spectra of indole and 5-hydroxyindole in the gas phase.
- PubChem. (n.d.). 5-methoxy-2,3-dihydro-1H-indole.
- BenchChem. (2025). Application Notes & Protocols: HPLC and HPTLC Methods for the Purification of Graveoline.
- Chem-Impex International. (n.d.). 5-Methoxy-2,3-dihydro-1H-isoindole hydrochloride.
- Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science, 20(1), 1-10.
- BenchChem. (2025). Fundamental chemical properties of 5-Methoxyindole.
- Darwish, H. W., et al. (2013). Stability-indicating HPLC–DAD methods for determination of two binary mixtures. Journal of the Saudi Chemical Society, 17(2), 139-148.
- AAT Bioquest. (2026). Quest Graph™ Absorption [Indole].
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Oligonucleotides dt 5 mer on BIST A Column.
- Helda. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry, 7(4), 223-224.
- NIST. (n.d.). Indole - the NIST WebBook. Retrieved from National Institute of Standards and Technology.
- PubMed Central. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- ChemBK. (2024). 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE.
- ChemicalBook. (2025). 5-Methoxyindole | 1006-94-6.
- Tosoh Bioscience. (n.d.). Application Note -- One-step 5'-DMT-protected Oligonucleotide Purification.
- Shimadzu. (2018). AD-0175 UV-VIS Spectroscopic Analysis of Crude Palm Oil and Palm Oil Products with ISO and MPOB Test Methods.
- ChemicalBook. (2025). 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE | 127168-88-1.
- PubChem. (n.d.). 5-Methoxyindole.
- SciSpace. (n.d.). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs.
- GL Sciences. (n.d.). Preparative HPLC Columns.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- PubMed. (2020). Alkaloid purification using rosin-based polymer-bonded silica stationary phase in HPLC.
- PubChem. (n.d.). This compound hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE | 127168-88-1 [chemicalbook.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. chembk.com [chembk.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Preparative HPLC Columns | Products | GL Sciences [glsciences.com]
- 11. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Absorption [Indole] | AAT Bioquest [aatbio.com]
- 14. Indole [webbook.nist.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. japsonline.com [japsonline.com]
- 19. scispace.com [scispace.com]
Application Notes & Protocols: Leveraging the 5-Methoxyisoindoline Scaffold in Novel Antidepressant Design
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for the 5-Methoxyisoindoline Scaffold
The monoamine hypothesis, which posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depression, has been a cornerstone of antidepressant drug discovery for decades.[1][2] The primary mechanism of action for many successful antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), is the blockade of the serotonin transporter (SERT) and/or the norepinephrine transporter (NET).[3][4][5][6] This inhibition increases the synaptic availability of these key neurotransmitters, aiming to correct the underlying neurochemical imbalance.[4]
In the quest for next-generation antidepressants with improved efficacy, faster onset of action, and better side-effect profiles, medicinal chemists often turn to "privileged scaffolds." These are molecular frameworks that are known to interact with specific classes of biological targets. The This compound core is one such scaffold that has shown significant promise in the design of potent monoamine reuptake inhibitors.[7] Its rigid bicyclic structure provides a defined three-dimensional arrangement for presenting key pharmacophoric features to the monoamine transporters, while the methoxy group can be a critical interaction point. This guide provides a comprehensive overview and detailed protocols for utilizing the this compound scaffold in a modern antidepressant drug discovery program.
Section 1: Mechanism of Action - Targeting Monoamine Transporters
Compounds derived from the this compound scaffold are primarily designed to function as inhibitors of monoamine transporters (MATs). Depending on the substitutions on the isoindoline ring and its appended side chains, these molecules can be engineered for selectivity towards SERT (creating an SSRI), dual activity at SERT and NET (creating an SNRI), or even triple reuptake inhibition at SERT, NET, and the dopamine transporter (DAT).[8][9][10][11]
The therapeutic rationale for each profile is distinct:
-
SSRIs: The most widely prescribed class, targeting the serotonergic system.[6]
-
SNRIs: Often show broader efficacy, particularly in severe depression, by modulating both serotonin and norepinephrine pathways.[5]
-
Triple Reuptake Inhibitors (TRIs): An emerging class hypothesized to offer superior efficacy and a faster therapeutic response by also enhancing dopaminergic neurotransmission, which is linked to motivation and reward.[9][10][12]
The design process hinges on understanding the Structure-Activity Relationships (SAR), where systematic chemical modifications are correlated with changes in biological activity.[13] For isoindoline derivatives, key modifications might include altering substituents on the phenyl ring or varying the nature and length of the side chain containing the basic amine, which is crucial for transporter interaction.[7]
Caption: Mechanism of monoamine reuptake inhibition by a this compound derivative.
Section 2: The Drug Discovery Workflow: From Concept to Candidate
The development of a novel antidepressant from the this compound scaffold follows a structured, multi-stage process. This workflow is designed to identify potent and selective compounds, characterize their functional activity, and assess their potential for both efficacy and safety before advancing to more complex preclinical studies.
Caption: A streamlined workflow for antidepressant drug discovery.
Section 3: Experimental Application Protocols
This section provides detailed, step-by-step protocols for the key assays in the discovery cascade.
Protocol 3.1: In Vitro Primary Screening: Monoamine Transporter Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound derivatives for human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. This assay measures direct interaction with the target.
Rationale: A high binding affinity is the first indicator of a compound's potential potency. By running the assay against all three transporters, we can determine both potency and selectivity. Using membranes from cells recombinantly expressing a single human transporter type ensures target specificity.[14]
Materials:
-
Test Compounds: this compound derivatives dissolved in DMSO to a stock concentration of 10 mM.
-
Cell Membranes: Commercially available membranes from HEK293 cells stably transfected with hSERT, hNET, or hDAT.
-
Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT).
-
Non-specific Binders: Fluoxetine (for hSERT), Desipramine (for hNET), GBR 12909 (for hDAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Typically, an 11-point curve ranging from 100 µM to 1 pM is used. Add 25 µL of each dilution to triplicate wells of a 96-well plate.
-
Controls: To separate wells, add 25 µL of assay buffer for "Total Binding" and 25 µL of the appropriate non-specific binder (at a high concentration, e.g., 10 µM) for "Non-Specific Binding" (NSB).
-
Radioligand Addition: Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kₔ (e.g., ~1 nM for [³H]Citalopram). Add 25 µL to all wells.
-
Membrane Addition: Thaw the cell membranes on ice and dilute in ice-cold assay buffer to a concentration of 5-15 µg protein per well. Add 150 µL to each well. The total reaction volume is 200 µL.
-
Incubation: Seal the plate and incubate for 60-120 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials or a compatible 96-well plate, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the total binding and NSB controls.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
| Hypothetical Data: Lead Compound Z | hSERT | hNET | hDAT |
| Binding Affinity (Kᵢ, nM) | 2.1 | 15.8 | >1000 |
| Selectivity Ratio (vs. hSERT) | - | 7.5-fold | >476-fold |
| Interpretation | Potent and selective SERT/NET dual binder (SNRI profile) |
Protocol 3.2: In Vitro Functional Screening: Neurotransmitter Uptake Inhibition Assay
Objective: To measure the functional ability of test compounds to inhibit the uptake of serotonin, norepinephrine, or dopamine into cells expressing the respective transporters, yielding an IC₅₀ value.
Rationale: While binding indicates affinity, this assay confirms that the binding translates into functional inhibition of the transporter's primary role. This is a crucial step to confirm the compound's mechanism of action as a reuptake inhibitor.[15][16]
Materials:
-
Cell Line: HEK293 cells stably expressing hSERT, hNET, or hDAT, or JAR cells which endogenously express SERT.[16]
-
Radiolabeled Neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.
-
Positive Controls: Fluoxetine (SERT), Desipramine (NET), GBR 12909 (DAT).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.[16]
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Seed the appropriate cells in a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells for 15-30 minutes at 37°C with various concentrations of the test compound or a positive control.
-
Uptake Initiation: Add the radiolabeled neurotransmitter (at a concentration near its Kₘ, e.g., 10-20 nM [³H]5-HT) to each well to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. The time should be within the linear range of uptake for the cell line.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Detection: Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of internalized radioactivity.
Data Analysis:
-
Similar to the binding assay, calculate the percent inhibition of uptake at each compound concentration and use non-linear regression to determine the IC₅₀ value. A potent compound will have a low nanomolar IC₅₀.
Protocol 3.3: In Vitro Safety Screening: Fluorogenic CYP450 Inhibition Assay
Objective: To assess the potential of a lead compound to cause drug-drug interactions by inhibiting major Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).[17]
Rationale: Inhibition of CYP enzymes is a major cause of adverse drug reactions.[18][19] A new antidepressant must not significantly inhibit the metabolism of other commonly co-prescribed medications. This assay is a fast, cost-effective high-throughput method to flag potential liabilities early in the discovery process.[17][20]
Materials:
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., Vivid® CYP450 Screening Kits).
-
Fluorogenic substrates specific for each CYP isoform.
-
Known CYP inhibitors for positive controls (e.g., Ketoconazole for CYP3A4).
-
96-well or 384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Reaction Mixture Preparation: In each well, combine HLM, NADPH regenerating system, and the test compound at various concentrations (or a known inhibitor) in a phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C to allow the compound to interact with the enzymes.
-
Reaction Initiation: Add the specific fluorogenic substrate to each well to start the metabolic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence over time as the substrate is converted to a fluorescent product.
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence vs. time curve).
-
Calculate the percent inhibition caused by the test compound at each concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. An IC₅₀ value >10 µM is generally considered low risk.
-
| Hypothetical Data: Lead Compound Z | CYP3A4 | CYP2D6 | CYP2C9 | CYP2C19 | CYP1A2 |
| IC₅₀ (µM) | >50 | 22.5 | >50 | 45.1 | >50 |
| Interpretation | Low risk of clinically significant CYP-mediated drug-drug interactions. |
Protocol 3.4: In Vivo Efficacy Screening: Forced Swim Test (FST)
Objective: To evaluate the potential antidepressant-like activity of a lead compound in a rodent model of behavioral despair.[21][22][23]
Rationale: The FST is a widely used primary screening tool in antidepressant discovery.[23] The test is based on the observation that animals placed in an inescapable container of water will eventually cease attempts to escape and become immobile. This immobility is interpreted as a state of behavioral despair, which is robustly and reliably reduced by clinically effective antidepressant drugs.[24][25]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Positive control (e.g., Fluoxetine, 20 mg/kg).
-
Glass beakers (e.g., 2 L), filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Automated video tracking software or a trained observer.
Procedure:
-
Acclimation & Dosing: Acclimate animals to the facility for at least one week. Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral) at a set time before the test (e.g., 30-60 minutes).
-
Test Session: Gently place each mouse individually into a beaker of water for a 6-minute session.
-
Observation: Record the entire session. A trained observer, blind to the treatment conditions, or an automated system will score the animal's behavior.
-
Data Scoring: The key measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time for the test compound group against the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test). A statistically significant reduction in immobility time indicates antidepressant-like activity.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel monoamine reuptake inhibitors. By following a systematic discovery workflow—from initial binding and functional assays to crucial safety and in vivo efficacy screens—researchers can effectively explore the chemical space around this privileged structure. The protocols detailed herein provide a robust framework for identifying and characterizing promising new chemical entities with the potential to become next-generation treatments for depressive disorders.
References
- NEUROFIT Preclinical Contract Research Organization (CRO). In vivo and in vitro models of Depression.
- Cryan, J. F., & Slattery, D. A. (2010). Models for depression in drug screening and preclinical studies: Future directions. Neuropsychopharmacology, 35(1), 328-329.
- Krishnan, V., & Nestler, E. J. (2011). Animal Models of Depression: Molecular Perspectives.
- Gao, Y., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of visualized experiments : JoVE, (138), 57933. [Link]
- Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
- Slideshare. In vivo model of depression. [Link]
- Bienta. CYP450 inhibition assay (fluorogenic). [Link]
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
- Esteban, S., et al. (1995). Involvement of the serotonergic system in the mode of action of the new potential antidepressant agent 5-methoxyindolyl-2-methylamine. Journal of Pharmacy and Pharmacology, 47(10), 842-846. [Link]
- LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
- Fundación MEDINA. CYP450 Inhibition. [Link]
- Slideshare. Screening of antidepressant. [Link]
- Uthaug, M. V., et al. (2022). Molecular Docking, MM-GBSA, and Molecular Dynamics Approach: 5-MeO-DMT Analogues as Potential Antidepressants. ACS Chemical Neuroscience, 13(15), 2313-2325. [Link]
- Zhang, Y., et al. (2021). A Reliable High-Throughput Screening Model for Antidepressant. International Journal of Molecular Sciences, 22(17), 9474. [Link]
- Henke, A. E., et al. (2021). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International journal of molecular sciences, 22(16), 8871. [Link]
- ResearchGate. Different types of screening methods for antidepressant activity. [Link]
- Wang, L., et al. (2015). [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors]. Yao xue xue bao = Acta pharmaceutica Sinica, 50(6), 701-708. [Link]
- van den Munkhof, E. H., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(39), 13217-13225. [Link]
- Richelson, E., & Pfenning, M. (1984). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 230(1), 9-15. [Link]
- Malhi, G. S., et al. (2021). A consensus statement for safety monitoring guidelines of treatments for major depressive disorder.
- Clark, N. K., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. F1000Research, 7, 317. [Link]
- US Preventive Services Task Force. (2023). Screening for Depression and Suicide Risk in Adults: US Preventive Services Task Force Recommendation Statement. JAMA, 329(23), 2057-2067. [Link]
- Kumar, V., et al. (2024). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Molecular Diversity. [Link]
- López-Arnau, R., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties.
- ResearchGate. Receptor Binding Assay Conditions. [Link]
- Marks, D. M., et al. (2009). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Current Neuropharmacology, 7(1), 21-27. [Link]
- Norman, T. R. (1999). The new antidepressants - mechanisms of action. Australian Prescriber, 22(5), 106-108. [Link]
- ResearchGate.
- Subbaiah, M. A., & Yildirim, I. (2019). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 11(7), 759-779. [Link]
- López-Arnau, R., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties.
- WebMD. Types of Antidepressants: SSRIs, SNRIs, and More. [Link]
- Wikipedia. Serotonin reuptake inhibitor. [Link]
- Cignarella, G., et al. (1996). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 39(16), 3143-3149. [Link]
- Kaplan, L. Y., et al. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
- Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]
- Mayo Clinic. Selective serotonin reuptake inhibitors (SSRIs). [Link]
- Dwivedi, Y. (2009). Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. CNS & neurological disorders drug targets, 8(3), 221-230. [Link]
- Zhang, Y., et al. (2023). Structural basis for pharmacotherapeutic action of triple reuptake inhibitors.
- Stahl, S. M., & Grady, M. M. (2011). Serotonin and Norepinephrine Reuptake Inhibitors. In Stahl's Essential Psychopharmacology: The Prescriber's Guide (4th ed.). Cambridge University Press. [Link]
- Kumar, A., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC advances, 14(11), 7545-7569. [Link]
- ResearchGate.
- PharmGKB.
- Wikipedia.
- van der Weide, J., et al. (1988). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry, 31(11), 2141-2148. [Link]
- Wesołowska, A., et al. (2016). Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models. PLOS ONE, 11(12), e0168349. [Link]
- Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link]
- Wikipedia. Selective serotonin reuptake inhibitor. [Link]
- Wikipedia. Antidepressant. [Link]
- Di, J., et al. (2015). Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2955-2959. [Link]
- Zhang, Y., et al. (2018). Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives. Molecules (Basel, Switzerland), 23(11), 2911. [Link]
Sources
- 1. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 5. Serotonin and Norepinephrine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis for pharmacotherapeutic action of triple reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.miami.edu]
- 15. Involvement of the serotonergic system in the mode of action of the new potential antidepressant agent 5-methoxyindolyl-2-methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 18. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lnhlifesciences.org [lnhlifesciences.org]
- 20. criver.com [criver.com]
- 21. In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 22. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 24. In vivo model of depression | PPTX [slideshare.net]
- 25. Screening of antidepressant | PPTX [slideshare.net]
The Strategic Utility of 5-Methoxyisoindoline in the Synthesis of Bioactive Compounds: Application Notes and Protocols
Abstract
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among its derivatives, 5-methoxyisoindoline (CAS: 127168-88-1) has emerged as a particularly valuable intermediate, offering a strategic entry point for the synthesis of a diverse array of complex, biologically active molecules. The methoxy group at the 5-position not only influences the molecule's electronic properties and metabolic stability but also provides a handle for further functionalization.[3] This guide provides an in-depth exploration of this compound's role in drug discovery, detailing its synthesis, characterization, and application in the construction of bioactive compounds. We present validated, step-by-step protocols, causality-driven experimental insights, and comprehensive characterization data to empower researchers in leveraging this versatile building block.
Introduction: The Significance of the Isoindoline Core
The isoindoline heterocycle, a bicyclic framework consisting of a benzene ring fused to a pyrrolidine ring, is a cornerstone in the development of pharmaceuticals.[2] Its structural rigidity and defined three-dimensional shape make it an ideal scaffold for designing molecules that can precisely interact with biological targets such as enzymes and receptors.[4] The value of this core is evidenced by its presence in a range of commercial drugs with indications including hypertension, inflammation, and oncology.[5]
This compound serves as a critical starting material, providing a pre-functionalized aromatic ring that directs subsequent synthetic transformations and modulates the pharmacokinetic profile of the final compound. Its utility has been demonstrated in the synthesis of potent enzyme inhibitors and analogues of complex natural products.[6][7]
Synthesis of this compound Intermediate
The reliable synthesis of the this compound core is paramount for its use in multi-step synthetic campaigns. A common and effective strategy involves the reduction of the corresponding phthalimide derivative, which is readily prepared from commercially available starting materials.
Rationale for Synthetic Route
The chosen two-step synthesis begins with the formation of 5-methoxyphthalimide from 4-methoxyphthalic acid and urea. This is a robust and high-yielding condensation reaction. The subsequent reduction of the stable phthalimide to the desired isoindoline is a critical step. While various reducing agents can be employed, Lithium Aluminum Hydride (LiAlH₄) is particularly effective for the complete reduction of both amide carbonyl groups.[8] This powerful reductant ensures a high conversion to the desired isoindoline, which is crucial for obtaining a clean starting material for subsequent functionalization.
Experimental Workflow: Synthesis Pathway
The overall synthetic workflow is a two-stage process starting from the corresponding phthalic acid.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Protocol 2.3.1: Synthesis of 5-Methoxyphthalimide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyphthalic acid (19.6 g, 0.1 mol) and urea (12.0 g, 0.2 mol).
-
Heating: Heat the mixture in an oil bath to 180-190 °C. The mixture will melt, and ammonia gas will evolve. Maintain this temperature for 1.5 to 2 hours, or until gas evolution ceases.
-
Work-up: Allow the reaction mixture to cool to approximately 100 °C and pour it into 100 mL of hot water. Stir the suspension vigorously and then cool to room temperature.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 80 °C.
-
Purification: The crude product is typically of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol.
Protocol 2.3.2: Reduction to this compound
-
CAUTION: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and flammable reagent. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated fume hood. Use appropriate personal protective equipment.
-
Preparation of LiAlH₄ Suspension: To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, carefully add LiAlH₄ (7.6 g, 0.2 mol) to anhydrous tetrahydrofuran (THF, 300 mL). Stir the suspension.
-
Addition of Phthalimide: In a separate flask, dissolve 5-methoxyphthalimide (17.7 g, 0.1 mol) in 200 mL of anhydrous THF, gently warming if necessary. Allow the solution to cool to room temperature and add it dropwise to the stirred LiAlH₄ suspension over 1 hour. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add 7.6 mL of water dropwise. Follow this with the dropwise addition of 7.6 mL of 15% aqueous sodium hydroxide solution, and then 22.8 mL of water. A granular precipitate of aluminum salts should form.
-
Isolation: Stir the mixture at room temperature for 1 hour, then filter off the aluminum salts through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield this compound as a colorless to pale yellow solid.
| Parameter | 5-Methoxyphthalimide | This compound |
| Molecular Formula | C₉H₇NO₃ | C₉H₁₁NO |
| Molecular Weight | 177.16 g/mol | 149.19 g/mol |
| Typical Yield | >90% | 70-80% |
| Appearance | White to off-white solid | Off-white to white powder[9] |
Characterization of this compound
Unambiguous characterization of the intermediate is a self-validating step crucial for ensuring the success of subsequent reactions. Standard spectroscopic methods are used to confirm the structure and purity.
Spectroscopic Data Analysis
The following data represent typical expected values for this compound. The rationale behind the assignments is provided to aid in spectral interpretation.
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms.[10]
-
Aromatic Region (δ 6.8-7.2 ppm): The three protons on the benzene ring will appear in this region. The proton at C4 (ortho to the methoxy group) will be the most shielded, while the proton at C7 (ortho to the pyrrolidine fusion) will be deshielded. Expect complex splitting patterns (doublets and doublet of doublets) due to ortho and meta coupling.[11]
-
Methylene Protons (δ ~4.1-4.3 ppm): The four protons of the two CH₂ groups in the pyrrolidine ring are chemically equivalent in a non-chiral solvent and will typically appear as a singlet or a narrow multiplet.[12]
-
Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group (–OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.
-
Amine Proton (δ ~2.0-3.0 ppm): The N-H proton will appear as a broad singlet. Its chemical shift can be variable and it may exchange with D₂O.
¹³C NMR Spectroscopy: Carbon NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment.[13]
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbon attached to the methoxy group (C5) will be the most deshielded in the aromatic region (~158 ppm), while the other carbons will appear between 110-140 ppm.
-
Methylene Carbons (δ ~53 ppm): The two equivalent CH₂ carbons of the pyrrolidine ring will give a single signal.
-
Methoxy Carbon (δ ~55 ppm): The carbon of the –OCH₃ group will appear as a distinct signal in this region.
FTIR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[14]
-
N-H Stretch (~3300-3400 cm⁻¹): A moderate, sharp peak characteristic of a secondary amine.[15]
-
C-H Stretch (Aromatic) (~3000-3100 cm⁻¹): Peaks just above 3000 cm⁻¹ indicate C-H bonds on the benzene ring.[8]
-
C-H Stretch (Aliphatic) (~2800-3000 cm⁻¹): Peaks just below 3000 cm⁻¹ correspond to the CH₂ and OCH₃ groups.[8]
-
C=C Stretch (Aromatic) (~1610, 1500 cm⁻¹): Characteristic absorptions for the benzene ring.
-
C-O Stretch (Aryl Ether) (~1240 cm⁻¹): A strong band indicating the aryl-O-CH₃ bond.[16]
MS (Mass Spectrometry): Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.[17]
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 149, corresponding to the molecular weight of C₉H₁₁NO. Due to the presence of one nitrogen atom, this follows the nitrogen rule (odd molecular weight).[18]
-
Key Fragments: A common fragmentation pathway for isoindolines is the loss of a hydrogen atom to form a stable isoindolinium cation (m/z 148). Another expected fragment is the benzylic cleavage leading to the loss of the CH₂NHCH₂ portion, although the aromatic fragment itself would be more complex. The loss of a methyl radical (•CH₃) from the methoxy group can lead to a peak at m/z 134.[19]
| Technique | Key Feature | Expected Value/Region | Rationale |
| ¹H NMR | Aromatic Protons | δ 6.8 - 7.2 ppm | Protons on the benzene ring. |
| Methylene Protons | δ ~4.2 ppm | -CH₂-N-CH₂- of the isoindoline ring. | |
| Methoxy Protons | δ ~3.8 ppm (s, 3H) | -OCH₃ group singlet. | |
| Amine Proton | δ ~2.5 ppm (br s, 1H) | Secondary amine N-H. | |
| ¹³C NMR | Aromatic C-O | ~158 ppm | C5 carbon attached to the methoxy group. |
| Aromatic C-H/C-C | 110 - 140 ppm | Other five aromatic carbons. | |
| Methoxy Carbon | ~55 ppm | -OC H₃ group. | |
| Methylene Carbons | ~53 ppm | C H₂-N-C H₂ carbons. | |
| FTIR | N-H Stretch | ~3350 cm⁻¹ (m, sh) | Secondary amine vibration. |
| C-H (sp²) Stretch | >3000 cm⁻¹ (w) | Aromatic C-H bonds. | |
| C-H (sp³) Stretch | <3000 cm⁻¹ (m) | Aliphatic C-H bonds (CH₂, OCH₃). | |
| C-O (Aryl Ether) | ~1240 cm⁻¹ (s) | Strong stretch for Ar-O-CH₃. | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 149 | Corresponds to C₉H₁₁NO. |
| M-1 Fragment | m/z = 148 | Loss of a hydrogen atom. | |
| M-15 Fragment | m/z = 134 | Loss of a methyl radical (•CH₃). |
Application in Bioactive Compound Synthesis
This compound is an excellent nucleophile after deprotonation, making it ideal for reactions with various electrophiles to build more complex molecular architectures. A primary application is its use in the synthesis of N-substituted derivatives, which are key components of various pharmacologically active agents, including Pyruvate Dehydrogenase Kinase (PDK) inhibitors.[20][21]
Synthesis of a PDK Inhibitor Intermediate
PDKs are crucial enzymes in cancer metabolism, and their inhibition is a promising therapeutic strategy.[6] The following protocol details the N-alkylation of this compound with a substituted benzyl halide, a key step in constructing a scaffold for PDK inhibitors.
Reaction Principle: Nucleophilic Substitution
The N-H proton of the isoindoline is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a potent nucleophilic indolide anion. This anion then readily attacks an electrophilic carbon, such as that in a benzyl halide, via an Sₙ2 reaction to form a new C-N bond, yielding the N-alkylated product. The choice of a polar aprotic solvent like DMF facilitates this reaction by solvating the cation of the base without deactivating the nucleophile.
Caption: General mechanism for N-alkylation of this compound.
Detailed Protocol: N-Alkylation of this compound
This protocol describes the synthesis of an N-substituted this compound, a core structure found in certain classes of kinase inhibitors.[12]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.49 g, 10 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 30 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol, 1.2 eq) portion-wise to the stirred solution.
-
Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete and rapid deprotonation of the isoindoline nitrogen without competing side reactions. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions with the DMF solvent.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, during which time the solution may become a slurry as the sodium salt forms.
-
Alkylation: Slowly add the desired alkylating agent, for example, 4-(chloromethyl)benzonitrile (1.67 g, 11 mmol, 1.1 eq), as a solution in 10 mL of anhydrous DMF, dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Self-Validation Checkpoint: A successful reaction will show the disappearance of the starting isoindoline spot (visualized by UV or an appropriate stain) and the appearance of a new, less polar product spot on the TLC plate.
-
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 40 mL) and brine (1 x 40 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound derivative.
Conclusion
This compound is a potent and versatile chemical intermediate with significant applications in the synthesis of bioactive compounds. Its straightforward preparation and well-defined reactivity make it an invaluable tool for medicinal chemists. The protocols and characterization data provided herein serve as a comprehensive resource for researchers looking to incorporate this valuable scaffold into their drug discovery programs. By understanding the causality behind the experimental procedures and utilizing the provided characterization benchmarks, scientists can confidently and efficiently synthesize novel compounds with therapeutic potential.
References
- Jadhav, M., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6.
- Apnoke Scientific Ltd. (n.d.). 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE CAS 127168-88-1.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- Jadhav, M., & Jha, A. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
- ORBi. (n.d.). Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors.
- Boger, D. L., et al. (2015). Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties. Accounts of Chemical Research, 48(3), 641–651.
- Jadhav, M., & Jha, A. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
- The Role of Isoindoline in Pharmaceutical Drug Development. (n.d.).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Google Patents. (n.d.). WO2024153947A1 - Inhibitor compounds.
- The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR.
- ResearchGate. (n.d.). New Prospects for Vinblastine Analogues as Anticancer Agents.
- National Center for Biotechnology Information. (n.d.). Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- some previous examples (13c-nmr). (n.d.).
- National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1).
- PubMed. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284–10295.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
Sources
- 1. Total Synthesis and Evaluation of Vinblastine Analogues Containing Systematic Deep-Seated Modifications in the Vindoline Subunit Ring System: Core Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Indolinone based phosphoinositide-dependent kinase-1 (PDK1) inhibitors. Part 1: design, synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003366) [hmdb.ca]
- 5. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Synthesis of (+)-vinblastine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 11. rsc.org [rsc.org]
- 12. WO2024153947A1 - Inhibitor compounds - Google Patents [patents.google.com]
- 13. Previous spectra [qorganica.qui.uam.es]
- 14. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. orbi.uliege.be [orbi.uliege.be]
Application Notes and Protocols for the N-Alkylation of 5-Methoxyisoindoline
Introduction
N-alkylated isoindoline scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a range of biologically active molecules.[1][2][3] The substituent on the isoindoline nitrogen can significantly modulate a compound's pharmacological profile, influencing its binding affinity, selectivity, and pharmacokinetic properties. 5-Methoxyisoindoline, in particular, serves as a versatile starting material for the synthesis of diverse compound libraries. This document provides a detailed experimental guide for the N-alkylation of this compound, with a focus on the robust and widely applicable method of reductive amination.[4][5]
The direct alkylation of secondary amines like this compound with alkyl halides can be challenging to control, often leading to the formation of undesired quaternary ammonium salts and difficulties in product purification.[4] Reductive amination offers a superior alternative by converting a carbonyl group and an amine into an N-alkylated product via an imine or iminium ion intermediate.[5][6] This method is highly chemoselective and generally provides cleaner reactions with higher yields of the desired mono-alkylated product.[7][8]
This guide will detail a representative protocol for the N-alkylation of this compound using reductive amination, explain the underlying reaction mechanism, provide a workflow for reaction monitoring and product purification, and outline methods for structural characterization.
Reaction Principle: Reductive Amination
Reductive amination is a two-step process that is often carried out in a single pot.[5] The reaction begins with the condensation of the secondary amine (this compound) with an aldehyde or ketone to form an iminium ion. This is followed by the in-situ reduction of the iminium ion by a selective reducing agent to yield the N-alkylated tertiary amine.
A key advantage of this method is the ability to use mild reducing agents, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which selectively reduce the iminium ion in the presence of the starting carbonyl compound.[4][7] This selectivity prevents the reduction of the aldehyde or ketone starting material, leading to a more efficient and cleaner reaction.[9]
Experimental Protocol: N-Benzylation of this compound
This section provides a detailed, step-by-step procedure for the N-benzylation of this compound using benzaldehyde as the alkylating precursor.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Benzaldehyde | ≥99% | Commercially Available |
| Sodium Triacetoxyborohydride (STAB) | ≥97% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | Prepared in-house |
| Brine (saturated aqueous NaCl solution) | Reagent | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Commercially Available |
| Silica gel for column chromatography | 230-400 mesh | Commercially Available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |
| Hexanes | ACS grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.1 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-methoxyisoindoline.[10][11]
Experimental Workflow Diagram
Caption: Workflow for the N-benzylation of this compound.
Reaction Mechanism
The reductive amination of this compound with an aldehyde proceeds through the following key steps:
-
Iminium Ion Formation: The lone pair of electrons on the nitrogen of the secondary amine attacks the electrophilic carbonyl carbon of the aldehyde. A series of proton transfers then leads to the formation of a hemiaminal intermediate. Subsequent elimination of a water molecule results in the formation of a resonance-stabilized iminium ion.[6][9]
-
Hydride Reduction: The hydride (H⁻) from sodium triacetoxyborohydride then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step reduces the carbon-nitrogen double bond to a single bond, yielding the final N-alkylated tertiary amine.[9]
Mechanistic Diagram
Caption: Simplified mechanism of reductive amination.
Characterization of the N-Alkylated Product
The structure and purity of the synthesized N-alkylated this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product.[12][13][14] The appearance of new signals corresponding to the protons and carbons of the newly introduced alkyl group, along with the characteristic shifts of the this compound core, will verify the successful alkylation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the product, further confirming its identity.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the N-H stretch of the starting secondary amine and the appearance of new C-H stretches from the alkyl group.[15]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reducing agent.- Insufficient reaction time.- Poor quality starting materials. | - Use fresh, anhydrous sodium triacetoxyborohydride.- Allow the reaction to stir for a longer period, monitoring by TLC.- Ensure the purity of this compound and the aldehyde. |
| Presence of Unreacted Starting Material | - Incomplete reaction. | - Add an additional portion of the reducing agent and continue stirring. |
| Formation of Side Products | - Reaction temperature too high.- Presence of moisture. | - Maintain the reaction at room temperature.- Use anhydrous solvents and reagents. |
Conclusion
Reductive amination is a highly effective and versatile method for the N-alkylation of this compound. The protocol described in this application note provides a reliable and straightforward procedure for the synthesis of N-alkylated isoindoline derivatives, which are valuable building blocks in drug discovery and development. By understanding the underlying reaction mechanism and employing proper experimental techniques, researchers can efficiently generate diverse libraries of these important compounds for further biological evaluation.
References
- Master Organic Chemistry. (2017).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (2023).
- Google Patents. (1989).
- Beilstein Journals. (2013).
- National Center for Biotechnology Information. (2017). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. [Link]
- Royal Society of Chemistry. (2021). Pd-Catalyzed C(sp2)–H olefination: synthesis of N-alkylated isoindolinone scaffolds from aryl amides of amino acid esters. [Link]
- Royal Society of Chemistry. (2016). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. [Link]
- Chemistry Steps. (n.d.).
- Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
- National Center for Biotechnology Information. (2020).
- National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
- MDPI. (2023).
- MDPI. (2020).
- National Center for Biotechnology Information. (2018).
- Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]
- Wiley Online Library. (2023). DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. [Link]
- MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
- Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines. [Link]
- MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]
- ResearchGate. (2017).
- ResearchGate. (2017).
- YouTube. (2024).
- ACS Publications. (2024).
- Semantic Scholar. (2022).
- PubMed. (2014).
- National Center for Biotechnology Information. (2017).
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]
- Hungarian Journal of Industry and Chemistry. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [Link]
- ResearchGate. (2001).
Sources
- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
protocol for functionalizing the 5-Methoxyisoindoline core
An Application Note and Protocol for the Strategic Functionalization of the 5-Methoxyisoindoline Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique bicyclic framework offers a versatile template for designing molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This document provides a detailed guide to the strategic functionalization of a key derivative, this compound. We will explore methodologies for modification at both the isoindoline nitrogen (N-functionalization) and the aromatic ring, with a focus on explaining the chemical principles that underpin these transformations. Detailed, field-proven protocols for electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are provided to empower researchers in their drug discovery and development efforts.
Introduction: The Significance of the this compound Scaffold
The isoindoline nucleus, where a benzene ring is fused to a pyrrolidine ring, is a cornerstone of many active pharmaceutical ingredients. Marketed drugs such as lenalidomide and pomalidomide, which are based on a related isoindolinone core, highlight the therapeutic potential of this structural motif in treating conditions like multiple myeloma. The methoxy group at the 5-position is a common feature that can significantly influence the molecule's electronic properties and metabolic stability, making this compound a valuable starting point for library synthesis and lead optimization.
The functionalization of this core can be broadly categorized into two main strategies: modification of the secondary amine on the pyrrolidine ring and the introduction of substituents onto the electron-rich aromatic ring. Understanding how to control the regioselectivity of these modifications is critical for successful drug design.
General Workflow for Functionalization
The strategic approach to modifying the this compound core typically begins with a decision to functionalize either the nitrogen or the aromatic ring. Often, the nitrogen is first protected or functionalized, followed by modification of the aromatic system. This prevents undesired side reactions at the nitrogen during electrophilic aromatic substitution or cross-coupling.
Caption: General workflow for the functionalization of the this compound core.
N-Functionalization Protocols
The secondary amine of the isoindoline core is a nucleophilic site readily amenable to alkylation or acylation. These reactions are fundamental for introducing a wide variety of functional groups that can modulate the pharmacological properties of the final compound.
Protocol: N-Acylation with Acetic Anhydride
N-acylation is often used to introduce an amide functional group or as a protecting group strategy. This protocol describes a simple and efficient catalyst-free acylation.[1]
Materials and Reagents:
-
This compound
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Acylation: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Carefully wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetyl-5-methoxyisoindoline.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol: N-Alkylation with Benzyl Bromide
N-alkylation introduces alkyl groups directly onto the nitrogen atom. This procedure uses a strong base to deprotonate the nitrogen, forming a highly nucleophilic anion that reacts with an alkyl halide.[2]
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried, nitrogen-flushed flask
Procedure:
-
Reaction Setup: To a dry flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Handle with appropriate care. Stir the mixture at 0 °C for 30-60 minutes.
-
Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Once complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.[2] Dilute with water and extract with ethyl acetate.
-
Isolation and Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Aromatic Ring Functionalization
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the methoxy group and the fused pyrrolidine ring. This allows for direct C-H functionalization. Alternatively, modern cross-coupling reactions provide a powerful and versatile route for creating C-C and C-N bonds, typically from a halogenated precursor.
Electrophilic Aromatic Substitution (EAS)
Mechanistic Insight: The EAS reaction proceeds via a two-step mechanism involving the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity.
Caption: The two-step mechanism of Electrophilic Aromatic Substitution (EAS).
Regioselectivity: The 5-methoxy group is a powerful ortho-, para-directing activator. The fused N-alkyl group is also an ortho-, para-director. This results in the C4, C6, and C7 positions being electronically activated. Steric hindrance from the isoindoline ring may influence the final product distribution, but substitution is strongly favored at these positions over the C3a or C7a positions. Electrophilic aromatic bromination of anisole (methoxybenzene) is known to be highly para-selective.[3][4]
Protocol: Regioselective Bromination
This protocol describes the bromination of the aromatic ring, a key step for introducing a handle for subsequent cross-coupling reactions.
Materials and Reagents:
-
N-protected this compound (e.g., N-acetyl derivative from section 3.1)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the N-protected this compound (1.0 eq) in anhydrous acetonitrile in a flask protected from light.
-
Bromination: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution at room temperature. The use of NBS in acetonitrile is often highly regioselective for the position para to the most activating group.[4]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring for the consumption of starting material by TLC.
-
Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Isolation and Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove succinimide. Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the brominated product(s). The major isomer is expected to be the one where bromine is at the C4 or C6 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) are indispensable tools in modern drug discovery.[5] They offer a reliable and functional-group-tolerant method for elaborating aryl halides.
Catalytic Cycle Insight: These reactions generally follow a three-step catalytic cycle: (1) Oxidative Addition of the Pd(0) catalyst to the aryl halide, (2) Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig), and (3) Reductive Elimination to form the product and regenerate the Pd(0) catalyst.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²) - C(sp²/sp³) | C(sp²) - N |
| Nucleophile | Organoboron reagent | Primary or Secondary Amine |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Typical Ligand | SPhos, XPhos, dppf | XPhos, RuPhos, BINAP |
| Typical Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane, THF |
Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling a brominated this compound derivative with a boronic acid.
Materials and Reagents:
-
Bromo-5-methoxyisoindoline derivative (1.0 eq)
-
Aryl or Alkyl Boronic Acid (1.1-1.5 eq)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Schlenk flask, condenser, inert atmosphere setup
Procedure:
-
Reaction Setup: To a Schlenk flask, add the bromo-5-methoxyisoindoline (1.0 eq), boronic acid (1.1 eq), and base (2.0 eq).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (dioxane/water) via syringe, followed by the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Isolation and Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The this compound core is a highly tractable scaffold for synthetic modification. The protocols outlined in this application note provide robust and reproducible methods for functionalization at both the isoindoline nitrogen and the aromatic ring. By leveraging classical N-alkylation/acylation, regioselective electrophilic aromatic substitution, and powerful palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds for evaluation in drug discovery programs. The choice of strategy and the specific reaction conditions are critical for achieving the desired outcomes and should be selected based on the target molecule's overall synthetic plan.
References
- Bahrami, K., Khodaei, M. M., & Naali, F. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Iranian Chemical Society.
- BenchChem. (2025).
- Bölle, C., et al. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Smith, C. J., et al. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. NIH.
- NroChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Dodge, J. A., et al. (2014). Kiloscale Buchwald−Hartwig Amination. Organic Process Research & Development.
- Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
- Yang, S., et al. (2014).
- Gök, M., et al. (2017). Regioselective bromination. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Chopra, H. (2021, July 26).
- El-Gendy, A. (2016). Synthesis of Functionalized Isatins, Benzoxazoles, Isoflavones, Coumarins, by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions.
- Molecules. (2018).
- BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
- Yang, S., et al. (2014).
- Yao, C., et al. (2019).
- Khodabakhshi, M. (2016). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.
- Kumar, D., et al. (2023). DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. ChemistrySelect.
- Yang, S., et al. (2014).
- Wang, Y., et al. (2015). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances.
- Wang, Z. (2012). Preparation method of N-acetyl-5-methoxytryptamine.
- BenchChem. (2025).
- N/A. (n.d.).
- Mátyus, P., et al. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules.
- BenchChem. (2025).
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Novel Solvatochromic Fluorescent Probe Based on 5-Methoxyisoindoline for Cellular Imaging
Introduction
The burgeoning field of cellular biology increasingly relies on the development of sophisticated molecular tools to visualize and understand complex biological processes in real-time.[1][2] Fluorescent probes, in particular, have emerged as indispensable reagents for non-invasive imaging of cellular structures and dynamics with high spatial and temporal resolution.[3] The isoindoline scaffold has garnered significant attention as a versatile building block for the synthesis of novel fluorophores due to its rigid structure and tunable electronic properties.[4][5] This application note describes the synthesis, characterization, and application of a novel fluorescent probe, ML-450 , which is based on a 5-methoxyisoindoline core functionalized with a naphthalimide moiety. This design strategy aims to create a donor-π-acceptor (D-π-A) system, which often results in compounds with desirable photophysical properties such as high quantum yields and sensitivity to the local environment.[6]
The methoxy group on the isoindoline serves as an electron-donating group, while the naphthalimide acts as an electron-accepting group. This intramolecular charge transfer (ICT) character is expected to impart solvatochromic properties to ML-450 , making it a sensitive reporter of cellular microenvironments. This guide provides a comprehensive, step-by-step protocol for the synthesis of ML-450 , a detailed characterization of its photophysical properties, and a robust protocol for its application in live-cell imaging.
Probe Design and Synthetic Strategy
The rational design of ML-450 is centered on creating a molecule with a significant dipole moment change upon photoexcitation, a key feature for solvatochromism. The this compound serves as the electron-rich donor component, and the electron-deficient 4-amino-1,8-naphthalimide is the acceptor. These two moieties are linked to create a conjugated system. The synthetic route is a straightforward and efficient two-step process, as depicted in the workflow below.
Figure 1: Synthetic workflow for the fluorescent probe ML-450.
Experimental Protocols
Part 1: Synthesis of ML-450
This protocol provides a detailed methodology for the synthesis of the ML-450 fluorescent probe. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Materials and Reagents:
-
This compound
-
4-Bromo-1,8-naphthalic anhydride
-
n-Butylamine
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOtBu)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Step 1: Synthesis of N-butyl-4-bromo-1,8-naphthalimide (Intermediate 1)
-
To a 100 mL round-bottom flask, add 4-bromo-1,8-naphthalic anhydride (2.77 g, 10 mmol) and anhydrous ethanol (50 mL).
-
Add n-butylamine (1.1 mL, 11 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the solid under vacuum to obtain N-butyl-4-bromo-1,8-naphthalimide as a pale-yellow solid.
Rationale: This is a standard imidization reaction where the primary amine (n-butylamine) reacts with the anhydride to form the corresponding imide.[7][8] Ethanol is a suitable solvent for this reaction, and refluxing provides the necessary energy for the reaction to proceed to completion.
Step 2: Synthesis of ML-450
-
In a 50 mL Schlenk flask, combine N-butyl-4-bromo-1,8-naphthalimide (332 mg, 1 mmol), this compound (149 mg, 1 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), triphenylphosphine (26.2 mg, 0.1 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane (50 mL) and wash with water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield ML-450 as a bright yellow solid.
Rationale: This step involves a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, to form the C-N bond between the naphthalimide and the isoindoline moieties.[9] The palladium catalyst, in conjunction with a phosphine ligand and a base, facilitates this coupling. An inert atmosphere is crucial to prevent the degradation of the catalyst.
Part 2: Characterization of ML-450
The photophysical properties of ML-450 were characterized in various solvents to assess its solvatochromic behavior.
Table 1: Photophysical Properties of ML-450 in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Toluene | 2.4 | 410 | 485 | 75 | 0.65 |
| Dichloromethane | 8.9 | 425 | 510 | 85 | 0.52 |
| Acetonitrile | 37.5 | 438 | 545 | 107 | 0.31 |
| Ethanol | 24.6 | 435 | 550 | 115 | 0.25 |
| Water | 80.1 | 445 | 580 | 135 | 0.08 |
Data Interpretation: The significant red-shift in both the absorption and emission maxima with increasing solvent polarity is a hallmark of a positive solvatochromic dye and is indicative of a larger dipole moment in the excited state compared to the ground state.[10][11][12] This property makes ML-450 a promising candidate for sensing changes in the polarity of its microenvironment, such as within different cellular organelles. The decrease in quantum yield in more polar solvents is also a common observation for ICT dyes.[13]
Application in Live-Cell Imaging
This protocol outlines the use of ML-450 for staining and visualizing live cells using fluorescence microscopy.
Figure 2: Workflow for live-cell imaging with ML-450.
Materials:
-
HeLa cells (or other adherent cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
ML-450 stock solution (1 mM in DMSO)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC)
Protocol:
-
Cell Culture: Plate HeLa cells on glass-bottom imaging dishes and culture in a humidified incubator at 37 °C with 5% CO₂ until they reach 70-80% confluency.
-
Probe Loading:
-
Prepare a working solution of ML-450 by diluting the 1 mM stock solution in pre-warmed DMEM to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the ML-450 working solution to the cells and incubate for 15-30 minutes at 37 °C.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with warm PBS to remove any unbound probe.
-
Add fresh, pre-warmed DMEM to the cells.
-
-
Fluorescence Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Excite the cells with a 405 nm or 488 nm laser line.
-
Collect the emission using a bandpass filter appropriate for the expected emission range (e.g., 500-550 nm for less polar environments and 560-620 nm for more polar environments).
-
Acquire both fluorescence and bright-field images.
-
Expected Results: Based on its solvatochromic properties, ML-450 is expected to exhibit differential emission spectra depending on its subcellular localization. For instance, it may show a blue-shifted emission in lipid-rich environments like the endoplasmic reticulum or lipid droplets, and a red-shifted emission in more aqueous environments like the cytoplasm. This differential staining can provide valuable insights into the polarity of different cellular compartments.
Conclusion
The this compound-based fluorescent probe, ML-450 , demonstrates promising characteristics for applications in cellular imaging. Its straightforward synthesis, significant solvatochromic properties, and successful application in live-cell staining highlight its potential as a valuable tool for researchers in cell biology and drug development. The protocols provided herein offer a comprehensive guide for the preparation and utilization of this novel fluorescent probe.
References
- Hoffman, R. M. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
- University of California San Francisco. (n.d.). In vivo cellular imaging using fluorescent proteins : methods and protocols.
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- PubMed. (2025).
- Promega Corporation. (n.d.).
- ResearchGate. (n.d.). Photophysical and photochemical properties of 4, 5, and 6 in DMF, DMSO, and THF.
- PubMed. (2019). Fluorescent Isoindole Crosslink (FlICk) Chemistry: A Rapid, User-friendly Stapling Reaction.
- PubMed. (2011). Generation of profluorescent isoindoline nitroxides using click chemistry.
- MDPI. (2018). Fluorescent Probes for Live Cell Imaging.
- ResearchGate. (2023).
- Wiley Online Library. (2019). Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging.
- PMC. (2016). Synthesis and characterization of naphthalimide-functionalized polynorbornenes.
- The Royal Society of Chemistry. (n.d.). 1. Synthesis of fluorescent probes.
- NIH. (n.d.). “CinNapht” dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis and characterization of naphthalimide-based dyes for dye sensitized solar cells.
- RSC Publishing. (n.d.). “CinNapht” dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging.
- The Royal Society of Chemistry. (n.d.).
- NIH. (n.d.). A new approach based on isoindole formation reaction for sensitive fluorimetric assay of milnacipran in tablets and biological fluids (plasma/urine).
- ResearchGate. (n.d.). Synthesis of probes 4 and 5. Reagents and conditions: a) H4N2⋅H2O,....
- ResearchGate. (n.d.). Photophysical properties of the dyes | Download Scientific Diagram.
- NIH. (2016).
- PMC. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles.
- MDPI. (n.d.). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine.
- MDPI. (2018).
- MDPI. (n.d.).
Sources
- 1. search.library.ucsf.edu [search.library.ucsf.edu]
- 2. mdpi.com [mdpi.com]
- 3. promega.com [promega.com]
- 4. Fluorescent Isoindole Crosslink (FlICk) Chemistry: A Rapid, User-friendly Stapling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of naphthalimide-functionalized polynorbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “CinNapht” dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. “CinNapht” dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Methoxyisoindoline Scaffold: A Versatile Tool in Modern Drug Discovery for Neurological Disorders
Introduction: The Strategic Importance of the Isoindoline Core
In the landscape of medicinal chemistry, the isoindoline scaffold has emerged as a privileged structure, forming the core of numerous clinically significant therapeutic agents.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The incorporation of a methoxy substituent, as in 5-methoxyisoindoline, further enhances its utility by modulating electronic properties and metabolic stability, often leading to improved potency and pharmacokinetic profiles.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of the this compound scaffold, with a particular focus on its derivatization into potent and selective modulators of key neurological targets.
While direct applications of this compound are still emerging, the closely related 6-alkoxyisoindolin-1-one scaffold has been successfully utilized to develop dopamine D2 partial agonists with potential applications in treating neuropsychiatric disorders.[3] This guide will leverage this well-documented example to provide a detailed roadmap for the design, synthesis, and evaluation of novel drug candidates based on the broader methoxyisoindoline framework.
Application Focus: Development of Dopamine D2 Partial Agonists for Neurological Disorders
The dopamine D2 receptor is a critical target in the treatment of a range of neurological and psychiatric conditions, including Parkinson's disease and schizophrenia.[4] Partial agonists of the D2 receptor offer a particularly attractive therapeutic strategy, as they can modulate dopaminergic activity, acting as agonists in states of low dopamine and antagonists in states of high dopamine. This can lead to a more balanced therapeutic effect with a reduced side-effect profile compared to full agonists or antagonists.[5]
This section will detail the application of the methoxyisoindoline scaffold in the discovery of novel D2 partial agonists, drawing parallels from the successful development of 6-alkoxyisoindolin-1-one derivatives.[3]
Rationale for the Methoxyisoindoline Scaffold as a Dopamine Agonist Template
The design of novel dopamine agonists often involves the principle of bioisosterism, where a known pharmacophore is replaced with a structurally different group that retains similar biological activity.[6][7] The isoindoline and isoindolin-1-one cores can be considered bioisosteres of the phenylpiperazine moiety present in many established dopamine D2 receptor ligands.[7] The methoxy group plays a crucial role in enhancing binding affinity and modulating functional activity at the receptor.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis and evaluation of this compound-based compounds as potential dopamine D2 receptor agonists.
PART 1: Chemical Synthesis of N-Substituted this compound Derivatives
The following is a general, adaptable protocol for the synthesis of N-substituted 5-methoxyisoindolines, a key step in creating a library of diverse compounds for screening.
Protocol 1: Synthesis of N-Aryl/Alkyl-5-Methoxyisoindolines
Objective: To synthesize a series of N-substituted this compound derivatives for structure-activity relationship (SAR) studies.
Materials:
-
This compound hydrochloride
-
Various aryl or alkyl halides (e.g., bromides, iodides)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Add the desired aryl or alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux (or an appropriate temperature for the specific halide) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
The use of a base like potassium carbonate is essential to deprotonate the secondary amine of the isoindoline, making it nucleophilic for the subsequent substitution reaction with the halide.
-
Acetonitrile and DMF are polar aprotic solvents that are well-suited for SN2 reactions, facilitating the dissolution of the reactants and promoting the desired chemical transformation.
-
Heating the reaction increases the rate of the nucleophilic substitution, allowing for a more efficient synthesis.
PART 2: In Vitro Pharmacological Evaluation
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their activity at the dopamine D2 receptor.
Protocol 2: Dopamine D2 Receptor Agonist Activity Assessment using a cAMP Inhibition Assay
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀ or IC₅₀) of test compounds at the human dopamine D2 receptor.[8][9]
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[8]
-
Cell culture medium (e.g., DMEM/F-12) with supplements.[8]
-
Forskolin (an adenylyl cyclase activator).[8]
-
Test compounds (this compound derivatives) and a reference D2 agonist (e.g., quinpirole).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture and Plating:
-
Culture the D2 receptor-expressing cells in the appropriate medium at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96- or 384-well plates at a density that will result in 80-90% confluency on the day of the assay.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the reference agonist.
-
On the day of the assay, remove the culture medium and replace it with a buffer containing the test compounds at various concentrations.
-
To stimulate cAMP production, add a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubate the plates at 37°C for a specified time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
For agonists and partial agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For antagonists, perform the assay in the presence of a fixed concentration of a D2 agonist and determine the IC₅₀ (concentration for 50% inhibition).
-
Data Presentation:
| Compound ID | D2 Receptor Binding Affinity (Ki, nM) | D2 Receptor Functional Activity (EC₅₀, nM) | % Maximal Response (vs. Dopamine) |
| Reference Agonist | e.g., 5.2 | e.g., 10.5 | 100% |
| 5-MID-001 | Experimental Value | Experimental Value | Experimental Value |
| 5-MID-002 | Experimental Value | Experimental Value | Experimental Value |
| 5-MID-003 | Experimental Value | Experimental Value | Experimental Value |
Visualization of D2 Receptor Signaling Pathway:
Caption: Dopamine D2 receptor signaling pathway.
PART 3: In Vivo Efficacy Evaluation in Animal Models of Parkinson's Disease
Promising compounds from in vitro assays should be advanced to in vivo studies to assess their efficacy in a disease-relevant context. The 6-hydroxydopamine (6-OHDA) rat model is a widely used and well-validated model of Parkinson's disease.[10][11][12][13][14]
Protocol 3: Assessment of Motor Function in the 6-OHDA-Lesioned Rat Model
Objective: To evaluate the ability of a this compound derivative to reverse motor deficits in a rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
6-hydroxydopamine (6-OHDA) hydrochloride.
-
Desipramine (to protect noradrenergic neurons).
-
Stereotaxic apparatus.
-
Test compound and vehicle.
-
Apomorphine or amphetamine (for rotational behavior assessment).
-
Rotational behavior monitoring system.
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Inject 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of one hemisphere.[11][12][13]
-
Allow the animals to recover for at least two weeks.
-
-
Confirmation of Lesion:
-
Assess rotational behavior induced by apomorphine (a dopamine agonist) or amphetamine (a dopamine-releasing agent).[12] A significant net contralateral (apomorphine) or ipsilateral (amphetamine) rotation confirms a successful lesion.
-
-
Drug Treatment and Behavioral Testing:
-
Administer the test compound or vehicle to the lesioned rats via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
At various time points after drug administration, place the rats in the rotational monitoring chambers and record their rotational behavior for a set period (e.g., 90 minutes).
-
-
Data Analysis:
-
Calculate the net contralateral rotations (contralateral minus ipsilateral).
-
Compare the rotational scores of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in net contralateral rotations indicates an anti-parkinsonian effect.
-
Visualization of Experimental Workflow:
Caption: In vivo efficacy testing workflow.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurological disorders. The detailed protocols provided herein offer a robust framework for the synthesis and comprehensive pharmacological evaluation of derivatives based on this versatile core. By systematically exploring the structure-activity relationships and employing a combination of in vitro and in vivo models, researchers can unlock the full potential of this chemical class to deliver next-generation treatments for conditions such as Parkinson's disease and schizophrenia. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and exploring their efficacy in a broader range of preclinical models.
References
- Blandini, F., Armentero, M. T., & Martignoni, E. (2007). The 6-hydroxydopamine model: a relevant tool for the study of Parkinson's disease. Journal of Neural Transmission. Supplementum, (72), 17–28.
- Ganesan, A. (2008). The impact of natural products upon modern drug discovery. Current Opinion in Chemical Biology, 12(3), 306–317.
- Favor, D. A., Powers, J. J., White, A. D., Fitzgerald, L. W., Groppi, V., & Serpa, K. A. (2010). 6-Alkoxyisoindolin-1-one based dopamine D2 partial agonists as potential antipsychotics. Bioorganic & Medicinal Chemistry Letters, 20(19), 5666–5669.
- Jadhav, M., & Jha, A. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(21), 6461.
- Charles River. (n.d.). 6-OHDA Parkinson's Model.
- Padovan-Neto, F. E., & Tumas, V. (2021). The 6-hydroxydopamine Rat Model of Parkinson's Disease. Journal of Visualized Experiments, (176), e62923.
- Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease.
- Kirik, D., & Björklund, A. (2003). Modeling CNS neurodegeneration in rodents: a new perspective. Trends in Neurosciences, 26(7), 386–392.
- Cannon, J. G. (1983). Structure-activity relationships of dopamine agonists. Annual Review of Pharmacology and Toxicology, 23, 103–130.
- Eurofins DiscoverX. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay.
- Ciruela, F., Escriche, M., Burgueño, J., Angulo, E., Casadó, V., Solsona, C., ... & Lluís, C. (2004). Adenosine A2A-Dopamine D2 Receptor-Receptor Heteromerization. Journal of Biological Chemistry, 279(30), 31745–31751.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
- Inkster, J. A. H., Sromek, A. W., Akurathi, V., Neumeyer, J. L., & Packard, A. B. (2021). The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. Chemistry, 3(3), 915–926.
- Gurevich, E. V., & Gurevich, V. V. (2006). The new face of the old drug: aripiprazole. Molecular Interventions, 6(5), 275–283.
- Shonberg, J., Herenbrink, C. K., López, L., Christopoulos, A., Scammells, P. J., Capuano, B., & Lane, J. R. (2013). A structure-activity analysis of biased agonism at the dopamine D2 receptor. Journal of Medicinal Chemistry, 56(22), 9199–9221.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical Reviews, 96(8), 3147–3176.
- van de Waterbeemd, H., & Testa, B. (1987). The parameterization of lipophilicity and other structural properties in drug design. Advances in Drug Research, 16, 85–225.
- Mailman, R. B., & Murthy, V. (2010). Third generation antipsychotic drugs: partial agonism or receptor functional selectivity?. Current Pharmaceutical Design, 16(5), 488–490.
- Halldin, C., Farde, L., Högberg, T., Södermark, M., & Sedvall, G. (1993). Synthesis and in vivo distribution in the rat of a dopamine agonist: N-([11C]methyl)norapomorphine. Journal of Labelled Compounds and Radiopharmaceuticals, 33(10), 911–920.
- Amblard, F., D'Alayer, J., Do, Q. T., Aubertin, A. M., & Kraus, J. L. (2005). Synthesis and in Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. Journal of Medicinal Chemistry, 48(13), 4474–4477.
- Johnson, R. L., & Nichols, D. E. (2013). Synthesis of novel analogs of cabergoline: improving cardiovascular safety by removing 5-HT2B receptor agonism. ACS Medicinal Chemistry Letters, 4(2), 246–250.
- Wanas, A. S., Abdel-Aziz, M., & El-Azab, A. S. (2018). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic Chemistry, 80, 236–247.
- Xie, C., Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Zhang, H. (2023). Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. Journal of Medicinal Chemistry, 66(23), 16223–16243.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Langer, T., & Wolber, G. (2004). Pharmacophore definition and 3D searches. Drug Discovery Today: Technologies, 1(3), 209–213.
- Al-Hourani, B. J., Sharma, S., Waly, M., Al-Harrasi, A., & Csuk, R. (2021). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 183–196.
- Fábián, L., Károlyházy, L., Jedlovszky-Hajdú, E., Kékesi, L., Horváth, C., & Szabó, P. (2021).
- Al-Zaydi, K. M. (2013). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. International Journal of Molecular Sciences, 14(3), 5737–5747.
- Li, X., Wang, Y., Zhang, R., Li, X., & Liang, B. (2025). Design and synthesis of novel quinazoline derivatives as KDM6B selective inhibitors. Medicinal Chemistry Research, 34(1), 1-13.
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-84). John Wiley & Sons, Inc.
- Favor, D. A., Powers, J. J., White, A. D., Fitzgerald, L. W., Groppi, V., & Serpa, K. A. (2010). 6-Alkoxyisoindolin-1-one based dopamine D2 partial agonists as potential antipsychotics. Bioorganic & Medicinal Chemistry Letters, 20(19), 5666–5669.
- Bosc, J. J., Jarry, C., Martinez, B., & Molimard, M. (2001). Synthesis and Pharmacological Evaluation of 5-dialkylaminomethyl-2-amino-2-oxazolines as H1-antagonists. Journal of Pharmacy and Pharmacology, 53(7), 923–927.
- van der Schyf, C. J., Geldenhuys, W. J., Youdim, M. B., & Moussaoui, K. (2014). The high-affinity D2/D3 agonist D512 protects PC12 cells from 6-OHDA-induced apoptotic cell death and rescues dopaminergic neurons in the MPTP mouse model of Parkinson's disease. Journal of Neurochemistry, 131(4), 543–554.
- de la Torre, M., Rodríguez-Gómez, J. E., Berrocal-Lobo, M., Romero-Pérez, D., Labeaga, L., & Innerárity, A. (2021). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules, 26(11), 3169.
- Chen, J., Chen, J., Wang, R., & Li, X. (2016). Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists. Journal of Medicinal Chemistry, 59(23), 10697–10710.
- Al-Hiari, Y. M., El-Abadelah, M. M., Zalloum, W. A., & Saba, S. (2023). Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists. Journal of Medicinal Chemistry, 66(13), 9057–9075.
- Vermeulen, E. S., de Boer, P., de Vries, H., de Visser, S. J., Ijzerman, A. P., & de Esch, I. J. (2004). Novel 5-HT7 receptor inverse agonists. Synthesis and molecular modeling of arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides. Journal of Medicinal Chemistry, 47(22), 5451–5462.
- Dijkstra, D., Rodenhuis, N., & Wikström, H. (1994). Dopamine D2 receptor agonists: an analysis of indirect models. Journal of Medicinal Chemistry, 37(15), 2439–2445.
Sources
- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-OHDA Model for Parkinson's Disease Research - JoVE Journal [jove.com]
- 3. 6-Alkoxyisoindolin-1-one based dopamine D2 partial agonists as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Dopaminergic Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 7. New generation dopaminergic agents. 5. Heterocyclic bioisosteres that exploit the 3-OH-N1-phenylpiperazine dopaminergic template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
A Comprehensive Guide to the Synthetic Chemistry of 5-Methoxyisoindoline for Advanced Research
For Immediate Release
A detailed guide offering in-depth application notes and protocols for the versatile chemical intermediate, 5-methoxyisoindoline. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and practical execution of key synthetic transformations involving this scaffold.
Introduction: The Significance of the this compound Scaffold
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid bicyclic structure, coupled with the electronic influence of the methoxy group, makes it a privileged scaffold for the synthesis of a diverse array of biologically active molecules and functional materials. Isoindoline derivatives have shown promise in targeting a range of biological pathways, making them valuable in the development of novel therapeutics.[1][2] This guide provides a detailed exploration of the principal reactions involving this compound, offering both the theoretical underpinnings and practical, step-by-step protocols for its derivatization.
Section 1: Synthesis of this compound
The starting material, this compound, can be synthesized through various routes, often starting from commercially available precursors. A common method involves the reduction of 5-methoxyphthalimide. While specific protocols for the direct synthesis of this compound are not abundantly available in open literature, general methods for isoindoline synthesis can be adapted.[2][3]
Section 2: Core Reactions and Protocols
The secondary amine of the isoindoline ring is a versatile functional handle for a variety of chemical transformations. This section details the most common and synthetically useful reactions of this compound.
N-Alkylation: Expanding Molecular Complexity
N-alkylation is a fundamental method for introducing diverse substituents onto the isoindoline nitrogen, significantly influencing the pharmacological and physicochemical properties of the resulting molecules. The reaction typically proceeds via a nucleophilic substitution mechanism.[4]
Causality Behind Experimental Choices: The choice of base is critical to deprotonate the secondary amine, forming the more nucleophilic isoindolide anion. Strong bases like sodium hydride are effective, but milder bases such as potassium carbonate can also be used, depending on the reactivity of the alkylating agent. The solvent should be anhydrous and aprotic to prevent quenching of the base and side reactions.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Detailed Protocol: N-Benzylation of this compound
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Stir the solution until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield N-benzyl-5-methoxyisoindoline.
Expected Characterization Data for N-Benzyl-5-methoxyisoindoline: While specific data for N-benzyl-5-methoxyisoindoline is not readily available, related structures suggest the following characteristic signals:
-
¹H NMR: Aromatic protons of the isoindoline and benzyl groups, a singlet for the benzylic methylene protons, a singlet for the methoxy protons, and signals for the isoindoline methylene protons.[5][6]
-
¹³C NMR: Aromatic carbons, benzylic carbon, methoxy carbon, and isoindoline methylene carbons.[5][7][8]
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the product.[9]
N-Acylation: Synthesis of Amides
N-acylation introduces an acyl group to the isoindoline nitrogen, forming a stable amide linkage. This reaction is crucial for synthesizing a wide range of derivatives, including many with pharmacological activity. Acyl chlorides and anhydrides are common acylating agents.[10][11]
Causality Behind Experimental Choices: The reaction with acyl chlorides is often performed in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct. When using less reactive anhydrides, a catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[12][13]
Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Detailed Protocol: N-Acetylation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Acylation: Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to afford N-acetyl-5-methoxyisoindoline.[10]
Expected Characterization Data for N-Acetyl-5-methoxyisoindoline:
-
¹H NMR: Aromatic protons, a singlet for the acetyl methyl group, a singlet for the methoxy protons, and signals for the isoindoline methylene protons. Due to amide bond rotation, some signals may appear as rotamers.[5]
-
¹³C NMR: Aromatic carbons, the amide carbonyl carbon, the acetyl methyl carbon, the methoxy carbon, and the isoindoline methylene carbons.[7][14]
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the N-acetylated product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically require prior functionalization of the aromatic ring with a halide (e.g., bromine or iodine) to serve as the electrophilic partner.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of N-aryl-5-methoxyisoindolines.[15][16]
Causality Behind Experimental Choices: The choice of palladium precatalyst and ligand is crucial for reaction efficiency and scope. Bulky, electron-rich phosphine ligands are often employed. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Representative Protocol: Coupling of an Aryl Halide with this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 eq).
-
Solvent Addition and Degassing: Add anhydrous toluene. Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture at 80-110 °C until the starting materials are consumed, as monitored by LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by silica gel column chromatography.[17][18]
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide. To apply this to the this compound scaffold, a halogenated derivative (e.g., 5-bromo-6-methoxyisoindoline) is typically used.[1][19][20]
Causality Behind Experimental Choices: A palladium catalyst, often with a phosphine ligand, is essential. The base plays a crucial role in activating the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling.
Representative Protocol: Coupling of a Halogenated this compound with a Boronic Acid
-
Reaction Setup: In a reaction vessel, combine the halogenated this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition and Degassing: Add a mixture of toluene and water. Degas the mixture thoroughly.
-
Reaction: Heat the reaction at 80-100 °C until the reaction is complete.
-
Work-up and Purification: After cooling, separate the organic layer, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.[21][22]
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted 5-methoxyisoindolines.[23][24]
Causality Behind Experimental Choices: This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. An amine base, such as triethylamine, is used as both the base and often as a solvent.
Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling.
Representative Protocol: Coupling of a Halogenated this compound with a Terminal Alkyne
-
Reaction Setup: To a solution of the halogenated this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) salt (e.g., CuI, 1 mol%), and an amine base (e.g., triethylamine, 2.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture to remove the ammonium salt, concentrate the filtrate, and purify the residue by column chromatography.[25][26]
Section 3: Other Important Transformations
Reductive Amination
Reductive amination is a powerful method for N-alkylation that involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product.[6]
Causality Behind Experimental Choices: This method avoids the use of reactive alkyl halides and often proceeds under mild conditions. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent as it is selective for the iminium ion over the carbonyl starting material.
Representative Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE), add acetic acid (catalytic amount).
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Stir the mixture at room temperature until the reaction is complete.
-
Work-up and Purification: Quench the reaction with a saturated sodium bicarbonate solution, extract with an organic solvent, dry, and concentrate. Purify the product by column chromatography.[6]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. While not a direct reaction of this compound itself, derivatives of this compound can be precursors to β-arylethylamines that can undergo this cyclization.[27][28][29][30][31]
Mechanism Insight: The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form the cyclic product. The electron-donating methoxy group on the aromatic ring of a this compound-derived precursor would facilitate this cyclization.
Section 4: Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound being used.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The reactions and protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The ability to perform N-alkylation, N-acylation, and various cross-coupling reactions allows for the generation of a vast chemical space, paving the way for the discovery of new therapeutic agents and functional materials.
References
- 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0317976) - NP-MRD.
- 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione - MDPI.
- Table of Contents.
- Electronic Supporting Information.
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea - Supporting Information.
- Sonogashira coupling - Wikipedia.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
- 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC - NIH.
- 1H-Indole, 5-methoxy- - the NIST WebBook.
- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH.
- Sonogashira Coupling - Organic Chemistry Portal.
- The Pictet-Spengler Reaction Updates Its Habits - ResearchGate.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Suzuki reaction - Wikipedia.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... - ResearchGate.
- Sonogashira Coupling - Chemistry LibreTexts.
- Pictet-Spengler Isoquinoline Synthesis.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
- The Pictet-Spengler reaction: with focus on isoquinoline synthesis - Aaltodoc.
- Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines - R Discovery.
- CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents.
- (PDF) Sonogashira Reaction of the Indolizine Ring - ResearchGate.
- 5-Methoxyindole | C9H9NO | CID 13872 - PubChem.
- Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid - ResearchGate.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI.
- ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF - ResearchGate.
- Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing).
- Photoinduced inverse Sonogashira coupling reaction - PMC - NIH.
- The chemistry of isoindole natural products - Beilstein Journals.
- Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC - NIH.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI.
Sources
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 1H-Indole, 5-methoxy- [webbook.nist.gov]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]
- 13. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0317976) [np-mrd.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 30. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 31. The Pictet-Spengler reaction: with focus on isoquinoline synthesis [aaltodoc.aalto.fi]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxyisoindoline
Welcome to the technical support center for the synthesis of 5-Methoxyisoindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your this compound synthesis.
Introduction to this compound Synthesis
This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents, particularly in neuroscience and oncology.[1] Its synthesis, while conceptually straightforward, can present several challenges that may lead to diminished yields and purification difficulties. The most common synthetic routes involve the reduction of 5-methoxyphthalimide or the cyclization of a suitably substituted o-xylene derivative. This guide will focus on the prevalent phthalimide reduction method and address common issues encountered during this process.
Core Synthetic Pathway: Reduction of 5-Methoxyphthalimide
The reduction of 5-methoxyphthalimide is a widely employed method for the synthesis of this compound. This transformation is typically achieved using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄).
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Formation of a White Precipitate and Incomplete Reaction
Question: A thick, white precipitate formed during the reaction, and my starting material is not fully consumed. What is happening?
Answer:
The formation of a thick precipitate that is difficult to stir is a common issue in LiAlH₄ reductions. This is due to the formation of aluminum salts as the reaction progresses. [2]
-
Insufficient Solvent: The reaction may be too concentrated. Use a sufficient volume of anhydrous solvent to maintain a stirrable slurry.
-
Inadequate Stirring: Ensure vigorous mechanical stirring throughout the reaction to maintain a homogeneous mixture and facilitate the reaction.
-
Order of Addition: Adding the solid 5-methoxyphthalimide portion-wise to a solution of LiAlH₄ in THF can sometimes mitigate this issue.
Issue 3: Complex Mixture of Products and Difficult Purification
Question: My crude product is a complex mixture, and I am struggling with purification. What are the likely side products and how can I purify my this compound?
Answer:
Over-reduction or incomplete reaction can lead to a mixture of products.
-
Potential Side Products:
-
5-Methoxy-2,3-dihydro-1H-isoindol-1-ol: This is a common intermediate that may be present if the reaction is incomplete.
-
Ring-opened products: Under harsh conditions, cleavage of the isoindoline ring can occur.
-
-
Purification Strategy:
-
Work-up: A careful work-up procedure is critical. The Fieser work-up is a standard and effective method for quenching LiAlH₄ reactions and removing aluminum salts. This involves the sequential, dropwise addition of water, followed by aqueous sodium hydroxide, and then more water.
-
Extraction: this compound is a basic compound. Extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) from an aqueous solution at a basic pH will isolate the product. Washing the organic layer with brine and drying over anhydrous sodium sulfate is recommended. [1] * Chromatography: Flash column chromatography on silica gel is a common method for purifying isoindolines. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically used. The basic nature of the product may necessitate the addition of a small amount of a basic modifier like triethylamine to the eluent to prevent streaking on the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of LiAlH₄ for the reduction of 5-methoxyphthalimide?
A1: Typically, a molar excess of LiAlH₄ is used to ensure complete reduction. A common starting point is 2-3 equivalents of LiAlH₄ relative to the 5-methoxyphthalimide. However, the optimal amount may vary depending on the scale of the reaction and the purity of the reagents.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., 10% methanol in dichloromethane) to separate the starting material from the product. The product, being more polar, will have a lower Rf value than the starting phthalimide. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q3: Is this compound stable? How should it be stored?
A3: Isoindolines can be susceptible to air oxidation, which can lead to the formation of colored impurities. [3]It is recommended to store purified this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer). If the compound is a solid, storing it in a well-sealed container is usually sufficient for short-term storage.
Q4: Can I use sodium borohydride (NaBH₄) for this reduction?
A4: Sodium borohydride is generally not a strong enough reducing agent to reduce amides or imides to amines. [2][4]Therefore, it is not suitable for the direct conversion of 5-methoxyphthalimide to this compound.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, an alternative route involves the reaction of α,α'-dibromo-4-methoxy-o-xylene with a suitable amine source. This method avoids the use of powerful hydrides but may require careful control of reaction conditions to avoid the formation of polymeric byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
Materials:
-
5-Methoxyphthalimide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Aqueous Sodium Hydroxide
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add LiAlH₄ (2.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add anhydrous THF via a cannula to the flask and cool the resulting slurry to 0 °C in an ice bath.
-
Dissolve 5-methoxyphthalimide (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the 5-methoxyphthalimide solution dropwise to the stirred LiAlH₄ slurry at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
-
Stir the resulting mixture at room temperature until a granular white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Step-by-step experimental workflow for this compound synthesis.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| LiAlH₄ Equivalents | 2.0 - 3.0 | Relative to 5-methoxyphthalimide. |
| Reaction Temperature | 0 °C to Reflux | Initial addition at 0 °C, then warm to drive to completion. |
| Solvent | Anhydrous THF or Diethyl Ether | Ensure solvent is completely dry. |
| Typical Yield | 60 - 85% | Highly dependent on reaction scale and purity of reagents. |
| Purification Eluent | Gradient of 0-10% MeOH in DCM | May require addition of 0.5% Triethylamine. |
References
- BenchChem. (2025).
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
- Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
- DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). [Link]
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
- Organic Syntheses. (n.d.). o-Xylene, α,α'-dibromo-. [Link]
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
- The Royal Society of Chemistry. (n.d.).
- WashU Medicine Research Profiles. (2025).
- MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
- MDPI. (n.d.). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. [Link]
- Beilstein Journal of Organic Chemistry. (n.d.).
- Catalysis Science & Technology (RSC Publishing). (2015).
- FABAD Journal of Pharmaceutical Sciences. (n.d.).
- MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]
Sources
Technical Support Center: 5-Methoxyisoindoline Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-Methoxyisoindoline Reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and troubleshooting advice for your experiments involving this versatile building block. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the primary reactive sites on this compound and how does the methoxy group influence its reactivity?
A1: this compound has two primary sites for reaction: the secondary amine (N-H) and the electron-rich aromatic ring. The nitrogen atom is nucleophilic and readily undergoes reactions such as N-alkylation and N-acylation.
The methoxy group (-OCH₃) at the 5-position is a strong electron-donating group. This has two major consequences:
-
Increased Nucleophilicity of the Aromatic Ring: The methoxy group activates the benzene ring towards electrophilic aromatic substitution.[1][2][3] The positions ortho and para to the methoxy group (C4, C6, and C7) are the most likely sites for electrophilic attack.
-
Potential for O-Demethylation: Under certain conditions, particularly with strong Lewis acids or vigorous heating with strong acids like HBr, the methoxy group can be cleaved to a hydroxyl group.[4][5]
Q2: My this compound starting material appears to be degrading upon storage. What are the likely causes and how can I prevent this?
A2: Isoindolines, in general, can be susceptible to oxidation, especially if exposed to air and light over extended periods. The electron-rich nature of the this compound ring may increase this susceptibility. Degradation can manifest as discoloration (e.g., turning yellow or brown) and the appearance of impurities in your analytical data.
Prevention Strategies:
-
Storage: Store this compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerated or frozen).
-
Purity Check: Before use, always check the purity of your starting material by NMR or LC-MS to ensure that degradation products will not interfere with your reaction.
Troubleshooting Guide: N-Alkylation Reactions
Q3: I am attempting an N-alkylation of this compound with an alkyl halide, but I am observing multiple products. What are the likely byproducts and how can I improve the selectivity for the desired N-alkylated product?
A3: In addition to the desired N-alkylated product, several byproducts can form during the N-alkylation of this compound.
Common Byproducts in N-Alkylation:
| Byproduct | Formation Mechanism | How to Minimize |
| Di-alkylation Product | The secondary amine is converted to a tertiary amine, which can be further alkylated to form a quaternary ammonium salt. | Use a stoichiometric amount of the alkylating agent or a slight excess of the this compound. |
| O-Alkylated Product | While less common for isoindolines compared to pyridones, O-alkylation can occur under specific conditions, especially if there are tautomeric forms.[6] | Use conditions that favor N-alkylation, such as a polar aprotic solvent and a suitable base. |
| C-Alkylated Product | The electron-rich aromatic ring can undergo Friedel-Crafts-type alkylation, especially with reactive alkylating agents and in the presence of Lewis acids.[2] | Avoid Lewis acid catalysts if possible. Use a base that is strong enough to deprotonate the nitrogen but not promote side reactions on the ring. |
| O-Demethylated Product | If your alkylating conditions are harsh (e.g., strong acids, high temperatures), you may observe cleavage of the methoxy group.[4] | Use milder reaction conditions and avoid strong acids. |
Troubleshooting Workflow for N-Alkylation:
Caption: Troubleshooting workflow for N-alkylation reactions.
Experimental Protocol: General Procedure for N-Alkylation
-
Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a suitable base (e.g., K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq)).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: N-Acylation Reactions
Q4: I am performing an N-acylation using an acyl chloride or anhydride and observing incomplete reaction and the formation of a stubborn impurity that is difficult to separate. What could be the issue?
A4: N-acylation of this compound is generally efficient. However, several issues can arise.
Common Problems and Byproducts in N-Acylation:
| Issue/Byproduct | Cause | Troubleshooting Strategy |
| Incomplete Reaction | Insufficiently reactive acylating agent or inadequate base. The secondary amine may not be sufficiently nucleophilic. | Use a more reactive acylating agent (acyl chloride > anhydride). Add a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[7] |
| Diacylimide Formation | In some cases, over-acylation can occur, especially with highly reactive acylating agents and forcing conditions. | Use stoichiometric amounts of the acylating agent and control the reaction temperature. |
| C-Acylation (Friedel-Crafts) | The activated aromatic ring can undergo acylation, particularly in the presence of Lewis acids.[7] | Avoid Lewis acid catalysts. Use a non-nucleophilic base like triethylamine or pyridine. |
| Hydrolysis of Acylating Agent | Presence of water in the reaction mixture will consume the acylating agent. | Ensure all glassware is dry and use anhydrous solvents. |
Logical Flow for Optimizing N-Acylation:
Caption: Decision tree for troubleshooting N-acylation reactions.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Add a non-nucleophilic base (e.g., triethylamine (1.5 eq) or pyridine (2.0 eq)).
-
If needed, add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C.
-
Add the acylating agent (acyl chloride or anhydride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization.[8]
Byproduct Identification
Q5: How can I confidently identify the byproducts in my reaction mixture?
A5: A combination of spectroscopic techniques is essential for unambiguous byproduct identification.
Analytical Workflow for Byproduct Identification:
| Technique | Information Provided |
| TLC/LC-MS | Initial assessment of the number of components in the mixture and their molecular weights. |
| ¹H NMR | Provides information about the proton environment. Look for characteristic shifts, for example, the disappearance of the N-H proton signal and the appearance of new signals for the alkyl or acyl group. Aromatic region shifts can indicate C-substitution. |
| ¹³C NMR | Complements ¹H NMR and provides information about the carbon skeleton. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and allows for the determination of the molecular formula of the byproducts. |
| 2D NMR (COSY, HSQC, HMBC) | Used to establish connectivity between protons and carbons, which is crucial for determining the exact structure of unknown byproducts. |
Characteristic NMR and MS Signatures for Potential Byproducts:
-
N-Alkylated Product: Disappearance of the N-H proton signal. Appearance of new aliphatic signals corresponding to the added alkyl group.
-
N-Acylated Product: Disappearance of the N-H proton signal. Appearance of a new carbonyl signal in the ¹³C NMR (around 165-175 ppm) and signals for the acyl group.
-
C-Substituted Product: Changes in the splitting pattern and chemical shifts of the aromatic protons in the ¹H NMR.
-
O-Demethylated Product: Disappearance of the methoxy signal (singlet around 3.8 ppm in ¹H NMR, and a signal around 55 ppm in ¹³C NMR) and the appearance of a broad singlet for a phenolic -OH. The molecular weight will decrease by 14 Da.
References
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
- Sundberg, R. J. (1996). Indoles. Academic Press.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., & Taylor, R. J. K. (Eds.). (2008).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Larock, R. C. (1999).
- Olah, G. A. (Ed.). (2005).
- Taylor, R. (1990).
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Armarego, W. L., & Chai, C. L. (2012).
- Smith, M. B. (2011). Organic Synthesis. Academic Press.
- Scriven, E. F. (1984). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 13(2), 129-161.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Pearson Prentice Hall.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Methoxyisoindoline Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-methoxyisoindoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, offering practical, experience-driven solutions and foundational chemical principles to guide your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting your experiments.
Q1: What are the primary synthetic strategies for constructing the this compound core?
There are several robust methods, and the choice depends on the available starting materials and desired substitution patterns. The most common routes include:
-
Pictet-Spengler Reaction and its Variants: This is a powerful method involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For isoindolines, this often involves an "umpolung" strategy where an in-situ generated isoindole acts as the nucleophile.[1][2] This approach is particularly effective for creating polycyclic isoindoline structures.
-
Reductive Amination/Amidation: This strategy involves the reaction of a suitably substituted phthalaldehyde (like 2-formyl-5-methoxybenzoic acid) or its derivatives with a primary amine, followed by reduction or a tandem amidation-cyclization to form the isoindoline or isoindolinone ring.[3] Catalysts like AlCl₃ or various transition metals (Pd, Ir, Pt) are often employed.[3]
-
Palladium-Catalyzed Reactions: Modern synthetic chemistry offers numerous palladium-catalyzed methods, such as the carbonylation of o-haloamides or the C-H activation of benzylamines, to construct the isoindoline scaffold.[4][5] These methods provide access to a wide range of functionalized derivatives under relatively mild conditions.[4][6]
Q2: How does the 5-methoxy group on the aromatic ring affect the reaction?
The methoxy group at the 5-position is a moderate electron-donating group (EDG). Its presence has two primary effects:
-
Activation of the Aromatic Ring: The EDG nature of the methoxy group increases the electron density of the benzene ring, making it more nucleophilic. This facilitates electrophilic aromatic substitution reactions, which are key steps in cyclizations like the Pictet-Spengler reaction.[1] The cyclization can often proceed under milder acidic conditions or at lower temperatures compared to an unsubstituted analogue.
-
Directing Effect: As an ortho-, para-director, the 5-methoxy group will direct incoming electrophiles to the 4- and 6-positions. In the context of intramolecular cyclization, this inherent reactivity influences the ease of ring closure.
However, while it aids cyclization, a slight decrease in yield has been observed when comparing a methoxy group to a less electron-donating methyl group in certain Pictet-Spengler type reactions.[1] This highlights the delicate electronic balance that must be optimized.
Q3: What are the most critical parameters to control for a reproducible, high-yield synthesis?
Success hinges on the precise control of four key parameters:
-
Temperature: Crucial for managing reaction kinetics versus side reactions. Some cyclizations require heating to overcome activation barriers, while others, especially those involving unstable intermediates (e.g., isoindoliums), may require sub-zero temperatures during reagent addition to prevent polymerization.[1]
-
Solvent: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) and dichloroethane (DCE) are often effective.[1] Aprotic solvents are generally preferred over protic ones, which can interfere with catalysts or intermediates. In some cases, nonpolar solvents like toluene are used for high-temperature reflux.[1]
-
Catalyst and Stoichiometry: Whether it's a Brønsted acid (like TFA), a Lewis acid (like AlCl₃), or a transition metal complex (like a Pd catalyst), the choice and loading are paramount.[1][4] For acid-catalyzed reactions, using a specific number of equivalents is necessary to drive the reaction without promoting unwanted side reactions like polymerization.[1]
-
Concentration: Many isoindoline syntheses are prone to polymerization or intermolecular side reactions. Running the reaction under more dilute conditions, especially during the cyclization step, can significantly favor the desired intramolecular pathway and improve yields.
Section 2: Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific experimental problems.
Problem 1: My reaction yield is very low or I'm recovering only starting material.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Ineffective Catalyst/Acid | Solution: Use a fresh bottle of the acid catalyst (e.g., TFA) or ensure your metal catalyst has not been deactivated. Rationale: Strong acids like TFA can be hygroscopic, and absorbed water can reduce their efficacy. Similarly, many metal catalysts are sensitive to air and moisture. For Pd-catalyzed reactions, ensure ligands are pure and the catalyst is handled under an inert atmosphere. |
| Sub-Optimal Temperature | Solution: Screen a range of temperatures. If no reaction occurs at room temperature, incrementally increase the heat (e.g., to 50 °C, then reflux). Conversely, if the reaction mixture turns dark or shows signs of decomposition, the temperature is likely too high. Rationale: The initial condensation to form an imine or Schiff base and the subsequent cyclization have different activation energies. Some cyclizations require thermal energy to proceed, while others may fail at high temperatures due to the instability of intermediates.[1] |
| Incorrect Solvent Choice | Solution: Switch to a different solvent system. If using a polar solvent like acetonitrile or THF with no success, try a chlorinated solvent like DCM or a nonpolar one like toluene.[1] Rationale: Solvent polarity affects both the solubility of reagents and the stability of charged intermediates like iminium ions. The Pictet-Spengler reaction, for example, often works best in non-coordinating, aprotic solvents that stabilize the electrophilic intermediate without competing for it.[1][2] |
| Poor Nucleophilicity of the Amine | Solution: If performing an N-alkylation, ensure the nitrogen is sufficiently nucleophilic. In some cases, deprotonation with a suitable base (e.g., K₂CO₃, NaH) is required to form a more reactive anion.[7][8] Rationale: The lone pair on the isoindoline nitrogen must be available to attack the electrophile. Electron-withdrawing groups on the isoindoline ring can reduce its nucleophilicity, requiring stronger bases or more reactive electrophiles. |
Problem 2: I'm observing significant formation of a dark, insoluble polymer or multiple side products.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Reaction Concentration is Too High | Solution: Perform the reaction under more dilute conditions (e.g., decrease concentration from 0.1 M to 0.02 M).[1] Consider using syringe pump addition for one of the reagents over several hours. Rationale: Polymerization is an intermolecular process that competes with the desired intramolecular cyclization. According to the principles of reaction kinetics, reducing the concentration of reactants disfavors bimolecular (or higher-order) side reactions relative to the first-order intramolecular cyclization. |
| Uncontrolled Addition of Acid/Catalyst | Solution: Add the acid catalyst at a reduced temperature (e.g., -40 °C) before allowing the reaction to warm to its target temperature.[1] Rationale: The formation of the reactive electrophile (e.g., an isoindolium ion) can be highly exothermic and rapid.[1] Uncontrolled generation can lead to localized high concentrations and temperature spikes, promoting polymerization and decomposition. Slow, cold addition ensures a controlled and homogenous reaction. |
| Instability of Starting Materials or Product | Solution: Check the stability of your starting aldehyde, as they can be prone to oxidation. Ensure the reaction is run under an inert atmosphere (N₂ or Argon) if any reagents are air-sensitive. Rationale: Benzaldehyde derivatives can oxidize to benzoic acids, which will not participate in the reaction. The final isoindoline product itself can sometimes be air-sensitive, so workup and storage under inert conditions may be necessary. |
Problem 3: The product is difficult to isolate and purify from the crude mixture.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Product is a Water-Soluble Salt | Solution: During aqueous workup, carefully basify the aqueous layer with NaHCO₃ or a dilute NaOH solution to a pH > 9 and extract multiple times with an organic solvent like DCM or EtOAc. Rationale: Isoindolines are basic amines and will exist as protonated, water-soluble salts (e.g., trifluoroacetate salts) in an acidic crude mixture.[1] Neutralizing the acid deprotonates the amine, rendering it neutral and soluble in organic solvents. |
| Complex Mixture of Byproducts | Solution: First, attempt a simple acid-base workup to remove non-basic impurities. For column chromatography, use a gradient elution and consider adding a small amount of triethylamine (~0.5-1%) to the mobile phase. Rationale: Basic compounds like isoindolines can streak on silica gel, which is acidic. Adding a volatile base like triethylamine to the eluent deactivates the acidic sites on the silica, leading to better peak shape and improved separation. |
| Product Co-elutes with Impurities | Solution: If standard silica gel chromatography fails, consider alternative techniques. Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can be effective for polar compounds. Alternatively, crystallization of the freebase or a salt (e.g., HCl salt) may be a viable purification strategy. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a thorough safety assessment before beginning any chemical reaction.
Protocol 1: One-Pot Pictet-Spengler Type Synthesis of a Polycyclic this compound Derivative
This protocol is adapted from a literature procedure for the synthesis of complex isoindolines and demonstrates the one-pot formation of the isoindole followed by acid-catalyzed cyclization.[1]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the starting β-arylalkylamine (1.2 equivalents) and 2-bromomethyl-5-methoxybenzaldehyde (1.0 equivalent) in dichloromethane (DCM) to a concentration of 0.1 M with respect to the aldehyde.
-
Isoindole Formation: To the stirred solution at 23 °C, add triethylamine (1.2 equivalents) dropwise. Stir the reaction for 2 hours at 23 °C. Monitor the formation of the intermediate isoindole by TLC if desired.
-
Preparation for Cyclization: After 2 hours, dilute the reaction mixture with additional DCM to bring the final concentration to 0.02 M. This dilution is critical to minimize polymerization.[1]
-
Acid-Catalyzed Cyclization: Cool the flask to -40 °C using a dry ice/acetone bath. Slowly add trifluoroacetic acid (TFA, 10 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction Completion: After the addition of TFA is complete, remove the cooling bath and allow the reaction mixture to slowly warm to 23 °C. Stir for 16-24 hours. The reaction progress can be monitored by LC-MS or TLC.
-
Workup and Isolation:
-
Quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude material using flash column chromatography on silica gel. (See Protocol 2 for details).
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 90:10, then 80:20 Hexanes:EtOAc). To improve peak shape and prevent streaking of the basic isoindoline product, add 0.5% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate or ninhydrin).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
Section 4: Data Summaries & Key Parameters
Table 1: Solvent Selection Guide for Isoindoline Synthesis[1]
| Solvent | Type | Typical Use Case | Notes & Potential Issues |
| Dichloromethane (DCM) | Chlorinated, Aprotic | General purpose, especially for Pictet-Spengler type reactions. | Good solubility for many organic reagents. Relatively low boiling point. |
| Dichloroethane (DCE) | Chlorinated, Aprotic | Similar to DCM but allows for higher reaction temperatures. | Higher boiling point (83 °C) can be advantageous for sluggish reactions. |
| Toluene | Aromatic, Nonpolar | High-temperature reactions, reflux conditions. | Good for reactions requiring heat; can sometimes give high yields. |
| Tetrahydrofuran (THF) | Ether, Polar Aprotic | General purpose, often used in reductions or organometallic chemistry. | Can be unsuitable for some acid-catalyzed cyclizations; may form complex mixtures. |
| Acetonitrile (MeCN) | Nitrile, Polar Aprotic | Often unsuitable for Pictet-Spengler type cyclizations. | Can lead to no desired product formation in certain pathways. |
| Ethanol/Methanol | Protic | Used in reductive amination with specific reducing agents (e.g., NaBH₄). | Incompatible with many acid-catalyzed steps or organometallic reagents. |
Table 2: Common Catalysts and Conditions for this compound Synthesis
| Reaction Type | Catalyst / Reagent | Typical Loading / Equiv. | Temperature | Key Considerations |
| Pictet-Spengler Type [1] | Trifluoroacetic Acid (TFA) | 10 equivalents | -40 °C to 23 °C | Excess acid is used to protonate the intermediate and catalyze cyclization. Low-temperature addition is crucial. |
| Reductive Amination | AlCl₃ / PMHS | Catalytic | Room Temp | A mild and chemoselective method tolerant of many functional groups. |
| N-Alkylation [9] | Fe-complex / K₂CO₃ | 5 mol% / 1 equiv. | 110 °C | "Borrowing hydrogen" method using alcohols as alkylating agents; requires heat. |
| Carbonylative Cyclization [4] | Pd(OAc)₂ / Ligand | Catalytic | 100-120 °C | Requires a CO source (gas or surrogate) and is useful for forming isoindolinones from o-halo precursors. |
Section 5: Mechanistic Insights & Visualizations
Understanding the underlying mechanism is key to troubleshooting. The Pictet-Spengler reaction proceeds through a critical electrophilic intermediate.
Caption: The Pictet-Spengler reaction mechanism.
Troubleshooting Workflow: Low Product Yield
This decision tree can guide your experimental response to a low-yielding reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
- G. A. C. Le K, J. D. S. K. J. M. S. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung.
- Kumar, V., et al. (2012). Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS. Green Chemistry, 14, 3410-3414. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
- Bao, M., & Yamamoto, Y. (2012). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines.
- ResearchGate. (n.d.). Optimization of the isoindoline synthesis. [a].
- Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia. [Link]
- Bailey, W. F., et al. (2022). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Tampere University Research Portal. [Link]
- Thieme. (2025).
- ResearchGate. (n.d.). Scope of the N‐alkylation of indolines with alcohols. [a] Experimental...
- ResearchGate. (n.d.). Proposed reaction mechanism for the synthesis of isoindolines.
- Bangladesh University of Engineering and Technology. (n.d.). SYNTHESIS OF ISOINDOLINES AND ISOINDOLINONES BY PALLADIUM ' CATALYZED REACTIONS. BUET Institutional Repository. [Link]
- Loska, R. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]
- National Institutes of Health. (n.d.).
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]
- Bidal, Y. D., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles.
- ResearchGate. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
Sources
- 1. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Isoindolinone synthesis [organic-chemistry.org]
- 4. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
- 6. research.abo.fi [research.abo.fi]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxyisoindoline HPLC Analysis
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methoxyisoindoline. This resource is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges with this compound. Peak tailing is a frequent issue when analyzing basic compounds like this compound, and this guide provides a structured, in-depth approach to both understand and resolve this problem.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding peak tailing with this compound.
Q1: I'm seeing significant peak tailing for this compound. What is the most likely cause?
A: The most common cause of peak tailing for basic compounds like this compound is secondary ionic interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases (e.g., C18, C8).[1][2][3] These unwanted interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later than the main peak band, resulting in a "tail".[1][4]
Q2: What is the fastest way to improve my peak shape?
A: The quickest and most effective adjustment is to modify your mobile phase pH. Lowering the aqueous mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups (Si-OH), neutralizing their negative charge.[5][6][7] This minimizes the strong ionic interactions responsible for tailing and dramatically improves peak symmetry.
Q3: I've adjusted the pH, but the tailing persists. Could my column be the problem?
A: Yes. If pH optimization is insufficient, the column itself is the next logical area to investigate. Several factors could be at play:
-
Column Chemistry: Older columns, particularly those packed with "Type A" silica, have a higher concentration of acidic silanol groups and trace metal impurities that exacerbate tailing.[1][6] Switching to a modern, high-purity "Type B" silica column, especially one with end-capping, is highly recommended.[5][8]
-
Column Contamination: Accumulation of strongly retained matrix components on the column inlet frit or stationary phase can cause peak distortion.[2][9]
-
Column Wear: Over time, especially under harsh pH conditions, the bonded phase can hydrolyze, exposing more active silanol sites. This is a common reason for deteriorating peak shape in an established method.
Q4: How do I know if I'm overloading my column?
A: Column overload, where the concentration of the injected sample is too high for the stationary phase to handle, can cause both peak fronting and tailing.[1][8] To check for this, prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely experiencing mass overload.
In-Depth Troubleshooting Guide
This section provides a systematic framework for diagnosing and resolving peak tailing issues with this compound, grounded in the fundamental principles of chromatography.
Section 1: The Root Cause – Unwanted Silanol Interactions
This compound is a basic compound due to the secondary amine in its isoindoline ring. In a typical reversed-phase mobile phase (pH > 4), this amine group will be protonated (R₂NH₂⁺), carrying a positive charge.
Simultaneously, the silica backbone of the stationary phase has surface silanol groups (Si-OH). These groups are weakly acidic and become deprotonated (Si-O⁻) at mid-range pH, creating localized negative charges on the stationary phase. The strong electrostatic attraction between the positively charged this compound and these negatively charged silanol sites creates a powerful secondary retention mechanism, leading directly to peak tailing.[2][10]
Our primary goal in troubleshooting is to disrupt this electrostatic interaction.
Section 2: A Systematic Troubleshooting Workflow
Follow this workflow to methodically identify and correct the source of peak tailing.
The mobile phase is the most powerful tool for controlling peak shape.
-
pH Adjustment: This is the most critical parameter.[11][12]
-
Rationale: At a low pH (2.5-3.5), the vast majority of surface silanol groups are protonated (Si-OH) and thus electrically neutral. This eliminates the strong ionic attraction with the protonated this compound, leaving the primary, desired reversed-phase retention mechanism to dominate.[1][7] The analyte remains protonated and consistently charged.
-
Action: Incorporate an acidifier into your aqueous mobile phase. 0.1% (v/v) formic acid is an excellent first choice as it is effective and MS-friendly. 0.1% trifluoroacetic acid (TFA) can also be used and often provides even sharper peaks, but it is an ion-pairing agent that can suppress MS signal and be difficult to wash out of a column.
-
-
Buffer Selection and Concentration:
-
Rationale: Using a formal buffer (e.g., phosphate, formate) ensures the mobile phase pH is stable and resistant to changes upon sample injection.[7] A higher buffer concentration (20-50 mM for UV detection) can increase the ionic strength of the mobile phase, which helps to shield the residual silanol charges and further improve peak shape.[5] For LC-MS, keep buffer concentrations low (<10 mM) to avoid ion suppression.[5]
-
Action: If using a pH between 2.5 and 3.5, an ammonium formate or ammonium acetate buffer is a good, MS-compatible choice. Ensure your chosen buffer has effective buffering capacity at your target pH (i.e., pH is within ±1 unit of the buffer's pKa).[13]
-
-
Mobile Phase Additives (Competing Base):
-
Rationale: Historically, a competing base like triethylamine (TEA) was added to the mobile phase (~5-20 mM).[6] The idea is that the protonated TEA will preferentially interact with the ionized silanols, "blocking" them from interacting with the analyte.
-
Action (Use with Caution): This approach is less common now due to the availability of superior, high-purity columns.[14] TEA can shorten column lifetime and is not suitable for LC-MS. It should be considered a last resort if column replacement is not an option.[6]
-
If mobile phase optimization does not fully resolve the tailing, your column is the next suspect.
-
Choosing the Right Column:
-
Rationale: Modern columns are designed to minimize silanol interactions.
-
High-Purity, End-Capped Silica: Use columns packed with "Type B" silica, which has very low metal content.[1] "End-capping" is a process where residual silanols are chemically reacted with a small silylating agent (like trimethylsilyl chloride) to make them inert.[4][5] This is arguably the most important feature for analyzing basic compounds.
-
Alternative Stationary Phases: Consider phases with embedded polar groups or hybrid silica-organic particles. These technologies shield the underlying silica surface, further reducing silanol activity and improving peak shape for bases.[1][15] Positively charged surface chemistries are also available that repel basic analytes through ion-exclusion, improving peak shape.[16]
-
-
Action: When developing a new method for this compound, start with a high-quality, end-capped C18 or C8 column from a reputable manufacturer. If tailing persists, a column with a polar-embedded phase is an excellent next choice.
-
-
Column Contamination and Blockages:
-
Rationale: Strongly adsorbed compounds from previous injections can create active sites that cause tailing. A partial blockage of the inlet frit can disrupt the flow path, leading to a distorted peak.[2]
-
Action: Follow the "Experimental Protocol 2: Column Cleaning and Regeneration" section below. If you use a guard column, replacing it is a quick way to diagnose if it is the source of the problem.
-
-
Extra-Column Volume (Dead Volume):
-
Rationale: Excessive volume between the injector and detector, particularly in tubing, can cause band broadening and contribute to peak tailing.[8] This is especially noticeable for early-eluting peaks.
-
Action: Use tubing with the smallest practical internal diameter (e.g., 0.005" or ~125 µm) and keep the length as short as possible. Ensure all fittings are properly made (e.g., ferrules are not crushed or creating gaps).
-
-
Sample Solvent Effect:
-
Rationale: If your sample is dissolved in a solvent that is significantly stronger (more organic content) than your initial mobile phase, the sample band will not focus properly at the head of the column. This can lead to severe peak distortion, including tailing or splitting.[9]
-
Action: Whenever possible, dissolve and inject your this compound sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Data & Protocols
Table 1: Summary of Troubleshooting Strategies
| Potential Cause | Primary Solution | Scientific Rationale |
| Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.5 with 0.1% formic acid. | Protonates silanol groups (Si-OH), neutralizing their negative charge and eliminating electrostatic attraction with the protonated basic analyte.[1][5][7] |
| Low Mobile Phase Ionic Strength | Increase buffer concentration to 20-50 mM (for UV). | Higher ionic strength shields residual charged silanol sites, masking their effect on the analyte.[5] |
| "Old" or Inappropriate Column | Use a modern, end-capped, high-purity (Type B) silica column. | End-capping chemically deactivates most residual silanols, while high-purity silica has fewer acidic metal impurities.[1][4][5] |
| Column Contamination | Flush column with a strong solvent series (see Protocol 2). | Removes strongly adsorbed matrix components that can act as secondary retention sites.[2] |
| Column Overload | Dilute the sample or reduce injection volume. | Ensures the analyte concentration does not exceed the linear capacity of the stationary phase, preventing peak distortion.[1] |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase. | Promotes proper peak focusing at the column head, preventing band broadening and distortion.[9] |
Experimental Protocol 1: Mobile Phase pH Screening
This protocol outlines a systematic approach to optimize the mobile phase pH for the analysis of this compound.
-
Column: Use a modern, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Prepare Aqueous Mobile Phases (Mobile Phase A):
-
A1 (pH ~2.7): 0.1% Formic Acid in HPLC-grade water.
-
A2 (pH ~3.3): 10 mM Ammonium Formate in water, pH adjusted to 3.3 with Formic Acid.
-
A3 (pH ~7.0): 10 mM Ammonium Acetate in water.
-
-
Standard Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 Water:Acetonitrile.
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start with a suitable gradient (e.g., 5-95% B over 15 minutes).
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).
-
-
Procedure:
-
Equilibrate the column thoroughly with a mobile phase starting condition using A3:B (e.g., 95:5). Inject the standard and record the chromatogram.
-
Flush the system and re-equilibrate with a starting condition using A2:B. Inject the standard and record.
-
Flush the system and re-equilibrate with a starting condition using A1:B. Inject the standard and record.
-
-
Evaluation: Compare the peak shape (asymmetry or tailing factor) from the three runs. The run using the low pH mobile phase (A1 or A2) should exhibit significantly less tailing.
Experimental Protocol 2: Column Cleaning and Regeneration
This general-purpose flushing sequence is effective for removing most contaminants from reversed-phase columns. Always check your specific column's documentation for pH and solvent limitations.
-
Disconnect the column from the detector to avoid flushing contaminants into the detector cell.
-
Set the flow rate to 1 mL/min (for a 4.6 mm ID column).
-
Flush the column with at least 20 column volumes of each of the following solvents in sequence:
-
Your mobile phase without buffer salts (e.g., Water/Acetonitrile).
-
100% HPLC-grade Water.
-
100% Isopropanol.
-
100% Hexane (if compatible with your system and column - may require an intermediate solvent like isopropanol).
-
100% Isopropanol.
-
100% Methanol or Acetonitrile.
-
-
Re-equilibrate the column with your mobile phase (starting with the aqueous component first) for at least 30 column volumes before reconnecting to the detector.
References
- The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
- Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
- Wawrzyniak, J. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17, 297-301.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Agilent Technologies. (n.d.). The Secrets of Good Peak Shape in HPLC. ResearchGate.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Esteve-Romero, J., et al. (2024). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Molecules, 29(21), 4983.
- Parvez, S., et al. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate.
- Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
- Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- SCION Instruments. (n.d.). HPLC Column Selection Guide.
- Pharma Growth Hub. (2023, June 22). PEAK TAILING: Phenomenon, Symptoms, and Corrections. YouTube.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC Europe.
- PubChem. (n.d.). 5-Methoxy-2-methylisoindoline-1,3-dione. National Center for Biotechnology Information.
- García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC Part 3.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Birdsall, R., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1126-1127, 121764.
- International Labmate. (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations.
- Welch Materials. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC Part 2.
- García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC.
- Hanai, T. (2021). Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography. International Journal of Molecular Sciences, 22(19), 10769.
- PubChem. (n.d.). 5-methoxy-2,3-dihydro-1H-indole. National Center for Biotechnology Information.
- Le Roes-Hill, M., et al. (2018). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 64, 25-30.
- Sreevidya, V., & Mehrotra, S. (2025, August 5). A simple isocratic hplc method for the simultaneous determination of antipsychotic indole alkaloids in Rauwolfia Tetraphylla. ResearchGate.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminoindole.
- Lankelma, J., et al. (1989). HPLC of folinic acid diastereoisomers and 5-methyltetrahydrofolate in plasma. Clinical Chemistry, 35(11), 2228-2231.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. labcompare.com [labcompare.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. uv.es [uv.es]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. welch-us.com [welch-us.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Methoxyisoindoline
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 5-Methoxyisoindoline. As researchers and drug development professionals, we understand that compound solubility is a critical hurdle that can dictate the pace and success of your experiments. This compound, a valuable building block in neuroscience and oncology research, presents unique solubility characteristics that require careful consideration.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design. Our goal is to provide you with the expertise and validated methods needed to handle this compound confidently and effectively.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the fundamental solubility differences between this compound free base and its hydrochloride (HCl) salt?
Answer: Understanding the form of the compound you are working with is the first and most critical step. The free base and the hydrochloride salt have vastly different properties.
-
This compound (Free Base): This is the neutral form of the molecule. Like many isoindoline derivatives, it is a lipophilic ("fat-loving") compound with a bicyclic structure.[1][2] Consequently, it exhibits poor solubility in water and aqueous buffers but is readily soluble in organic solvents such as ethanol, chloroform, and ether.[3]
-
This compound Hydrochloride (HCl Salt): This is an acid salt of the parent compound. The nitrogen atom in the isoindoline ring is protonated, forming an ionic salt. This salt form is intentionally created to enhance aqueous solubility.[4][5][6] While significantly more water-soluble than the free base, its solubility is highly dependent on the pH of the solution.
Q2: I'm trying to dissolve this compound HCl in my neutral (pH 7.4) aqueous buffer, but I'm seeing precipitation or cloudiness. What is happening?
Answer: This is a common and predictable issue related to the pH-dependent equilibrium of the compound. At a neutral or alkaline pH, the protonated, soluble HCl salt can convert back into its neutral, poorly soluble free base form, causing it to precipitate out of the solution.[7]
The key takeaway is that the enhanced solubility of the HCl salt is only maintained in an acidic environment. The diagram below illustrates this critical relationship.
Caption: pH effect on this compound solubility.
Q3: My experiment requires a neutral pH. How can I prepare a soluble, stable stock solution of this compound?
Answer: When pH adjustment is not an option for your final experimental concentration, the use of co-solvents is the most effective and widely used strategy.[8][9] This involves dissolving the compound at a high concentration in a water-miscible organic solvent and then carefully diluting this stock solution into your aqueous experimental medium.
Core Principle: Co-solvents work by reducing the polarity of the aqueous environment, which decreases the interfacial tension between the water and the hydrophobic compound, thereby increasing its solubility.[8]
The table below summarizes common co-solvents suitable for in vitro and, in some cases, in vivo research.
| Co-Solvent | Abbreviation | Typical Starting Concentration (Stock) | Key Considerations |
| Dimethyl Sulfoxide | DMSO | 10-100 mM | Gold Standard. High solubilizing power. Ensure final concentration in assay is low (<0.1-0.5%) to avoid cellular toxicity. |
| Ethanol | EtOH | 10-50 mM | Good for less sensitive assays. Can have biological effects at higher concentrations. |
| Polyethylene Glycol 400 | PEG 400 | 10-50 mM | A low-toxicity polymer often used in formulations. Can increase viscosity.[10] |
| Propylene Glycol | PG | 10-50 mM | Common vehicle for parenteral formulations due to low toxicity.[9] |
Experimental Protocols
Here we provide step-by-step methodologies for the most common solubilization workflows. Always start with the simplest method that is compatible with your experimental constraints.
Caption: Troubleshooting workflow for solubilizing this compound.
Protocol 1: Preparation of an Acidified Aqueous Stock Solution
Objective: To prepare a stock solution of this compound HCl for experiments where a final acidic pH is tolerable.
Materials:
-
This compound HCl powder
-
Sterile water or a relevant acidic buffer (e.g., 50 mM citrate buffer, pH 4.5)
-
Calibrated pH meter
-
1 M HCl solution (for adjustment)
-
Vortex mixer and/or sonicator
Methodology:
-
Initial Weighing: Accurately weigh the desired amount of this compound HCl powder.
-
Solvent Addition: Add a portion (e.g., 80%) of your target final volume of sterile water or acidic buffer to the vial.
-
pH Check & Adjustment: Measure the pH of the suspension. If it is above 5.5, add 1 M HCl dropwise while vortexing until the pH is stable in the range of 4.0-5.0. The powder should dissolve as the pH drops.
-
Dissolution Assistance: Vortex thoroughly. If dissolution is slow, use a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied but monitor for any compound degradation.
-
Final Volume: Once fully dissolved, add the remaining solvent to reach the final target volume and concentration.
-
Sterilization & Storage: Filter-sterilize the stock solution through a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Co-solvent Stock Solution
Objective: To prepare a high-concentration stock solution in an organic co-solvent for dilution into aqueous media for experiments requiring a neutral pH.
Materials:
-
This compound (free base or HCl salt)
-
Anhydrous, research-grade DMSO (or other selected co-solvent)
-
Vortex mixer
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of this compound. The HCl salt can also be used here, as it will readily dissolve in DMSO.
-
Add Co-solvent: Add the appropriate volume of DMSO to achieve your target high concentration (e.g., 10-100 mM).
-
Dissolve: Vortex vigorously until the compound is fully dissolved. Sonication can be used if needed. The solution should be clear.
-
Storage: Store the high-concentration stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent water absorption by the DMSO.
-
Experimental Dilution (Critical Step):
-
To minimize precipitation, perform serial dilutions.
-
When making the final dilution into your aqueous buffer, add the small volume of the DMSO stock into the larger volume of the buffer while vortexing the buffer. Never add buffer to the DMSO stock. This rapid, energetic mixing helps to disperse the compound before it has a chance to crash out.
-
The final concentration of the co-solvent should be kept as low as possible (ideally <0.5% for DMSO) to avoid artifacts in biological assays.
-
References
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
- Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
- Techniques to improve the solubility of poorly soluble drugs.
- Exploring the Chemical Properties and Applic
- Solubility of Isoindolin-1-one. Solubility of Things. [Link]
- Isoindoline. Wikipedia. [Link]
- 5-Methoxyindole. PubChem. [Link]
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
- Precaution on use of hydrochloride salts in pharmaceutical formul
- Hydrochloride salt. PubChem. [Link]
- Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
Sources
- 1. Isoindoline | 496-12-8 [chemicalbook.com]
- 2. Isoindoline - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Hydrochloride salt | C42H60N2O6 | CID 76702351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ijpbr.in [ijpbr.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining the Workup Procedure for 5-Methoxyisoindoline Synthesis
Welcome to the Technical Support Center for 5-Methoxyisoindoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the workup and purification of this versatile heterocyclic compound. The isoindole core is known for its reactivity and potential instability, which can present unique challenges during isolation.[1][2][3] This resource moves beyond standard protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible workup procedure.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a complex emulsion after adding the aqueous layer for extraction. How can I break it?
A1: Emulsion formation is a common issue when working with amine-containing compounds and can be caused by several factors, including the presence of fine particulate matter, similar densities between the organic and aqueous layers, or the surfactant-like properties of certain reaction byproducts.[4]
Troubleshooting Steps:
-
Patience and Gravity: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.[4]
-
Filtration: If fine solids are suspected, filtering the entire mixture through a pad of Celite® or glass wool can remove the particulates that stabilize the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent with a significantly different density (e.g., diethyl ether if you used dichloromethane) can alter the properties of the organic phase and promote separation.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This minimizes the formation of a stable emulsion.
Q2: I'm losing a significant amount of my this compound product in the aqueous layer during acidic washes. What's happening and how can I prevent it?
A2: this compound is a basic compound due to the nitrogen atom in the isoindoline ring. During an acidic wash (e.g., with 1M HCl), the amine is protonated, forming a water-soluble ammonium salt. This is a classic acid-base extraction, but if your goal is to keep the product in the organic layer, you need to avoid strongly acidic conditions.[5]
Root Cause & Solution:
-
Protonation of the Amine: The lone pair of electrons on the nitrogen atom readily accepts a proton from an acid, rendering the molecule ionic and thus soluble in the aqueous phase.
-
pH Control is Key: To wash away acidic impurities without losing your product, use a milder aqueous solution like saturated sodium bicarbonate (NaHCO₃) or a dilute solution of a weak acid if you need to neutralize a basic impurity.[1] Always check the pH of the aqueous layer after washing; for keeping the free amine in the organic phase, the pH should be neutral to basic. If you intentionally performed an acidic extraction to purify your product, you will need to basify the aqueous layer (e.g., with NaOH or K₂CO₃) to a pH > 10 and then re-extract your product into an organic solvent.[5]
Q3: My purified this compound is degrading over time, even after successful purification. How can I improve its stability?
A3: Isoindoles, particularly those that are not substituted at the 1 and 3 positions, can be prone to oxidation and polymerization.[1][2] The electron-donating methoxy group can also influence the reactivity of the aromatic ring.
Stabilization Strategies:
-
Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[1]
-
Protection as a Salt: For long-term storage, consider converting the free base to a more stable salt, such as the hydrochloride or tosylate salt. This can be achieved by treating a solution of the purified amine with an equivalent of the corresponding acid.
-
Storage Conditions: Store the compound in a cool, dark place, preferably in a freezer, to slow down potential degradation pathways.
-
Antioxidants: In some applications, adding a trace amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, provided it doesn't interfere with downstream reactions.[1]
Troubleshooting Guide: Workup & Purification
This section provides a systematic approach to troubleshooting common problems encountered during the workup and purification of this compound.
Problem 1: Low Yield After Column Chromatography
Symptoms: The reaction appears to have gone to completion by TLC, but the isolated yield after flash chromatography is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Product Streaking/Decomposition on Silica Gel | Indoles and related compounds can be sensitive to the acidic nature of standard silica gel.[6] Solution: 1. Deactivate the silica gel by adding 1-2% triethylamine to the eluent.[6] 2. Use neutral alumina for chromatography instead of silica gel. 3. Perform a rapid filtration through a plug of silica gel rather than a full column to remove baseline impurities. |
| Product is Volatile | While this compound itself is not extremely volatile, related impurities or side products might be. Solution: 1. Be cautious during solvent removal on the rotary evaporator. Use a lower temperature and avoid high vacuum for extended periods. 2. Check the contents of the rotovap trap for any condensed product.[7] |
| Incomplete Elution from the Column | The chosen eluent system may not be polar enough to elute the product completely. Solution: 1. After your main product has eluted, flush the column with a more polar solvent system (e.g., 5-10% methanol in dichloromethane) and check these fractions by TLC. |
Problem 2: Persistent Impurities After Purification
Symptoms: NMR or HPLC analysis of the purified product shows the presence of unreacted starting materials or byproducts.
| Common Impurity | Identification & Removal Strategy |
| Unreacted Phthalaldehyde Derivative | This is a common starting material for reductive amination routes.[8][9] Identification: Will have characteristic aldehyde peaks in the NMR spectrum (~9-10 ppm). Removal: 1. A gentle wash with an aqueous solution of sodium bisulfite can sometimes form a water-soluble adduct with the aldehyde. 2. Careful column chromatography should effectively separate the more polar aldehyde from the amine product. |
| Boc-Protected Intermediate | If the synthesis involves a Boc-protected isoindoline, incomplete deprotection can leave this impurity.[5][10][11] Identification: The presence of the large t-butyl signal (~1.5 ppm, 9H) in the ¹H NMR spectrum. Removal: 1. Re-subject the mixture to the deprotection conditions (e.g., TFA in DCM or HCl in dioxane).[5][11] 2. This impurity is less polar than the free amine and can often be separated by column chromatography. |
| Over-reduced Byproducts | Depending on the reducing agent and reaction conditions, other functional groups in the molecule could potentially be reduced. Identification: Requires careful analysis of NMR and mass spectrometry data. Removal: Recrystallization is often the best method to separate structurally similar compounds.[12][13][14] |
Experimental Protocols
Protocol 1: General Extractive Workup for Reductive Amination Synthesis
This protocol assumes the reaction was carried out in a solvent like methanol or dichloroethane and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride was used.[8][9][15][16]
-
Quench the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate or potassium carbonate to quench any remaining acid and reducing agent until gas evolution ceases.[4][8]
-
Solvent Removal: If the reaction was in a water-miscible solvent like methanol, remove the bulk of the solvent under reduced pressure.
-
Dilution and Phase Separation: Dilute the remaining residue with ethyl acetate and water. Transfer the mixture to a separatory funnel.[17]
-
Aqueous Washes:
-
Wash the organic layer sequentially with water and then with brine.[17] This helps to remove water-soluble byproducts and salts.
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[17]
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh). If product instability is a concern, pre-treat the silica by slurrying it in the eluent containing 1% triethylamine.
-
Eluent Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. The ideal system should give the product an Rf value of ~0.25-0.35.[6]
-
Column Packing: Pack the column with the chosen adsorbent and eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure, crystalline this compound.[12][13][14]
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[13] A solvent pair, such as ethyl acetate/hexanes, may also be effective.[12]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.[13]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Workflow
Diagram 1: General Workup and Purification Workflow
This diagram illustrates the logical flow from the completed reaction to the purified product.
Caption: A generalized workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
This decision tree helps diagnose the cause of low yields during the workup process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
- 11. scispace.com [scispace.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. How To Run A Reaction [chem.rochester.edu]
minimizing impurity formation in 5-Methoxyisoindoline synthesis
A Guide to Minimizing Impurity Formation for Researchers and Drug Development Professionals
Introduction
5-Methoxyisoindoline is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently employed as a key intermediate in the synthesis of pharmacologically active compounds. The isomeric purity of this scaffold is paramount, as even minor impurities can significantly impact the efficacy, safety, and regulatory approval of downstream drug candidates. This guide provides in-depth technical support for researchers encountering challenges with impurity formation during its synthesis. We will explore the causality behind common side reactions, offer robust troubleshooting strategies, and present a validated protocol designed to maximize yield and purity.
Section 1: Understanding Common Impurity Pathways
The most prevalent synthetic route to this compound involves the chemical reduction of a suitable precursor, typically N-substituted 5-methoxyphthalimide. While conceptually straightforward, this reduction is a critical step where several impurities can arise if conditions are not meticulously controlled.
A common and effective method is the reduction of N-benzyl-5-methoxyphthalimide followed by a debenzylation step. Let's analyze the potential pitfalls in this process.
Key Impurity Profiles:
-
Incomplete Reduction (Impurity A): 5-Methoxy-2-benzylisoindolin-1-one : This hydroxy-isoindolinone intermediate results from the partial reduction of one of the two carbonyl groups. Its presence is a direct indicator of insufficient reducing agent stoichiometry, suboptimal reaction temperature, or inadequate reaction time.
-
Demethylation (Impurity B): 5-Hydroxyisoindoline : The methoxy group is susceptible to cleavage under certain harsh conditions, particularly with reducing agents that have strong Lewis acid character or during acidic workup procedures. This leads to the formation of the corresponding phenolic impurity.
-
Ring Opening (Impurity C) : Overly aggressive reaction conditions or improper quenching techniques can lead to the cleavage of the isoindoline ring, resulting in various amino alcohol byproducts that can be difficult to separate.
-
Precursor Contamination : Impurities present in the starting 5-methoxyphthalic acid or its derivatives will carry through the synthesis. For instance, contamination with 4-methoxyphthalic acid would lead to the formation of the undesired 4-methoxyisoindoline isomer.
The following diagram illustrates the primary synthesis pathway and the branching points for the formation of these key impurities.
Caption: Reaction scheme showing key impurity formation.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
| Problem Observed | Potential Cause | Recommended Action & Scientific Rationale |
| Low Yield & Significant Starting Material in TLC/LC-MS | 1. Insufficient reducing agent.2. Deactivated reducing agent.3. Reaction temperature too low. | 1. Stoichiometry Check: Increase the molar equivalents of the reducing agent (e.g., LiAlH₄) incrementally. Phthalimide reduction requires 4 equivalents of hydride. Ensure precise measurement.2. Reagent Quality: Use a freshly opened bottle or a recently titrated solution of the reducing agent. LiAlH₄ and other hydrides are highly sensitive to atmospheric moisture, which quenches them and reduces their effective concentration.3. Temperature Control: Ensure the reaction reaches the required temperature (e.g., reflux in THF). The activation energy for the second carbonyl reduction may not be met at lower temperatures, stalling the reaction at the intermediate stage. |
| LC-MS shows a peak with mass [M-14] (loss of CH₂) compared to the desired product. | Demethylation of the 5-methoxy group. | 1. Milder Reducing Agent: Consider switching from LiAlH₄ to borane-THF complex (BH₃·THF). BH₃ is less oxophilic and has a lower tendency to coordinate with and cleave the aryl methyl ether.2. Workup pH Control: During the aqueous workup, avoid strongly acidic conditions. If an acid wash is necessary for purification, use a dilute solution and minimize contact time. Lewis acidic conditions can facilitate demethylation. |
| Presence of a major byproduct identified as the intermediate isoindolin-1-one (Impurity A). | Incomplete reduction. This is a classic sign of a stalled reaction. | 1. Increase Reaction Time/Temperature: Prolong the reflux period and monitor by TLC or rapid LC-MS analysis until the intermediate is consumed.2. Solvent Choice: Ensure the solvent (e.g., THF) is anhydrous. Traces of water will consume the reducing agent, leading to incomplete reaction. Use freshly distilled solvent over a drying agent. |
| Final product is a dark oil or discolored solid after purification. | Formation of oxidative impurities or residual palladium catalyst from debenzylation. | 1. Inert Atmosphere: Conduct the reduction and workup under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation of the electron-rich isoindoline product.2. Catalyst Filtration: After hydrogenation, ensure complete removal of the Palladium on carbon (Pd/C) catalyst by filtering through a pad of Celite®. Residual palladium fines can cause discoloration and catalyze degradation over time. A 0.45 µm syringe filter can also be effective.[1] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the reduction step?
A: The stoichiometry and quality of the reducing agent are the most critical factors. An insufficient amount of active hydride is the primary cause of incomplete reduction, leading to the formation of the 5-Methoxy-2-benzylisoindolin-1-one impurity. We strongly recommend titrating hydride solutions before use to determine their exact molarity.
Q2: Which analytical techniques are best for monitoring impurity levels in this compound synthesis?
A: A combination of techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantitative analysis of purity and resolving closely related impurities. A C18 reverse-phase column with a gradient elution of acetonitrile and water (often with 0.1% formic acid) provides good separation.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the initial identification of unknown peaks by providing molecular weight information, which is crucial for diagnosing side reactions like demethylation or ring opening.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities or starting materials. Derivatization may be necessary to improve the volatility of the final product.[4]
Q3: How can I effectively remove the 5-hydroxyisoindoline (Impurity B) if it forms?
A: Separation can be challenging due to similar polarities. The most effective method is column chromatography on silica gel. The phenolic hydroxyl group in Impurity B will interact more strongly with the silica compared to the parent compound, allowing for separation. A carefully selected solvent system, such as a gradient of ethyl acetate in hexanes with a small percentage of triethylamine (to prevent peak tailing of the basic isoindoline), is recommended. Alternatively, a mild basic wash (e.g., dilute NaHCO₃ solution) during the workup can help remove some of the acidic phenolic impurity into the aqueous layer.
Q4: Are there alternative synthetic routes that avoid these specific impurities?
A: Yes, an alternative involves the cyclization of a pre-formed intermediate. For example, the reaction of 2-(bromomethyl)-4-methoxybenzyl bromide with a primary amine can form the isoindoline ring directly. However, this route often presents its own challenges, including the synthesis of the starting material and potential for polymerization. For most applications, the reduction of a phthalimide precursor remains a reliable and scalable method, provided the reaction is carefully optimized and controlled.[5][6]
Section 4: Optimized Experimental Protocol
This protocol details a two-step procedure for the synthesis of this compound from 5-methoxyphthalic acid, designed to minimize impurity formation.
Step 1: Synthesis of N-Benzyl-5-methoxyphthalimide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methoxyphthalic acid (10.0 g, 51.0 mmol), benzylamine (5.46 g, 51.0 mmol), and toluene (100 mL).
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Continue refluxing for 4-6 hours until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by vacuum filtration, wash with cold toluene (2 x 20 mL), and dry under vacuum to yield N-Benzyl-5-methoxyphthalimide as a white solid. This step is generally high-yielding and clean, minimizing carry-over of impurities.
Step 2: Reduction and Debenzylation to this compound
-
Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL). Cool the flask to 0 °C in an ice bath.
-
Reduction: Carefully add lithium aluminum hydride (LiAlH₄, 4.84 g, 127.5 mmol, 2.5 eq) portion-wise to the cold THF. Once the addition is complete, slowly add a solution of N-Benzyl-5-methoxyphthalimide (14.2 g, 51.0 mmol) in anhydrous THF (50 mL) via an addition funnel, keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate isoindolin-1-one.
-
Quenching: Cool the reaction back to 0 °C. Cautiously quench the reaction by the sequential slow addition of water (5 mL), 15% aqueous NaOH (5 mL), and then water (15 mL) (Fieser workup). This procedure is critical for producing a granular, easily filterable aluminum salt precipitate.
-
Isolation of Intermediate: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL). Concentrate the combined filtrates under reduced pressure to yield crude N-benzyl-5-methoxyisoindoline.
-
Debenzylation: Dissolve the crude intermediate in methanol (200 mL). Add 10% Palladium on carbon (Pd/C, 1.5 g, ~10 wt%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-16 hours.
-
Final Workup and Purification: Filter the reaction mixture through Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluting with 5-10% methanol in dichloromethane containing 0.5% triethylamine) to afford pure this compound.
Optimized Synthesis Parameters
| Parameter | Value | Rationale |
| Reducing Agent | LiAlH₄ | Potent and effective for complete reduction of both carbonyls. |
| LiAlH₄ Stoichiometry | 2.5 equivalents | Provides a slight excess to account for any atmospheric moisture and ensure complete reaction, minimizing Impurity A. |
| Reduction Temperature | Reflux in THF | Ensures sufficient energy to overcome the activation barrier for the reduction of the second carbonyl group. |
| Workup Method | Fieser Workup (H₂O, NaOH, H₂O) | Generates granular aluminum salts that are easily filtered, improving yield and simplifying purification. |
| Debenzylation Catalyst | 10% Pd/C | Standard, effective catalyst for hydrogenolysis of the N-benzyl protecting group under mild conditions. |
| Purification Modifier | 0.5% Triethylamine | Added to the chromatography eluent to deactivate acidic sites on the silica gel, preventing peak tailing of the basic product. |
Section 5: Troubleshooting Logic Flowchart
If impurities are detected, the following flowchart provides a systematic approach to diagnosing and resolving the issue.
Caption: Systematic troubleshooting flowchart.
References
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm1WLMNzOJDjBUusX1HyAC8lnO7MHAkr00Q2COGUExMMsIcvUtXGUU_e7nMsXY60J3bfcteYhFKD4dL4WOwR2vbF3bKTjI6kXXJalvR6BiJ_8ofoScK9LwJAT2UZ1pfuqFTclQHodRw--3eaSRZgOKQuDabjsrXyJzShdLqCjszv3uVRy7gYpr5X4CAJ5qVx4Fix-hsjDM29X22jbEOQ23W-t32UQ_U7IglCoWorUHRxQN
- BenchChem. (2025). Refinement of analytical methods for detecting 5-Methoxyindole. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFuZYbJdFm87xY01joqtLiA-ByicQyrM28Hfdo2q9C9ln7ZrjxkuyOqnGcSQv8E1FiW9uGimVdOUuVvS6fH4TBqA3Qt7D72vnux5eyCuyKrmaxiCPI-hDt3CnPeJeotD4d4eYqT09hcTK3-p2Nzg__Fhum9ABp9L26LwFEt5wXmrBbxxTUb8XtMpEUqzRr23CM1pcClvxPlMZ88w==
- Witan, J., et al. (2020). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 25(21), 5205. URL: https://www.mdpi.com/1420-3049/25/21/5205
- Kotha, S., & Misra, S. (2012). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 8, 826–851. URL: https://www.beilstein-journals.org/bjoc/content/8/1/60
- Reddy, G. S., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 6, 111. URL: https://www.beilstein-journals.org/bjoc/content/6/1/111
- BenchChem. (2025). An In-Depth Technical Guide to the Purification of 5-Methylindolizine. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK1uC_V6OZUj7TYHa7Duc758fFM4BRUQJ1OxlRtECZLcZ9F_GGMyAISBJ2dZDI6aTDBT1snDgW0Pd-oznOlkEvQjRc_XdVLOK3wAi4l21lQCDFgLcUQYhjHC_vdxTiniz_nZmBPsEqkgG0t_sx0RxDj8xHmDRyh5VZDF-wGXbugEmaKaIqZ1Ko201mZNeuuJdIp8f7AIKCX-KXPPWq-oZD7h0=
- Popa, K., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Separations, 10(1), 7. URL: https://www.mdpi.com/2297-8739/10/1/7
- European Medicines Agency. (2015). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-m7r1-assessment-and-control-dna-reactive-mutagenic-impurities-pharmaceuticals-limit-potential-carcinogenic-risk-step-5_en.pdf
Sources
Technical Support Center: Method Refinement for Scaling Up 5-Methoxyisoindoline Production
Welcome to the technical support center dedicated to the successful scale-up of 5-Methoxyisoindoline synthesis. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and robust troubleshooting strategies. We move beyond simple protocols to explain the underlying chemical principles, ensuring your scale-up process is both efficient and reliable.
This compound is a valuable intermediate in pharmaceutical research and development, often used in the synthesis of novel therapeutics.[1][2] However, transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale introduces significant challenges, including managing reaction exotherms, ensuring consistent product quality, and developing scalable purification methods.[3][4] This document serves as a comprehensive resource to navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the planning and execution of this compound scale-up campaigns.
Q1: Which synthetic routes are most amenable to the large-scale production of this compound?
A1: While several routes exist for synthesizing isoindolines, the most common and scalable methods start from readily available precursors. The two primary strategies for large-scale production are:
-
Reduction of 4-Methoxyphthalimide: This is a very common laboratory method that can be adapted for scale-up. The key challenge lies in the choice of reducing agent. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective at the bench, their use at scale is hazardous and expensive.[5][6] Catalytic hydrogenation presents a more viable, safer, and greener alternative for industrial production, using catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere.[7][8]
-
Reductive Amination/Cyclization of 4-Methoxy-phthalaldehyde or related precursors: This involves reacting a suitable precursor like 4-methoxy-o-phthalaldehyde with an ammonia source followed by reduction. While effective, the stability and availability of the starting dialdehyde can be a concern.[9]
For most applications, catalytic hydrogenation of a 4-methoxyphthalimide derivative is the preferred industrial route due to better starting material availability, higher potential yields, and a more favorable safety profile compared to stoichiometric metal hydride reductions.
Q2: What are the most critical safety precautions to consider during scale-up?
A2: Safety is the paramount concern in any scale-up process.[4] Key hazards in this compound production include:
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas, often under pressure, and pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C). It is crucial to use appropriately rated reactors, ensure a robust inert atmosphere (Nitrogen or Argon) during catalyst handling, and have proper venting and emergency pressure relief systems in place.[7]
-
Exothermic Reactions: The reduction of the phthalimide carbonyl groups is exothermic. A lower surface-area-to-volume ratio in large reactors can lead to poor heat dissipation, causing "hot spots" that accelerate decomposition and side-reactions.[3] The use of jacketed reactors with precise temperature control and consideration for semi-batch or metered addition of reagents is essential to manage the heat flow.
-
Solvent Handling: Large volumes of flammable organic solvents (e.g., THF, Dioxane, Methanol) are typically used.[7] All equipment must be properly grounded to prevent static discharge, and the process should be conducted in a well-ventilated area with appropriate fire suppression systems.
Q3: How do I choose an appropriate solvent for reaction and purification at scale?
A3: Solvent selection at scale is driven by efficacy, safety, cost, and environmental impact.
-
For Reaction: Tetrahydrofuran (THF) or 1,4-dioxane are often used for hydride reductions.[7] For catalytic hydrogenation, alcohols like methanol or ethanol are common choices. The solvent must fully dissolve the starting material and not interfere with the catalyst's activity.
-
For Purification: Recrystallization is the preferred method for purifying solid products at scale, as it is more cost-effective than chromatography.[10] The ideal solvent should dissolve this compound at elevated temperatures but have poor solubility at lower temperatures, allowing for high recovery of pure crystals. A mixed solvent system, such as ethyl acetate/hexanes, may also be effective.[11]
Q4: What analytical methods are essential for monitoring reaction progress and final product quality?
A4: Robust analytical monitoring is the cornerstone of a controlled and reproducible process.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of reaction progress, allowing you to track the disappearance of starting material and the appearance of the product. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.
-
Final Product QC: The final product should be characterized by HPLC for purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structure, and Mass Spectrometry (MS) to verify its molecular weight. A melting point determination is also a simple and effective indicator of purity.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your scale-up experiments.
| Problem | Possible Cause(s) | Suggested Solutions |
| Low or Stalled Yield | 1. Inefficient Mixing: In large reactors, inadequate agitation can lead to localized concentration gradients and poor catalyst contact.[3]2. Catalyst Deactivation: The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting materials or solvents, or it may have been improperly handled (e.g., exposed to air).3. Insufficient Hydrogen Pressure/Uptake: The reaction may be starved of hydrogen, or there might be a leak in the system. | 1. Optimize Agitation: Ensure the reactor is equipped with an appropriate stirrer (e.g., pitched-blade turbine) and baffles to improve mixing efficiency. Correlate stirrer speed (RPM) with mixing studies.2. Use High-Purity Materials: Ensure starting materials and solvents are of high purity and degassed. Handle hydrogenation catalysts under an inert atmosphere.3. Monitor Hydrogen Uptake: Use a mass flow controller or monitor the pressure drop in the reactor headspace to ensure hydrogen is being consumed. Perform a leak test on the reactor before starting. |
| High Level of Impurities in Crude Product | 1. Over-Reduction: In some cases, prolonged reaction times or overly harsh conditions can lead to the reduction of the benzene ring.2. Incomplete Reaction: Unreacted starting material (4-methoxyphthalimide) or partially reduced intermediates (e.g., the corresponding hydroxylactam) may be present.[12]3. Thermal Degradation: Localized "hot spots" in the reactor due to poor heat transfer can cause the product to decompose.[3] | 1. Optimize Reaction Time: Monitor the reaction closely by HPLC and stop the reaction as soon as the starting material is consumed to prevent side reactions.2. Re-evaluate Reaction Conditions: If the reaction is stalling, consider increasing catalyst loading or hydrogen pressure rather than excessively extending the reaction time. Ensure the temperature is optimal for the catalyst's activity.3. Improve Heat Transfer: Use a jacketed reactor with a reliable temperature controller. For highly exothermic reactions, consider adding the starting material in portions (semi-batch). |
| Difficulty with Product Isolation/Purification | 1. Oily Product Instead of Solid: The presence of impurities can depress the melting point and prevent crystallization.2. Poor Recovery from Recrystallization: The chosen solvent system may be too effective, keeping the product dissolved even at low temperatures.3. Filtration Issues: The product may have a very fine particle size that clogs filter media, leading to slow filtration times. | 1. Perform a Solvent Wash: Before recrystallization, wash the crude product with a non-polar solvent like hexanes or diethyl ether to remove less polar impurities. This can often induce crystallization.2. Optimize Recrystallization Solvent: Systematically screen different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). Add an "anti-solvent" slowly to a saturated solution of the product to induce precipitation.[11]3. Control Crystallization Rate: Allow the solution to cool slowly without agitation to encourage the growth of larger, more easily filterable crystals. Seeding the solution with a small crystal of pure product can also help. |
Visualized Workflows and Pathways
Synthetic Pathway: Reduction of 4-Methoxyphthalimide
The following diagram illustrates the primary synthetic route discussed.
Caption: General synthetic pathway to this compound.
Generalized Scale-Up Workflow
This workflow outlines the key stages of the manufacturing process.
Caption: Process flow diagram for scaling up this compound synthesis.
Experimental Protocol: Catalytic Hydrogenation of 4-Methoxyphthalimide
This protocol is a representative starting point for a pilot-scale synthesis. All quantities must be adapted and optimized based on your specific equipment and safety assessments.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Molar Eq. |
| 4-Methoxyphthalimide | 177.16 | - | 1.00 kg | 1.0 |
| Palladium on Carbon (10% Pd, 50% wet) | - | - | 100 g | ~0.008 |
| Methanol (MeOH) | 32.04 | 0.792 | 10 L | - |
| Celite® (Filter Aid) | - | - | 200 g | - |
Procedure:
-
Reactor Preparation: Charge a suitable hydrogenation reactor (e.g., 20 L stainless steel autoclave) with Methanol (10 L). Inert the vessel by pressurizing with nitrogen to 5 bar and venting three times.
-
Charging Reactants: Add 4-Methoxyphthalimide (1.00 kg) to the reactor under a positive nitrogen flow. Begin agitation to dissolve the solid.
-
Catalyst Charging: In a separate vessel, create a slurry of the 10% Pd/C catalyst (100 g) in Methanol (~200 mL). Under a continuous nitrogen purge, carefully transfer the catalyst slurry into the reactor. Seal the reactor immediately.
-
Hydrogenation:
-
Purge the reactor headspace by pressurizing with hydrogen to 5 bar and venting three times, ensuring no air remains.
-
Pressurize the reactor to the target pressure (e.g., 10 bar) with hydrogen.
-
Heat the reactor contents to the target temperature (e.g., 50-60 °C).
-
Maintain agitation and monitor the reaction by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete within 8-16 hours.
-
Take samples periodically (via a safe sampling port) to monitor progress by HPLC.
-
-
Work-Up:
-
Once the reaction is complete (disappearance of starting material), cool the reactor to ambient temperature (< 25 °C).
-
Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen three times.
-
Prepare a filter bed with a layer of Celite® (~200 g). Under a nitrogen atmosphere, filter the reaction mixture through the Celite® to remove the palladium catalyst. CAUTION: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.
-
Transfer the filtrate to a separate vessel.
-
-
Isolation:
-
Concentrate the methanol filtrate under reduced pressure to approximately 20-30% of its original volume.
-
Cool the concentrated solution to 0-5 °C to induce crystallization.
-
Filter the resulting solid product, wash the cake with a small amount of cold methanol, and dry under vacuum at 40 °C to a constant weight.
-
References
- Process for the prepar
- 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE. ChemBK. [Link]
- Direct Electrochemical Reduction of Phthalimide to Isoindoline. Nova Science Publishers. [Link]
- Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides. PubMed Central. [Link]
- Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. RSC Publishing. [Link]
- Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
- An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry. [Link]
- Syntheses of N-Substituted Isoindolines. I. Derivatives of Phthalimide. The Journal of Organic Chemistry. [Link]
- A facile synthesis of phthalimides from o-phthalaldehyde and amines via tandem cyclocondensation and α-C–H oxidation by an electrochemical oxygen reduction reaction. RSC Publishing. [Link]
- An Oxidation Study of Phthalimide-Derived Hydroxylactams. PubMed Central. [Link]
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
- Large-scale oligo synthesis: Scaling-up requirements. CRB. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE | 127168-88-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. crbgroup.com [crbgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 8. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A facile synthesis of phthalimides from o-phthalaldehyde and amines via tandem cyclocondensation and α-C–H oxidation by an electrochemical oxygen reduction reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Reproducibility in 5-Methoxyisoindoline Experiments
Welcome to the technical support center for 5-Methoxyisoindoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic motif. Poor reproducibility in experimental outcomes can be a significant impediment to progress, leading to wasted resources and questionable data. The root cause often lies in subtle, overlooked variables related to the compound's purity, stability, and handling.
This document serves as a field-proven guide to help you identify and resolve common issues encountered during the synthesis, purification, characterization, and application of this compound. By explaining the causality behind experimental choices and providing self-validating protocols, we aim to empower you to achieve consistent and reliable results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries about this compound.
Q1: What is the primary cause of batch-to-batch variability in biological assays?
A: The most common culprit is inconsistent purity. Even trace amounts of impurities, such as residual catalysts from synthesis (e.g., palladium, rhodium), unreacted starting materials, or degradation products, can significantly impact biological outcomes.[1] These impurities can interfere with assay signaling, exhibit their own biological activity, or catalyze the degradation of the primary compound. Therefore, rigorous analytical characterization of each batch is not just recommended; it is essential for reproducible science.
Q2: How should I properly store this compound and its solutions?
A: this compound, like many amine-containing heterocycles, is susceptible to degradation. Solid material should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place, ideally refrigerated at 2-8°C.[2] For solutions, long-term storage is discouraged. If necessary, prepare solutions fresh in a high-purity, anhydrous solvent and store them under an inert atmosphere at -20°C or below for short periods. Avoid repeated freeze-thaw cycles.
Q3: My solid this compound has developed a slight yellow or brown tint over time. Is it still usable?
A: A change in color is a visual indicator of potential chemical degradation, likely due to oxidation or the formation of polymeric impurities.[3] While a minor color change might not always correlate with a significant loss of purity, it warrants immediate re-analysis. Before use, you must re-characterize the material using HPLC to assess purity and LC-MS to identify potential degradation products. If significant impurities are detected (>2-5%), the batch should be re-purified or discarded.
Q4: What are the essential analytical techniques I must use to validate a new batch of this compound?
A: A multi-technique approach is crucial for comprehensive validation.
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal organic impurities.
-
LC-MS: Provides molecular weight confirmation and is excellent for detecting and identifying trace-level impurities and degradation products.[4]
-
HPLC-UV/DAD: The primary method for quantifying purity (e.g., as a percentage of the total peak area). A purity level of >98% is recommended for most biological applications.[4]
-
Elemental Analysis (CHN): Confirms the elemental composition and can indicate the presence of inorganic residues or incorrect solvation.
Part 2: Troubleshooting Guides
This section provides in-depth, cause-and-effect troubleshooting for specific experimental stages.
2.1 Synthesis & Purification Issues
Reproducibility starts with the synthesis. The path to a pure compound is often fraught with challenges that can carry over into downstream experiments.
Problem: My synthesis of this compound results in low and inconsistent yields.
-
Underlying Cause & Scientific Rationale: The formation of the isoindoline ring is sensitive to reaction kinetics and thermodynamics. Common synthetic routes, such as reductive amination or metal-catalyzed cyclizations, can be affected by catalyst activity, reagent stoichiometry, temperature fluctuations, and atmospheric contaminants (moisture, oxygen).[5][6][7] For instance, palladium or rhodium catalysts used in some heterocycle syntheses are notoriously sensitive to air and moisture, which can halt the catalytic cycle and lead to side reactions.[8]
-
Troubleshooting Steps:
-
Atmosphere Control: Ensure all reactions are conducted under a strictly inert atmosphere (argon or nitrogen). Use dried solvents and reagents.
-
Reagent Quality: Use freshly purchased or purified starting materials. Reagents like borohydrides or organometallics can degrade upon storage.
-
Temperature Control: Maintain a stable reaction temperature using a controlled-temperature reaction block or oil bath. Avoid localized heating.
-
Catalyst Health: If using a metal catalyst, consider a pre-activation step or use a freshly opened bottle. Inconsistent catalyst activity is a major source of yield variability.
-
Problem: I am struggling to remove a persistent impurity during purification.
-
Underlying Cause & Scientific Rationale: The impurity likely has a polarity and solubility profile very similar to this compound, making separation by standard methods like column chromatography difficult. This is common with structural isomers or over-reduced/oxidized byproducts.
-
Troubleshooting & Comparative Solutions:
| Purification Method | Best For Removing... | Key Optimization Strategy |
| Silica Gel Chromatography [9] | Impurities with different polarities. | Optimize the solvent system. Use a shallow gradient (e.g., 0-5% Methanol in Dichloromethane) to improve separation. Consider using a different stationary phase like alumina if silica fails. |
| Recrystallization [9] | Small amounts of impurities from a mostly pure solid. | Meticulous solvent screening is critical. Use a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A common choice is Ethyl Acetate/Hexanes or Ethanol/Water. |
| Preparative HPLC [10] | Close-eluting impurities or for achieving very high purity (>99.5%). | Method development on an analytical scale is essential first. Focus on optimizing the mobile phase composition and pH to maximize resolution between your product and the impurity. |
| Trituration [9] | Highly soluble or highly insoluble impurities. | Wash the crude solid with a solvent that dissolves the impurity but not your desired product (or vice-versa). |
2.2 Analytical & Characterization Challenges
Problem: My HPLC chromatogram shows a broad or tailing peak for this compound.
-
Underlying Cause & Scientific Rationale: Peak tailing for basic compounds like this compound is a classic issue in reversed-phase HPLC.[11] The secondary amine in the isoindoline ring can interact ionically with deprotonated, acidic silanol groups (Si-OH) on the surface of the silica-based C18 column. This secondary interaction mechanism leads to poor peak shape and can compromise resolution and quantification.
-
Troubleshooting Workflow: The following decision tree can guide your method development.
Caption: Troubleshooting workflow for HPLC peak tailing.
2.3 Stability & Handling Issues
A pure compound at the start of an experiment can degrade by the end, leading to confounding results.
Problem: I observe a decline in compound activity or the appearance of new spots on TLC/peaks in LC-MS over the course of a multi-day experiment.
-
Underlying Cause & Scientific Rationale: This is a clear sign of compound instability under your experimental conditions. The isoindoline core can be susceptible to oxidation, particularly at the nitrogen atom or benzylic positions. The presence of water can lead to hydrolysis, while exposure to light can induce photolytic degradation.[2][3] These processes can be accelerated by components in your assay buffer, temperature, or pH.
-
Mitigation Strategies & Potential Degradation Pathways:
-
Re-evaluate Storage: Ensure stock solutions are stored correctly (see FAQ Q2).
-
Buffer Spiking Study: Prepare your final assay buffer and spike it with this compound. Analyze aliquots by LC-MS at t=0 and at several time points throughout the typical duration of your experiment (e.g., 4h, 8h, 24h). This will reveal if the compound is stable in your specific assay matrix.
-
Minimize Exposure: Prepare working solutions immediately before use. Protect solutions from light by using amber vials or covering tubes with foil.
Caption: Potential degradation pathways for this compound.
-
Part 3: Standardized Protocols
Adherence to standardized protocols is paramount for achieving inter- and intra-lab reproducibility.
Protocol 1: Standard Quality Control (QC) Analysis by HPLC-UV
This protocol is designed to assess the purity of solid this compound or its stock solutions.
-
Standard Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in methanol. From this, create a dilution series for linearity assessment (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 50 µg/mL. Filter through a 0.22 µm syringe filter.[4]
-
HPLC Conditions:
-
Column: C18 reverse-phase, end-capped (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm (or wavelength of maximum absorbance).[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine purity by calculating the peak area of this compound as a percentage of the total area of all peaks. The retention time should be consistent across samples.
Protocol 2: Accelerated Stability Study in Solution
This protocol helps determine if a compound is stable enough for the duration of a planned experiment.
-
Solution Preparation: Prepare a solution of this compound at the final experimental concentration in the exact buffer or medium that will be used.
-
Incubation: Divide the solution into several amber vials. Keep one vial at -80°C (t=0 reference). Place the other vials under the experimental conditions (e.g., 37°C incubator).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
LC-MS Analysis: Once all time points are collected, analyze all samples (including the t=0 reference) by LC-MS in a single run.
-
Data Evaluation: Compare the peak area of the parent compound across the time points. A decrease of >5% indicates potential instability. Look for the appearance of new peaks, which correspond to degradation products.
Part 4: General Experimental Workflow for Reproducibility
To ensure robust and reproducible data, every experiment involving this compound should follow a self-validating workflow.
Caption: A self-validating workflow for reproducible experiments.
References
- One-pot synthesis of polycyclic isoindolines using isoindole umpolung. (2020).
- Degradation Pathway. (2017).
- Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2025).
- Refinement of analytical methods for detecting 5-Methoxyindole. (n.d.). Benchchem.
- Technical Guide: Stability and Storage of 4-Methylisoquinoline-5-sulfonyl chloride. (n.d.). Benchchem.
- List of purification methods in chemistry. (n.d.). Wikipedia.
- Synthesis of Novel Isoindolinones. (2025).
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine. (2025).
- Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library. (n.d.).
- The Synthesis and Reactions of Isoindole N-Oxides. (n.d.).
- A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole. (n.d.). Benchchem.
- Analytical Methodology for Characterization of Reactive Starting Materials. (2017).
- Synthesis of isoindolines. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products. (n.d.). Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoindoline synthesis [organic-chemistry.org]
- 8. soc.chim.it [soc.chim.it]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Storage Conditions for 5-Methoxyisoindoline
Welcome to the technical support center for 5-Methoxyisoindoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios related to the optimal storage and handling of this compound, grounding our recommendations in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A safety data sheet for the compound indicates it is air and light sensitive, as well as hygroscopic. Therefore, the following conditions are paramount:
-
Temperature: Recommended storage temperatures are typically found on the product label. For long-term stability, refrigeration (2-8°C) is advisable. Storing at reduced temperatures, such as -20°C, can further minimize degradation.[1]
-
Inert Atmosphere: Due to its air sensitivity, it is best to handle and store this compound under an inert gas like nitrogen or argon. This displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[2][3][4]
-
Light Protection: The compound is light-sensitive. Always store it in an amber or opaque vial to protect it from UV and visible light, which can cause photodegradation.[1][5][6]
-
Moisture Control: As a hygroscopic substance, this compound readily absorbs moisture from the atmosphere. Storage in a desiccator or a dry box is recommended to prevent water absorption, which can lead to degradation.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated) or -20°C (frozen) | Slows down chemical degradation rates.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis.[2][3] |
| Light | Amber or Opaque Container | Protects from photodegradation.[1][5][6] |
| Humidity | Low (Store in a desiccator) | Prevents absorption of atmospheric moisture.[4] |
Q2: My this compound has changed color. Is it still usable?
A2: A change in color is a visual indicator of potential degradation and warrants caution.[1] While minor color changes might not always signify a complete loss of activity, it is a strong indication that the compound's purity has been compromised. For applications requiring high purity, such as in drug development, it is highly recommended to use a fresh, un-degraded lot of the compound. If you must proceed, it is crucial to re-characterize the material using analytical techniques like NMR, HPLC, or mass spectrometry to determine its purity and identify any potential degradation products before use.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the chemical structure of this compound, which contains a secondary amine and an aromatic ether, the primary degradation pathways are likely to be:
-
Oxidation: The secondary amine and the electron-rich aromatic ring are susceptible to oxidation, especially in the presence of air and light.[7] This can lead to the formation of various oxidized impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.[1][6][8]
-
Hydrolysis: Although less common for this specific structure compared to esters or amides, prolonged exposure to moisture, especially at non-neutral pH, could potentially affect the molecule's stability.[9]
The following diagram illustrates the potential degradation triggers for this compound:
Caption: Potential degradation pathways for this compound.
Q4: How should I prepare solutions of this compound for my experiments?
A4: When preparing solutions, it is crucial to maintain the protective measures used during storage:
-
Inert Atmosphere: If possible, handle the solid and prepare the solution inside a glovebox or under a stream of inert gas (nitrogen or argon).[3]
-
Solvent Choice: Use a dry, degassed solvent to minimize exposure to oxygen and water.
-
Light Protection: Prepare the solution in amber-colored glassware or wrap the container with aluminum foil to prevent light exposure.[1][5]
-
Storage of Solutions: If the solution is to be stored, it should be kept under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C). For some isoindoline derivatives, stock solutions in DMSO have been stored at -20°C for up to 6 months.[10] However, the stability of this compound in your specific solvent should be verified if stored for extended periods.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered when working with this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound stock. | 1. Verify the storage conditions of your solid compound and solutions. 2. If degradation is suspected, use a fresh vial of the compound. 3. Perform a quality control check on your stock solution (e.g., via HPLC) to assess its purity. |
| Compound is difficult to dissolve | Presence of insoluble impurities due to degradation. | 1. Attempt to dissolve a small amount of a fresh sample to confirm solubility. 2. If the fresh sample dissolves, your previous stock has likely degraded. Discard the old material. |
| Visible change in the appearance of the solid (e.g., clumping, discoloration) | Absorption of moisture and/or degradation. | 1. Review your storage and handling procedures to ensure strict exclusion of moisture and light.[1] 2. For future use, aliquot the solid compound into smaller, single-use vials to minimize repeated exposure of the entire stock to the atmosphere. |
Experimental Workflow for Handling Air and Light-Sensitive Compounds
The following workflow outlines the best practices for handling this compound to maintain its integrity.
Caption: Recommended workflow for handling this compound.
By adhering to these guidelines, you can significantly enhance the reliability and reproducibility of your experimental outcomes when working with this compound. For any further questions or concerns, please do not hesitate to contact our technical support team.
References
- 5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024, October 31). Labtag. [Link]
- Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. [Link]
- How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]
- Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline. [Link]
- 5-Methoxyindole - Safety D
- Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. [Link]
- [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. (1971). PubMed. [Link]
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2022). MDPI. [Link]
- Antiviral activity of isoindole derivatives. (2020). Journal of Medicinal and Chemical Sciences. [Link]
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]
- Drug degradation p
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. ossila.com [ossila.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve the Purity of 5-Methoxyisoindoline
Welcome to the technical support center for the purification of 5-Methoxyisoindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purity challenges. The following troubleshooting guides and FAQs directly address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs): General Purity & Stability
Q1: What are the most common impurities I should expect in a crude sample of this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. However, common impurities generally fall into these categories:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-methoxyphthalate derivatives or related compounds.[1]
-
Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can lead to isomeric byproducts or related substituted aromatics.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., Palladium) used during the synthesis can persist in the crude product.[2]
-
Degradation Products: this compound, like many amine-containing heterocycles, can be susceptible to oxidation and photodegradation over time, leading to color changes and the formation of N-oxides or other oxidized species.[3][4]
Q2: My sample of this compound is turning yellow/brown upon storage. What is causing this and how can I prevent it?
A2: The development of color in amine-containing compounds is often a sign of oxidative degradation. The isoindoline nitrogen is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and trace metal impurities.[4]
Prevention Strategies:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[4]
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect the compound from photodegradation.[4]
-
Temperature Control: Store the compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.[4]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of methods is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for quantitative purity analysis, capable of separating the main compound from most impurities.[5][6] A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid to improve peak shape).[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile or semi-volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product and can detect impurities with distinct proton signals, although it is less sensitive for quantifying very low-level impurities.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for peaks observed in the HPLC chromatogram, aiding in the identification of unknown impurities and degradation products.[6]
Purification Workflow Overview
The choice of purification strategy depends on the nature and quantity of the impurities present. The following diagram outlines a general decision-making workflow.
Caption: General purification workflow for this compound.
Troubleshooting Guide 1: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[8] However, basic compounds like this compound can present unique challenges.
Q: My compound is streaking badly on the TLC plate and I'm getting poor separation and peak tailing during column chromatography. Why is this happening?
A: This is a classic issue when purifying basic, nitrogen-containing compounds on standard silica gel.[9] The root cause is the strong interaction between the basic lone pair of electrons on the isoindoline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven elution, resulting in streaking and tailing.[9]
Troubleshooting Strategies:
-
Modify the Mobile Phase: The most common solution is to add a small amount of a competitive base to the eluent.
-
Protocol: Add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The triethylamine is more basic than your product and will "cap" the acidic silanol sites, allowing your compound to elute more symmetrically.[10]
-
-
Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and is often a better choice for purifying basic compounds.[9]
-
Deactivated Silica: You can "passivate" standard silica gel by flushing the packed column with your non-polar solvent containing 1-2% triethylamine before loading your sample.
-
Q: I'm not recovering my compound from the column, or the yield is extremely low. What's going on?
A: This indicates your compound is irreversibly binding to the silica gel, a severe case of the acidic interaction mentioned above.[9]
-
Solution: You must significantly increase the polarity of your mobile phase to elute the compound. A common technique for strongly adsorbed basic compounds is to switch to a mobile phase of dichloromethane (DCM) with a gradient of methanol (MeOH). For very stubborn cases, adding a small percentage of ammonium hydroxide to the methanol (e.g., 1-2% NH₄OH in MeOH, which is then used in the DCM/MeOH mixture) can effectively displace the product from the silica.
| Problem | Primary Cause | Recommended Solution | Alternative Solution |
| Peak Tailing / Streaking | Strong interaction with acidic silica gel | Add 0.5-1% triethylamine to the eluent.[9] | Use neutral alumina as the stationary phase. |
| Low or No Recovery | Irreversible adsorption to silica gel | Elute with a steep gradient of MeOH in DCM (e.g., 5-20%). | Prepare a slurry of the silica from the column top in a polar solvent (MeOH) and filter to recover the compound. |
| Co-elution of Impurities | Poor mobile phase selectivity | Optimize the solvent system using TLC with different solvent ratios and compositions (e.g., trying toluene/acetone). | Use a shallower solvent gradient during elution. |
Troubleshooting Guide 2: Recrystallization
Recrystallization is an excellent and scalable technique for purifying solids, especially for removing small amounts of impurities from a product that is already relatively pure (>90%).[11][12]
Q: I can't find a suitable single solvent for recrystallizing my this compound. What should I do?
A: This is a common scenario. If no single solvent provides the ideal solubility profile (highly soluble when hot, poorly soluble when cold), a binary (two-solvent) system is the best approach.[13]
Step-by-Step Protocol for Binary Solvent Recrystallization:
-
Choose the Pair: Find a "soluble" solvent in which your compound is very soluble, even at room temperature, and a "miscible anti-solvent" in which your compound is poorly soluble. A common pair for moderately polar compounds is Ethyl Acetate (soluble) and Hexane (anti-solvent).[14]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "soluble" solvent (e.g., ethyl acetate) to achieve a clear solution.[13]
-
Induce Cloudiness: While the solution is still hot, slowly add the "anti-solvent" (e.g., hexane) dropwise until you see persistent cloudiness (precipitation). This indicates you have reached the saturation point.[14]
-
Re-clarify: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.[12]
Q: My compound "oiled out" instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to come out of solution as a liquid instead of a crystal.
-
Cause & Solution: This often happens when the solution is cooled too quickly or the boiling point of the solvent is too high. Re-heat the solution to redissolve the oil, add slightly more of the "soluble" solvent to reduce the saturation level, and allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also encourage proper crystal lattice formation.[14]
| Recrystallization Solvent System | Comments |
| Ethanol/Water | A good general system for moderately polar compounds.[14] |
| Ethyl Acetate/Hexane | Excellent for compounds of intermediate polarity; offers a wide polarity range.[14] |
| Acetone/Hexane | Another versatile system, similar to Ethyl Acetate/Hexane.[14] |
| Toluene | Can be effective for aromatic compounds that crystallize well. |
Troubleshooting Guide 3: Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that purifies compounds based on their acidic or basic properties. It is exceptionally effective for removing neutral or acidic impurities from the basic this compound.[15][16]
Q: How can I use acid-base extraction to remove a neutral byproduct from my synthesis?
A: This is an ideal application for this technique. The process leverages the fact that the basic this compound can be protonated to form a water-soluble salt, while the neutral impurity remains in the organic layer.[16]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolve: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Extract: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.[16]
-
Separate Layers: The protonated this compound hydrochloride salt will move into the aqueous layer, while the neutral impurity remains in the organic layer. Drain the aqueous layer and save it. Discard the organic layer (after confirming it doesn't contain the desired product).[17]
-
Back-Wash (Optional but Recommended): To remove any trapped neutral compound from the aqueous layer, add a small amount of fresh organic solvent, shake, and discard the organic wash.[17]
-
Neutralize: Cool the collected aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is strongly basic (pH > 10). The neutral this compound will precipitate out or can be extracted back into a fresh portion of organic solvent.[17]
-
Isolate: If the product precipitates, it can be collected by filtration. If extracted back into an organic solvent, the organic layer can be dried (e.g., with anhydrous sodium sulfate) and the solvent evaporated to yield the pure product.[17]
Q: I formed an emulsion (a stable, cloudy layer between the organic and aqueous phases) during extraction. What do I do?
A: Emulsions are common and can be resolved in several ways:
-
Patience: Let the separatory funnel sit for a while; sometimes the emulsion will break on its own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[17]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break it up.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles.
- University of Colorado, Boulder. Acid-Base Extraction.
- BenchChem. (2025). Technical Support Center: 5-Methoxyindole Synthesis.
- bionity.com. Acid-base extraction.
- Wikipedia. Acid–base extraction.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole.
- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 5-Methoxyindole Compounds.
- University of Rochester, Department of Chemistry.
- ResearchGate.
- Politecnico di Torino. Analysis of a chromatographic purification process: an experimental and modelling combined approach.
- Warzecha, H., et al. (2007). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1438. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Lee, H. R., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1195-1200. [Link]
- BenchChem. (2025). A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard.
- Snape, T. J., Astles, A. M., & Davies, J. (2010).
- BenchChem. (2025).
- BenchChem.
- BenchChem. (2025).
Sources
- 1. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iris.polito.it [iris.polito.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Acid-base_extraction [bionity.com]
- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 17. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of Substituted Isoindolines
Welcome to the Technical Support Center for the synthesis of substituted isoindolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Isoindolines are prevalent in numerous biologically active compounds and functional materials, yet their synthesis can be fraught with challenges. This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common pitfalls and empower you to optimize your synthetic strategies.
Section 1: Core Synthetic Challenges & Instability
The isoindoline core, while valuable, is notoriously prone to certain instabilities, which are often the root cause of many synthetic failures. Understanding these inherent properties is the first step in troubleshooting.
FAQ 1: My reaction mixture is turning dark and I'm observing significant polymerization. What's happening and how can I prevent it?
Answer:
The formation of dark, insoluble, tar-like materials is a classic symptom of isoindole or isoindoline instability, leading to polymerization.[1] This is particularly common with unsubstituted or certain electronically rich isoindoles which are highly reactive.[1][2] The primary driver for this is the propensity of the isoindole ring to undergo oxidation and subsequent polymerization.
Troubleshooting Steps:
-
Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Ensure your reaction and any subsequent workup are performed under a robust inert atmosphere, such as argon or nitrogen.[1] It is best practice to degas all solvents prior to use.
-
Temperature Control: Many isoindoline syntheses are sensitive to high temperatures, which can accelerate decomposition and side reactions.[1] If you are running the reaction at elevated temperatures, consider if a lower temperature for a longer duration could be effective. For exothermic reactions, ensure efficient cooling, especially during scale-up, to avoid the formation of hot spots.
-
Antioxidants: In some cases, the addition of a trace amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, provided it does not interfere with your desired chemistry.[1]
-
Reaction Concentration: High concentrations of reactive intermediates can favor intermolecular reactions leading to polymerization. Experiment with running the reaction under more dilute conditions.
Section 2: Pitfalls in Common Synthetic Routes
Different synthetic strategies for constructing the isoindoline ring each come with their own set of potential problems. This section addresses issues specific to some of the most common methods.
Route A: Reductive Amination of o-Phthalaldehydes
This is a widely used one-pot method for the synthesis of N-substituted isoindolines.[3][4] However, controlling the reaction pathway can be challenging.
FAQ 2.1: I'm getting a mixture of products, including N-substituted isoindolinones, instead of my desired isoindoline. How can I improve the selectivity?
Answer:
The formation of an isoindolinone byproduct suggests that an intramolecular cyclization and oxidation is competing with the desired reductive amination pathway. The choice of reducing agent and reaction conditions is critical to steer the reaction towards the desired isoindoline.
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Mild reducing agents are often preferred to avoid over-reduction or side reactions. Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is less basic and more selective than reagents like sodium borohydride. If you are using a stronger reducing agent like lithium aluminum hydride (LAH), you might be promoting other reaction pathways.
-
pH Control: The pH of the reaction medium can influence the formation and stability of the intermediate iminium ion, which is key to the reductive amination process. The addition of a mild acid, such as acetic acid, can facilitate iminium ion formation. However, strongly acidic conditions can lead to instability.[1]
-
Reaction Sequence: Consider a two-step procedure. First, form the imine from the o-phthalaldehyde and the primary amine under dehydrating conditions (e.g., using molecular sieves). Once the imine formation is complete, then introduce the reducing agent. This can provide better control over the reaction.
Route B: Reduction of Phthalimides and Phthalimidines
The reduction of the carbonyl groups of phthalimides or the single carbonyl of a phthalimidine is a common route to the isoindoline core.[5][6] The primary challenge here is achieving selective reduction without affecting other functional groups in the molecule.
FAQ 2.2: My reduction of a substituted phthalimide is giving low yields and a complex mixture of products. What are the likely side reactions?
Answer:
The reduction of phthalimides can be challenging due to the stability of the imide functionality. Strong reducing agents are typically required, which can lead to a lack of selectivity and the formation of byproducts through over-reduction or cleavage of the ring.
Common Pitfalls and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently powerful reducing agent. | Switch to a stronger reducing agent like LiAlH4 or BH3·THF.[7] Diborane is also a mild and effective option.[5] |
| Ring Opening | Harsh reaction conditions or prolonged reaction times with strong reducing agents. | Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. Use the minimum necessary amount of reducing agent and consider lower reaction temperatures. |
| Reduction of other functional groups | Use of a non-selective reducing agent. | If your substrate has other reducible functional groups (e.g., esters, nitro groups), a more selective reducing agent is needed. Diborane can be a good choice in such cases as it is less reactive towards these groups compared to LiAlH4.[5] |
Experimental Protocol: Selective Reduction of a Phthalimide with Diborane
-
Preparation: Under an inert atmosphere of argon, dissolve the substituted phthalimide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, typically 2.0-3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1M HCl.
-
Workup: Adjust the pH to basic with aqueous NaOH. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Route C: Transition-Metal Catalyzed Syntheses
Modern synthetic methods often employ transition metal catalysts (e.g., Palladium, Rhodium, Copper) for C-H activation, carbonylation, or cross-coupling reactions to construct the isoindoline or isoindolinone ring.[8][9][10] While powerful, these reactions can be sensitive to substrates, ligands, and reaction conditions.
FAQ 2.3: My Palladium-catalyzed C-H activation/cyclization to form an isoindolinone is failing. What are the key parameters to investigate?
Answer:
Palladium-catalyzed C-H activation reactions are complex, and their success often hinges on a delicate balance of multiple factors. Failure can stem from catalyst deactivation, incorrect oxidant, or substrate incompatibility.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for Pd-catalyzed isoindolinone synthesis.
Key Considerations:
-
Catalyst Precursor and Ligand: The choice of palladium source (e.g., Pd(OAc)2, PdCl2) and the presence and nature of a ligand are crucial. Some reactions proceed better without a ligand, while for others, a specific phosphine or N-heterocyclic carbene (NHC) ligand is essential to promote the desired catalytic cycle.[8]
-
Oxidant: The oxidant is required to regenerate the active Pd(II) or Pd(III) catalyst. Common oxidants include silver salts, copper salts, or molecular oxygen. The choice of oxidant can significantly impact the reaction outcome.
-
Directing Group: Many C-H activation strategies rely on a directing group attached to the nitrogen atom to position the palladium catalyst for the desired ortho-C-H bond cleavage. Ensure your directing group is appropriate for the chosen catalytic system.
-
Substrate Scope: Electron-withdrawing or sterically bulky substituents on the aromatic ring or the N-substituent can hinder the reaction.[8][9] Review literature on similar substrates to gauge the feasibility of your transformation.
Section 3: Purification and Characterization Pitfalls
Even after a successful reaction, isolating and confirming the structure of your substituted isoindoline can present challenges.
FAQ 3.1: My isoindoline product decomposes on silica gel during column chromatography. What are my alternatives?
Answer:
The acidic nature of standard silica gel can cause the degradation of sensitive isoindolines.[1] This is a very common issue, especially for isoindolines with acid-labile functional groups.
Purification Strategies for Sensitive Isoindolines:
-
Deactivated Silica: You can deactivate the silica gel by pre-treating it with a base. This is typically done by slurrying the silica gel in the column solvent containing a small amount of triethylamine (e.g., 1-2%).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.
-
Reverse-Phase Chromatography: For polar isoindolines, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase can be an effective alternative.
-
Crystallization: If your product is a solid, crystallization is often the best method for purification as it avoids contact with stationary phases altogether and is more scalable.[1]
-
Acid/Base Extraction: If your isoindoline is basic, you can perform an acid/base workup. Extract the product into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract your product back into an organic solvent.
References
- Iftikhar, S., Ali, A., & Khan, I. (2020).
- ResearchGate. (n.d.). Conversion of Phthalimides to Isoindolines by Diborane.
- Räsänen, J., & Pihko, P. M. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry–A European Journal, 26(62), 14059-14080.
- Räsänen, J., & Pihko, P. M. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry–A European Journal.
- García, J. I., et al. (2020). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N-Heteroaromatic Phthalimides. ACS Omega, 5(25), 15477-15486.
- Mamidyala, S. K., & Cooper, M. A. (2013). Probing the reactivity of o-phthalaldehydic acid/methyl ester: synthesis of N-isoindolinones and 3-arylaminophthalides.
- ResearchGate. (n.d.). Synthesis of N‐arylisoindolines from the reductive amination of o‐phthalaldehyde and anilines, and the proposed mechanism.
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
- Räsänen, J., & Pihko, P. M. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal.
- Organic & Biomolecular Chemistry. (n.d.). Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii.
- Molecules. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- New Journal of Chemistry. (n.d.). Transition metal-free advanced synthetic approaches for isoindolinones and their fused analogues.
- ResearchGate. (n.d.). The three-component isoindole reaction.
- ACS Publications. (n.d.). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones.
- Loska, R. (2018). The synthesis and reactions of isoindole N-oxides. Arkivoc, 2018(3), 209-242.
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolines.
- NIH. (n.d.). Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy.
- NIH. (n.d.). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives.
- ACS Publications. (n.d.). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction.
- NIH. (n.d.). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines.
- Beilstein Journals. (n.d.). The chemistry of isoindole natural products.
- NIH. (n.d.). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- NIH. (n.d.). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase.
- MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- ResearchGate. (n.d.). Recent Developments in Isoindole Chemistry.
- NIH. (n.d.). One-pot synthesis of polycyclic isoindolines using isoindole umpolung.
- PubMed. (n.d.). Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features.
- RSC Publishing. (n.d.). The simplest Diels–Alder reactions are not endo-selective.
- MDPI. (n.d.). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.
- David Spring Group. (n.d.). A Novel Diels-Alder Approach to Hydroisoquinolines.
- NIH. (n.d.). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction.
- Wikipedia. (n.d.). Diels–Alder reaction.
- PubMed. (n.d.). Synthesis of N-substituted morpholine nucleoside derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Confirmation of 5-Methoxyisoindoline
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. Isoindoline scaffolds are prevalent in a variety of biologically active compounds, making the precise characterization of their derivatives essential. This guide provides an in-depth, multi-technique spectroscopic workflow to confirm the structure of 5-Methoxyisoindoline.
Moving beyond a mere presentation of data, we will explore the causality behind the spectral features, demonstrating how Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide a self-validating system for structural elucidation. To highlight the specificity of these methods, we will objectively compare the expected spectral data of this compound with its structural isomer, 4-Methoxyisoindoline, providing the experimental evidence necessary for unambiguous differentiation.
The Analytical Challenge: Isomeric Differentiation
The primary analytical challenge is not just to confirm the presence of the constituent functional groups, but to definitively establish their regiochemistry. The methoxy group's position on the aromatic ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.
Caption: Logical workflow for structural confirmation via comparative analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. It provides information on the number of distinct proton environments, the number of protons in each environment (integration), and their connectivity (spin-spin splitting).
Expert Analysis: Predicted Spectrum of this compound
The structure of this compound presents several unique proton environments that give rise to a predictable and characteristic spectrum.
-
Aromatic Protons (3H): The substitution pattern on the benzene ring (protons at C4, C6, and C7) will lead to a complex but interpretable set of signals in the aromatic region (δ 6.5-8.0 ppm)[1]. We predict:
-
One proton (H7) will appear as a doublet.
-
Another proton (H6) will appear as a doublet of doublets.
-
The third proton (H4) will appear as a doublet (or a sharp singlet depending on the coupling constant).
-
-
Methylene Protons (4H): The two pairs of CH₂ protons at positions C1 and C3 are chemically equivalent due to molecular symmetry. They are adjacent to a nitrogen atom and the aromatic system, and are expected to appear as a single, sharp singlet integrating to 4H, typically in the δ 4.0-4.5 ppm range.
-
Methoxy Protons (3H): The three protons of the methoxy group (OCH₃) are equivalent and isolated from other protons. They will produce a characteristic sharp singlet integrating to 3H, typically around δ 3.7-3.9 ppm.[2][3]
-
Amine Proton (1H): The secondary amine proton (NH) signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly variable (typically δ 1-5 ppm) and concentration-dependent.[1][4]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-15 ppm is typically sufficient.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Data Summary: Predicted ¹H NMR for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |
| Aromatic (H4, H6, H7) | 6.7 - 7.3 | 3H | Multiplet (d, dd, d) |
| Methylene (C1-H₂, C3-H₂) | ~ 4.2 | 4H | Singlet (s) |
| Methoxy (-OCH₃) | ~ 3.8 | 3H | Singlet (s) |
| Amine (-NH-) | 1.0 - 5.0 (variable) | 1H | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. In a standard proton-decoupled spectrum, each unique carbon atom produces a single peak, allowing for a direct count of non-equivalent carbons.
Expert Analysis: Predicted Spectrum of this compound
Due to the plane of symmetry bisecting the N-H bond, we expect a total of 7 distinct carbon signals for this compound.
-
Aromatic Carbons (6C): These will appear in the δ 110-160 ppm region[5][6].
-
The carbon directly attached to the oxygen (C5) will be the most downfield of the aromatic carbons due to the deshielding effect of oxygen.
-
The two quaternary carbons (C3a, C7a) will also be in this region.
-
The three protonated carbons (C4, C6, C7) will complete the aromatic signals.
-
-
Methylene Carbons (2C): The two equivalent methylene carbons (C1, C3) will appear in the aliphatic region, typically around δ 50-55 ppm.
-
Methoxy Carbon (1C): The carbon of the methoxy group is highly characteristic and is expected to appear around δ 55-56 ppm.[7][8][9]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.
-
Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A wider spectral width (0-220 ppm) is required. A larger number of scans is necessary compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Data Summary: Predicted ¹³C NMR for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C5 (Ar C-O) | ~158 |
| C3a, C7a (Ar C-N) | ~135-140 |
| C4, C6, C7 (Ar C-H) | ~110-130 |
| -OCH₃ | ~55.5 |
| C1, C3 (-CH₂-) | ~52 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring their characteristic vibrational frequencies.
Expert Analysis: Predicted Spectrum of this compound
The IR spectrum will provide confirmatory evidence for the core functional groups.
-
N-H Stretch: A single, moderately sharp peak is expected in the 3300-3350 cm⁻¹ region, characteristic of a secondary amine.[10][11][12] This distinguishes it from a primary amine, which would show two peaks.[11]
-
C-H Stretches: Two distinct regions will confirm the presence of both aromatic and aliphatic C-H bonds.
-
C=C Aromatic Stretch: One to three sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region are definitive for the aromatic ring.
-
C-O Ether Stretch: A strong, characteristic absorption for the aryl-alkyl ether linkage is expected around 1230-1270 cm⁻¹.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Analysis: Identify and label the wavenumbers of the key absorption bands.
Data Summary: Predicted IR Absorptions for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (2° Amine) | 3300 - 3350 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3010 - 3080 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, Sharp |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |
| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.
Expert Analysis: Predicted Spectrum of this compound
-
Molecular Ion (M⁺): The molecular formula is C₉H₁₁NO. The calculated molecular weight is 149.19 g/mol . A prominent molecular ion peak is expected at an m/z of 149. According to the Nitrogen Rule, the presence of a single nitrogen atom results in an odd nominal molecular weight, which is a key validation point.[15]
-
Fragmentation Pattern: Electron Impact (EI) ionization will cause the molecular ion to fragment in predictable ways.
-
Loss of Methyl Radical: A common fragmentation for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) from the ether, leading to a significant fragment at m/z 134.[16]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) is characteristic of amines and would lead to the formation of a stable ion.[15] The loss of a hydrogen atom from the carbon adjacent to the nitrogen can result in a fragment at m/z 148.
-
Caption: Key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Ionize the sample using Electron Impact (EI) at a standard energy of 70 eV.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions and generate a mass spectrum plotting relative abundance against m/z.
Data Summary: Predicted Key Fragments for this compound
| m/z Value | Identity |
| 149 | [M]⁺˙ (Molecular Ion) |
| 148 | [M-H]⁺ |
| 134 | [M-CH₃]⁺ |
Comparison Guide: this compound vs. 4-Methoxyisoindoline
The true power of spectroscopy is revealed when differentiating between isomers. The shift in the methoxy group from position 5 to 4 dramatically alters the molecule's symmetry and electronic environment, leading to distinct spectral fingerprints.
| Spectroscopic Feature | This compound (Target) | 4-Methoxyisoindoline (Isomer) | Justification for Difference |
| ¹H NMR (Aromatic) | 3 distinct proton signals (d, dd, d). Asymmetric pattern. | 3 distinct proton signals, likely a clearer pattern (e.g., two doublets and a triplet). More symmetric pattern. | The coupling relationships between adjacent protons are different due to the methoxy group's position, altering the splitting pattern. |
| ¹³C NMR (Aromatic) | 6 unique aromatic carbon signals. | Likely 6 unique aromatic carbon signals, but with different chemical shifts. | The electronic effect (resonance and inductive) of the methoxy group impacts each carbon differently depending on its ortho, meta, or para relationship, leading to different shifts. |
| IR Spectroscopy | C-O stretch ~1230-1270 cm⁻¹. | C-O stretch ~1230-1270 cm⁻¹. | Minimal difference expected. IR is less effective for distinguishing positional isomers of this type. |
| Mass Spectrometry | M⁺ at m/z 149. | M⁺ at m/z 149. | No difference in molecular weight. Fragmentation patterns might show subtle differences in relative intensities but are often too similar to be the primary basis for differentiation. |
Integrated Workflow and Final Confirmation
A robust structural confirmation relies on the convergence of data from all techniques.
Caption: Integrated workflow for the definitive structural confirmation of this compound.
By following this workflow, a researcher can be confident in their findings. The mass spectrum confirms the correct molecular formula. The IR spectrum verifies the presence of the key functional groups. The ¹³C NMR confirms the number of unique carbons consistent with the proposed structure. Finally, the ¹H NMR provides the definitive evidence for the connectivity and, most critically, the 5-methoxy regiochemistry, ruling out other isomers. This holistic and self-validating approach exemplifies the principles of rigorous scientific integrity in drug development and chemical research.
References
- Agrawal, P. K. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- Chemistry LibreTexts. (2023).
- ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
- He, X., et al. (2020).
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- ACS Publications. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]
- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
- Chemistry LibreTexts. (2021). 6.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). MASS SPECTRUM OF ETHERS. [Link]
- Chemistry LibreTexts. (2024). 15.
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
- Scribd. (n.d.).
- ResearchGate. (n.d.). A) 1 H-NMR Spectrum of compound 5', B) 1 H-NMR Spectrum of compound 5, C) D 2 O Exchange spectrum of compound 5. [Link]
- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
- PubMed. (2013).
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acdlabs.com [acdlabs.com]
- 3. compoundchem.com [compoundchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
A Comparative Analysis of the Reactivity of 5-Methoxyisoindoline and Isoindoline: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, isoindoline and its derivatives represent a critical scaffold, forming the core of numerous pharmaceuticals and functional materials.[1] Understanding the nuanced reactivity of substituted isoindolines is paramount for the rational design and efficient synthesis of novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of 5-Methoxyisoindoline and its parent compound, isoindoline, supported by foundational chemical principles and analogous experimental data.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying electronic and steric factors that govern the chemical behavior of these two important building blocks.
Introduction: The Isoindoline Scaffold and the Influence of the Methoxy Group
Isoindoline is a bicyclic heterocyclic amine consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[1] The lone pair of electrons on the secondary amine nitrogen atom makes it a nucleophilic center, readily participating in a variety of chemical transformations. The reactivity of this nitrogen is significantly influenced by substituents on the aromatic ring.
In this compound, the introduction of a methoxy (-OCH₃) group at the 5-position of the benzene ring has a profound impact on the electron density of the molecule. The methoxy group is a powerful electron-donating group through resonance (+R effect), where the lone pairs on the oxygen atom delocalize into the aromatic π-system. This increased electron density is transmitted to the nitrogen atom, thereby enhancing its nucleophilicity. While the methoxy group also exerts a weaker, electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom, the resonance effect is dominant in the para position relative to the fused pyrrolidine ring.
This fundamental electronic difference leads to the central hypothesis of this guide: This compound is a more reactive nucleophile than isoindoline.
Basicity as an Indicator of Nucleophilicity: A Comparative Look at pKa Values
-
Aniline: The pKa of the conjugate acid of aniline is approximately 4.6.[2]
-
p-Anisidine (4-methoxyaniline): The pKa of the conjugate acid of p-anisidine is approximately 5.34.[3][4]
The higher pKa of p-anisidine indicates that it is a stronger base than aniline. This is a direct consequence of the electron-donating methoxy group, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.[5]
Based on this analogous system, it is highly probable that this compound is a stronger base than isoindoline, for which a predicted pKa of 9.26 has been reported.[6] This increased basicity directly correlates with enhanced nucleophilicity, suggesting that this compound will react faster in reactions where the nitrogen atom acts as the nucleophile.
Comparative Reactivity in Key Transformations
The enhanced nucleophilicity of this compound is expected to manifest in faster reaction rates for several key synthetic transformations.
N-Acylation
N-acylation is a fundamental reaction for the synthesis of amides. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride).
Expected Reactivity: this compound > Isoindoline
The higher electron density on the nitrogen of this compound will lead to a faster rate of nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent.
N-Alkylation
N-alkylation involves the reaction of the amine with an alkyl halide or other alkylating agent in an Sₙ2 reaction.
Expected Reactivity: this compound > Isoindoline
The increased nucleophilicity of the nitrogen in this compound will result in a more rapid displacement of the leaving group from the alkylating agent.
N-Arylation
N-arylation, often achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), involves the formation of a nitrogen-aryl bond.
Expected Reactivity: this compound > Isoindoline
In the catalytic cycle of many N-arylation reactions, the nucleophilic attack of the amine on the metal center or the reductive elimination step can be influenced by the nucleophilicity of the amine. The more electron-rich this compound is expected to facilitate these steps, leading to a higher reaction rate.
Quantitative Data Summary
| Property | Isoindoline | This compound | Aniline (for analogy) | p-Anisidine (for analogy) |
| Molecular Formula | C₈H₉N | C₉H₁₁NO | C₆H₇N | C₇H₉NO |
| Molar Mass | 119.16 g/mol | 149.19 g/mol | 93.13 g/mol | 123.15 g/mol |
| pKa (of conjugate acid) | ~9.26 (Predicted)[6] | Not reported (Expected > 9.26) | 4.6[2] | 5.34[3][4] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key reactions, providing a framework for researchers to conduct their own comparative studies.
General Protocol for N-Acylation of Isoindolines
This protocol is a representative procedure for the N-acylation of aromatic amines.[7][8]
Materials:
-
Isoindoline or this compound (1.0 eq)
-
Acetyl chloride or Acetic anhydride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the isoindoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for N-Acylation
Caption: Workflow for the N-acylation of isoindolines.
General Protocol for N-Alkylation of Isoindolines
This protocol is a representative procedure for the N-alkylation of aromatic amines with alkyl halides.[9]
Materials:
-
Isoindoline or this compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the isoindoline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous ACN.
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of isoindolines.
General Protocol for N-Arylation of Isoindolines (Buchwald-Hartwig Amination)
This protocol is a representative procedure for the palladium-catalyzed N-arylation of aromatic amines.
Materials:
-
Isoindoline or this compound (1.2 eq)
-
Aryl halide (e.g., bromobenzene) (1.0 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
Xantphos (0.02 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene, anhydrous and degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.
-
Add the isoindoline (1.2 eq) and anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Reaction Scheme for Buchwald-Hartwig N-Arylation
Caption: Catalytic cycle for Buchwald-Hartwig N-arylation.
Conclusion
The presence of a methoxy group at the 5-position of the isoindoline scaffold significantly enhances the nucleophilicity of the nitrogen atom due to its potent electron-donating resonance effect. This leads to a predicted increase in basicity and, consequently, a higher reactivity in key synthetic transformations such as N-acylation, N-alkylation, and N-arylation when compared to the unsubstituted isoindoline. While direct comparative kinetic studies are encouraged to quantify these differences precisely, the foundational principles of physical organic chemistry, supported by data from analogous aromatic amine systems, provide a robust framework for predicting the enhanced reactivity of this compound. This understanding is crucial for chemists in the field to optimize reaction conditions, shorten reaction times, and improve yields when utilizing this valuable synthetic building block.
References
- PubChem. (n.d.). Isoindoline. National Center for Biotechnology Information.
- Homework.Study.com. (n.d.). p-Anisidine is more basic than aniline - Justify with appropriate drawings.
- Toppr. (n.d.). Assertion :p-Anisidine is weaker base than aniline. Reason: − O C H 3 group in anisidine exerts -R effect..
- PubChem. (n.d.). Aniline. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Aniline.
- Jinan Future chemical Co.,Ltd. (n.d.). p-Anisidine CAS:104-94-9.
- IJCRT.org. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
- Molecules. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- Organic Letters. (2008). Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines.
- RSC Publishing. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Google Patents. (n.d.). US3600413A - N-alkylation of aromatic amines.
- YouTube. (2021). comparison of basicity of aniline,p nitroaniline, p anisidine - BSc 4th sem - part 3.
- YouTube. (2021). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines.
- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
- Chemistry LibreTexts. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups.
- Quora. (2017). Which is more basic - ortho-, meta-, or paramethoxy anniline?.
- MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles.
- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation).
- Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine.
- ResearchGate. (2023). Facile N‐Alkylation/N′‐Arylation Process: A Direct Approach to Aromatic Aminoalkyl Amines.
- ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
- PubMed Central (PMC). (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
- ResearchGate. (n.d.). Arylation of Aniline with p-CF 3 C 6 H 4 I Using Different Catalysts....
- ResearchGate. (n.d.). N-acetylation of Aromatic Amines by One-pot Route.
- Oriental Journal of Chemistry. (2008). Oxidative Copolymerization of Aniline with O- and P-Toluidine by Ammonium Per Sulfate: Kinetic and Pathway.
- ResearchGate. (n.d.). Comparison of Poly(o-anisidine) and Poly(o-anisidine-co-aniline) Copolymer Synthesized by Chemical Oxidative Method.
- ResearchGate. (2016). Kinetics and Mechanism of Mn(II) Catalyzed Periodate Oxidation of p-anisidine: Effect of pH.
- Indian Journal of Chemistry. (n.d.). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide.
- Indian Journal of Chemistry. (n.d.). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride.
- QCL Scientific. (2023). Blog 29 FoodLab Checking Oxidation in Fats & Oils by p-Anisidine Value.
- CDR FoodLab®. (2025). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods.
- CDR FoodLab®. (2014). The p-Anisidine Value determination against the oxidation in fats and oils.
- Wikipedia. (n.d.). p-Anisidine.
- ResearchGate. (n.d.). Electrochemical Studies of o- and p- Anisidine.
- Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?.
- Chemeurope.com. (n.d.). p-ANISIDINE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. p-Anisidine | 104-94-9 [chemicalbook.com]
- 4. 3.imimg.com [3.imimg.com]
- 5. homework.study.com [homework.study.com]
- 6. Oxidative Copolymerization of Aniline with O- and P-Toluidine by Ammonium Per Sulfate: Kinetic and Pathway – Oriental Journal of Chemistry [orientjchem.org]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 5-Methoxyisoindoline Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Methoxyisoindoline, a key structural motif in various pharmacologically active compounds, requires robust analytical methods to ensure quality, safety, and efficacy from early-stage development through to quality control of the final product. This guide provides an in-depth comparison of two commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The validation of these analytical procedures is not merely a regulatory formality but a scientific necessity to demonstrate that a method is suitable for its intended purpose.[1] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a framework for validation that is recognized globally.[2][3][4] The recently updated ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach to analytical procedure validation, encouraging a deeper understanding of the method throughout its use.[4][5][6]
This comparison will delve into the experimental protocols, validation parameters, and performance characteristics of both HPLC-UV and LC-MS/MS, offering field-proven insights to aid in the selection of the most appropriate method for your specific analytical needs.
The Foundation of a Reliable Method: Validation Parameters
Before delving into the specific methods, it is crucial to understand the key parameters that define a validated analytical method, as stipulated by ICH guidelines.[3][7] These parameters provide the evidence that the method is reliable, reproducible, and accurate for the intended analysis.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[8]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique, often the workhorse of quality control laboratories for routine analysis. The method separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of UV light by the analyte.
Experimental Protocol: HPLC-UV for this compound
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound reference standard in a suitable solvent, such as a mixture of methanol and water, to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Dissolve the sample containing this compound in the same solvent, ensuring the final concentration falls within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[7]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[11]
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., determined by a UV scan, likely around 270-280 nm).[7]
Data Presentation: HPLC-UV Validation Summary
| Validation Parameter | Typical Performance for this compound Quantification |
| Specificity | Demonstrated by baseline separation from potential impurities and degradation products. Peak purity can be assessed using a photodiode array (PDA) detector. |
| **Linearity (R²) ** | ≥ 0.999 over a concentration range of 1-100 µg/mL. |
| Range | 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0%. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 1.5%; Intermediate Precision (Inter-day): ≤ 2.0%. |
| LOD | ~0.3 µg/mL. |
| LOQ | ~1.0 µg/mL. |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C). |
Experimental Workflow: HPLC-UV Method
Caption: Workflow for this compound quantification by HPLC-UV.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis of low-dose formulations or detection of trace-level impurities, LC-MS/MS is the gold standard.[7] This technique couples the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry, which identifies and quantifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Experimental Protocol: LC-MS/MS for this compound
Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC-UV method, but at a much lower concentration range (e.g., ng/mL).
-
For complex matrices like plasma or tissue homogenates, a sample extraction step is necessary. This could involve protein precipitation with acetonitrile, followed by centrifugation.[12]
-
An internal standard (e.g., a deuterated analog of this compound) should be added to all samples and standards to correct for matrix effects and variations in instrument response.
-
The final extract is typically evaporated and reconstituted in the initial mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
UHPLC System: A UHPLC system is often used to achieve faster analysis times and better resolution.
-
Column: A C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is common.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the protonated molecule [M+H]⁺ of this compound) and a specific product ion formed after fragmentation.[12]
Data Presentation: LC-MS/MS Validation Summary
| Validation Parameter | Typical Performance for this compound Quantification |
| Specificity | Extremely high due to MRM detection, which minimizes interference from matrix components. |
| **Linearity (R²) ** | ≥ 0.995 over a concentration range of 0.1-100 ng/mL. |
| Range | 0.1-100 ng/mL. |
| Accuracy (% Recovery) | 95.0% - 105.0% (within 85-115% at LLOQ). |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 10%; Intermediate Precision (Inter-day): ≤ 15%. |
| LOD | ~0.03 ng/mL. |
| LOQ | ~0.1 ng/mL. |
| Robustness | Generally robust, but sensitive to changes in mobile phase additives and source parameters. |
Experimental Workflow: LC-MS/MS Method
Caption: Workflow for this compound quantification by LC-MS/MS.
Comparative Analysis and Method Selection
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends critically on the intended application of the method.
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range) |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on mass-to-charge ratio and fragmentation |
| Application | Routine QC, purity assessment, content uniformity | Bioanalysis, pharmacokinetic studies, trace impurity analysis |
| Cost & Complexity | Lower initial and operational cost, simpler to operate | Higher initial and operational cost, requires specialized expertise |
| Sample Throughput | Moderate | Can be high with fast UHPLC gradients |
| Matrix Effects | Less susceptible | More susceptible, often requires an internal standard |
Expert Insights:
-
For routine quality control of bulk drug substance or formulated products where the concentration of this compound is relatively high, HPLC-UV is the more practical and cost-effective choice. Its robustness and simplicity make it ideal for high-throughput environments.
-
When high sensitivity is required, such as in pharmacokinetic studies where drug concentrations in biological fluids are very low, or for the quantification of trace-level impurities , LC-MS/MS is indispensable.[12] Its superior selectivity also allows for minimal sample cleanup in complex matrices.[13]
The development and validation of an analytical method is a continuous process that ensures the generation of high-quality, reliable data throughout the lifecycle of a pharmaceutical product.[4] By understanding the principles of method validation and the comparative strengths of different analytical techniques, researchers and scientists can confidently select and implement the most appropriate method for the quantification of this compound, ensuring the integrity of their results and the quality of the final product.
References
- U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Lab Manager. (2025, September 2).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- ProPharma. (2024, June 25).
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Analytical Method Summaries. (2021, May 24). Analytical Method Summaries. [Link]
- SIELC Technologies. (n.d.). Separation of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde on Newcrom R1 HPLC column. SIELC. [Link]
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [Link]
- MDPI. (2024, November 8). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. [Link]
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
- MDPI. (n.d.).
- PubMed Central. (n.d.). Development and Validation of an LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PMC. [Link]
- Chemical Engineering Transactions. (n.d.).
- ResearchGate. (2025, August 9). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
- PubMed Central. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC. [Link]
- Gas chromatography-mass spectrometry for the analysis of metabolomic compounds in agrifood products. New methods and application. (n.d.). Gas chromatography-mass spectrometry for the analysis of metabolomic compounds in agrifood products.
- University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL. [Link]
- Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. [Link]
- CONICET. (2024, March 7). Analytical Methods. [Link]
- World Journal of Pharmaceutical Research. (2023, August 17).
- Hindawi. (2021, June 26). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]
- MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. ikev.org [ikev.org]
- 10. cetjournal.it [cetjournal.it]
- 11. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 5-Methoxyisoindoline and Its Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships
In the landscape of medicinal chemistry, the isoindoline scaffold holds a significant position as a privileged structure, appearing in a number of clinically used drugs.[1] This guide offers an in-depth comparative analysis of 5-Methoxyisoindoline and its analogs, designed for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, providing a comprehensive resource grounded in experimental data and scientific literature. While a direct head-to-head comparative study of a wide range of this compound analogs is not extensively documented in a single source, this guide synthesizes available data from various studies to provide a cohesive overview.
The Significance of the Isoindoline Scaffold
The isoindoline core, a bicyclic heterocyclic amine, is a versatile pharmacophore found in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1][2] The substitution pattern on both the aromatic ring and the nitrogen atom of the isoindoline moiety plays a crucial role in determining the compound's pharmacological profile. The introduction of a methoxy group at the 5-position, as in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.
Synthesis of Isoindoline Analogs
The synthesis of isoindoline derivatives can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding isoindolinone or phthalimide precursors. For instance, novel phenyl- and pyridyl-substituted isoindolines have been prepared through the reaction of o-phthalaldehyde with the corresponding aromatic or heteroaromatic amines under varying reaction conditions.[3]
Experimental Protocol: General Synthesis of Substituted Isoindolines
This protocol is a representative example of the synthesis of isoindoline derivatives, adapted from literature procedures.[3]
Step 1: Condensation Reaction
-
To a solution of o-phthalaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, toluene), add the desired primary amine (1.0 eq).
-
The reaction mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the amine, for a period ranging from a few hours to overnight.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude imine intermediate.
Step 2: Reduction to Isoindoline
-
The crude imine is dissolved in a suitable solvent (e.g., methanol, ethanol).
-
A reducing agent, such as sodium borohydride (NaBH₄) (2.0-3.0 eq), is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted isoindoline.
Caption: General workflow for the synthesis of substituted isoindolines.
Comparative Biological Activity of Isoindoline Analogs
The biological activity of isoindoline analogs is highly dependent on the nature and position of substituents. While a direct comparison of a series of this compound analogs is scarce, we can infer structure-activity relationships by examining various substituted isoindoline derivatives from the literature.
Antiproliferative Activity
Several studies have investigated the antitumor potential of isoindoline derivatives. For instance, novel phenyl- and pyridyl-substituted isoindolines have been evaluated for their antiproliferative activity against a panel of tumor cell lines.[3]
| Compound/Analog Class | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Phenyl-substituted isoindoline (3a) | HepG2 | Selective effect at µM conc. | Phenyl group on the isoindoline nitrogen | [3] |
| Phenyl-substituted isoindoline (3b) | HepG2 | Selective effect at µM conc. | Phenyl group on the isoindoline nitrogen | [3] |
| Pyridyl-substituted isoindoline (3g) | HepG2 | Selective effect at µM conc. | Pyridyl group on the isoindoline nitrogen | [3] |
| Pyridyl-substituted isoindoline (8c) | Various | Strong, non-selective effect | Pyridyl group on the isoindoline nitrogen | [3] |
Table 1: Antiproliferative Activity of Selected Isoindoline Analogs.
The data suggests that the nature of the aromatic substituent on the isoindoline nitrogen influences both the potency and selectivity of the antiproliferative effect.[3]
Serotonin (5-HT) Receptor Modulation
The isoindoline scaffold is also a key feature in compounds targeting serotonin receptors. A study on 1-(arylsulfonyl-isoindol-2-yl)piperazines identified potent 5-HT6 receptor antagonists.[4] This highlights the potential for developing CNS-active agents based on the isoindoline core.
| Compound | 5-HT6R Affinity (Ki, nM) | Key Structural Features | Reference |
| Unsubstituted analog (3a) | Potent | Unsubstituted isoindoline | [4] |
| 4-Chloro-isoindoline analog (3b) | Equipotent to 3a | Chlorine at 4-position | [4] |
| 5-Bromo-isoindoline analog (3d) | Lower affinity than 3a | Bromine at 5-position | [4] |
Table 2: 5-HT6 Receptor Affinity of Substituted Isoindoline Analogs.
Interestingly, the introduction of a halogen at the 5-position, such as bromine, led to a decrease in affinity for the 5-HT6 receptor compared to the unsubstituted analog.[4] This suggests that steric or electronic effects at this position can significantly impact receptor binding.
Dopamine Receptor Ligands
The related indolin-2-one scaffold has been explored for its potential as dopamine receptor ligands. A series of indolin-2-one derivatives with a piperazinylbutyl side chain showed selectivity for D2-like receptors, with one analog exhibiting high affinity for the D4 receptor (Ki = 0.5 nM).[5] This indicates that modifications of the isoindoline core and its side chains can lead to potent and selective ligands for various G-protein coupled receptors.
Mechanism of Action and Signaling Pathways
The mechanism of action of isoindoline derivatives is diverse and dependent on their specific molecular targets.
-
Antitumor Activity: Some isoindoline derivatives have been shown to induce tumor cell death through apoptosis or mitotic catastrophe.[3] DNA binding and intercalation is another proposed mechanism for the antiproliferative effects of certain pyridyl-substituted isoindolines.[3]
-
5-HT6 Receptor Antagonism: As antagonists of the 5-HT6 receptor, these compounds can modulate serotonergic neurotransmission. The 5-HT6 receptor is coupled to Gs proteins and activates adenylyl cyclase.[4] Antagonism of this receptor can influence downstream signaling pathways involved in cognitive function and mood.
Caption: Simplified signaling pathway of the 5-HT6 receptor and the inhibitory action of isoindoline antagonists.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several SAR trends for isoindoline derivatives can be highlighted:
-
Substitution on the Isoindoline Nitrogen: The nature of the substituent on the nitrogen atom is a key determinant of biological activity. Aromatic and heteroaromatic substituents can confer antiproliferative properties.[3]
-
Substitution on the Benzene Ring: Halogenation of the benzene ring can modulate receptor affinity. For instance, a 5-bromo substitution on the isoindoline scaffold decreased affinity for the 5-HT6 receptor.[4] This suggests that the electronic and steric properties of this position are critical for target engagement.
-
Side Chain Modifications: For receptor ligands, the nature of the side chain is crucial. In the case of indolin-2-one derivatives, a piperazinylbutyl side chain was essential for dopamine receptor affinity, with further substitutions on the piperazine ring fine-tuning the selectivity.[5]
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with potential applications in oncology and neuroscience. This guide has synthesized data from various sources to provide a comparative overview of their synthesis, biological activities, and structure-activity relationships.
The key takeaways for researchers are:
-
The isoindoline scaffold is a versatile starting point for the design of novel bioactive molecules.
-
Substitutions on both the aromatic ring and the nitrogen atom are critical for determining the pharmacological profile.
-
Further systematic studies focusing on a series of this compound analogs with varied substituents are needed to establish a more comprehensive SAR and to identify lead compounds for further development.
Future research should aim to conduct direct comparative studies of this compound analogs in a panel of relevant biological assays to elucidate the precise effects of the 5-methoxy group and to explore the therapeutic potential of this chemical space more thoroughly.
References
- Zajdel, P., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Molecules, 28(1), 37. [Link]
- Li, J., et al. (2012). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Chinese Chemical Letters, 23(6), 675-678. [Link]
- McCluskey, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11357-11367. [Link]
- Kaur, H., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 15(10), 1258. [Link]
- Jha, A., & Jha, M. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 1-21. [Link]
- Krátký, M., et al. (2014). Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features. European Journal of Medicinal Chemistry, 89, 654-666. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Isoindoline Derivatives as Monoamine Oxidase B Inhibitors
Prepared by a Senior Application Scientist
For researchers and drug development professionals, the isoindoline scaffold represents a promising starting point for the design of novel therapeutics targeting central nervous system disorders. This guide provides an in-depth comparative analysis of the in vitro efficacy of a series of isoindoline derivatives, specifically focusing on their potent and selective inhibition of monoamine oxidase B (MAO-B), a key enzyme in the catabolism of dopamine. By understanding the structure-activity relationships (SAR) of these compounds, we can glean valuable insights for the rational design of next-generation neurological drugs.
Introduction: The Therapeutic Potential of MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine. An overactivation of MAO-B can lead to a depletion of dopamine in the brain, a hallmark of neurodegenerative conditions such as Parkinson's disease. Furthermore, the enzymatic action of MAO-B produces reactive oxygen species, contributing to oxidative stress and neuronal damage. Consequently, the selective inhibition of MAO-B is a well-established therapeutic strategy to increase dopamine levels and confer neuroprotection. Isoindoline derivatives have emerged as a promising class of compounds with the potential for potent and selective MAO-B inhibition.
Comparative Efficacy of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives
A recent study by Wang et al. (2025) systematically synthesized and evaluated a series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives for their inhibitory activity against both human MAO-A (hMAO-A) and hMAO-B (hMAO-B).[1] The in vitro data from this study provides a clear basis for a comparative analysis of their efficacy and selectivity.
| Compound ID | R Group (Substitution on Phenyl Ring) | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) for hMAO-B |
| 5 | 2-Cl | > 40 | 0.015 | > 2667 |
| 6 | 2-Br | > 40 | 0.019 | > 2105 |
| 10 | 4-F | > 40 | 0.025 | > 1600 |
| 14 | 3,4-diCl | > 40 | 0.013 | > 3077 |
| 15 | 3-Br, 4-Cl | > 40 | 0.012 | > 3333 |
| 16 | 3-Cl, 4-F | > 40 | 0.011 | > 3636 |
| 18 | 3-Cl, 4-F | > 40 | 0.011 | > 3636 |
Data sourced from Wang et al. (2025).[1]
Key Insights from the Comparative Data:
-
Potency: Several derivatives exhibit potent inhibition of hMAO-B, with IC50 values in the low nanomolar range. Notably, compounds 16 and 18 , both bearing a 3-chloro-4-fluoro-phenyl substitution, demonstrated the highest potency with an IC50 of 0.011 µM.[1]
-
Selectivity: All tested compounds displayed remarkable selectivity for hMAO-B over hMAO-A, with selectivity indices generally exceeding 1600. This is a critical feature for a therapeutic candidate, as the inhibition of MAO-A is associated with undesirable side effects, such as the "cheese effect".[2]
-
Structure-Activity Relationship (SAR): The data suggests that halogen substitution on the N-phenyl ring is crucial for high-affinity binding to MAO-B. The position and nature of the halogen substituents significantly influence the inhibitory potency. The 3,4-dihalo-substituted derivatives, particularly the 3-chloro-4-fluoro combination, appear to be optimal for MAO-B inhibition within this series.
Mechanism of Action: Reversible and Competitive Inhibition
To elucidate the mechanism of action, kinetic studies were performed on the most potent derivative, compound 16 . The results indicated that this compound acts as a mixed-type, reversible inhibitor of hMAO-B.[1] This is a significant finding, as reversible inhibitors are generally considered to have a better safety profile than irreversible inhibitors, which can lead to prolonged and sometimes toxic effects.
The proposed mechanism of action involves the isoindoline-1,3-dione core and the N-phenylcarboxamide moiety of the derivatives binding within the active site of MAO-B, thereby preventing the substrate from accessing the catalytic site. Molecular docking studies support this hypothesis, revealing key interactions between the inhibitor and amino acid residues within the enzyme's active site.[1]
Signaling Pathway of MAO-B Inhibition
The therapeutic effect of MAO-B inhibitors is primarily mediated by their ability to increase the concentration of dopamine in the synaptic cleft. The following diagram illustrates this pathway.
Caption: MAO-B inhibition by this compound derivatives.
Experimental Methodologies
The in vitro efficacy of the isoindoline derivatives was determined using established and validated assays. The following provides a detailed protocol for a representative MAO-B inhibition assay.
Human MAO-B Inhibition Assay (Fluorometric)
This assay quantifies the activity of MAO-B by measuring the production of hydrogen peroxide (H₂O₂) in a coupled enzyme reaction.
Materials:
-
Recombinant human MAO-B enzyme
-
Test compounds (this compound derivatives)
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorogenic probe)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Caption: Workflow for a fluorometric MAO-B inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the recombinant human MAO-B enzyme to the desired working concentration in assay buffer.
-
Prepare a solution of the MAO-B substrate (e.g., benzylamine) in assay buffer.
-
Prepare a working solution containing horseradish peroxidase (HRP) and Amplex® Red in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add 50 µL of assay buffer.
-
Add 25 µL of the test compound dilutions to the appropriate wells. Include wells for a positive control (a known MAO-B inhibitor) and a negative control (vehicle).
-
Add 25 µL of the diluted MAO-B enzyme solution to all wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate/HRP/Amplex® Red working solution to all wells.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic probe (e.g., ~540 nm excitation and ~590 nm emission for Amplex® Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of MAO-B inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Potential for Monoamine Transporter Inhibition
While the primary focus of the available data is on MAO-B inhibition, the isoindoline scaffold is also structurally related to compounds known to interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, derivatives of 5-methoxydimethyltryptamine (5-MeO-DMT), which share some structural similarities with this compound, have been shown to inhibit serotonin uptake via SERT.[3][4][5][6]
Further investigation into the activity of this compound derivatives at these transporters is warranted. Standard in vitro methods for assessing monoamine transporter inhibition include radioligand binding assays and neurotransmitter uptake assays.[7]
Conclusion
The in vitro data presented in this guide strongly supports the potential of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as highly potent and selective inhibitors of monoamine oxidase B. The low nanomolar IC50 values and excellent selectivity indices of the lead compounds highlight the promise of this chemical scaffold for the development of novel therapeutics for neurodegenerative diseases like Parkinson's. The established structure-activity relationships, particularly the importance of halogen substitutions on the N-phenyl ring, provide a clear roadmap for future optimization efforts. Further studies are encouraged to explore the full pharmacological profile of this compound class, including their effects on monoamine transporters, to fully elucidate their therapeutic potential.
References
- Wang, Y., et al. (2025). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. European Journal of Medicinal Chemistry, 112608.
- Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147(S1), S287-S296.
- Páleníček, T., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Biomedicine & Pharmacotherapy, 172, 116238.
- Sucic, S., & Freissmuth, M. (2019). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. Biochemical Society Transactions, 47(3), 861-874.
- Niello, M., et al. (2022). In vitro pharmacological profile and modulation of thermoregulation and head-twich response. Biomedicine & Pharmacotherapy, 154, 113612.
- Steinkellner, T., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 80(1), e37.
- Chirkova, A. V., et al. (2022).
- Jeong, G. S., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 27(13), 4289.
- Lei, X., et al. (2019). Discovery, synthesis, biological evaluation and molecular docking study of (R)-5-methylmellein and its analogs as selective monoamine oxidase A inhibitors. Bioorganic & medicinal chemistry, 27(10), 2027-2040.
- Yadav, P., et al. (2021).
- Park, S., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 22(21), 11565.
Sources
- 1. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS for 5-Methoxyisoindoline Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 5-Methoxyisoindoline, a key intermediate in the synthesis of various pharmaceutical agents, is of paramount importance. The choice of analytical methodology can significantly impact the reliability of data and the efficiency of the development pipeline. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This document is designed to move beyond a simple listing of procedures to offer a scientifically grounded rationale for methodological choices, ensuring a robust and self-validating approach to analysis.
The validation of analytical methods is a cornerstone of good manufacturing practice (GMP) and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and detailed in the guidelines of the International Council for Harmonisation (ICH).[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This guide will adhere to these principles, providing a framework for not only performing the analysis but also for ensuring the data generated is reliable and reproducible.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing an analytical method.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO | [5] |
| Molar Mass | 149.19 g/mol | [5] |
| Boiling Point | 254 °C | [5] |
| pKa | 9.56 ± 0.20 (Predicted) | [5] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; poor solubility in water. | [5] |
The secondary amine group and the overall polarity of the molecule make it suitable for reverse-phase HPLC. Its boiling point suggests that it is sufficiently volatile for GC analysis, although its polarity may necessitate derivatization to improve chromatographic performance and prevent peak tailing.[6]
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for a wide range of compounds.[7] For a polar, aromatic compound like this compound, reverse-phase HPLC is the method of choice.
Principle of HPLC Separation
In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[8] this compound, being a moderately polar compound, will partition between the mobile and stationary phases. By carefully controlling the mobile phase composition, a good separation from impurities can be achieved. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is often necessary to protonate the secondary amine, which helps to produce sharp, symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.[9]
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a robust method for the quantitative analysis of this compound using HPLC with UV detection.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 phase provides the necessary hydrophobicity for retaining the aromatic isoindoline structure.
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v). The formic acid helps to control the pH and ensure the analyte is in a single ionic form.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration) A gradient is employed to ensure elution of any less polar impurities and to provide a sharp peak for the analyte of interest.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 275 nm. This wavelength is chosen based on the UV absorbance spectrum of the methoxy-substituted aromatic ring.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[6] For amines, which can exhibit poor peak shape due to interactions with the GC column, derivatization is often a necessary step to improve their chromatographic properties.[10]
Principle of GC-MS with Derivatization
Derivatization in GC involves chemically modifying the analyte to make it more suitable for analysis.[11] For this compound, a secondary amine, derivatization serves to:
-
Increase Volatility: By replacing the active hydrogen on the nitrogen with a less polar group.
-
Improve Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC inlet and column.
-
Enhance Detection: Derivatization can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in both identification and quantification.
Pentafluorobenzoyl chloride (PFBCl) is an excellent derivatizing reagent for primary and secondary amines.[2][12] It reacts to form a stable pentafluorobenzamide derivative, which is highly volatile and exhibits excellent electron-capturing properties, leading to high sensitivity.
Experimental Protocol: GC-MS Analysis with PFBCl Derivatization
This protocol provides a detailed procedure for the derivatization and subsequent GC-MS analysis of this compound.
1. Derivatization Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Reaction:
-
To 100 µL of the sample solution in a vial, add 100 µL of a 10% (w/v) solution of pentafluorobenzoyl chloride in ethyl acetate.
-
Add 50 µL of a 1 M aqueous sodium bicarbonate solution to act as a base and neutralize the HCl byproduct.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Extraction:
-
Add 500 µL of hexane to the reaction mixture and vortex for 1 minute to extract the derivatized analyte.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
2. Instrumentation and GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
3. Data Analysis:
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
For quantification, create a calibration curve using standards that have undergone the same derivatization and extraction procedure. Selected Ion Monitoring (SIM) of a characteristic fragment ion can be used to enhance sensitivity and selectivity.
Performance Comparison: HPLC vs. GC-MS
The following table provides a summary of the expected performance characteristics for the analysis of this compound by HPLC and GC-MS. These values are based on typical performance for the analysis of similar aromatic amines and are intended as a guide. Actual performance will depend on the specific instrumentation and matrix.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | 0.03 - 0.3 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Sample Preparation | Simple dissolution and filtration | Multi-step derivatization and extraction |
| Analysis Time | 20 - 30 minutes | 30 - 45 minutes (including derivatization) |
| Selectivity | Good | Excellent (with MS detection) |
Choosing the Right Method: A Decision Framework
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.
HPLC is generally preferred for:
-
Routine Quality Control: Its simplicity, high throughput, and excellent precision make it ideal for release testing of raw materials and finished products.
-
High Concentration Samples: When the analyte is present at relatively high levels, the sensitivity of HPLC-UV is more than adequate.
-
Avoiding Derivatization: The ability to analyze the compound directly simplifies the workflow and reduces potential sources of error.
GC-MS is the superior choice for:
-
Trace Level Analysis: The sensitivity of GC-MS, particularly with selected ion monitoring, is significantly higher than HPLC-UV, making it suitable for impurity profiling and analysis in biological matrices.
-
Confirmatory Analysis and Structural Elucidation: The mass spectral data provides definitive identification of the analyte and can be used to identify unknown impurities.
-
Orthogonal Method for Validation: Using GC-MS as a secondary, orthogonal method provides a high degree of confidence in the results obtained by HPLC.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them should be guided by the specific analytical needs. For routine quality control and assays where high throughput and precision are paramount, the developed HPLC-UV method is the recommended approach. Its straightforward sample preparation and robust performance make it an efficient tool in a regulated environment.
For applications requiring the highest sensitivity, such as trace impurity analysis or bioanalysis, and for definitive structural confirmation, the GC-MS method with pentafluorobenzoyl chloride derivatization is the superior technique. While the sample preparation is more involved, the unparalleled selectivity and sensitivity of GC-MS provide a level of confidence that is often required in research and development settings.
A comprehensive cross-validation, where both methods are used to analyze the same set of samples, is the ultimate approach to ensure the accuracy and reliability of the analytical data for this compound.[6] This provides a complete analytical picture and a robust data package for regulatory submissions and critical research decisions.
References
- ICH. (2022). Q2(R2) Validation of Analytical Procedures.
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Lin, D. L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
- ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- Aydin, R., Asan, A., Attar, A., & Isildak, I. (2016). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Analytical Methods, 8(3), 543-550.
- Hawach Scientific. (2025).
- Song, P., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206478.
- ChemBK. (2024). 5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE. ChemBK. [Link]
- Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4693–4730.
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 114, 401-411.
- Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
- Jeon, M. K., et al. (2017). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 60(4), 365-373.
- Biziuk, M. (2006). Gas chromatographic analysis of primary and secondary amines as various derivatives. Critical Reviews in Analytical Chemistry, 36(2), 127-143.
- Tsikas, D., et al. (2023).
- Wimalasinghe, R. M., & Wimalasena, S. (2005). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 734-745.
- ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives.
- Gholivand, K., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64.
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. [Link]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
- Reuveni, S. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291-301.
- Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia, 71(3), 114-119.
- Mulgund, S., et al. (2013). Newer stationary phases for reverse phase-liquid chromatographic analysis. International Journal of Pharmaceutical and Biological Science Archive, 1(1), 98-109.
- Pavani, K., et al. (2021). HPLC method development and validation. World Journal of Pharmaceutical Research, 10(11), 405-426.
- Husek, P. (1998). Gas chromatography of amines as various derivatives.
- Blair, I. A. (2009). GC-MS of Pentafluourobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids. Methods in molecular biology (Clifton, N.J.), 528, 19-28.
- Song, P., et al. (2012). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
- Acar, Ç., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202400898.
- Li, X., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical chemistry, 84(21), 9447–9454.
- O'Sullivan, D., & Galvin, K. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 8(10), 509.
- Mancilla-Percino, T., et al. (2020). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Molecules, 25(21), 5183.
- Ozdestan, O., & Uren, A. (2010). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Analytical Methods, 2(4), 428-433.
- Al-Masoudi, N. A., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules, 28(20), 7160.
Sources
- 1. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatographic determination of primary and secondary amines as pentafluorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. weber.hu [weber.hu]
- 12. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Methoxyisoindoline for Medicinal Chemistry Applications
Introduction: 5-Methoxyisoindoline is a valuable heterocyclic building block frequently utilized in the discovery and development of novel therapeutics. Its rigid bicyclic scaffold, substituted with a key methoxy group, serves as a core structural motif in compounds targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in medicinal and process chemistry. This guide provides an in-depth comparison of three distinct synthetic strategies for the preparation of this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a quantitative comparison to aid in route selection for specific research and development needs.
Route 1: Direct Reduction of 4-Methoxyphthalimide
This is perhaps the most direct and classical approach, starting from the commercially available or readily synthesized 4-methoxyphthalimide. The core of this strategy lies in the complete reduction of both amide carbonyl groups of the phthalimide ring to methylene groups. This transformation requires a powerful reducing agent, as amides are relatively stable functional groups.
Chemical Rationale & Mechanistic Insight
The reduction of amides and imides to amines is a fundamental transformation in organic synthesis. Strong hydride donors, such as Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), are typically required.
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is a potent, non-selective source of hydride (H⁻). The mechanism involves the initial coordination of the aluminum to the carbonyl oxygens, followed by the irreversible transfer of hydride to the carbonyl carbons. The resulting intermediates collapse and are further reduced until the fully saturated isoindoline ring is formed upon aqueous workup.[1][2][3] The high reactivity of LiAlH₄ necessitates the use of anhydrous ethereal solvents (like THF or diethyl ether) and careful quenching of the reaction.
-
Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for amide reduction. It is generally considered milder than LiAlH₄ and can sometimes offer better functional group tolerance. The mechanism involves the formation of a Lewis acid-base adduct between the boron and the carbonyl oxygen, activating the carbonyl group for reduction by hydride transfer.[4]
Experimental Protocol: LiAlH₄ Reduction
-
Preparation: A 250 mL three-necked flask, equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, is flame-dried under a stream of nitrogen.
-
Reagent Addition: To the cooled flask, add anhydrous tetrahydrofuran (THF, 100 mL) followed by the portion-wise, careful addition of Lithium Aluminum Hydride (4.0 g, 105 mmol) at 0 °C.
-
Substrate Addition: A solution of 4-methoxyphthalimide (5.0 g, 26.1 mmol) in 50 mL of anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential, dropwise addition of water (4 mL), 15% aqueous NaOH (4 mL), and finally water (12 mL) (Fieser workup). This procedure is crucial for generating a granular, filterable aluminum salt precipitate.
-
Isolation: The resulting white precipitate is filtered off and washed thoroughly with ethyl acetate. The combined filtrate is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.
Route 1: Workflow Diagram
Caption: Workflow for the synthesis of this compound via direct reduction.
Route 2: Cyclization from 4-Methoxy-o-xylene Derivative
This strategy builds the isoindoline ring by forming two C-N bonds in a cyclization reaction. It starts with a suitably functionalized benzene ring, typically a 1,2-bis(halomethyl) derivative, and reacts it with a nitrogen source. To avoid the formation of polymeric side products and to ensure the formation of the secondary amine, a primary amine with a readily removable protecting group, such as benzylamine, is often employed.
Chemical Rationale & Mechanistic Insight
This route is a two-step process:
-
Bis-alkylation: 1,2-Bis(bromomethyl)-4-methoxybenzene undergoes a double nucleophilic substitution reaction with benzylamine. Benzylamine acts as the nitrogen nucleophile, displacing both bromide leaving groups to form the N-benzyl protected this compound. This is a classic Gabriel-type synthesis variation for cyclic secondary amines.
-
Deprotection: The N-benzyl group is a common protecting group for amines. It is stable under a wide range of conditions but can be effectively removed via catalytic hydrogenolysis.[5] In this process, a palladium catalyst (typically on carbon, Pd/C) and a hydrogen source (H₂ gas) are used to cleave the C-N bond of the benzyl group, releasing toluene as a byproduct and yielding the desired secondary amine.[6]
Experimental Protocol
Step 2a: Synthesis of N-Benzyl-5-methoxyisoindoline
-
Preparation: To a solution of 1,2-bis(bromomethyl)-4-methoxybenzene (5.0 g, 16.2 mmol) in acetonitrile (150 mL) in a 250 mL round-bottom flask, add potassium carbonate (K₂CO₃, 6.7 g, 48.6 mmol) and benzylamine (1.92 mL, 17.8 mmol).
-
Reaction: Stir the suspension vigorously at room temperature for 16 hours.
-
Isolation: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude N-benzyl-5-methoxyisoindoline, which can be used in the next step without further purification.
Step 2b: Debenzylation to this compound
-
Preparation: Dissolve the crude N-benzyl-5-methoxyisoindoline from the previous step in ethanol (100 mL) in a hydrogenation vessel.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 50% wet, ~500 mg) to the solution.
-
Reaction: Subject the mixture to hydrogenation (50 psi H₂ or balloon pressure) and stir at room temperature for 12-24 hours until TLC analysis indicates the complete consumption of the starting material.
-
Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified if necessary by vacuum distillation.
Route 2: Workflow Diagram
Caption: Workflow for the synthesis of this compound via cyclization.
Route 3: Reductive Amination of 4-Methoxy-o-phthalaldehyde
Reductive amination is a powerful and highly versatile method for forming C-N bonds and is widely used in the pharmaceutical industry.[7] This approach involves the in-situ formation of an imine or enamine from an aldehyde and an amine, which is then immediately reduced to the corresponding amine. For the synthesis of a primary or secondary cyclic amine like isoindoline, a dialdehyde is required.
Chemical Rationale & Mechanistic Insight
This route hinges on the reaction of 4-methoxy-o-phthalaldehyde with a nitrogen source, typically ammonia or an ammonia equivalent, to form a cyclic iminium ion intermediate.[8] This intermediate is not isolated but is reduced in the same pot to the final product.
-
Iminium Formation: The two aldehyde groups react with ammonia. The initial condensation forms a hemiaminal, which then dehydrates. A second intramolecular reaction between the remaining aldehyde and the newly formed amine generates a cyclic iminium ion.
-
Reduction: A mild reducing agent, such as Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN), is used to reduce the iminium ion.[9] These reagents are selective for the iminium ion over the starting aldehyde, which is a key advantage, preventing the premature reduction of the starting material to the diol.[2]
Experimental Protocol
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-methoxy-o-phthalaldehyde (4.0 g, 24.4 mmol) in methanol (100 mL).
-
Amine Addition: Add a solution of ammonium chloride (1.4 g, 26.8 mmol) and aqueous ammonia (28%, ~5 mL) to the stirred solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium species.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add Sodium Borohydride (NaBH₄, 1.4 g, 36.6 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Isolation: Basify the aqueous residue with 2 M NaOH to pH > 10 and extract the product with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under vacuum. The resulting crude this compound can be purified by column chromatography or vacuum distillation.
Route 3: Workflow Diagram
Caption: Workflow for this compound via reductive amination.
Quantitative and Qualitative Comparison
| Feature | Route 1: Phthalimide Reduction | Route 2: Xylene Cyclization | Route 3: Reductive Amination |
| Starting Material | 4-Methoxyphthalimide | 1,2-Bis(bromomethyl)-4-methoxybenzene | 4-Methoxy-o-phthalaldehyde |
| Number of Steps | 1 | 2 | 1 (One-pot) |
| Key Reagents | LiAlH₄ or BH₃·THF | Benzylamine, K₂CO₃, H₂/Pd-C | NH₃/NH₄Cl, NaBH₄ |
| Typical Overall Yield | Moderate to Good (60-80%) | Good (70-85%) | Good to Excellent (75-90%) |
| Scalability | Challenging (LiAlH₄ handling) | Moderate (Hydrogenation step) | Good (Mild conditions) |
| Safety Concerns | Pyrophoric LiAlH₄, H₂ evolution | Lachrymatory starting material, H₂ gas | NaBH₄ is flammable solid, H₂ evolution |
| Advantages | Direct, fewer synthetic steps. | Avoids pyrophoric reagents. | Mild conditions, high yields. |
| Disadvantages | Energetic reagents, strict anhydrous conditions. | Two distinct steps, lachrymatory precursor. | Starting aldehyde can be unstable.[8] |
Conclusion and Recommendations
The optimal synthetic route to this compound depends heavily on the specific constraints and goals of the research program.
-
For large-scale synthesis and process development, Route 3 (Reductive Amination) is likely the most attractive option. Its one-pot nature, use of relatively mild and inexpensive reagents, and typically high yields make it well-suited for producing significant quantities of the target compound. The primary challenge is ensuring a stable supply of the 4-methoxy-o-phthalaldehyde starting material.
-
For small-scale, discovery chemistry applications, Route 2 (Xylene Cyclization) offers a robust and reliable alternative. While it involves two separate steps, the reactions are generally high-yielding and avoid the use of highly pyrophoric reagents like LiAlH₄. The handling of the lachrymatory dibromoxylene requires a well-ventilated fume hood but is otherwise straightforward.
-
Route 1 (Phthalimide Reduction) remains a viable, direct method, particularly if 4-methoxyphthalimide is readily available and the laboratory is well-equipped for handling air- and moisture-sensitive reagents like LiAlH₄. Its primary drawback is the safety and handling considerations associated with large-scale hydride reductions.
Each route presents a valid and field-tested strategy for accessing this compound. By understanding the underlying chemical principles and practical considerations of each, researchers can make an informed decision that best aligns with their synthetic objectives, scale, and available resources.
References
- El Kihel, A., et al. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. RSC Advances, 9(16), 9182-9189.
- Rew, Y., & Goodman, M. (2004). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 45(43), 8011-8013.
- Viscomi, M. C., et al. (2007). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Letters in Organic Chemistry, 3(6), 446-448.
- Prakash, O., et al. (2018). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. World Journal of Chemical Education, 6(3), 133-138.
- Madsen, J., Viuf, C., & Bols, M. (2000). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 2(21), 3293-3296.
- Bukhalin, V. V., et al. (2023). Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide. Butlerov Communications, 73(3), 97-105.
- Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10393-10403.
- Martínez, R., et al. (2014). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Avances en Química, 9(3), 115-121.
- Huntress, E. H., & Shriner, R. L. (1932). 4-Nitrophthalimide. Organic Syntheses, 12, 64.
- Leggio, A., et al. (2006). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. ResearchGate.
- Ede, N. J., & Bray, A. M. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Molecular Diversity, 4(3), 155-163.
- Liu, X., et al. (2003). New Synthesis Method of 4-Nitro-N-Methylphthalimide. ResearchGate.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- Wu, C., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. International Journal of Organic Chemistry, 2(3), 200-205. Available at: [https://www.researchgate.
- Scribd. (n.d.). 4 Nitro N Methylphthalimide.
- Google Patents. (1989). PREPARATION OF 4-BROMO-o-XYLENE.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. users.ox.ac.uk [users.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
- 8. rsc.org [rsc.org]
- 9. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
A Researcher's Comparative Guide to Validating the Biological Target of 5-Methoxyisoindoline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target(s) of the novel compound 5-Methoxyisoindoline. Given the limited specific literature on this molecule, we will employ a foundational, multi-pronged strategy applicable to any small molecule with a putative but unconfirmed mechanism of action. Our approach emphasizes orthogonal, self-validating experimental systems to build a robust and conclusive body of evidence.
The isoindoline scaffold is a privileged structure in medicinal chemistry, present in drugs with diverse mechanisms of action, from immunomodulators like lenalidomide to agents for hypertension and obesity.[1][2] Derivatives have shown a wide range of pharmacological profiles, including anticancer, anti-inflammatory, and neuroprotective activities.[3][4] This chemical diversity underscores the necessity of a systematic and unbiased approach to pinpoint the specific biological target of this compound, a crucial step before it can be advanced in any drug discovery pipeline.[5][6][7]
Strategic Overview: A Triad of Validation
Target validation is the process of confirming that a specific biomolecule is critically involved in a disease pathway and is a suitable point for therapeutic intervention.[5][6][7][8] For this compound, we will pursue three core lines of inquiry in parallel:
-
Direct Target Engagement: Does the compound physically interact with the putative target protein?
-
Cellular Activity & Phenotypic Consequences: Does target engagement in a cellular context lead to the expected downstream biological effects?
-
Target Necessity: Is the presence of the target essential for the compound's observed cellular activity?
This guide will compare and contrast key methodologies within each of these pillars, providing the scientific rationale and detailed protocols to ensure experimental success.
Caption: High-level strategy for validating the biological target of this compound.
Pillar 1: Confirming Direct Target Engagement (Biochemical & Biophysical Methods)
The first step is to demonstrate a direct, physical interaction between this compound and its hypothesized target protein. These in vitro methods provide quantitative data on binding affinity and thermodynamics.
Comparative Methods for Direct Binding
| Method | Principle | Pros | Cons |
| Radioligand Binding Assay | Measures the displacement of a known radioactive ligand ('hot') from the target by the test compound ('cold').[9] | Gold standard for affinity, highly sensitive, robust.[9] | Requires a suitable radiolabeled ligand, involves radioactive material handling. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between the compound and target protein.[10][11] | Label-free, provides full thermodynamic profile (Kd, ΔH, ΔS), determines stoichiometry.[12][13] | Requires larger quantities of pure, soluble protein; lower throughput. |
Featured Protocol: Radioligand Binding Competition Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a putative target, such as a G-protein coupled receptor (GPCR) or a transporter, for which a commercial radioligand is available.
Scientific Rationale: This competitive assay is a highly sensitive and quantitative method to measure the affinity of an unlabeled compound by its ability to compete off a labeled ligand with known affinity.[9] It is considered a gold-standard technique in pharmacology.[9]
Step-by-Step Methodology:
-
Preparation of Membranes: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[14]
-
Centrifugation: Perform differential centrifugation to pellet the cell membranes, which contain the target protein. Wash the pellet to remove endogenous interfering substances.[14]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[14]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of this compound (e.g., 10 pM to 100 µM).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[14]
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[9][14]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[14]
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.[14]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]
Pillar 2: Demonstrating Target Engagement in a Cellular Environment
Confirming that a compound binds its target in the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16]
Method Spotlight: Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: CETSA operates on the principle that a protein, when bound to a ligand (like this compound), becomes thermodynamically stabilized.[17] This stabilization results in a higher melting temperature (Tm). By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe target engagement.[15][18]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for a defined period (e.g., 1 hour) at 37°C.[18]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Cell Lysis: Lyse the cells to release their contents, often through freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.[16]
-
Quantification: Carefully collect the supernatant and quantify the amount of the specific target protein using an antibody-based method like Western Blotting or a high-throughput method like AlphaScreen.[16]
-
Data Analysis: For each temperature point, plot the amount of soluble protein relative to the unheated control. This generates a "melt curve." A successful target engagement will result in a rightward shift of the melt curve for the this compound-treated sample compared to the vehicle control, indicating thermal stabilization.[15]
Comparative Data Interpretation
| Result | Interpretation | Next Step |
| No thermal shift | This compound does not engage the target in cells under these conditions. | Re-evaluate permeability; consider alternative targets. |
| Positive thermal shift | Direct evidence of target engagement in an intact cellular environment. | Proceed to functional and genetic validation. |
| Negative thermal shift | Compound binding destabilizes the target protein. | A valid outcome; proceed to functional validation. |
Pillar 3: Validating Target Necessity with Genetic Approaches
The definitive test of a target's role is to remove it and observe if the compound's effect is lost. CRISPR-Cas9 gene editing is the modern gold standard for this approach.[19][][21]
Method Spotlight: CRISPR-Cas9 Knockout Validation
Scientific Rationale: By creating a cell line where the gene for the putative target is permanently knocked out, we can directly test if the target is necessary for the biological activity of this compound.[19][22] If the compound has a specific phenotypic effect in wild-type cells (e.g., inhibits proliferation, activates a reporter gene) but has no effect in the knockout cells, this provides powerful evidence that its action is mediated through that target.[21][23]
Caption: Logic flow for validating a target using CRISPR-Cas9 knockout.
Step-by-Step Methodology:
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) that specifically target an early exon of the gene encoding the putative target protein to induce a frameshift mutation.
-
Transfection: Co-transfect the wild-type cells with the Cas9 nuclease and the designed gRNAs.
-
Clonal Selection: Isolate single cells to grow clonal populations.
-
Knockout Verification: Screen the clonal populations to identify those with successful biallelic knockout of the target gene. This must be confirmed at both the genomic level (sequencing) and the protein level (Western Blot).
-
Phenotypic Assay: Select a wild-type clone and a verified knockout clone.
-
Comparative Treatment: Treat both cell lines with a dose-response of this compound.
-
Measure Phenotype: Measure the relevant biological endpoint (e.g., cell viability, reporter gene activity, phosphorylation of a downstream substrate).
-
Data Analysis: Compare the dose-response curves between the wild-type and knockout cells. A complete loss of activity in the knockout line is strong evidence for on-target action.
Unbiased Approaches: Discovering Novel Targets
If the hypothesized target is incorrect, or if this compound has multiple targets, an unbiased approach is necessary. Affinity Purification coupled with Mass Spectrometry (AP-MS) is an excellent discovery tool.[24][25]
Scientific Rationale: In AP-MS, the small molecule is immobilized on a bead (the "bait") and incubated with a cell lysate. Proteins that bind to the compound are "pulled down," isolated, and then identified by mass spectrometry.[24][26][27] This can reveal both expected and unexpected binding partners.
Synthesizing the Evidence: Building a Conclusive Case
A single experiment is rarely sufficient. True validation comes from the convergence of evidence from these orthogonal approaches. A strong case for the biological target of this compound would be supported by:
-
Quantitative binding in a biochemical assay (e.g., Radioligand Binding or ITC).
-
Direct target engagement in intact cells, demonstrated by a thermal shift in a CETSA experiment.
-
Loss of a specific cellular effect upon genetic knockout of the target protein via CRISPR-Cas9.
By systematically applying and comparing the results from these distinct methodologies, researchers can build a high-confidence dossier that validates the true biological target of this compound, paving the way for rational drug development.
References
- This reference is not available.
- Thakur, A., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- SelectScience. (n.d.). Explore the role of CRISPR gene editing in target validation.
- Krainer, G., & Keller, S. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. PubMed.
- BOC Sciences. (n.d.). CRISPR Cas9 Gene Editing for Target Identification and Validation.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Thakur, A., et al. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Velazquez-Campoy, A., et al. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.
- Creative Proteomics. (n.d.). Affinity Purification Mass Spectrometry (AP-MS).
- Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. PubMed.
- Biocompare.com. (2022). Target Validation with CRISPR.
- Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips. PubMed.
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- Li, Y., et al. (n.d.). Target validation: A door to drug discovery.
- EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance.
- Frontiers. (n.d.). Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling.
- Jetir.Org. (n.d.). Properties and Functions of Isoindoline: A Short Review.
- Gingras, A. C., et al. (n.d.). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC - PubMed Central.
- Thakur, A., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Creative Proteomics. (n.d.). Affinity Purification and Affinity Purification-Mass Spectrometry: A Powerful Duo in Protein Analysis.
- Katsuno, K., et al. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.
- Al-Hadhrami, G. A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line.
- Creative Proteomics. (n.d.). Affinity Purification Mass Spectrometry (AP-MS) Service.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Orcutt, K. J., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
- Reaction Biology. (2014). Molecular Target Validation in preclinical drug discovery.
- Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2.
- Bio-protocol. (n.d.). Cancer Biology - Protein.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [ouci.dntb.gov.ua]
- 3. jetir.org [jetir.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ddtjournal.com [ddtjournal.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. wjbphs.com [wjbphs.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. selectscience.net [selectscience.net]
- 21. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
- 23. Frontiers | Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling [frontiersin.org]
- 24. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 25. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 26. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Affinity Purification and Affinity Purification-Mass Spectrometry: A Powerful Duo in Protein Analysis - Creative Proteomics [iaanalysis.com]
A Comparative Pharmacological Analysis of Isoindoline Derivatives: A Guide for Drug Discovery Professionals
The isoindoline scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds. From potent anticancer agents and anti-inflammatory drugs to promising neuroprotective molecules, the versatility of the isoindoline nucleus has captured the attention of researchers and drug development professionals. This guide provides an in-depth comparative analysis of the pharmacological effects of various isoindoline derivatives, supported by experimental data, to empower researchers in their quest for novel therapeutics.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Isoindoline derivatives have demonstrated significant potential in oncology, with several compounds exhibiting potent cytotoxic effects against a variety of cancer cell lines. The anticancer activity often stems from the specific substitutions on the isoindoline core, which dictate the mechanism of action and potency.[1]
A key class of anticancer isoindoline derivatives includes the immunomodulatory drugs (IMiDs) – thalidomide, lenalidomide, and pomalidomide. These compounds exert their effects by binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.
Comparative Cytotoxicity of Isoindoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoindoline derivatives against different human cancer cell lines, providing a direct comparison of their cytotoxic potential.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Immunomodulatory Drugs | |||
| Lenalidomide | Multiple Myeloma (T regulatory cells) | ~10 | [2] |
| Pomalidomide | Multiple Myeloma (T regulatory cells) | ~1 | [2] |
| Thalidomide | Multiple Myeloma (T regulatory cells) | >200 | [2] |
| Pomalidomide | DAUDI (Burkitt's lymphoma) | 0.3 | [3] |
| Pomalidomide | MUTU-I (Burkitt's lymphoma) | 0.25 | [3] |
| Novel Synthetic Derivatives | |||
| Compound 7 (azide and silyl ether containing) | A549 (Lung Carcinoma) | 19.41 ± 0.01 | [4] |
| Compound 13 (-OTBDMS and -Br groups) | Caco-2 (Colorectal Adenocarcinoma) | Higher than cisplatin | [1] |
| Compound 16 (-OTBDMS and -Br groups) | MCF-7 (Breast Adenocarcinoma) | Higher than cisplatin | [1] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [5] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myelogenous Leukemia) | 3.81 µg/mL | [5] |
| Benzyl derivative 3 | A549-Luc (Lung Carcinoma) | 114.25 | [6] |
| Benzyl derivative 4 | A549-Luc (Lung Carcinoma) | 116.26 | [6] |
Note: A lower IC50 value indicates higher cytotoxic activity.
Signaling Pathway: The Cereblon E3 Ligase Complex
The mechanism of action of immunomodulatory isoindoline derivatives is a prime example of targeted protein degradation. The following diagram illustrates the signaling pathway.
Caption: Cereblon E3 Ligase Pathway Modulation by Isoindoline Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoindoline derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Isoindoline derivatives have also emerged as potent anti-inflammatory agents. Their mechanisms of action in this context are varied and can include the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and the modulation of pro-inflammatory signaling pathways such as NF-κB.
Comparative Anti-inflammatory Activity of Isoindoline Derivatives
The following table presents the in vitro inhibitory activity of various isoindoline derivatives against COX-1 and COX-2 enzymes, as well as their in vivo anti-inflammatory effects.
| Compound/Derivative | Target | IC50 (µM) | In Vivo Model | % Edema Inhibition | Reference |
| COX Inhibitors | |||||
| Hybrid 10b | COX-2 | 0.11 | Carrageenan-induced paw edema | 41.7-50 (1h), 40.7-67.4 (3h) | [7] |
| Hybrid 10c | COX-2 | 0.18 | Carrageenan-induced paw edema | - | [7] |
| Hybrid 11a | COX-2 | 0.11 | Carrageenan-induced paw edema | - | [7] |
| Hybrid 11d | COX-2 | 0.11 | Carrageenan-induced paw edema | 45.8-59.3 | [7] |
| Celecoxib (Reference) | COX-2 | 0.09 | Carrageenan-induced paw edema | - | [7] |
| Diclofenac (Reference) | COX-1/COX-2 | - | Carrageenan-induced paw edema | 29.2 (1h), 22.2 (3h) | [7] |
| Other Anti-inflammatory Agents | |||||
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | - | - | Acetic acid-induced writhing | 1.6 times higher than metamizole sodium |
Signaling Pathway: NF-κB in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory isoindoline derivatives are thought to exert their effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB Signaling Pathway by Isoindoline Derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is associated with the production of prostaglandins, which involves the upregulation of COX-2.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups for different doses of the isoindoline derivative.
-
-
Compound Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Neuroprotective Effects: Combating Neurodegeneration
A growing body of evidence suggests that isoindoline derivatives possess significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Their mechanisms of action in this area include acetylcholinesterase (AChE) inhibition and the modulation of oxidative stress pathways.
Comparative Neuroprotective Activity of Isoindoline Derivatives
The following table summarizes the inhibitory activity of various isoindoline derivatives against acetylcholinesterase and their neuroprotective effects in cellular models.
| Compound/Derivative | Target/Assay | IC50/Effect | Reference |
| Acetylcholinesterase Inhibitors | |||
| Derivative I (phenyl substituent at piperazine) | Acetylcholinesterase (AChE) | 1.12 µM | |
| Derivative III (diphenylmethyl moiety) | Butyrylcholinesterase (BuChE) | 21.24 µM | |
| Compound 7a (p-fluorobenzyl pyridinium) | Acetylcholinesterase (AChE) | 2.1 µM | |
| Compound 7f (p-fluorobenzyl pyridinium) | Acetylcholinesterase (AChE) | 2.1 µM | |
| Rivastigmine (Reference) | Acetylcholinesterase (AChE) | 11.07 µM | |
| Neuroprotection in Cellular Models | |||
| Derivative 3a | H2O2-induced oxidative stress in SH-SY5Y cells | Increased cell viability, reduced ROS | |
| Derivative 3b | H2O2-induced oxidative stress in SH-SY5Y cells | Increased cell viability, reduced ROS | |
| Derivative 3c | H2O2-induced oxidative stress in SH-SY5Y cells | Increased cell viability, reduced ROS | |
| Compound 7a (100 µM) | H2O2-induced cell death in PC12 cells | Potent neuroprotective effect |
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This assay assesses the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H2O2).
Principle: Oxidative stress is a key contributor to neuronal cell death in many neurodegenerative diseases. This assay measures the viability of neuronal cells after exposure to an oxidative insult in the presence or absence of the test compound.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y or PC12) in appropriate media.
-
Seed the cells in 96-well plates and allow them to differentiate into a neuronal phenotype if necessary.
-
-
Pre-treatment with Test Compound:
-
Treat the cells with various concentrations of the isoindoline derivative for a specified period (e.g., 1-24 hours).
-
-
Induction of Oxidative Stress:
-
Expose the cells to a neurotoxic concentration of hydrogen peroxide (H2O2) for a defined duration (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay as described in the anticancer section.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
To further investigate the mechanism, intracellular ROS levels can be measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, incubate the cells with DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone.
-
Analyze the ROS data to determine if the neuroprotective effect is associated with a reduction in oxidative stress.
-
Conclusion
The isoindoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. This guide has provided a comparative analysis of isoindoline derivatives in the key areas of oncology, inflammation, and neuroprotection. The presented data, signaling pathways, and experimental protocols offer a valuable resource for researchers and drug development professionals. The structure-activity relationships highlighted herein underscore the importance of rational drug design in optimizing the potency and selectivity of isoindoline-based compounds. As research in this field continues to evolve, it is anticipated that new and improved isoindoline derivatives will emerge as promising clinical candidates for a range of challenging diseases.
References
- Guzior, N., Bajda, M., Rakoczy, J., Brus, B., Gobec, S., & Malawska, B. (2015). Isoindoline-1,3-dione derivatives targeting cholinesterases: Design, synthesis and biological evaluation of potential anti-Alzheimer's agents. European Journal of Medicinal Chemistry, 92, 738–749. [Link]
- Al-Hadiya, Z. H., Shaker, B. O., & Ali, A. A. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Receptor and Signal Transduction Research, 43(6), 123-132. [Link]
- Gundogdu, O. F., Kocyigit, U. M., & Taslimi, P. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-cancer agents in medicinal chemistry, 20(12), 1458–1472. [Link]
- Guzior, N., Bajda, M., & Malawska, B. (2015). Isoindoline-1,3-dione derivatives as cholinesterase and β-amyloid aggregation inhibitors with neuroprotective properties. European journal of medicinal chemistry, 92, 738-49. [Link]
- Aliabadi, A., Shokri, Z., Mohammadi-Farani, A., & Ahmadi, F. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in pharmaceutical sciences, 16(4), 356–367. [Link]
- Al-Warhi, T., Sabt, A., El-Gamal, M., Anzon, K., & Abdel-Maksoud, M. S. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Chemistry & biodiversity, 17(12), e2000414. [Link]
- Labib, M. B., Wanas, M. A., Abdel-Aziz, M., & Eldaly, M. M. (2018). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic chemistry, 79, 214–223. [Link]
- Bihari, D. V., Jakab, G., Czugler, M., & Kotschy, A. (2012). Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ARKIVOC: Online Journal of Organic Chemistry, 2012(5), 377-391. [Link]
- Ríos-Mera, J. D., Sierra-Moya, G., Trujillo-Quiroga, J. P., Kouznetsov, V. V., & Archbold-Rojas, D. A. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery.
- Atmaca, U., Kocyigit, U. M., & Taslimi, P. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of biochemical and molecular toxicology, e23696. [Link]
- Knez, D., Coquelle, N., & Stojan, J. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International journal of molecular sciences, 25(15), 8089. [Link]
- Labib, M. B., Wanas, M. A., Abdel-Aziz, M., & Eldaly, M. M. (2018). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic chemistry, 79, 214-223. [Link]
- Kavitha, S., & Ayyanar, M. (2021). Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. Oriental Journal of Chemistry, 37(3). [Link]
- Zakhary, M. A., El-Dien, M. G., & Hassan, G. S. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 10(1), 83. [Link]
- Carradori, D., Cirigliano, A., & Secci, D. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants (Basel, Switzerland), 13(12), 1547. [Link]
- Guzior, N., Bajda, M., & Malawska, B. (2015). Isoindoline-1,3-dione derivatives targeting cholinesterases: Design, synthesis and biological evaluation of potential anti-Alzheimer's agents. European journal of medicinal chemistry, 92, 738-49. [Link]
- Gundogdu, O. F., Kocyigit, U. M., & Taslimi, P. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-cancer agents in medicinal chemistry, 20(12), 1458–1472. [Link]
- Gundogdu, O. F., Kocyigit, U. M., & Taslimi, P. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 11937–11947. [Link]
- Galustian, C., & Dalgleish, A. (2009). The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. Cancer immunology, immunotherapy : CII, 58(7), 1073–1083. [Link]
- Hui, K. F., & Chiang, A. K. S. (2010). Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein–Barr Virus Lytic Cycle through Phosphoinositide 3-Kinase Signaling and Ikaros Expression. Molecular Cancer Research, 8(11), 1543-1554. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-Methoxyisoindoline
In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific validity and therapeutic safety. 5-Methoxyisoindoline, a key building block in the synthesis of various pharmacologically active agents, demands a rigorous and multi-faceted approach to its purity assessment. This guide provides an in-depth comparison of analytical techniques, grounded in established scientific principles, to objectively evaluate the purity of synthesized this compound against a certified reference standard.
The choice of analytical methodology is dictated by the physicochemical properties of this compound, the likely impurities stemming from its synthetic route, and the ultimate application of the compound. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity profile.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
A robust purity assessment relies on the orthogonal application of several analytical methods. Each technique provides a unique perspective on the sample's composition, and together, they form a self-validating system. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Elemental Analysis provides a fundamental verification of the compound's elemental composition.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for the quantitative assessment of purity and the detection of non-volatile impurities.[1] A well-developed HPLC method can separate the main compound from its structurally related impurities, providing a precise percentage of purity.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector is standard.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for compounds of this polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.[2][3]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[4]
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducibility.[1]
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., 280 nm) is appropriate.[2]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound and the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
The rationale behind using RP-HPLC lies in its ability to separate compounds based on their hydrophobicity. Potential impurities from the synthesis, which may have different polarities than this compound, will elute at different retention times, allowing for their quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized sample.[4] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Selective Detector.
-
Column: A non-polar capillary column, such as an HP-5MS (or equivalent), is suitable for a broad range of compounds.
-
Carrier Gas: Helium is the most common carrier gas.
-
Inlet Temperature: A typical inlet temperature is 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A representative program would be to start at a lower temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
-
Mass Range: A scan range of m/z 40-400 is generally sufficient to cover the expected molecular ions and fragments of potential impurities.
GC-MS is particularly useful for detecting residual solvents from the synthesis and purification process, as well as any thermally stable byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
¹H NMR spectroscopy is a cornerstone for structural elucidation and can also serve as a quantitative tool (qNMR) for purity assessment.[5] It provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous structural confirmation.[6]
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), should be used.
-
Reference: Tetramethylsilane (TMS) is the standard internal reference (0.00 ppm).
-
Sample Concentration: A concentration of approximately 10 mg/mL is typical.
By comparing the ¹H NMR spectrum of the synthesized this compound with that of the certified reference standard, one can confirm the identity of the main component and detect the presence of any impurities with distinct proton signals. The integration of the signals can provide a quantitative measure of the relative amounts of the main compound and impurities.
Elemental Analysis: A Fundamental Purity Check
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound.[7] This data is compared against the theoretical values calculated from the molecular formula of this compound. A close agreement between the experimental and theoretical values is a strong indicator of purity.[8][9] Many scientific journals require elemental analysis data to be within ±0.4% of the calculated values for publication.[10]
Visualizing the Workflow
To ensure a logical and systematic approach, the overall purity assessment workflow can be visualized as follows:
Caption: A flowchart illustrating the comprehensive workflow for the purity assessment of synthesized this compound.
Data Presentation: A Comparative Analysis
The results of the analytical tests should be presented in a clear and comparative format, typically in tables, to facilitate a direct comparison between the synthesized batch and the reference standard.
Table 1: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Reference Standard | 6.45 | >99.9 |
| Synthesized Sample | 6.46 | 99.2 |
| Impurity 1 | 5.82 | 0.5 |
| Impurity 2 | 7.11 | 0.3 |
Table 2: GC-MS Impurity Profile
| Sample | Component | Retention Time (min) | Relative Abundance (%) |
| Synthesized Sample | This compound | 12.34 | 99.5 |
| Synthesized Sample | Residual Solvent (e.g., Toluene) | 4.58 | 0.3 |
| Synthesized Sample | Unknown Impurity | 11.91 | 0.2 |
Table 3: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
| Proton Assignment | Reference Standard (δ, ppm) | Synthesized Sample (δ, ppm) |
| -OCH₃ | 3.80 | 3.80 |
| -CH₂- (ring) | 4.15 | 4.15 |
| Aromatic H | 6.70-7.20 | 6.70-7.20 |
| -NH | 2.10 (broad) | 2.10 (broad) |
Table 4: Elemental Analysis
| Element | Theoretical (%) | Found (%) |
| C | 72.46 | 72.35 |
| H | 7.43 | 7.48 |
| N | 9.39 | 9.31 |
Conclusion: An Integrated Approach to Ensuring Quality
The purity assessment of synthesized this compound is a critical quality control step that necessitates a multi-pronged analytical strategy. By employing a combination of HPLC, GC-MS, NMR, and elemental analysis, researchers can obtain a comprehensive and reliable purity profile. This integrated approach, which cross-validates findings from different techniques, provides the necessary confidence in the quality of the synthesized material for its intended use in research and drug development. The data presented in this guide serves as a template for the objective comparison against a certified reference standard, ensuring that the synthesized this compound meets the high standards required for scientific and pharmaceutical applications.
References
- Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications.Chemico-Biological Interactions.
- Elemental analysis: an important purity control but prone to manipulations.Inorganic Chemistry Frontiers.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.ResearchGate.
- Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.MDPI.
- Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes.PMC.
- How to determine the purity of newly synthesized organic compound?ResearchGate.
- How to Determine the Purity of a Substance using Elemental Analysis.Study.com.
- MELTING POINT ANALYSIS- IDENTITY AND PURITY.Chemistry LibreTexts.
- Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines.ResearchGate.
- Assay and purity evaluation of 5-chlorooxindole by liquid chromatography.PubMed.
- Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea.MDPI.
- Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates.SciSpace.
- Top 5 Methods of Assessing Chemical Purity.Moravek, Inc..
- Identification and synthesis of impurities formed during sertindole preparation.The Beilstein Journal of Organic Chemistry.
- An International Study Evaluating Elemental Analysis.ACS Central Science.
- Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.Course Hero.
- Elemental analysis: an important purity control but prone to manipulations.Inorganic Chemistry Frontiers.
- Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.MDPI.
- NMR Spectroscopy – 1H NMR Chemical Shifts.Organic Chemistry Data & Info.
- Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents.PubMed.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.Acta Poloniae Pharmaceutica.
- HPLC of folinic acid diastereoisomers and 5-methyltetrahydrofolate in plasma.PubMed.
- Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A.Semantic Scholar.
- Characterization and Identification in Organic Chemistry through Analytical Techniques.Research and Reviews: Journal of Medicinal and Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 8. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Mechanism of Action of a Novel 5-Methoxyisoindoline Derivative
This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of a novel psychoactive compound, exemplified by a hypothetical 5-Methoxyisoindoline derivative we will refer to as INV-5M . For the purpose of this guide, we will operate under the hypothesis that INV-5M is a potent and selective 5-HT2A receptor agonist with secondary activity at dopamine D2 receptors .
This document is intended for researchers, medicinal chemists, and drug development professionals. It eschews a rigid template in favor of a logical, multi-phase experimental cascade that reflects an authentic discovery process. Each phase is designed to build upon the last, progressively refining our understanding of the compound's biological activity from broad, initial screening to specific in vivo validation. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically rigorous narrative.
Phase 1: Primary Target Identification and Binding Affinity Characterization
Expertise & Experience: The foundational step in any MoA validation is to understand where the compound binds. Before investing in complex functional or in vivo studies, we must cast a wide net to identify the highest affinity targets and then confirm this interaction with precision. A broad receptor panel screen is a cost-effective and data-rich starting point to identify potential on- and off-targets simultaneously. This initial screen guides all subsequent, more focused experiments.
Trustworthiness: We employ competitive radioligand binding assays, a gold-standard technique, to quantify the affinity of INV-5M for its putative targets.[1][2] By displacing a known high-affinity radioligand, we can accurately calculate the binding affinity (Ki) of our unlabeled test compound, providing a robust, quantitative measure of the drug-receptor interaction.
Experimental Approach:
-
Broad Liability Screening: INV-5M is first submitted to a comprehensive receptor panel screen (e.g., Eurofins Safety47™ or similar) at a single high concentration (e.g., 10 µM) to identify any significant interactions (>50% inhibition of radioligand binding). This screen typically includes a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Affinity Determination: Based on our hypothesis and preliminary screening results indicating strong signals at serotonergic and dopaminergic receptors, we perform saturation and competitive binding assays to determine the equilibrium dissociation constant (Ki) of INV-5M for human 5-HT2A and Dopamine D2 receptors.
Comparative Analysis & Data:
For comparative context, we benchmark INV-5M against well-characterized reference compounds: TCB-2 , a known potent 5-HT2A agonist, and Haloperidol , a classic D2 receptor antagonist.[1][3]
| Compound | 5-HT2A Ki (nM) | D2 Ki (nM) | Selectivity Ratio (D2 Ki / 5-HT2A Ki) |
| INV-5M | 2.5 | 85.0 | 34 |
| TCB-2 | 1.2 | > 10,000 | > 8,300 |
| Haloperidol | 60.0 | 1.5 | 0.025 |
Table 1: Comparative binding affinities of INV-5M and reference compounds at 5-HT2A and D2 receptors.
The data confirm our hypothesis that INV-5M has high affinity for the 5-HT2A receptor and demonstrates a 34-fold selectivity over the D2 receptor.
Workflow & Protocol
Caption: Workflow for Target Identification and Binding Validation.
Protocol: Competitive Radioligand Binding Assay (5-HT2A Receptor)
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human 5-HT2A receptors.
-
Radioligand: [³H]ketanserin (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.
-
Non-specific binding control: Mianserin (10 µM).
-
Test compound (INV-5M) and reference compounds, serially diluted.
-
96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine 50 µL of assay buffer, 50 µL of [³H]ketanserin (at a final concentration equal to its Kd, e.g., ~1 nM), and 50 µL of the serially diluted test compound (ranging from 0.1 nM to 100 µM).
-
For total binding, add 50 µL of assay buffer instead of the compound. For non-specific binding, add 50 µL of 10 µM mianserin.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (e.g., 10-20 µg protein per well).
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filter discs to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phase 2: In Vitro Functional Activity and Signal Transduction
Expertise & Experience: Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. It is critical to determine the functional consequence of INV-5M binding to its targets. Since GPCRs signal through distinct pathways, we must use assays that specifically measure the downstream consequences of receptor activation. The 5-HT2A receptor is canonically coupled to the Gαq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[4] The D2 receptor is coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[5][6] Measuring these second messengers provides direct evidence of functional activity.
Trustworthiness: We employ well-validated, cell-based assays that provide quantitative, dose-dependent readouts (EC50 for agonists, IC50 for antagonists). By using fluorescent or luminescent probes, we can monitor these signaling events in real-time in living cells, providing a dynamic and physiologically relevant assessment of compound function.[7][8]
Experimental Approach:
-
Calcium Flux Assay: To assess 5-HT2A functionality, HEK293 cells expressing the receptor are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). The addition of INV-5M is monitored for a dose-dependent increase in fluorescence, indicative of Gq activation.[9]
-
cAMP Assay: To assess D2 functionality, CHO cells expressing the receptor are stimulated with a known adenylyl cyclase activator (Forskolin). The ability of INV-5M to inhibit this Forskolin-induced cAMP production in a dose-dependent manner is measured using a competitive immunoassay (e.g., HTRF or LANCE).
Comparative Analysis & Data:
We compare INV-5M's functional potency and efficacy to the same reference compounds. Serotonin (5-HT) is included as the endogenous agonist for the 5-HT2A receptor.
| Compound | 5-HT2A Calcium Flux (EC50, nM) | % Max Efficacy (vs. 5-HT) | D2 cAMP Inhibition (IC50, nM) |
| INV-5M | 8.2 | 95% | 255 |
| TCB-2 | 3.5 | 110% | > 10,000 |
| Haloperidol | No agonist activity | 0% | 5.4 (as antagonist) |
| Serotonin (5-HT) | 5.0 | 100% | N/A |
Table 2: Functional characterization of INV-5M. EC50/IC50 values and maximal efficacy demonstrate potent agonism at 5-HT2A and weaker activity at D2.
The results show that INV-5M is a full agonist at the 5-HT2A receptor, with potency correlating well with its binding affinity. It also shows measurable, though significantly weaker, functional activity at the D2 receptor.
Signaling Pathways & Protocol
Caption: Canonical GPCR signaling pathways for 5-HT2A and D2 receptors.
Protocol: FLIPR-Based Calcium Flux Assay
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 384-well microplates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add 20 µL of loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Thermo Fisher Scientific) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of INV-5M, 5-HT, and other reference compounds in assay buffer in a separate 384-well compound plate.
-
Assay Execution:
-
Place both the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR) or similar instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds 10 µL of the compound from the source plate to the cell plate.
-
Continue to record fluorescence intensity every second for at least 120 seconds to capture the full calcium transient.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist.
-
Calculate the EC50 value using non-linear regression (sigmoidal dose-response).
-
Normalize the data to the maximal response produced by the endogenous agonist (5-HT) to determine relative efficacy.
-
Phase 3: Evaluating Selectivity and Off-Target Liabilities
Expertise & Experience: A compound's safety and therapeutic window are critically dependent on its selectivity. While our primary binding and functional assays showed good selectivity for 5-HT2A over D2, many psychoactive compounds interact with a broader range of targets, including protein kinases, which can lead to unforeseen toxicity.[10] Kinome profiling is an essential step to proactively identify these potential liabilities.[11][12] This is not merely a checkbox exercise; it is a crucial data point for predicting potential side effects and guiding future lead optimization efforts.
Trustworthiness: We leverage commercial kinome profiling services that utilize standardized, high-throughput assays to screen our compound against a large, representative panel of human kinases (often >300).[13] These services provide highly reproducible data on the percent inhibition at a given concentration, allowing for a clear and unbiased assessment of off-target kinase activity.
Experimental Approach:
-
Kinome Screening: INV-5M is submitted to a commercial kinase profiling service (e.g., Reaction Biology's Kinase HotSpot™ or AssayQuant's KinSight™). The compound is typically screened at 1 µM against a panel of over 300 kinases, and the percent inhibition of kinase activity is determined.
-
Follow-up IC50: For any kinase showing significant inhibition (>50%) in the primary screen, a follow-up dose-response experiment is conducted to determine the IC50 value.
Comparative Analysis & Data:
We compare the kinase profile of INV-5M to Staurosporine, a notoriously non-selective kinase inhibitor, to highlight the relative cleanliness of our compound.
| Kinase Target | INV-5M (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) |
| PKA | < 5% | 99% |
| PKCα | < 5% | 100% |
| CDK2/cyclinA | 8% | 98% |
| ROCK1 | 12% | 95% |
| ... (300+ other kinases) | < 20% | Widespread Inhibition |
Table 3: Representative data from a kinome selectivity screen. INV-5M shows a clean profile with minimal off-target kinase activity compared to the promiscuous inhibitor Staurosporine.
The results indicate that INV-5M is highly selective and does not exhibit significant off-target activity against the human kinome at a concentration several hundred-fold higher than its 5-HT2A functional potency.
Logic Diagram for Selectivity Assessment
Caption: Logical workflow for assessing off-target liabilities.
Phase 4: In Vivo Target Engagement and Pharmacodynamic Response
Expertise & Experience: The ultimate validation of an MoA comes from demonstrating that the compound engages its target in a living organism and produces a predictable physiological or behavioral outcome. In vivo microdialysis is a powerful technique that allows us to directly measure neurotransmitter levels in specific brain regions of freely moving animals.[14][15] This provides a direct link between drug administration and the neurochemical changes predicted by our in vitro findings. Furthermore, specific behavioral assays, like the head-twitch response (HTR) in rodents, serve as reliable functional readouts for 5-HT2A receptor activation.[16]
Trustworthiness: By correlating the dose-dependent effects of INV-5M on both neurochemistry and behavior, and showing that these effects can be blocked by a selective antagonist, we can establish a causal link between target engagement and functional outcome, providing the highest level of confidence in our proposed MoA.
Experimental Approach:
-
In Vivo Microdialysis: A microdialysis probe is surgically implanted into the prefrontal cortex of rats. Following recovery, animals are administered INV-5M (or vehicle), and the extracellular levels of serotonin and dopamine are measured over time via HPLC-ECD analysis of the dialysate.[17][18]
-
Head-Twitch Response (HTR) Assay: Mice are administered varying doses of INV-5M, and the number of head twitches—a stereotyped behavior specifically mediated by 5-HT2A activation—is counted over a 30-minute period. To confirm the MoA, a separate cohort is pre-treated with a selective 5-HT2A antagonist (e.g., M100907) before INV-5M administration.
Comparative Analysis & Data:
| Treatment Group | Change in Extracellular 5-HT (%) | Change in Extracellular DA (%) | Head-Twitch Count (per 30 min) |
| Vehicle | 0 ± 5 | 0 ± 8 | 1 ± 1 |
| INV-5M (1 mg/kg) | -40 ± 8 | +150 ± 25 | 45 ± 6* |
| M100907 + INV-5M | -5 ± 6 | +15 ± 10 | 3 ± 2 |
*Table 4: In vivo effects of INV-5M. The data show a decrease in serotonin (consistent with autoreceptor activation by an agonist) and an increase in dopamine, coupled with a robust HTR that is blockable by a 5-HT2A antagonist. p < 0.05 vs. Vehicle.
The in vivo data strongly support the MoA. Agonism at presynaptic 5-HT2A receptors can decrease serotonin release, while activation of postsynaptic 5-HT2A receptors on cortical neurons can modulate downstream dopamine release. The robust and blockable HTR confirms that 5-HT2A agonism is the primary driver of INV-5M's behavioral effects.
Experimental Workflow for In Vivo Validation
Caption: Integrated workflow for in vivo MoA validation.
Conclusion: A Synthesized View of INV-5M's Mechanism of Action
Through a systematic, multi-phase investigation, we have successfully validated the hypothesized mechanism of action for INV-5M.
-
Phase 1 established that INV-5M binds with high affinity (Ki = 2.5 nM) and selectivity to the human 5-HT2A receptor.
-
Phase 2 confirmed its functional role as a potent, full agonist (EC50 = 8.2 nM) at the 5-HT2A receptor, acting through the canonical Gq/calcium signaling pathway.
-
Phase 3 demonstrated a clean off-target profile, with no significant liabilities identified in a broad kinome screen, suggesting a favorable preliminary safety profile.
-
Phase 4 provided definitive in vivo evidence that INV-5M engages the 5-HT2A receptor in the central nervous system to produce both the predicted neurochemical changes and a specific, antagonist-reversible behavioral response.
Collectively, this body of evidence provides a robust and trustworthy validation that INV-5M is a potent and selective 5-HT2A receptor agonist . This comprehensive understanding of its mechanism of action is a critical milestone, enabling confident progression into further preclinical and clinical development.
References
- de la Peña, J. B., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]
- MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
- Grimm, M., et al. (2006). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Journal of Mass Spectrometry. [Link]
- Oncolines B.V. (2024). Kinome Profiling. Oncolines. [Link]
- Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]
- Lepp, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry. [Link]
- Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Amuza Inc. [Link]
- JoVE. (2024). Voltage clamp and patch clamp electrophysiology methods for studying ion channels. YouTube. [Link]
- Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]
- Burt, D. R., et al. (1976). Brain receptors for antipsychotic drugs and dopamine: direct binding assays. PNAS. [Link]
- Yan, Q. S., et al. (1992). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Journal of Neuroscience Methods. [Link]
- Cui, G., et al. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology. [Link]
- Wright, S. C., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology. [Link]
- Hauk, J. S., et al. (2023). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS Chemical Neuroscience. [Link]
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
- Akanda, N., & Tofazzal, M. (2017). A Short Guide to Electrophysiology and Ion Channels. McMaster University Library. [Link]
- Figueroa, K. W., et al. (2009). 5-Hydroxytryptamine receptor assays. Current Protocols in Pharmacology. [Link]
- Cui, G., et al. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. PubMed. [Link]
- BMG Labtech. (2023). Role of second messengers and signal transmission in the cell. BMG Labtech. [Link]
- Cooper, J. R., et al. (1996). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
- Stoelzle-Feix, S., et al. (2007). Ion channel electrophysiology in pharmaceutical research. Future Medicinal Chemistry. [Link]
- Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology. [Link]
- Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. Wikipedia. [Link]
- Iversen, L., et al. (2021). Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine. Neuropharmacology. [Link]
- Kaur, N., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
- Kaur, N., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
- Yan, K., et al. (2019). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery. Molecular Medicine Reports. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 4. innoprot.com [innoprot.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Cell-Based Second Messenger Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 13. assayquant.com [assayquant.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 17. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]
- 18. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Methoxyisoindoline Analogs
This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on 5-Methoxyisoindoline analogs. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead discovery and optimization. Here, we move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and reproducible virtual screening cascade.
Introduction: The Therapeutic Promise of the Isoindoline Scaffold
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous commercial drugs used in oncology, immunology, and neuroscience.[1][2] Its rigid, bicyclic structure provides a well-defined vector for substituent placement, allowing for the fine-tuning of pharmacological properties. The this compound moiety, in particular, has garnered interest for its presence in compounds targeting various biological pathways.
Molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding orientation and affinity of small molecules to a protein target.[3][4][5] By comparing the docking scores and binding modes of a series of analogs, researchers can derive valuable structure-activity relationships (SAR) to guide the design of more potent and selective compounds.
This guide will detail a complete workflow for a comparative docking study of this compound analogs against a relevant biological target, emphasizing methodological rigor and robust validation.
The Strategic Core: Target Selection and Rationale
The success of any docking study hinges on the selection of a relevant and high-quality biological target. Isoindoline derivatives have shown a remarkable range of biological activities, including the modulation of inflammatory mediators like TNF-α and the inhibition of enzymes crucial for cancer cell proliferation.[1][2]
For the purpose of this guide, we will select the Enhancer of Zeste Homologue 2 (EZH2) as our target protein. EZH2 is a histone methyltransferase that is overexpressed in many cancers, making it a promising target for anticancer therapy.[6] Notably, quinoline derivatives, which share structural similarities with isoindolines, have been identified as EZH2 inhibitors, providing a strong rationale for exploring our analog series against this target.[6]
We will use the crystal structure of EZH2 in complex with a known inhibitor, available from the Protein Data Bank (PDB). The presence of a co-crystallized ligand is critical as it defines the active site and allows for a crucial validation step: re-docking.
Experimental Design: A Self-Validating Docking Protocol
Our methodology is designed as a self-validating system. Each stage incorporates checks and balances to ensure the reliability of the final predictions. The entire workflow can be visualized as a systematic progression from data preparation to insightful analysis.
Caption: High-level workflow for the comparative docking study.
Step-by-Step Protocol: Ligand and Protein Preparation
Accurate preparation of both the protein receptor and the small molecule ligands is a prerequisite for a meaningful docking simulation.
Protocol 1: Receptor (EZH2) Preparation using AutoDockTools
-
Obtain Crystal Structure: Download the PDB file of human EZH2 with a co-crystallized inhibitor (e.g., PDB ID: 5LSS) from the RCSB Protein Data Bank.
-
Initial Cleanup: Open the PDB file in AutoDockTools (ADT).[7][8] Remove all water molecules and any co-factors or ions not essential for binding.
-
Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
-
Assign Charges: Compute Gasteiger charges, which are essential for the scoring function to calculate electrostatic interactions.
-
Set Atom Types: Assign AD4 atom types to the protein.
-
Save as PDBQT: Save the prepared protein in the PDBQT file format, which contains atomic coordinates, charges, and atom types required by AutoDock Vina.
Protocol 2: Ligand (this compound Analog) Preparation
-
Generate 2D Structures: Draw the this compound analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D structures to 3D. This can be done using programs like Open Babel.
-
Energy Minimization: Perform an initial energy minimization of each analog's 3D structure using a force field like MMFF94. This step ensures that the starting conformations are energetically plausible.
-
Prepare for Docking: Open each minimized ligand file in ADT.
-
Detect Rotatable Bonds: Define the rotatable bonds within the ligand. This flexibility is critical for the docking algorithm to explore different conformations.
-
Save as PDBQT: Save each prepared ligand in the PDBQT format.
Step-by-Step Protocol: Docking and Validation
This phase involves defining the search space, validating the protocol's accuracy, and running the comparative docking calculations.
Caption: The re-docking validation workflow.
Protocol 3: Docking Protocol Validation and Execution with AutoDock Vina
-
Define the Binding Site (Grid Box Generation):
-
Load the prepared EZH2 protein PDBQT file into ADT.
-
Identify the active site by selecting the residues surrounding the co-crystallized ligand.
-
Use the Grid Box tool in ADT to define a search space that encompasses the entire active site. A typical size would be 22.5 x 22.5 x 22.5 Å.[9] The coordinates for the center of this box are critical and must be recorded.[10]
-
-
Validate the Docking Protocol (Re-docking):
-
Extract the original co-crystallized ligand from the PDB file and prepare it as a PDBQT file (as per Protocol 2).
-
Dock this ligand back into the EZH2 active site using the defined grid box and standard Vina parameters.[10][11][12]
-
Crucial Step: Superimpose the lowest energy pose from the re-docking with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[9][11][12] If the RMSD is higher, the grid box parameters or docking settings may need adjustment.
-
-
Run Comparative Docking:
-
Once the protocol is validated, use a script (e.g., a simple shell script) to dock each of the prepared this compound analog PDBQT files against the EZH2 PDBQT file using the validated grid parameters.[13]
-
AutoDock Vina will generate an output PDBQT file for each analog, containing several predicted binding poses and their corresponding binding affinity scores (in kcal/mol).[14]
-
Results and Discussion: From Data to Insight
The analysis phase transforms raw docking scores into actionable intelligence for drug design.
Comparative Analysis of Docking Scores
Summarize the primary docking results in a clear, comparative table. The binding affinity score, estimated by AutoDock Vina, represents the predicted free energy of binding. More negative values indicate stronger predicted binding.
Table 1: Comparative Docking Results of this compound Analogs against EZH2
| Analog ID | R-Group Modification | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted H-Bonds |
| Control | (Known Inhibitor) | -9.8 | TYR111, PHE667, ARG689 | 3 |
| 5M-ISO-01 | -H | -7.2 | TYR111, PHE667 | 1 |
| 5M-ISO-02 | -CH2OH | -8.5 | TYR111, PHE667, ARG689 | 2 |
| 5M-ISO-03 | -COOH | -9.1 | TYR111, ARG689, SER690 | 3 |
| 5M-ISO-04 | -NH2 | -8.1 | TYR111, PHE667, ASP691 | 2 |
| 5M-ISO-05 | -Cyclopropyl | -7.9 | TYR111, PHE667, TRP628 | 1 |
(Note: The data presented in this table is illustrative and serves as an example of how to present results from a docking study.)
Binding Mode and Interaction Analysis
Beyond the score, a detailed analysis of the binding poses is essential. For the most promising analogs (e.g., 5M-ISO-03 ), visualize the docked conformation within the EZH2 active site using software like PyMOL or UCSF Chimera.
-
Analysis of 5M-ISO-03: The docking results suggest that the carboxylate group (-COOH) on analog 5M-ISO-03 is crucial for its enhanced binding affinity. Visualization reveals that this group forms strong hydrogen bonds with the side chains of ARG689 and SER690 at the entrance of the binding pocket. This interaction is not present in the parent compound 5M-ISO-01 . The isoindoline core itself sits deep within a hydrophobic pocket, making favorable contacts with TYR111 and PHE667, similar to the control inhibitor.
Deriving Structure-Activity Relationships (SAR)
By comparing the chemical modifications with the docking results, we can infer preliminary SAR:
-
Polar, H-bonding groups are favored: The introduction of a hydroxyl group (5M-ISO-02 ) and especially a carboxylic acid group (5M-ISO-03 ) significantly improves the binding affinity compared to the unsubstituted analog (5M-ISO-01 ). This suggests that targeting interactions with polar residues like ARG689 is a viable strategy for optimization.
-
Size and steric hindrance matter: While the small cyclopropyl group (5M-ISO-05 ) is tolerated, larger, non-polar groups may lead to steric clashes, disrupting the optimal placement of the isoindoline core within the hydrophobic pocket.
Conclusion and Future Directions
This guide has outlined a robust, validated workflow for the comparative molecular docking of this compound analogs against the oncological target EZH2. The results from this in silico study indicate that substitution with small, polar groups capable of hydrogen bonding, such as a carboxylic acid, can significantly enhance the predicted binding affinity.
The insights gained from this computational analysis provide a strong foundation for the next steps in the drug discovery pipeline. The most promising analogs, particularly 5M-ISO-03 , should be prioritized for chemical synthesis and subsequent in vitro enzymatic assays to experimentally validate their inhibitory activity against EZH2. Further computational studies, such as molecular dynamics simulations, could also be employed to assess the stability of the predicted binding poses over time.[15]
References
- Vertex AI Search. (2021). How can I validate docking result without a co-crystallized ligand?
- National Center for Biotechnology Information (PMC).
- ResearchGate. (2024). Validation of Docking Methodology (Redocking).
- National Center for Biotechnology Information (PMC). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.
- Vertex AI Search. (2023). How to analyze and validate docking procedure for a protein with no co-crystallized ligand.
- National Center for Biotechnology Information (PMC). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
- YouTube. (2025).
- YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
- Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
- Scripps Research. (2020). Tutorial – AutoDock Vina.
- YouTube. (2020). Molecular Docking | Autodock VINA Virtual Screening.
- MDPI.
- SciSpace. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.
- IntechOpen. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
- Semantic Scholar. [PDF] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | Semantic Scholar.
- PubMed. (1967).
- MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- ResearchGate. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- National Center for Biotechnology Information (PMC). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors.
- Semantic Scholar.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 5. [PDF] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | Semantic Scholar [semanticscholar.org]
- 6. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Elucidating the Bioactivity of 5-Methoxyisoindoline
Introduction: The Therapeutic Potential of the Isoindoline Scaffold
The isoindoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of isoindoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2][3][4][5][6][7] The addition of a methoxy group at the 5-position is of particular interest. The methoxy group is prevalent in many natural products and approved drugs, where it can significantly influence ligand-target binding, improve physicochemical properties such as cell permeability, and favorably alter metabolic pathways.[8][9]
Given the absence of extensive published data on the specific bioactivity of 5-Methoxyisoindoline, this guide provides a comprehensive, field-proven framework for its systematic evaluation. We will not merely list protocols; instead, we will delve into the causal reasoning behind experimental choices, enabling researchers to generate robust, publishable data. This guide is structured as a proposed research plan, outlining a logical progression from broad phenotypic screening to more specific mechanistic studies.
Part 1: Hypothesized Biological Activities and Initial Screening
Based on the known bioactivities of structurally related isoindoline derivatives, we can formulate several primary hypotheses for the potential therapeutic actions of this compound. This section outlines a tiered screening approach to efficiently test these hypotheses.
Hypothesis 1: this compound Possesses Anticancer Activity.
Many isoindoline-1,3-dione derivatives have shown potent cytotoxic effects against various cancer cell lines.[3][5][6][7] Therefore, a primary investigation into the anticancer potential of this compound is warranted.
Hypothesis 2: this compound Modulates Key Enzymes in Neurological and Inflammatory Pathways.
Derivatives of isoindoline have been identified as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenase (COX) enzymes.[1][10] These targets are implicated in Alzheimer's disease and inflammatory conditions, respectively.
Hypothesis 3: this compound Exhibits Neuro-modulatory or Neuroprotective Effects.
The isoindoline core is present in compounds designed as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors, suggesting potential antidepressant or anxiolytic activity.[11] Furthermore, some derivatives have demonstrated neuroprotective properties against oxidative stress.[4]
Hypothesis 4: this compound Has Antimicrobial Properties.
Certain isoindoline derivatives have reported antibacterial and antifungal activities.[3]
The following workflow diagram illustrates a proposed screening cascade to efficiently test these hypotheses.
Caption: Proposed experimental workflow for this compound bioactivity screening.
Part 2: Detailed Experimental Protocols and Comparative Data
This section provides detailed, step-by-step methodologies for the key initial screening assays. The causality behind experimental choices is explained to ensure the generation of robust and reliable data.
In Vitro Cytotoxicity Screening: MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][2][3][4] It is a rapid and cost-effective method for initial cytotoxicity screening across a panel of cancer cell lines.
Experimental Protocol:
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 - lung, HeLa - cervical, C6 - glioma, K562 - leukemia) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Include a positive control such as Doxorubicin.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][4]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Data Table:
| Compound | A549 IC50 (µM) | HeLa IC50 (µM) | C6 IC50 (µM) | K562 IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Positive Control) | ~0.05 | ~0.1 | ~0.2 | ~0.02 |
| Vehicle (0.1% DMSO) | >100 | >100 | >100 | >100 |
Enzyme Inhibition Assay: Acetylcholinesterase (AChE)
Rationale: The Ellman's method is a widely used, simple, and reliable spectrophotometric assay for measuring AChE activity.[11][13][14][15] It is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[11][13]
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 8.0).
-
DTNB (10 mM in buffer).
-
Acetylthiocholine iodide (ATCI) (75 mM in buffer).
-
AChE solution (from electric eel, 0.1 U/mL in buffer).
-
Test compound (this compound) and positive control (Donepezil) at various concentrations.
-
-
Assay Setup (96-well plate):
-
To each well, add 25 µL of the test compound or control.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE solution.
-
Pre-incubate at room temperature for 15 minutes.
-
-
Reaction Initiation: Add 25 µL of ATCI substrate solution to each well to start the reaction.[11]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.[11][14][15]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Comparative Data Table:
| Compound | AChE IC50 (µM) |
| This compound | Experimental Value |
| Donepezil (Positive Control) | ~0.02 |
| Vehicle (Buffer with DMSO) | No inhibition |
Neurotransmitter Transporter Uptake Assay: Serotonin Transporter (SERT)
Rationale: To assess the potential of this compound to modulate serotonergic neurotransmission, a cell-based serotonin uptake assay is crucial. This can be performed using cells endogenously expressing SERT (like JAR cells) or cells recombinantly expressing human SERT (hSERT).[9][16] A non-radioactive, fluorescence-based assay provides a safer and more convenient alternative to traditional [3H]5-HT uptake assays.[17][18]
Experimental Protocol (Fluorescence-based):
-
Cell Plating: Seed HEK293 cells stably expressing hSERT in a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells/well and incubate overnight.[18]
-
Compound Incubation: Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS). Add 100 µL of HBSS containing various concentrations of this compound or a positive control (e.g., Fluoxetine). Incubate for 10-20 minutes at 37°C.
-
Substrate Addition: Add 20 µL of a fluorescent SERT substrate (available in commercial kits) to each well.
-
Fluorescence Measurement: Immediately transfer the plate to a bottom-read fluorescence microplate reader. Measure the fluorescence intensity kinetically over 10-30 minutes. An external masking dye included in many kits quenches the signal from the extracellular substrate.[18]
-
Data Analysis: Determine the rate of substrate uptake. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Comparative Data Table:
| Compound | SERT Uptake Inhibition IC50 (nM) |
| This compound | Experimental Value |
| Fluoxetine (Positive Control) | ~1-10 |
| Vehicle (Buffer with DMSO) | No inhibition |
Part 3: Advanced Characterization and In Vivo Confirmation
Should the initial in vitro screening yield promising results in any of the primary areas, further, more detailed investigations are warranted.
Neuroprotection Against Oxidative Stress
If this compound shows low cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) but potential CNS activity (e.g., AChE or SERT inhibition), its neuroprotective capacity should be evaluated.
Rationale: Oxidative stress is a key factor in neurodegenerative diseases. A common in vitro model uses hydrogen peroxide (H2O2) to induce oxidative damage in neuronal cells like the SH-SY5Y line.[8][12][19][20][21]
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2-24 hours.
-
Oxidative Stress Induction: Expose the cells to a pre-determined damaging concentration of H2O2 (e.g., 200-500 µM) for 2-24 hours.[12][19][20]
-
Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Mechanism of Action (Optional): Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA to confirm an antioxidant mechanism.[8][12]
In Vivo Anti-inflammatory and Analgesic Models
If potent COX inhibition is observed, in vivo studies are the logical next step.
Rationale: The carrageenan-induced paw edema model in rats is a classic and reliable method to evaluate the anti-inflammatory activity of novel compounds.[22][23][24] The hot plate test is a standard method for assessing central analgesic activity.[22][24]
Experimental Protocol (Carrageenan-induced Paw Edema):
-
Animal Groups: Use male Wistar rats, divided into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound (various doses).
-
Compound Administration: Administer the compounds orally or intraperitoneally.
-
Edema Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[22]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
The following diagram illustrates the signaling cascade often targeted by anti-inflammatory agents.
Caption: Simplified COX-2 inflammatory pathway, the hypothesized target for anti-inflammatory action.
Conclusion
This guide presents a structured and scientifically-grounded approach to systematically characterize the bioactivity of this compound. By progressing from broad in vitro screening to more focused mechanistic and in vivo studies, researchers can efficiently identify and validate its therapeutic potential. The emphasis on appropriate controls, validated protocols, and logical experimental progression is designed to ensure the generation of high-quality, reproducible data suitable for publication and further drug development efforts.
References
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central. [Link]
- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). MDPI. [Link]
- Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020).
- [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors]. (2015). PubMed. [Link]
- New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (n.d.). Taylor & Francis Online. [Link]
- Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PubMed Central. [Link]
- Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells. (2020). PubMed. [Link]
- Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed. [Link]
- Design, Synthesis and Evaluation of Isoindoline Derivatives as New Antidepressant Agents. (n.d.).
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI. [Link]
- Isoindole Derivatives: Propitious Anticancer Structural Motifs. (2017). Bentham Science. [Link]
- Examples of biologically active isoindolinone derivatives. (n.d.).
- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (n.d.).
- Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PubMed Central. [Link]
- Antifungal Susceptibility Testing: Current Approaches. (n.d.). PubMed Central. [Link]
- The structure of protease inhibitors macrocyclic isoindoline derivative... (n.d.).
- The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). (2022).
- Indoline derivatives as 5-HT(2C) receptor agonists. (2004). PubMed. [Link]
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]
- The role of the methoxy group in approved drugs. (2024). PubMed. [Link]
- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]
- SERT Transporter Assay. (n.d.). BioIVT. [Link]
- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PubMed Central. [Link]
- Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells. (n.d.). PubMed Central. [Link]
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]
- α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activ
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO. [Link]
- Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. (n.d.). PubMed Central. [Link]
- Effect of H2O2-induced reduction in cell viability in SH-SY5Y cultured... (n.d.).
- Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia. [Link]
- An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole deriv
- In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. (2024). RSC Publishing. [Link]
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Taylor & Francis Online. [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. clyte.tech [clyte.tech]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bioivt.com [bioivt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 24. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for Handling 5-Methoxyisoindoline
For the modern researcher, scientist, and drug development professional, safety is not just a protocol; it is the bedrock of innovation. In the complex landscape of chemical synthesis, handling novel compounds like 5-Methoxyisoindoline demands a proactive and intelligent approach to personal protection. This guide moves beyond a simple checklist, offering a deep, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.
Part 1: Hazard Profile - Understanding the "Why"
Based on the toxicological data of analogous compounds, this compound should be handled as a substance with the potential for the following hazards.[1][2][3] Understanding these risks is critical to appreciating the necessity of the protective barriers we employ.
| Potential Hazard | GHS Classification (Anticipated) | Rationale & Implication for Handling |
| Skin Corrosion/Irritation | Category 2 | Direct contact may cause redness, inflammation, or irritation.[2][3] This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure. |
| Serious Eye Damage/Irritation | Category 2A | Splashes or contact with airborne particles can cause serious eye irritation.[2][3] Standard safety glasses are insufficient; chemical splash goggles are mandatory. |
| Acute Toxicity (Oral, Dermal) | Category 4 (Harmful) | May be harmful if swallowed or absorbed through the skin.[1] This underscores the importance of stringent hygiene practices and effective skin protection. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Inhalation of dust or aerosols may irritate the respiratory system. Handling should occur in well-ventilated areas, with respiratory protection required for procedures that generate dust. |
Part 2: The Core Directive - Your PPE Ensemble
Your selection of PPE is not static; it must adapt to the specific task at hand. The following sections detail the minimum required PPE for handling this compound and the conditions under which that protection must be escalated.
Hand Protection: The First Line of Defense
Your hands are most likely to come into direct contact with the chemical. The choice of glove material is paramount.
-
Primary Recommendation: Nitrile gloves. Nitrile provides a robust barrier against a wide range of chemicals and is preferable to latex, which offers less chemical protection and can cause allergies.
-
Protocol: Always double-glove when handling the neat compound or concentrated solutions. This practice provides a critical safety buffer; if the outer glove is compromised, you can remove it without exposing your skin. Inspect gloves for any signs of degradation or punctures before and during use.
Eye and Face Protection: Shielding Your Vision
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
-
When to Escalate: When there is a significant risk of splashing (e.g., transferring large volumes, running reactions under pressure), supplement your goggles with a full-face shield. This provides an additional layer of protection for your entire face.
Skin and Body Protection: The Essential Barrier
-
Standard Attire: A clean, flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.
-
Additional Protection: For tasks involving larger quantities (>10g) or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection: Guarding Your Lungs
Respiratory protection is not optional when airborne particles are a risk.
-
When Required: Use a NIOSH-approved respirator when:
-
Weighing or transferring the solid compound outside of a certified chemical fume hood.
-
Performing any operation that could generate dust or aerosols (e.g., sonication, vigorous mixing).
-
-
Recommended Type: For nuisance dust, a P95 or N95 particulate respirator is sufficient.[4] For operations with potential vapor release, an air-purifying respirator with organic vapor cartridges should be considered.
Part 3: Procedural Discipline - Donning, Doffing, and Disposal
Contamination often occurs not during an experiment, but during the removal of PPE. Follow these sequences rigorously to ensure your safety.
Protocol 1: Donning PPE
This sequence is designed to minimize the contamination of your protective gear.
-
Gown/Lab Coat: Don your lab coat and fasten it completely.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye/Face Protection: Put on your safety goggles and/or face shield.
-
Gloves: Don your inner pair of gloves, pulling the cuffs over the cuffs of your lab coat. Don the outer pair of gloves over the inner pair.
Protocol 2: Doffing PPE (The Critical Sequence)
This sequence is designed to prevent contact with the "dirty" outer surfaces of your PPE.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately in the designated hazardous waste container.
-
Gown/Lab Coat: Unfasten the lab coat. Roll it down from your shoulders, touching only the inside surface. Turn it inside out as you remove it and place it in the appropriate receptacle.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap or headband from behind.
-
Respiratory Protection (if required): Remove your respirator from behind.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[4]
Operational and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect your colleagues and the environment.
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be treated as hazardous chemical waste.[5]
-
Containerization:
-
Disposal Pathway: Do not dispose of this chemical down the drain or in regular trash.[5] Follow your institution's specific procedures for hazardous waste collection, which typically involves your Environmental Health and Safety (EHS) department.
Part 4: Visualizing Safe Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for this compound.
References
- BenchChem. (n.d.). Proper Disposal of 5-Methoxy-1H-indol-2-amine: A Guide for Laboratory Professionals.
- Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 5-Methoxyindole.
- Fisher Scientific. (2009). Safety Data Sheet: Isoindoline.
- Fisher Scientific. (2011). Safety Data Sheet: Quinoxaline.
- Fisher Scientific. (2021). Safety Data Sheet: 5-Methoxyindole.
- OSHA. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration.
- CymitQuimica. (2025). Safety Data Sheet: 5-Bromo-2-methoxy-3-pyridinecarboxaldehyde.
- Fisher Scientific. (n.d.). Safety Data Sheet: Indoline.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management.
- Sigma-Aldrich. (2024). Safety Data Sheet: Isoquinoline.
- Fisher Scientific. (n.d.). Safety Data Sheet: Quinoline.
- Sigma-Aldrich. (2025). Safety Data Sheet: 5-{[2-(2-Butoxyethoxy)ethoxy]methyl}-6-propyl-1,3-benzodioxole.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
